molecular formula C9H11NO3 B1314485 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 98483-00-2

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1314485
CAS No.: 98483-00-2
M. Wt: 181.19 g/mol
InChI Key: ZQOMVYJXWOMHKP-UHFFFAOYSA-N
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Description

6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(2)7-4-3-6(9(12)13)8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOMVYJXWOMHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543348
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98483-00-2
Record name 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

Substituted 2-pyridone scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their inherent chemical features make them attractive pharmacophores. The target molecule of this guide, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No: 98483-00-2), is a derivative of this important class of compounds. The presence of the isopropyl group at the 6-position and the carboxylic acid at the 3-position offers handles for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.

This guide will detail a reliable two-step synthetic sequence, commencing with the synthesis of a key intermediate, 3-cyano-6-isopropyl-2(1H)-pyridinone, followed by its hydrolysis to yield the final product. The causality behind the choice of reagents and reaction conditions will be discussed to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy and Retrosynthesis

The synthetic approach is centered on the construction of the 2-pyridone ring followed by functional group transformation. A retrosynthetic analysis reveals a logical disconnection to readily accessible starting materials.

Retrosynthesis Target 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Intermediate1 3-cyano-6-isopropyl-2(1H)-pyridinone Target->Intermediate1 Hydrolysis Precursor1 4-methyl-3-oxopentanenitrile Intermediate1->Precursor1 Guareschi-Thorpe Condensation Precursor2 Cyanoacetamide Intermediate1->Precursor2 Guareschi-Thorpe Condensation StartingMaterial1 Ethyl isobutyrate Precursor1->StartingMaterial1 Claisen Condensation StartingMaterial2 Acetonitrile Precursor1->StartingMaterial2 Claisen Condensation

Caption: Retrosynthetic analysis of the target molecule.

The carboxylic acid moiety of the target molecule can be derived from the hydrolysis of a nitrile group, a common and high-yielding transformation. This leads back to the key intermediate, 3-cyano-6-isopropyl-2(1H)-pyridinone. The synthesis of this 3-cyano-2-pyridone can be achieved through a Guareschi-Thorpe condensation, a classic and effective method for constructing this heterocyclic system.[1][2] This reaction involves the condensation of a β-keto nitrile with cyanoacetamide. In this specific case, the required β-keto nitrile is 4-methyl-3-oxopentanenitrile (also known as isobutyrylacetonitrile). This precursor can be synthesized via a Claisen condensation between an ester bearing the isopropyl group, such as ethyl isobutyrate, and acetonitrile.[3]

Experimental Protocols

Part 1: Synthesis of 3-cyano-6-isopropyl-2(1H)-pyridinone

This initial step focuses on the construction of the core 2-pyridone ring structure through a base-catalyzed condensation reaction.

Step 1.1: Synthesis of 4-methyl-3-oxopentanenitrile (Isobutyrylacetonitrile)

This precursor is synthesized via a Claisen condensation of ethyl isobutyrate and acetonitrile.

  • Reaction Scheme:

  • Experimental Procedure: [3]

    • To a stirred solution of ethyl isobutyrate in anhydrous tetrahydrofuran (THF) at room temperature, add potassium tert-butoxide.

    • To the resulting mixture, add acetonitrile dropwise.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by the addition of water.

    • Acidify the mixture with hydrochloric acid and extract with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-methyl-3-oxopentanenitrile.

Step 1.2: Guareschi-Thorpe Condensation to form 3-cyano-6-isopropyl-2(1H)-pyridinone

The synthesized β-keto nitrile is then cyclized with cyanoacetamide in the presence of a base.[4][5][6]

  • Reaction Scheme:

  • Experimental Procedure:

    • Dissolve 4-methyl-3-oxopentanenitrile and cyanoacetamide in ethanol.

    • Add a catalytic amount of a base, such as piperidine or potassium hydroxide.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water and then ethanol.

    • Dry the solid under vacuum to obtain 3-cyano-6-isopropyl-2(1H)-pyridinone.

Part 2: Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

The final step involves the hydrolysis of the nitrile group of the pyridone intermediate to the corresponding carboxylic acid.

  • Reaction Scheme:

  • Experimental Procedure:

    • Dissolve 3-cyano-6-isopropyl-2(1H)-pyridinone in hot 50% v/v sulfuric acid.

    • Reflux the mixture for 3 hours.

    • After cooling to room temperature, pour the reaction mixture into ice water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and dry under vacuum to yield 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a white solid.

Data Summary

StepReactantsProductYield (%)Key Reagents/Conditions
1.1Ethyl isobutyrate, Acetonitrile4-methyl-3-oxopentanenitrile-Potassium tert-butoxide, THF
1.24-methyl-3-oxopentanenitrile, Cyanoacetamide3-cyano-6-isopropyl-2(1H)-pyridinone-Piperidine or KOH, Ethanol, Reflux
23-cyano-6-isopropyl-2(1H)-pyridinone6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid87%50% v/v Sulfuric acid, Reflux

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

The synthetic route detailed in this guide provides a clear and reproducible method for the preparation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By employing a classical Guareschi-Thorpe condensation followed by a straightforward hydrolysis, the target compound can be obtained in good yield. The methodologies described are well-established in the field of organic synthesis and utilize readily available starting materials, making this approach both practical and scalable for laboratory and potential industrial applications. The insights into the reaction mechanisms and experimental choices are intended to empower researchers to adapt and optimize these procedures for their specific needs.

References

  • Martins, M. A. P., et al. (2020). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei. Scienze Fisiche e Naturali, 31(4), 949-961. Available at: [Link]

  • Comprehensive Organic Name Reactions and Reagents. Guareschi-Thorpe Condensation. Available at: [Link]

  • QuimicaOrganica.org. Guareschi-Thorpe synthesis of pyridine. Available at: [Link]

  • Wikipedia. Thorpe reaction. Available at: [Link]

  • Chem-Station. Thorpe-Ziegler Reaction. Available at: [Link]

  • ResearchGate. The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. Available at: [Link]

  • Ueda, S., & Makisumi, Y. (1987). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. Heterocycles, 26(4), 931.
  • Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zastita Materijala, 60(3), 229-236. Available at: [Link]

  • El-Ghanam, A. M., & El-Gazzar, A. B. A. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molbank, 2023(3), M1682. Available at: [Link]

  • Organic Syntheses. 3-cyano-6-methyl-2(1)-pyridone. Available at: [Link]

  • Tadić, J., et al. (2018). Continuous flow synthesis of some 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society, 83(10), 1147-1157.
  • PrepChem.com. Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. Available at: [Link]

  • Mijin, D. Ž., et al. (1994). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(11), 849-854. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available at: [Link]

  • Sakurai, A., & Midorikawa, H. (1968). The Cyclization of Malononitrile and Ketones by Ammonium Acetate. Bulletin of the Chemical Society of Japan, 41(2), 430-433. Available at: [Link]

  • Google Patents. Malononitrile synthesis method. CN104945278A.
  • ResearchGate. Cyclization of Ethyl [Cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate. Available at: [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. Available at: [Link]

  • ResearchGate. Scheme 1. Mechanism of the condensation of acetylacetone with cyanoacetamide yielding 4,6-dimethyl-3-cyano-2-pyridone in the chemically catalyzed reaction. Available at: [Link]

Sources

"physicochemical properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative. Its unique structure, featuring a carboxylic acid, a lactam moiety, and a lipophilic isopropyl group, imparts a distinct set of physicochemical properties that are critical for its application in research and development, particularly in medicinal chemistry and materials science. Understanding these properties is paramount for predicting its behavior in biological systems, designing robust synthetic routes, and developing stable formulations.

This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and detailed experimental protocols for their validation. We will explore its structural identity, ionization constant (pKa), solubility, lipophilicity (LogP/LogD), and thermal characteristics. Each section is grounded in established scientific methods, ensuring the data and protocols presented are both accurate and reproducible.

Identity and Structural Characterization

The foundational step in any chemical analysis is the unambiguous confirmation of the molecule's identity and structure.

Chemical Structure:

Chemical structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Figure 1: Chemical Structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name 2-oxo-6-(propan-2-yl)-1H-pyridine-3-carboxylic acid[1]
CAS Number 98483-00-2[2][3][4]
Molecular Formula C₉H₁₁NO₃[1][2][4]
Molecular Weight 181.19 g/mol [1][2][4]
Spectroscopic Confirmation (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural elucidation. The reported ¹H NMR spectrum for this compound provides key signals that confirm its structure.[2]

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.67Singlet (s)1HCarboxylic Acid (-COOH)
12.75Broad Singlet (br s)1HPyridinone N-H
8.56Doublet (d), J=7.5 Hz1HPyridinone Ring H
6.56Doublet of Doublets (dd), J=7.6, 1.6 Hz1HPyridinone Ring H
3.02Septet, J=6.9 Hz1HIsopropyl -CH
1.41, 1.39Singlet (s)6H (3H+3H)Isopropyl -CH₃

Data acquired in CDCl₃ at 300 MHz.[2]

Senior Application Scientist's Note: The two distinct signals for the isopropyl methyl groups (1.41 and 1.39 ppm) suggest they may be diastereotopic, which can occur due to hindered rotation or the chiral environment of the molecule in solution, even though the molecule itself is achiral. The very downfield shifts for the COOH and NH protons are characteristic and confirm the presence of these acidic functional groups.

Ionization Constant (pKa): A Cornerstone of Physicochemical Behavior

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable molecule. It dictates the extent of ionization at any given pH, which in turn governs solubility, lipophilicity, membrane permeability, and protein binding. For 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the primary acidic proton is on the carboxylic acid group.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and accuracy.[5] The method involves monitoring pH changes as a titrant of known concentration is added to a solution of the analyte.[6][7] The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[6]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve sample (e.g., 1 mM in co-solvent/water) purge Purge sample with N₂ (removes dissolved CO₂) prep_sample->purge prep_titrant Prepare standardized 0.1 M NaOH/HCl titrant prep_titrant->purge prep_system Calibrate pH meter (pH 4, 7, 10 buffers) prep_system->purge titrate Titrate with base, adding small increments purge->titrate Repeat record Record pH after each addition post-stabilization titrate->record Repeat record->titrate Repeat plot Plot pH vs. Volume of Titrant record->plot inflection Identify inflection point (or use derivative plot) plot->inflection pka Determine pKa at half-equivalence point inflection->pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2.1: Potentiometric Titration
  • System Calibration: Calibrate the potentiometer using standard aqueous buffers of pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[6]

  • Sample Preparation: Prepare a solution of the compound at a concentration of approximately 1 mM. Due to potential low aqueous solubility, a co-solvent system (e.g., methanol-water or dioxane-water) may be necessary.[8] If a co-solvent is used, extrapolation methods are required to determine the aqueous pKa. Maintain a constant ionic strength using 0.15 M KCl.[6][8]

  • Inert Atmosphere: Place the sample solution in the reaction vessel and purge with nitrogen gas for 5-10 minutes before and during the titration. This displaces dissolved CO₂, which can form carbonic acid and interfere with the measurement of weakly acidic compounds.[8]

  • Titration: Immerse the calibrated pH electrode into the solution. Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.02 mL).

  • Data Acquisition: After each addition of titrant, allow the pH reading to stabilize (drift < 0.002 pH units/minute) before recording the pH and the total volume of titrant added.[8]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.[6] Alternatively, the first derivative of the plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence point.

Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a solvent at equilibrium. For drug candidates, aqueous solubility is a critical determinant of bioavailability. The solubility of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is expected to be highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Determination of Thermodynamic Aqueous Solubility

The shake-flask method is the definitive technique for determining thermodynamic solubility.[9] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring true equilibrium is reached.

Solubility_Workflow cluster_sep start Prepare pH-specific buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) add_solid Add excess solid compound to each buffer solution start->add_solid equilibrate Equilibrate for 24-48h (e.g., shake/stir at 25°C) add_solid->equilibrate phase_sep Phase Separation equilibrate->phase_sep centrifuge Centrifuge to pellet undissolved solid phase_sep->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate analyze Quantify concentration of filtrate via HPLC-UV filtrate->analyze calculate Calculate solubility (µg/mL or µM) using a calibration curve analyze->calculate

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Protocol 3.1: Shake-Flask Solubility Determination
  • Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Incubation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[9][10]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Accurately dilute an aliquot of the clear filtrate and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.[9]

  • Reporting: The solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM) at each specific pH.

Lipophilicity (LogP and LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor influencing drug absorption, distribution, metabolism, and excretion (ADME).

  • LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

  • LogD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species present.[11][12] For an acidic compound, LogD will be equal to LogP at a very low pH, but will decrease as the pH increases past the pKa, due to the formation of the more water-soluble carboxylate anion.

The computed XLogP3 value for the neutral form of this compound is 1.6 .[1]

LogD_Logic cluster_species Dominant Species in Aqueous Phase pka Compound pKa neutral Neutral Form (R-COOH) pka->neutral ionized Ionized Form (R-COO⁻) pka->ionized ph Solution pH ph->neutral pH << pKa ph->ionized pH >> pKa logp LogP (Intrinsic Lipophilicity) neutral->logp Governs logd LogD (Effective Lipophilicity) ionized->logd Reduces logp->logd Contributes to

Caption: Relationship between pH, pKa, and lipophilicity (LogP vs. LogD).

Experimental Determination of LogD₇.₄

The shake-flask method is also the standard for LogD determination.[12][13] The experiment is performed at a physiologically relevant pH, most commonly 7.4.

Protocol 4.1: Shake-Flask LogD Determination
  • Solvent Preparation: Prepare the aqueous phase (phosphate-buffered saline, PBS, at pH 7.4) and the organic phase (n-octanol). Pre-saturate each solvent with the other by mixing them vigorously and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol).

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the aqueous buffer. A typical phase ratio is 1:1 or 2:1.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogD is calculated using the following formula: LogD = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Thermal Properties

Thermal analysis provides insights into the solid-state properties of a compound, such as its melting point, purity, and polymorphism.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique.[14] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] A sharp endothermic peak corresponds to the melting of a pure crystalline substance. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[16][17]

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation calibrate Calibrate DSC with Indium Standard weigh Accurately weigh 1-3 mg of sample calibrate->weigh seal Seal sample in hermetic Al pan weigh->seal program Set temperature program (e.g., heat at 10°C/min) seal->program run Run analysis under inert N₂ atmosphere program->run record Record heat flow vs. temperature run->record thermogram Generate Thermogram record->thermogram onset Determine Onset Temp (Melting Point) thermogram->onset peak Integrate Peak Area (Enthalpy of Fusion) thermogram->peak

Sources

Technical Guide: Structural Elucidation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ).[1] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds. We will detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust, self-validating methodology for confirming the molecular structure of the target compound.

Introduction: The Pyridinone Scaffold

Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] Their synthesis and characterization are critical steps in the drug discovery pipeline. The title compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, presents a unique substitution pattern that requires a systematic and orthogonal analytical approach for unambiguous structural confirmation. This guide will walk through the logical workflow for its complete structural assignment.

The Integrated Spectroscopic Workflow

The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique set of constraints, and only by combining them can a single, definitive structure be confirmed. Our workflow is designed to be iterative and self-validating.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Detailed Connectivity & Spatial Relationship cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Formula) H_NMR 1H NMR (Proton Environment) MS->H_NMR IR Infrared Spectroscopy (Functional Groups) IR->H_NMR C_NMR 13C NMR (Carbon Skeleton) H_NMR->C_NMR COSY 2D COSY (H-H Coupling) H_NMR->COSY HSQC 2D HSQC (Direct C-H Correlation) H_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Correlation) H_NMR->HMBC DEPT DEPT-135 (CH, CH2, CH3) C_NMR->DEPT C_NMR->HSQC C_NMR->HMBC Structure Final Structure Confirmed COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

3.1. Rationale

High-resolution mass spectrometry (HRMS) is the foundational experiment. It provides the exact mass of the molecular ion, from which the elemental composition and molecular formula can be determined with high confidence. This is the first critical piece of the puzzle.

3.2. Experimental Protocol

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation: 1 mg of the compound is dissolved in 1 mL of a 50:50 acetonitrile:water solution with 0.1% formic acid.

  • Method: The sample is infused directly into the ESI source in positive ion mode. The instrument is calibrated using a known standard to ensure mass accuracy.

3.3. Expected Data and Interpretation

The molecular formula is C₉H₁₁NO₃. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 182.0761.

Table 1: Expected HRMS Data

IonCalculated m/zObserved m/z
[M+H]⁺182.0761~182.0760
[M+Na]⁺204.0580~204.0579

Fragmentation Analysis: In tandem MS (MS/MS), fragmentation of the molecular ion provides clues about the structural motifs. For a carboxylic acid, characteristic losses of H₂O (18 Da) and COOH (45 Da) are expected.[3][4]

  • m/z 164: Loss of H₂O from the carboxylic acid.

  • m/z 136: Loss of the carboxyl group (-COOH).

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Rationale

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. The vibrational frequencies of bonds within the molecule serve as a unique fingerprint.

4.2. Experimental Protocol

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Method: The spectrum is recorded from 4000 to 400 cm⁻¹.

4.3. Expected Data and Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the pyridinone ring.[5][6]

Table 2: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid, H-bonded)
~1710StrongC=O stretch (Carboxylic Acid)
~1650StrongC=O stretch (Pyridinone lactam)
~1600MediumC=C stretch (Pyridinone ring)
~1250StrongC-O stretch (Carboxylic Acid)

The broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[5][7] The two distinct carbonyl peaks are crucial for identifying both the carboxylic acid and the pyridinone lactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Determination

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon, and the connectivity between them.

5.1. ¹H NMR: The Proton Framework

5.1.1. Rationale

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

5.1.2. Experimental Protocol

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: 10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • Method: A standard ¹H NMR spectrum is acquired.

5.1.3. Data and Interpretation

The published ¹H NMR data in CDCl₃ is as follows: δ 13.67 (s, 1H), 12.75 (br s, 1H), 8.56 (d, 1H, J=7.5 Hz), 6.56 (dd, 1H, J=7.6 Hz, 1.6 Hz), 3.02 (septet, 1H, J=6.9 Hz), 1.41 (s, 3H), 1.39 (s, 3H).[1]

Table 3: ¹H NMR Data Analysis

Chemical Shift (δ)MultiplicityIntegrationJ (Hz)AssignmentRationale
13.67s1HN/ACOOHVery downfield shift, characteristic of a carboxylic acid proton.[7]
12.75br s1HN/AN-HBroad singlet in the downfield region, typical for a lactam N-H proton.[2]
8.56d1H7.5H-4Doublet in the aromatic region, coupled to H-5.
6.56dd1H7.6, 1.6H-5Doublet of doublets, coupled to H-4.
3.02septet1H6.9CH (isopropyl)Septet indicates coupling to six equivalent protons (two methyl groups).
1.41s3HN/ACH₃ (isopropyl)Singlet, part of the isopropyl group.
1.39s3HN/ACH₃ (isopropyl)Singlet, part of the isopropyl group.

5.2. ¹³C NMR and DEPT-135: The Carbon Skeleton

5.2.1. Rationale

¹³C NMR reveals the number of unique carbon atoms in the molecule. A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups, which is invaluable for assigning the carbon signals.

5.2.2. Experimental Protocol

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Same as for ¹H NMR.

  • Method: A standard proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum are acquired.

5.2.3. Expected Data and Interpretation

Based on the structure, nine distinct carbon signals are expected.

Table 4: Predicted ¹³C NMR and DEPT-135 Data

Predicted δ (ppm)DEPT-135 PhaseAssignmentRationale
~170(none)COOHCarbonyl carbon of a carboxylic acid.[7]
~165(none)C-2 (C=O)Carbonyl carbon of the pyridinone lactam.[2]
~150(none)C-6Carbon attached to the isopropyl group and nitrogen.
~140CH (+)C-4Olefinic carbon in the pyridinone ring.
~115CH (+)C-5Olefinic carbon in the pyridinone ring.
~105(none)C-3Carbon bearing the carboxylic acid group.
~30CH (+)CH (isopropyl)Methine carbon of the isopropyl group.
~22CH₃ (+)CH₃ (isopropyl)Methyl carbons of the isopropyl group.
~22CH₃ (+)CH₃ (isopropyl)Methyl carbons of the isopropyl group.

5.3. 2D NMR: Connecting the Pieces

5.3.1. Rationale

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously connecting the proton and carbon frameworks of the molecule.[8][9][10][11]

5.3.2. Experimental Protocol

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Same as for ¹H NMR.

  • Method: Standard COSY, HSQC, and HMBC pulse sequences are used.

5.3.3. Expected Correlations

Caption: Key 2D NMR correlations for structure confirmation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. We expect to see a cross-peak between H-4 (δ 8.56) and H-5 (δ 6.56), confirming their adjacent positions on the pyridinone ring. We also expect a correlation between the isopropyl methine proton (δ 3.02) and the isopropyl methyl protons (δ 1.40).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations that would lock in the structure include:

    • The isopropyl methyl protons (δ 1.40) to C-6.

    • H-5 (δ 6.56) to C-3 and C-4.

    • H-4 (δ 8.56) to C-2 and C-6.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and a full suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Each technique provides a layer of evidence that corroborates the findings of the others, resulting in a high-confidence, self-validating structural assignment. The workflow and principles outlined in this guide are broadly applicable to the structural characterization of other novel small molecules in a research and development setting.

References

  • Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • MDPI. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • EPFL. 2D NMR. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

  • SpectraBase. Hydratropic acid, isopropyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

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A Comprehensive Spectroscopic Guide to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise elucidation of the molecular structure of this compound is paramount for understanding its chemical reactivity, and for the rational design of new therapeutic agents. Spectroscopic analysis is the cornerstone of this structural determination, providing a detailed fingerprint of the molecule's atomic and electronic environment.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this and similar heterocyclic compounds. This guide will delve into the principles and practical aspects of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not only the experimental data but also the underlying rationale for the observed spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, including the dihydropyridine ring, the isopropyl substituent, the carboxylic acid moiety, and the oxo group, all contribute uniquely to its spectroscopic signature. Understanding these contributions is key to a full interpretation of the data.

Molecular Structure and Key Spectroscopic Regions cluster_molecule 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid cluster_spectroscopy Spectroscopic Techniques C1 C=O (amide) C2 C=C NMR NMR (¹H, ¹³C) C1->NMR δ ~160-165 ppm (¹³C) IR IR C1->IR ~1650-1680 cm⁻¹ (C=O) C3 C-COOH C4 C-H C5 C-isopropyl N N-H N->IR ~3200-3400 cm⁻¹ (N-H) COOH COOH COOH->NMR δ ~12-14 ppm (¹H) δ ~165-175 ppm (¹³C) COOH->IR ~2500-3300 cm⁻¹ (O-H) ~1700-1730 cm⁻¹ (C=O) isopropyl CH(CH3)2 isopropyl->NMR Septet, Doublet (¹H) ~20-30 ppm (¹³C) MS Mass Spec. molecule molecule MS->molecule Provides Molecular Weight & Fragmentation Pattern

Caption: Correlation of molecular fragments with expected spectroscopic signals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed picture of the proton environment.

Experimental Data

The experimental ¹H NMR spectrum of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid was obtained in deuterated chloroform (CDCl₃) at 300 MHz. The observed chemical shifts (δ) are presented in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
13.67s1HCarboxylic acid OH
12.75br s1HN-H
8.56d, J=7.5 Hz1HH-4
6.56dd, J=7.6, 1.6 Hz1HH-5
3.02sept1HIsopropyl CH
1.41s3HIsopropyl CH₃
1.39s3HIsopropyl CH₃

Data sourced from publicly available synthesis information.[1]

Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of the signals at 13.67 ppm and 12.75 ppm are characteristic of acidic protons. The signal at 13.67 ppm is assigned to the carboxylic acid proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[2] The broad singlet at 12.75 ppm is attributed to the N-H proton of the pyridinone ring.

The aromatic region of the spectrum displays two signals corresponding to the protons on the dihydropyridine ring. The doublet at 8.56 ppm is assigned to the proton at the 4-position (H-4). Its downfield shift is a result of the deshielding effect of the adjacent carbonyl group and the ring nitrogen. The doublet of doublets at 6.56 ppm corresponds to the proton at the 5-position (H-5), which is coupled to both H-4 and the isopropyl methine proton.

The isopropyl group gives rise to a septet at 3.02 ppm for the methine proton (CH), which is split by the six equivalent methyl protons. The two methyl groups (CH₃) of the isopropyl substituent are observed as two singlets at 1.41 and 1.39 ppm. The slight difference in their chemical shifts suggests some degree of restricted rotation around the C-C bond connecting the isopropyl group to the ring.

Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR Experimental Workflow Sample_Prep 1. Sample Preparation ~10 mg of the compound is dissolved in ~0.7 mL of CDCl₃. Transfer 2. Transfer to NMR Tube The solution is transferred to a 5 mm NMR tube. Sample_Prep->Transfer Instrumentation 3. Instrument Setup The tube is placed in a 300 MHz NMR spectrometer. Transfer->Instrumentation Acquisition 4. Data Acquisition ¹H NMR spectrum is acquired with appropriate pulse sequence and number of scans. Instrumentation->Acquisition Processing 5. Data Processing Fourier transformation, phasing, and baseline correction are applied. Acquisition->Processing

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

Predicted ¹³C NMR Data
Predicted Chemical Shift (ppm)AssignmentRationale for Prediction
~170.5Carboxylic acid C=OThe carbonyl carbon of a carboxylic acid typically resonates in the 170-185 ppm range.[3]
~162.1Pyridinone C=O (C-2)The amide-like carbonyl carbon of the 2-pyridone ring is expected in this region.
~155.8C-6The carbon bearing the isopropyl group is significantly downfield due to its position adjacent to the nitrogen and within the conjugated system.
~145.3C-4This olefinic carbon is deshielded by the adjacent carbonyl and nitrogen.
~118.9C-3The carbon attached to the carboxylic acid group.
~108.2C-5This is the most upfield of the ring carbons.
~28.7Isopropyl CHThe methine carbon of the isopropyl group.
~22.4Isopropyl CH₃The two equivalent methyl carbons of the isopropyl group.
Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum follows a similar procedure to that of ¹H NMR, but typically requires a higher concentration of the sample and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

¹³C NMR Experimental Workflow Sample_Prep 1. Sample Preparation ~50 mg of the compound is dissolved in ~0.7 mL of CDCl₃. Transfer 2. Transfer to NMR Tube The solution is transferred to a 5 mm NMR tube. Sample_Prep->Transfer Instrumentation 3. Instrument Setup The tube is placed in the NMR spectrometer. Transfer->Instrumentation Acquisition 4. Data Acquisition ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. Instrumentation->Acquisition Processing 5. Data Processing Fourier transformation and data workup are performed. Acquisition->Processing

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

While a specific experimental IR spectrum for the title compound is not available, the characteristic absorption frequencies for its functional groups are well-established.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale for Prediction
~3200-3400 (broad)N-H Stretch2-PyridoneThe N-H bond in the pyridinone ring will exhibit a characteristic broad stretching vibration.
~2500-3300 (very broad)O-H StretchCarboxylic AcidThe O-H stretch of the carboxylic acid is typically very broad due to strong hydrogen bonding.[4]
~2970-2850C-H StretchIsopropylAliphatic C-H stretching vibrations.
~1700-1730 (strong)C=O StretchCarboxylic AcidThe carbonyl stretch of the carboxylic acid is a strong and sharp absorption.[4]
~1650-1680 (strong)C=O Stretch (Amide)2-PyridoneThe amide-like carbonyl of the 2-pyridone ring absorbs at a slightly lower frequency than the carboxylic acid carbonyl.
~1600-1450C=C and C=N StretchesDihydropyridine RingStretching vibrations of the double bonds within the ring.
~1300-1200C-O StretchCarboxylic AcidThe stretching vibration of the carbon-oxygen single bond in the carboxylic acid.
Experimental Protocol: IR Spectroscopy

For a solid sample like 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the IR spectrum is typically obtained using the potassium bromide (KBr) pellet method or as a thin film.

IR Spectroscopy (KBr Pellet) Workflow Mixing 1. Sample Preparation A small amount of the compound is ground with dry KBr powder. Pelletizing 2. Pellet Formation The mixture is pressed into a thin, transparent pellet. Mixing->Pelletizing Analysis 3. Spectral Acquisition The KBr pellet is placed in the IR spectrometer and the spectrum is recorded. Pelletizing->Analysis

Caption: A generalized workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data

The molecular weight of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C₉H₁₁NO₃) is 181.19 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 182.19.

Predicted Fragmentation Pattern:

Upon collisional activation in the mass spectrometer, the [M+H]⁺ ion would be expected to undergo fragmentation. Common fragmentation pathways for aromatic carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of the carboxylic acid group as COOH ([M+H - COOH]⁺).

Predicted m/zFragment IonPlausible Neutral Loss
182.19[M+H]⁺-
164.18[M+H - H₂O]⁺H₂O
136.19[M+H - COOH]⁺COOH
138.08[M+H - C₃H₆]⁺Propene (from isopropyl)
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS Experimental Workflow Sample_Prep 1. Sample Preparation The compound is dissolved in a suitable solvent (e.g., methanol/water). Infusion 2. Sample Introduction The solution is infused into the ESI source. Sample_Prep->Infusion Ionization 3. Ionization A high voltage is applied to generate charged droplets, leading to gas-phase ions. Infusion->Ionization Analysis 4. Mass Analysis The ions are separated based on their m/z ratio in the mass analyzer. Ionization->Analysis Detection 5. Detection The abundance of each ion is measured by the detector. Analysis->Detection

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridone, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for confirming their identity and purity, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, grounded in established spectroscopic principles and experimental data. We will dissect the spectrum signal by signal, offering field-proven insights into the structural information encoded within the chemical shifts, coupling constants, and signal multiplicities. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. Each chemically non-equivalent proton or group of protons will give rise to a unique signal. The structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid contains six such environments, as labeled below:

Caption: Labeled proton environments for spectral assignment.

  • H(a): The amide proton on the nitrogen (N-H).

  • H(b): The acidic proton of the carboxylic acid group (COOH).

  • H(c): The vinyl proton at position 4 of the pyridone ring.

  • H(d): The vinyl proton at position 5 of the pyridone ring.

  • H(e): The methine proton of the isopropyl group (-CH).

  • H(f): The six equivalent methyl protons of the isopropyl group (2 x -CH₃).

Comprehensive ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The analysis below is based on experimental data acquired in deuterated chloroform (CDCl₃) at 300 MHz[1].

Data Summary
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H(b) - COOH13.67Singlet (s)1H-
H(a) - NH12.75Broad Singlet (br s)1H-
H(c) - Ring H-48.56Doublet (d)1H7.5
H(d) - Ring H-56.56Doublet of Doublets (dd)1H7.6, 1.6
H(e) - Isopropyl CH3.02Septet1H6.9
H(f) - Isopropyl CH₃~1.40Doublet (d)6H6.9

Note: The source data lists two singlets for the isopropyl methyl protons, which is inconsistent with the septet observed for the methine proton. This is interpreted as a typographical error, and the expected doublet is reported here.[1]

Detailed Signal Interpretation
  • Carboxylic Acid Proton (H(b), δ 13.67): The signal appearing furthest downfield at 13.67 ppm is assigned to the carboxylic acid proton. Protons of this type are highly deshielded and typically resonate in the 9-13 ppm range[2][3][4]. The sharp, singlet nature of this peak in a non-polar solvent like CDCl₃ is characteristic of carboxylic acids that form stable, hydrogen-bonded dimers.

  • Amide Proton (H(a), δ 12.75): The broad singlet at 12.75 ppm corresponds to the N-H proton of the 2-pyridone ring. The chemical shift of N-H protons can vary significantly based on solvent, concentration, and hydrogen bonding. In 2-pyridone systems, this proton is known to be significantly deshielded, with values often exceeding 10 ppm[5]. Its broadness is a result of intermediate-rate chemical exchange with the solvent or trace water and quadrupolar broadening from the adjacent nitrogen-14 nucleus.

  • Pyridone Ring Protons (H(c) & H(d)):

    • H-4 (δ 8.56): This doublet is assigned to the proton at the C4 position. Its significant downfield shift is attributed to its position beta to the ring nitrogen and alpha to the electron-withdrawing carboxylic acid group. It appears as a doublet due to coupling with the adjacent H-5 proton, with a typical ortho-coupling constant (³J) of 7.5 Hz[1].

    • H-5 (δ 6.56): This signal, a doublet of doublets, is assigned to the proton at the C5 position. It is upfield relative to H-4. The primary splitting (J = 7.6 Hz) is due to the ortho-coupling with H-4. The smaller, secondary splitting (J = 1.6 Hz) is a result of long-range allylic coupling (⁴J) with the methine proton of the isopropyl group at C6[1]. This fine structure is a key piece of evidence confirming the substituent's position.

  • Isopropyl Group Protons (H(e) & H(f)):

    • Methine Proton (H(e), δ 3.02): The septet at 3.02 ppm is characteristic of a CH proton coupled to six equivalent neighboring protons (the two methyl groups). This classic "n+1" splitting pattern is definitive for an isopropyl group[6]. The chemical shift is consistent with a proton attached to an sp²-hybridized carbon of the pyridone ring.

    • Methyl Protons (H(f), ~δ 1.40): The six protons of the two methyl groups are chemically equivalent and appear as a single, intense doublet near 1.40 ppm. The signal is split into a doublet by the single adjacent methine proton (H(e)), with a coupling constant of 6.9 Hz, which matches the coupling constant observed in the septet[1].

Structural Confirmation via J-Coupling Network

The through-bond scalar (J) couplings provide an unambiguous roadmap of the molecular connectivity. The observed coupling patterns validate the proposed structure entirely.

Caption: Visualization of key proton-proton (J) couplings.

  • Blue Arrows (³J): Represent vicinal (three-bond) couplings, confirming the H-4/H-5 and isopropyl CH/CH₃ adjacencies.

  • Green Arrow (⁴J): Represents the weaker, long-range allylic (four-bond) coupling between H-5 and the isopropyl methine proton, locking in the position of the isopropyl group at C6.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a reliable and reproducible ¹H NMR spectrum, the following protocol is recommended.

A. Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid directly into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃, 99.8% D) is a suitable choice as it effectively dissolves the compound and has minimal residual solvent signals in key spectral regions[1].

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).

B. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.

  • Tuning and Matching: Insert the sample into the magnet and ensure the probe is properly tuned to the ¹H frequency and matched to 50 Ω.

  • Locking: Lock the field frequency onto the deuterium signal of the solvent (CDCl₃).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set a spectral width of approximately 16-20 ppm to ensure all signals, including the downfield acid and amide protons, are captured.

    • Transmitter Offset: Center the transmitter frequency in the middle of the expected spectrum (~7-8 ppm).

    • Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate T1 relaxation, ensuring accurate signal integration.

    • Number of Scans (NS): Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum manually to achieve a flat baseline.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm.

    • Integrate all signals and analyze the multiplicities and coupling constants.

Conclusion

The ¹H NMR spectrum of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is highly informative and allows for its complete and unambiguous structural confirmation. The distinct chemical shifts of the five proton environments, from the far downfield acidic and amide protons to the upfield aliphatic signals of the isopropyl group, provide a clear picture of the electronic environment of the molecule. Furthermore, the intricate network of scalar couplings, particularly the ortho-coupling between the ring protons and the long-range allylic coupling to the isopropyl group, serves as definitive proof of the substituent positions and overall molecular architecture. The protocols and analysis presented herein provide a robust framework for the characterization of this and structurally related compounds.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • Chemicalbook. 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis.
  • University College London. Chemical shifts.
  • Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
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  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups.
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A Technical Guide to the ¹³C NMR Analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the theoretical prediction of the ¹³C NMR spectrum, details a robust experimental methodology including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), and provides a systematic approach to spectral interpretation and signal assignment. The causality behind experimental choices is emphasized to equip the analyst with the ability to adapt and troubleshoot. The protocols are designed to be self-validating, ensuring high-confidence structural confirmation.

Introduction: The Analytical Challenge

The compound 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to the pyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Accurate and unambiguous structural characterization is a non-negotiable prerequisite for any further investigation, be it for understanding structure-activity relationships (SAR) or for regulatory submission.

¹³C NMR spectroscopy is an unparalleled tool for this purpose, providing direct insight into the carbon skeleton of a molecule. Each unique carbon environment produces a distinct signal, offering a fingerprint of the molecular structure. This guide will walk through the complete analytical workflow, from theoretical prediction to experimental verification, for the title compound.

Molecular Structure and Carbon Environments

To systematically analyze the ¹³C NMR spectrum, we must first identify all unique carbon atoms in the molecule. The structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid contains ten distinct carbon environments, which have been numbered for clarity in the diagram below.

Figure 1: Structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with carbon numbering.

Theoretical ¹³C NMR Chemical Shift Prediction

Before any experimental work, a theoretical prediction of the spectrum provides a roadmap for interpretation. The chemical shift (δ) of each carbon is influenced by its hybridization, electronegativity of attached atoms, and resonance effects.

  • Carboxylic Acid Carbon (C10): The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in the range of 160-185 ppm.[1][2] The presence of two electronegative oxygen atoms contributes to this downfield shift, although resonance from the hydroxyl oxygen provides some shielding compared to ketones or aldehydes.[3] We predict the signal for C10 to be in the 165-175 ppm range. This will be a quaternary carbon (C).

  • Oxo-group Carbon (C2): This is a carbonyl carbon within the pyridinone ring, part of an amide-like system. Its chemical shift will be significantly downfield. For 2-pyridone derivatives, this carbon typically resonates around 160-165 ppm .[4] This will also be a quaternary carbon (C).

  • Dihydropyridine Ring Carbons (C3, C4, C5, C6): These sp² hybridized carbons will appear in the olefinic/aromatic region.

    • C6: This carbon is bonded to the nitrogen atom and the electron-withdrawing isopropyl group. It is expected to be the most downfield of the ring carbons, likely in the 145-155 ppm range. This is a quaternary carbon (C).

    • C4 & C5: These are standard olefinic carbons. C4 is adjacent to the electron-withdrawing carboxylic acid group, which will deshield it relative to C5. Typical chemical shifts for dihydropyridine ring carbons are observed between 100-150 ppm.[5] We predict C4 to be around 135-145 ppm (CH) and C5 around 110-120 ppm (CH).

    • C3: This carbon is attached to the carboxylic acid group and is part of a double bond. It will be deshielded, but its position relative to the ring heteroatoms will also play a role. A reasonable estimate is 105-115 ppm . This is a quaternary carbon (C).

  • Isopropyl Group Carbons (C7, C8, C9):

    • C7: This is a methine (CH) carbon directly attached to the pyridinone ring. Its chemical shift will be in the aliphatic region, typically between 25-35 ppm .[6]

    • C8 & C9: These two methyl (CH₃) carbons are chemically equivalent due to free rotation around the C6-C7 bond and will produce a single, more intense signal. Their chemical shifts are expected in the upfield aliphatic region, around 20-25 ppm .[7][8]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum and the necessary supplementary data for unambiguous assignment.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Analyte Mass: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), a sample mass of 50-100 mg is optimal.[9] While spectra can be obtained with less material, this amount ensures a good signal-to-noise ratio (S/N) in a reasonable timeframe (20-60 minutes).[9]

  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its ability to dissolve a wide range of polar compounds, including those with carboxylic acid and amide-like functionalities. Its carbon signal appears as a multiplet around 39.5 ppm, which is unlikely to overlap with most signals of the analyte. Chloroform-d (CDCl₃) is an alternative if solubility permits.[10]

  • Procedure:

    • Weigh approximately 50 mg of the analyte into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆.

    • Gently agitate or vortex the vial until the solid is completely dissolved. A slightly concentrated sample is preferable for ¹³C NMR.

    • Crucial Step (Trustworthiness): Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.

    • Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

  • Standard ¹³C Spectrum (Proton Decoupled):

    • Rationale: This is the primary experiment to identify the chemical shifts of all carbon atoms. Proton decoupling collapses C-H coupling multiplets into single sharp lines, simplifying the spectrum and enhancing S/N via the Nuclear Overhauser Effect (NOE).

    • Key Parameters:

      • Pulse Program: zgpg30 or a similar variant with a 30° pulse angle.

      • Acquisition Time (AQ): ~1.0-2.0 seconds. A longer acquisition time provides better resolution.[11]

      • Relaxation Delay (D1): 2.0 seconds. This allows for sufficient relaxation of most carbons between pulses, though it may not be fully quantitative for quaternary carbons with long relaxation times (T₁).[11][12]

      • Number of Scans (NS): Start with 128 scans and increase as needed to achieve adequate S/N. Doubling the scans increases the S/N by a factor of √2.

      • Spectral Width (SW): 0 to 220 ppm. This range covers all expected organic carbon signals.

  • DEPT-135 and DEPT-90 Spectra:

    • Rationale: These experiments are essential for determining the multiplicity of each carbon signal (i.e., the number of attached protons). This is a self-validating step that confirms assignments made based on chemical shift alone.[13]

    • DEPT-135: Provides positive signals for CH₃ and CH groups, and negative (inverted) signals for CH₂ groups. Quaternary (C) carbons are not observed.[14][15][16]

    • DEPT-90: Shows only signals from CH groups.[15][17]

    • Parameters: These experiments are typically run with standard instrument parameters and require a similar number of scans to the main ¹³C spectrum.

The entire analytical workflow is summarized in the diagram below.

G A Sample Preparation (50mg in 0.6mL DMSO-d6) B 1D ¹³C NMR Acquisition (Proton Decoupled) A->B Load Sample E Data Processing (Fourier Transform, Phasing, Baseline Correction) B->E G Determine Carbon Multiplicity (CH, CH₂, CH₃ vs. C) C DEPT-135 Acquisition C->E D DEPT-90 Acquisition D->E F Identify All Carbon Signals (from ¹³C Spectrum) E->F F->G Correlate with DEPT H Final Signal Assignment G->H Integrate Shift & Multiplicity Data I Structural Confirmation H->I Match to Predicted Structure

Figure 2: Workflow for the ¹³C NMR analysis and structural confirmation.

Spectral Interpretation and Assignment

By combining the data from all three experiments, we can confidently assign each signal. The expected results are summarized in the table below.

Carbon NumberPredicted Chemical Shift (δ) ppmMultiplicity (DEPT-135)Multiplicity (DEPT-90)Justification
C10 165 - 175AbsentAbsentCarboxylic acid carbonyl, quaternary.[1]
C2 160 - 165AbsentAbsentPyridinone carbonyl (amide-like), quaternary.[4]
C6 145 - 155AbsentAbsentRing carbon attached to N and isopropyl, quaternary.
C4 135 - 145PositivePositiveRing CH, deshielded by adjacent COOH group.[5]
C5 110 - 120PositivePositiveRing CH.
C3 105 - 115AbsentAbsentRing carbon attached to COOH, quaternary.
C7 25 - 35PositivePositiveIsopropyl methine (CH).[6]
C8, C9 20 - 25PositiveAbsentEquivalent isopropyl methyl (CH₃) groups.[7]

Step-by-Step Assignment Logic:

  • Identify Quaternary Carbons: The standard ¹³C spectrum will show 8 signals (since C8 and C9 are equivalent). The DEPT-135 and DEPT-90 spectra will show only 4 signals. The signals present in the ¹³C spectrum but absent in the DEPT spectra correspond to the four quaternary carbons: C2, C3, C6, and C10.

  • Assign Carbonyls/Carboxyl: The two most downfield signals (e.g., ~170 ppm and ~162 ppm) will be C10 and C2.

  • Assign Other Quaternary Carbons: The remaining two quaternary signals at ~150 ppm and ~110 ppm will correspond to C6 and C3, respectively, based on their predicted chemical environments.

  • Identify CH Carbons: The DEPT-90 spectrum will show three positive signals, corresponding to C4, C5, and C7.

  • Assign CH Carbons: Based on chemical shifts, the signals at ~140 ppm and ~115 ppm are the olefinic C4 and C5, while the upfield signal at ~30 ppm is the aliphatic C7.

  • Identify and Assign CH₃ Carbons: The DEPT-135 spectrum will show four positive peaks (C4, C5, C7, and C8/C9). The signal that is present and positive in the DEPT-135 but absent in the DEPT-90 is the methyl signal for C8/C9 at ~22 ppm. The higher intensity of this signal relative to the CH signals also serves as a confirmation.

Conclusion

This guide outlines a systematic and robust methodology for the complete ¹³C NMR analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By integrating theoretical chemical shift prediction with a comprehensive experimental plan that includes standard proton-decoupled ¹³C and DEPT experiments, an unambiguous assignment of all carbon signals can be achieved. This self-validating workflow ensures high confidence in the final structural elucidation, providing a solid foundation for further research and development activities involving this and structurally related compounds.

References

  • Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Kurfürst, A., & Trška, P. (n.d.). INTERPRETATION OF 13C NMR CHEMICAL SHIFTS OF HANTZSCH'S PYRIDINES AND 1,4-DIHYDROPYRIDINES. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

  • University of Maryland. (n.d.). NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(16), 4504–4506.
  • University of Canterbury. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(22), 5437-5452.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

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  • University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • J-Stage. (n.d.). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra Isopropyldibenzofurans and Their Structural Determinations. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Morressier. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

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  • University of Wisconsin-Madison. (n.d.). 6-CMR-8 Assignment of Carbon-13 NMR Signals. Retrieved from [Link]

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"mass spectrometry of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a molecule featuring a pyridone scaffold relevant in medicinal chemistry and drug discovery.[1] Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the causal logic behind instrumental choices and experimental design. It details predictive fragmentation pathways in both positive and negative ionization modes, provides validated, step-by-step protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), and discusses practical applications in structural confirmation and metabolite identification. The methodologies are designed to be self-validating, ensuring scientific rigor for researchers and drug development professionals.

Introduction: The Analytical Imperative

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (MW: 181.19 g/mol , Formula: C₉H₁₁NO₃) belongs to the pyridone class of heterocycles.[2][3][4] Pyridone cores are considered "privileged scaffolds" in drug discovery, valued for their ability to act as bioisosteres and engage in crucial hydrogen bonding interactions, which can enhance metabolic stability and aqueous solubility.[1] As such, the robust analytical characterization of novel pyridone derivatives is a critical step in the drug development pipeline.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the cornerstone technique for this purpose.[5] It offers unparalleled sensitivity and specificity for confirming molecular identity, elucidating structure through fragmentation analysis, quantifying the analyte in complex biological matrices, and identifying metabolic fate.[6] This guide provides the foundational knowledge and practical protocols to effectively leverage MS for the comprehensive analysis of this target compound.

Table 1: Physicochemical Properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

PropertyValueSource(s)
Molecular FormulaC₉H₁₁NO₃[3][4]
Molecular Weight181.191 g/mol [2][3]
CAS Number98483-00-2[3][7]
AppearanceSolid[2]
InChI KeyZQOMVYJXWOMHKP-UHFFFAOYSA-N[2]

Foundational Principles: Ionization and Analysis Strategy

The successful mass spectrometric analysis of our target molecule hinges on selecting the appropriate ionization technique and mass analyzer. The compound's structure—containing a polar carboxylic acid group and a heterocyclic ring system—makes it an ideal candidate for Electrospray Ionization (ESI).

Expert Insight: Why ESI is the Preferred Ionization Method Unlike Electron Ionization (EI), which is a high-energy process causing extensive and often unspecific fragmentation of radical cations, ESI is a soft ionization technique.[8] It generates even-electron ions, typically protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, directly from a liquid phase.[9] This preserves the critical molecular ion, which is the starting point for controlled fragmentation experiments (MS/MS), allowing for a more systematic elucidation of the molecule's structure. The polar nature of the carboxylic acid group facilitates efficient proton transfer, making ESI highly effective in both positive and negative modes.

  • Positive Ion Mode ([M+H]⁺): Protonation will likely occur on the most basic sites, such as the carbonyl oxygen or the nitrogen atom of the pyridone ring. This mode is excellent for observing fragmentation pathways involving the isopropyl group and the pyridone ring structure.

  • Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the acidic carboxylic acid proton. This mode is exceptionally useful and often yields simpler, more diagnostic spectra, primarily showing fragmentations related to the carboxylic acid group itself.

For the mass analyzer, the choice depends on the analytical goal:

  • Triple Quadrupole (QqQ) MS: The gold standard for targeted quantification due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[6]

  • High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap): Essential for structural confirmation and metabolite identification. HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions for both the parent molecule and its fragments.[5][6]

Predictive Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for structural analysis.[10] By isolating the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. Based on established fragmentation rules for carboxylic acids and substituted pyridones, we can predict the primary fragmentation pathways.[9][11][12]

Positive Ion Mode ([M+H]⁺, m/z 182.08)

Upon protonation, the molecule becomes susceptible to several key fragmentation reactions. The most probable pathways involve the loss of small, stable neutral molecules.

  • Loss of Water (-18.01 Da): A common fragmentation for protonated carboxylic acids, leading to a stable acylium ion.[11]

  • Loss of Carbon Dioxide (-44.00 Da): Decarboxylation following protonation can occur, though it is often more prominent in negative ion mode.

  • Loss of the Carboxyl Group (-45.00 Da): Cleavage of the C-C bond adjacent to the ring can result in the loss of the entire •COOH radical.

  • Loss of Propylene (-42.07 Da): A characteristic loss from the isopropyl substituent via a McLafferty-type rearrangement.

G cluster_main Positive Ion Mode Fragmentation precursor [M+H]⁺ m/z 182.08 frag1 [M+H - H₂O]⁺ m/z 164.07 precursor->frag1 -18.01 Da (H₂O) frag2 [M+H - CO₂]⁺ m/z 138.08 precursor->frag2 -44.00 Da (CO₂) frag3 [M+H - •COOH]⁺ m/z 137.08 precursor->frag3 -45.00 Da (•COOH) frag4 [M+H - C₃H₆]⁺ m/z 140.05 precursor->frag4 -42.07 Da (Propylene)

Caption: Predicted fragmentation of protonated 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Negative Ion Mode ([M-H]⁻, m/z 180.06)

In negative ion mode, the deprotonated carboxylate is the precursor ion. This often leads to a very clean and highly diagnostic fragmentation pattern.

  • Loss of Carbon Dioxide (-44.00 Da): This is the most characteristic and often the most abundant fragment for deprotonated carboxylic acids. The loss of CO₂ from the carboxylate anion is a highly favorable process, resulting in a stable carbanion.[12][13] This transition (m/z 180.06 → 136.06) is an excellent choice for quantitative MRM assays.

G cluster_main Negative Ion Mode Fragmentation precursor_neg [M-H]⁻ m/z 180.06 frag_neg1 [M-H - CO₂]⁻ m/z 136.06 precursor_neg->frag_neg1 -44.00 Da (CO₂)

Caption: Primary fragmentation pathway for the deprotonated molecule in negative ion mode.

Table 2: Summary of Predicted Key Fragment Ions

Ion ModePrecursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Identity of Loss
Positive182.08164.0718.01H₂O
Positive182.08140.0542.07C₃H₆ (Propylene)
Positive182.08138.0844.00CO₂
Negative 180.06 136.06 44.00 CO₂ (High Confidence/Intensity)

Experimental Protocols

The following protocols provide a robust starting point for analysis. They should be optimized based on the specific instrumentation and analytical goals.

Protocol 1: Quantitative Analysis by LC-MS/MS (Triple Quadrupole)

This protocol is designed for the sensitive and specific quantification of the target analyte in a sample matrix (e.g., plasma, cell culture media).

G cluster_workflow Quantitative LC-MS/MS Workflow sample Sample Prep (e.g., Protein Precipitation) lc LC Separation (C18 Column) sample->lc ms ESI Source (Negative Mode) lc->ms msms QqQ Analysis (MRM: 180.06 → 136.06) ms->msms data Data Processing (Quantification) msms->data

Caption: Workflow for quantitative analysis using LC-MS/MS.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in methanol or DMSO at 1 mg/mL.

    • Create a serial dilution in 50:50 acetonitrile:water to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • For biological samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard (if available) to 1 volume of sample. Vortex and centrifuge at >12,000 x g for 10 minutes. Transfer the supernatant for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • Table 3: Example LC Gradient

        Time (min) %B
        0.0 5
        3.0 95
        4.0 95
        4.1 5

        | 5.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI, Negative.

    • MRM Transition:

      • Q1 (Precursor): 180.1 m/z

      • Q3 (Product): 136.1 m/z

    • Instrument Parameters (must be optimized):

      • Table 4: Example MS Source Parameters

        Parameter Setting
        Capillary Voltage -3.0 kV
        Gas Temperature 325 °C
        Gas Flow 10 L/min
        Nebulizer Pressure 40 psi

        | Collision Energy | Optimize (start at 15-20 V) |

  • Data Analysis:

    • Integrate the peak area for the 180.1 → 136.1 transition.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Determine the concentration in unknown samples using the regression equation from the calibration curve.

Protocol 2: Structural Confirmation and Metabolite ID by LC-HRMS

This protocol is designed for confirming the identity of the compound via accurate mass and for identifying potential metabolites in discovery-phase experiments.

Step-by-Step Methodology:

  • Sample Preparation and LC:

    • Follow the same sample preparation and LC conditions as in Protocol 1. The use of a high-quality chromatographic separation is critical to resolve potential isomers.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Instrument: Q-TOF or Orbitrap-based mass spectrometer.

    • Ionization Mode: ESI, perform separate acquisitions in both Positive and Negative modes.

    • Acquisition Mode:

      • Full Scan MS: Acquire data from m/z 70-500 with a resolution >20,000. This is for finding the precursor ion.

      • Data-Dependent MS/MS (DDA) or All-Ions Fragmentation (AIF): Set the instrument to trigger MS/MS scans on the most intense ions detected in the full scan. For the target compound, specify the inclusion of m/z 182.08 (positive) and 180.06 (negative).

    • Accurate Mass Calibration: Ensure the instrument is calibrated immediately prior to the run to achieve mass accuracy < 5 ppm.

  • Data Analysis and Interpretation:

    • Confirm Parent Ion: Extract the chromatogram for the calculated exact mass of the analyte ([C₉H₁₁NO₃+H]⁺ = 182.0761; [C₉H₁₁NO₃-H]⁻ = 180.0612). The measured mass should be within 5 ppm of the theoretical mass.

    • Analyze MS/MS Spectrum: Compare the accurate mass fragments observed in the MS/MS spectrum to the predicted fragments in Table 2. The high mass accuracy allows for the confident assignment of elemental formulas to each fragment ion.

    • Metabolite Hunting: Use data mining software to search for predicted metabolic transformations (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation) relative to the parent drug.[5][6] The software can filter by common neutral losses or mass shifts, flagging potential candidates for further MS/MS investigation.

Conclusion

The mass spectrometric analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a tractable but nuanced task. A thorough understanding of the molecule's structure and the principles of electrospray ionization allows for the prediction of reliable fragmentation pathways, particularly the highly diagnostic loss of CO₂ in negative ion mode. The provided protocols for both quantitative (LC-MS/MS) and qualitative (LC-HRMS) analysis offer robust, field-proven starting points for researchers. By applying these methodologies, scientists in drug discovery and development can confidently confirm the structure, determine the purity, quantify the concentration, and investigate the metabolic fate of this and structurally related compounds, thereby accelerating the progression of new chemical entities.

References

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The Rising Therapeutic Potential of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, antimicrobial, and anticancer properties of these derivatives. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by field-proven experimental protocols and data. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Versatility of the 2-Oxo-1,2-dihydropyridine Core

The pyridinone ring system is a cornerstone in the development of a wide array of therapeutic agents. Among these, derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have garnered significant attention due to their synthetic accessibility and diverse pharmacological profile. These compounds share a structural resemblance to nicotinic acid (niacin), a vital nutrient with a well-established role in various physiological processes, including lipid metabolism and neuroprotection[1][2]. However, the introduction of the oxo group and the carboxylic acid at positions 2 and 3, respectively, imparts unique chemical properties that translate into a distinct spectrum of biological activities, most notably in the realms of antimicrobial and anticancer research. This guide will systematically dissect the key biological activities of these derivatives, providing both the conceptual framework and the practical methodologies for their investigation.

Synthetic Strategies: Building the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Scaffold

The foundation of any drug discovery program lies in the efficient and versatile synthesis of the core scaffold and its analogs. The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is often achieved through multicomponent reactions, which offer the advantage of building molecular complexity in a single step.

General Synthetic Approach: The Meldrum's Acid Route

A prevalent and effective method involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key building block. This approach typically involves the reaction of an aniline derivative with triethyl orthoformate and Meldrum's acid to form an anilinomethylidene derivative of Meldrum's acid. This intermediate then undergoes a cyclization reaction with an active methylene nitrile, such as cyanoacetamide or cyanothioacetamide, in the presence of a base like potassium hydroxide, to yield the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative[2][3][4].

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives via the Meldrum's Acid Route [3][5]

  • Step 1: Synthesis of the Anilinomethylidene Derivative of Meldrum's Acid.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).

    • Reflux the mixture with vigorous stirring for 5-10 minutes.

    • Cool the reaction mixture and add ethanol (e.g., 30 mL).

    • Reflux for an additional 3-5 minutes.

    • Cool the mixture to room temperature and then pour it into ice-water (e.g., 100 mL).

    • Collect the precipitated solid by filtration, wash with water, and then with a mixture of ethanol and water (e.g., 60% EtOH).

    • Dry the product to obtain the anilinomethylidene derivative of Meldrum's acid.

  • Step 2: Cyclization to form the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid.

    • Suspend the anilinomethylidene derivative of Meldrum's acid (0.01 mol) and the active methylene nitrile (e.g., cyanoacetamide, 0.01 mol) in ethanol (e.g., 10 mL).

    • To this vigorously stirred suspension, add potassium hydroxide (0.02 mol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Acidify the reaction mixture to approximately pH 5 with concentrated hydrochloric acid.

    • Allow the mixture to stand for about 3 hours to ensure complete precipitation.

    • Collect the precipitate by filtration, wash successively with water and ethanol.

    • Dry the product to yield the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase

A significant area of investigation for 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is their potential as antibacterial agents. The primary mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and transcription in bacteria[6][7].

Mechanism of Action: Inhibition of DNA Supercoiling

DNA gyrase introduces negative supercoils into bacterial DNA, a process that is crucial for relieving torsional stress during DNA replication and transcription. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are believed to bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks and preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA damage and ultimately bacterial cell death.

Diagram: Simplified Workflow for a DNA Gyrase Supercoiling Inhibition Assay

DNA_Gyrase_Assay cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Gyrase DNA Gyrase Enzyme Gyrase->Incubation Compound Test Compound Compound->Incubation Buffer Assay Buffer + ATP Buffer->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Visualization Visualize DNA Bands Gel->Visualization

Caption: Workflow for assessing DNA gyrase inhibition.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay [7][8]

  • 1. Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., 25 mM Tris-acetate, pH 7.9, 20 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT, 5 mM spermidine), ATP, and relaxed plasmid DNA (e.g., pBR322)[7].

    • Add varying concentrations of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative to the reaction tubes. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (vehicle, e.g., DMSO).

    • Initiate the reaction by adding a purified DNA gyrase enzyme.

  • 2. Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.

  • 3. Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • 4. Data Interpretation:

    • In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form.

    • An effective inhibitor will prevent this conversion, resulting in a higher proportion of the relaxed DNA form.

    • Quantify the band intensities to determine the IC50 value of the compound.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria.

Derivative Target Organism MIC (µg/mL) Reference
Derivative AStaphylococcus aureus8[Fictional Example]
Derivative BEscherichia coli16[Fictional Example]
Derivative CPseudomonas aeruginosa>64[Fictional Example]

Anticancer Activity: Inducing Programmed Cell Death and Halting Proliferation

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has also demonstrated significant promise as a template for the development of novel anticancer agents. The primary mechanisms through which these compounds exert their cytotoxic effects are the induction of apoptosis and the arrest of the cell cycle.

Mechanism of Action: Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction[9][10][11][12]. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 and caspase-9 being key executioners of apoptosis[13].

Diagram: Intrinsic Apoptotic Pathway Induced by 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Apoptosis_Pathway Compound 2-Oxo-1,2-dihydropyridine-3- carboxylic acid derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptotic pathway initiated by the target compounds.

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints, such as the G2/M phase[14][15]. This arrest prevents the cells from entering mitosis and dividing. The cell cycle is regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. Inhibition of key CDKs, such as CDK1, which is crucial for the G2/M transition, is a potential mechanism by which these compounds exert their cytostatic effects[16][17].

Diagram: Cell Cycle Arrest at the G2/M Checkpoint

Cell_Cycle_Arrest cluster_checkpoint G2/M Checkpoint G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cell Division Compound 2-Oxo-1,2-dihydropyridine-3- carboxylic acid derivative CDK1_CyclinB CDK1/Cyclin B Complex Compound->CDK1_CyclinB Inhibits CDK1_CyclinB->M Promotes G2/M Transition Arrest Cell Cycle Arrest

Caption: Mechanism of G2/M cell cycle arrest by inhibiting the CDK1/Cyclin B complex.

Experimental Protocol: MTT Assay for Cytotoxicity and IC50 Determination [1][18][19][20]

  • 1. Cell Seeding:

    • Culture a relevant cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to adhere.

  • 2. Compound Treatment:

    • Prepare a serial dilution of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative in culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • 3. MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • 4. Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • 5. Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Analysis of Anticancer Activity

The anticancer potential of these derivatives is typically evaluated by their IC50 values against various cancer cell lines.

Derivative Cancer Cell Line IC50 (µM) Reference
Derivative XMCF-7 (Breast Cancer)5.2[Fictional Example]
Derivative YA549 (Lung Cancer)10.8[Fictional Example]
Derivative ZHCT116 (Colon Cancer)7.5[Fictional Example]

Conclusion and Future Perspectives

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic tractability of these compounds, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further investigation. Their ability to target fundamental cellular processes such as DNA replication in bacteria and apoptosis and cell cycle progression in cancer cells underscores their therapeutic potential.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways to better understand their therapeutic effects and potential off-target activities.

  • In Vivo Efficacy and Safety: Progression of lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic index.

As our understanding of the biological activities of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives continues to grow, so too will their potential to be translated into clinically effective drugs for the treatment of infectious diseases and cancer.

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An In-Depth Technical Guide to the In Silico Modeling of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Workflow for De Novo Drug Candidate Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug from concept to clinic is fraught with challenges, marked by high attrition rates and substantial financial investment.[1] Computational, or in silico, modeling has emerged as an indispensable tool to navigate this complex landscape, offering a rational, cost-effective framework to predict the behavior of novel chemical entities before committing to resource-intensive laboratory synthesis and testing.[2][3][4] This guide presents a comprehensive, step-by-step in silico workflow to characterize a molecule with limited pre-existing biological data: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. We will treat this compound—a pyridinone derivative with the formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol [5][6]—as a novel candidate for which no biological target is known. Our objective is to generate testable hypotheses regarding its potential therapeutic targets, validate these predictions through rigorous simulation, and assess its drug-like potential by profiling its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This workflow is designed for researchers, scientists, and drug development professionals, providing not only the methodological "how" but also the critical scientific reasoning—the "why"—behind each stage of the investigation.

Part I: Foundational Analysis: Ligand Preparation and Physicochemical Profiling

Causality: Before interrogating complex biological systems, the molecule of interest must be accurately represented in a computationally viable format and its fundamental properties assessed. The initial three-dimensional conformation and adherence to established drug-likeness principles are critical determinants for all subsequent simulations. An improper starting structure can lead to cascading errors, rendering downstream results meaningless. This initial stage serves as a foundational checkpoint to ensure the molecule possesses a baseline potential for development.

Protocol 1: Ligand Structure Preparation and Initial Assessment
  • 2D to 3D Structure Generation:

    • Action: Obtain the 2D structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, typically from its SMILES (Simplified Molecular Input Line Entry System) string, and convert it into a 3D conformation using a computational chemistry tool like Open Babel.

    • Justification: A 3D structure is the absolute prerequisite for any structure-based computational method, including docking and molecular dynamics.

  • Energy Minimization:

    • Action: Subject the generated 3D structure to energy minimization using a robust force field, such as the Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF).

    • Justification: This process optimizes the molecular geometry to a lower energy, more stable, and more realistic conformation by resolving any steric clashes or unnatural bond lengths/angles. This is a self-validating step that ensures the starting point for all further analyses is physically plausible.

  • Physicochemical and Drug-Likeness Profiling:

    • Action: Submit the energy-minimized structure to a comprehensive analysis server like SwissADME.

    • Justification: This step provides a rapid, data-driven assessment of the molecule's "drug-likeness." It evaluates key descriptors against established empirical rules, such as Lipinski's Rule of Five, which correlate with oral bioavailability. Early identification of liabilities (e.g., poor solubility, high molecular weight) allows for early-stage go/no-go decisions or prioritization of candidates.

Data Presentation: Physicochemical Properties
PropertyPredicted ValueAcceptable Range/RuleSignificance
Molecular Weight181.19 g/mol < 500 g/mol Lipinski's Rule: Influences absorption and diffusion.
LogP (Octanol/Water)Value dependent on prediction tool< 5Lipinski's Rule: Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors2 (from -COOH and N-H)≤ 5Lipinski's Rule: High numbers can reduce membrane permeability.
Hydrogen Bond Acceptors3 (from C=O, -COOH)≤ 10Lipinski's Rule: High numbers can reduce membrane permeability.
Topological Polar Surface Area (TPSA)Value dependent on prediction tool< 140 ŲCorrelates with membrane permeability and oral bioavailability.
Rotatable Bonds2≤ 10Influences conformational flexibility and binding entropy.

Part II: Hypothesis Generation: Unveiling Potential Biological Targets

Causality: With no known biological target, our approach must be one of discovery. We employ a "reverse pharmacology" or "target fishing" strategy, using the ligand's structure as a probe to identify potential protein partners from the vast proteome.[7] This is a hypothesis-generation step that transforms an unknown molecule into a candidate with a putative mechanism of action, guiding subsequent validation efforts.

Methodology: Reverse Docking

Reverse docking is a computational technique that screens a ligand against a library of 3D protein structures to identify those with the most favorable binding sites.[7] By calculating and ranking binding scores, it produces a prioritized list of potential macromolecular targets, providing the first clues to the molecule's biological function.[8]

Protocol 2: Reverse Docking Workflow
  • Platform Selection:

    • Action: Choose a reliable reverse docking web server or software (e.g., PharmMapper, SuperDRUG2, idTarget).

    • Justification: These platforms contain curated, druggable protein structure databases and pre-calculated binding sites, enabling high-throughput screening that would be impractical to perform manually.

  • Ligand Submission:

    • Action: Submit the energy-minimized 3D structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid from Part I.

  • Execution and Result Analysis:

    • Action: Initiate the screening process. The output will be a list of potential protein targets, ranked by a "fit score" or predicted binding energy.

    • Justification: The scoring function provides a quantitative estimate of binding complementarity. While not a true binding affinity, it is effective for ranking and prioritizing potential hits.

  • Target Triage and Prioritization:

    • Action: Critically evaluate the top-ranked targets. This involves cross-referencing the protein hits with disease pathway databases (e.g., KEGG, Reactome) and literature searches to establish biological plausibility and therapeutic relevance.

    • Justification: A high score to a biologically irrelevant target is a computational artifact. This crucial intellectual step connects the raw computational output to meaningful biology, selecting the top 2-3 most promising targets for in-depth validation.

Visualization: Reverse Docking Workflow```dot

G cluster_0 Part I: Ligand Preparation cluster_1 Part II: Target Identification Ligand Energy-Minimized 3D Ligand Structure Server Reverse Docking Server (e.g., PharmMapper) Ligand->Server Submit Structure RankedList Ranked List of Potential Targets (Based on Fit Score) Server->RankedList Generate Hits DB Protein Structure Database Triage Target Triage & Selection (Biological Plausibility Check) TopTargets Top 2-3 Candidate Targets

Caption: Workflow for validating a protein-ligand interaction via molecular docking.

Data Presentation: Docking Results Summary
Target Protein (PDB ID)Top Pose Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Target 1e.g., -8.5e.g., Arg120, Tyr350Hydrogen Bond, Pi-Stacking
Target 2e.g., -7.2e.g., Leu80, Val150Hydrophobic
Target 3e.g., -6.1e.g., Asp200Salt Bridge

Part IV: Assessing Dynamic Behavior: Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static, time-independent snapshot of the best-fit binding pose. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulation is essential to validate the stability of the docked complex over time in a simulated physiological environment (water, ions, at body temperature). [9][10]A ligand that appears promising in docking but dissociates quickly in an MD simulation is likely a poor candidate. This step serves as a crucial dynamic validation of the static docking hypothesis. [11]

Protocol 4: Protein-Ligand Complex MD Simulation
  • System Building:

    • Action: Use the highest-scoring, visually validated protein-ligand complex from Part III as the starting structure. This complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model), and counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.

    • Justification: This creates a more biologically realistic, solvated environment, which is critical for observing relevant molecular motions and interactions. [12]

  • Force Field Parameterization:

    • Action: Assign force field parameters to all atoms in the system. While standard force fields (e.g., AMBER, CHARMM) have parameters for proteins and water, custom parameters must be generated for our novel ligand. [12][13] * Justification: The force field is a set of equations that defines the potential energy of the system, governing how atoms interact. Accurate parameterization is non-negotiable for a physically meaningful simulation.

  • Equilibration and Production:

    • Action: The simulation proceeds in stages:

      • a. Minimization: Removes any initial steric clashes in the solvated system.

      • b. NVT Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to arrange around the complex.

      • c. NPT Equilibration: The pressure is stabilized to atmospheric levels while maintaining temperature, ensuring the correct solvent density.

      • d. Production Run: With temperature and pressure equilibrated, the simulation is run for a set duration (e.g., 100 nanoseconds) to collect trajectory data for analysis.

    • Justification: This multi-step protocol ensures the simulation starts from a stable, well-equilibrated state, preventing artifacts and ensuring the production trajectory is representative of the system's behavior. [12]

  • Trajectory Analysis:

    • Action: Analyze the saved trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A low, stable RMSD indicates the complex is not undergoing major conformational changes and the ligand remains bound.

      • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. The persistence of key H-bonds identified in docking is a strong indicator of a stable interaction. [14]

Visualization: MD Simulation Workflow

G DockedComplex 1. Start with Best Docked Pose Solvate 2. Solvate & Add Ions DockedComplex->Solvate Equilibrate 3. Minimize & Equilibrate (NVT, NPT) Solvate->Equilibrate Production 4. Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory 5. Generate Trajectory File Production->Trajectory Analysis 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) Trajectory->Analysis Stability Stability Assessment Analysis->Stability

Caption: Workflow for assessing complex stability via Molecular Dynamics.

Part V: Profiling Drug-Like Fate: In Silico ADMET Prediction

Causality: High binding affinity and complex stability are meaningless if a compound is poorly absorbed, rapidly metabolized, fails to reach its target, or is toxic. [15]Predicting ADMET properties in silico is a critical risk-mitigation strategy that helps to avoid late-stage failures in drug development. [16][17]These models, often built using machine learning on large experimental datasets, provide a robust profile of a molecule's likely pharmacokinetic and toxicological behavior. [18]

Protocol 5: Comprehensive ADMET Profiling
  • Tool Selection:

    • Action: Utilize well-validated, freely available web servers such as SwissADME and pkCSM.

    • Justification: Using multiple predictors is a key self-validation strategy. Consensus between different models increases confidence in the prediction. [15][16]

  • Property Prediction and Analysis:

    • Action: Submit the ligand structure and analyze the output across the five ADMET categories.

    • Justification: Each parameter provides a piece of the pharmacokinetic puzzle:

      • Absorption: Predicts properties like Human Intestinal Absorption (HIA) and Caco-2 cell permeability, indicating potential for oral bioavailability.

      • Distribution: Estimates factors like Blood-Brain Barrier (BBB) penetration and plasma protein binding, which determine where the drug goes in the body.

      • Metabolism: Predicts whether the compound is likely to be a substrate or inhibitor of key Cytochrome P450 (CYP) enzymes, the primary route of drug metabolism. Inhibition can lead to dangerous drug-drug interactions.

      • Excretion: Estimates total clearance, which influences dosing frequency.

      • Toxicity: Screens for major liabilities, including AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity.

Data Presentation: Predicted ADMET Profile
CategoryParameterPredicted OutcomeInterpretation / Risk Assessment
Absorption GI AbsorptionHighLikely well-absorbed orally.
BBB PermeantNoLow risk of CNS side effects.
Distribution Plasma Protein Bindinge.g., >90%High binding may reduce free drug concentration.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesPotential Liability: Risk of interactions with co-administered drugs.
Excretion Total ClearanceValue (log ml/min/kg)Influences half-life and dosing schedule.
Toxicity AMES ToxicityNoLow risk of being mutagenic.
hERG I InhibitionNoLow risk of cardiotoxicity.

Conclusion and Future Outlook

This technical guide has detailed a systematic in silico workflow for the comprehensive evaluation of a novel chemical entity, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By progressing logically from foundational ligand preparation to target identification, docking validation, dynamic stability assessment, and ADMET profiling, we have constructed a multi-faceted computational profile of the molecule. This process allows us to move from a state of zero biological knowledge to a set of data-driven, testable hypotheses.

The integrated results from this workflow would point towards one or two high-probability biological targets, provide evidence of a stable binding interaction, and flag any potential pharmacokinetic liabilities. The ultimate output is not a final answer, but a sharply focused research plan. The next steps would be to acquire or synthesize the compound and perform targeted in vitro experiments—such as enzymatic assays against the predicted protein targets—to validate these in silico findings. This rational, computation-first approach exemplifies modern drug discovery, maximizing the probability of success while minimizing the cost and time of early-stage research.

References

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A Technical Guide to the Homology Modeling of Putative Targets for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The exploration of novel small molecules, such as 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, represents a significant frontier in drug discovery. However, a frequent and critical bottleneck is the absence of an experimentally determined protein target, which precludes rational, structure-based design efforts. This guide provides a comprehensive, in-depth protocol for researchers, scientists, and drug development professionals to navigate this challenge. We present a robust computational workflow that begins with strategies for identifying putative protein targets and proceeds through the rigorous, multi-step process of homology modeling to generate a high-quality, three-dimensional protein structure. The narrative emphasizes the causality behind methodological choices, establishing a self-validating system for generating trustworthy and experimentally actionable models. The guide culminates in the application of the model for molecular docking studies, thereby completing the journey from a compound of interest to a testable hypothesis of its molecular mechanism.

Part I: The Crucial First Step - Identifying a Putative Target

Before any modeling can commence, a credible protein target must be identified. The structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid does not immediately point to a single, well-documented biological target. Therefore, the initial and most critical phase of the project is "target fishing" or "target prediction." This involves employing computational and/or experimental methods to identify proteins that are most likely to bind to the compound.

In Silico Target Prediction: A Practical Approach

For computational scientists, in silico target prediction is a rapid and cost-effective first step. These methods leverage the principle of chemical similarity—that molecules with similar structures often share similar biological targets.

Key Methodologies:

  • Ligand-Based Pharmacophore Screening: This approach involves identifying the 3D arrangement of chemical features in the query molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are essential for biological activity. This "pharmacophore" is then used as a query to screen databases of known protein-ligand complexes to find targets that bind ligands with a similar pharmacophore.

  • Reverse Docking: Here, the small molecule is docked against a large library of protein structures with known binding sites. The targets are then ranked based on the predicted binding affinity, with the top-scoring proteins representing the most probable targets.[1]

  • Chemical Similarity Searching: Using the 2D structure of the compound, one can search large chemical databases (e.g., ChEMBL, PubChem) to find molecules with high structural similarity that have known biological activity data.

Recommended Web Servers for Target Prediction:

Server NameMethodologyLink
SwissTargetPrediction Combines 2D/3D chemical similarity[Link]
PharmMapper Pharmacophore mapping[Link]
SuperPred Chemical similarity[Link]

For the remainder of this guide, we will proceed under the assumption that this initial phase has yielded a putative target—a protein sequence for which no experimental structure exists. Let us call this target "Protein X."

Part II: Homology Modeling of Protein X: A Senior Scientist's Protocol

Homology modeling, or comparative modeling, enables the prediction of a protein's 3D structure based on its amino acid sequence and an experimentally determined structure of a homologous protein—the "template."[2] This is possible because protein structure is more evolutionarily conserved than sequence; significant sequence similarity often implies a conserved three-dimensional fold.[3]

The entire workflow can be visualized as a multi-stage pipeline, where the quality of the output from one stage critically determines the success of the next.

cluster_workflow Homology Modeling & Docking Workflow Compound Query Compound: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid TargetID Part I: Target Identification (e.g., SwissTargetPrediction) Compound->TargetID Seq Putative Target Sequence (Protein X) TargetID->Seq TemplateSearch Step 1: Template Search (BLASTp vs PDB) Seq->TemplateSearch Alignment Step 2: Target-Template Alignment (e.g., ClustalW) TemplateSearch->Alignment ModelBuild Step 3: Model Building (e.g., SWISS-MODEL, MODELLER) Alignment->ModelBuild Validation Part III: Model Validation (PROCHECK, ERRAT, etc.) ModelBuild->Validation Docking Part IV: Molecular Docking (e.g., AutoDock Vina) Validation->Docking If Model is High Quality Hypothesis Testable Protein-Ligand Interaction Hypothesis Docking->Hypothesis

Caption: Overall workflow from compound of interest to a testable hypothesis.

Step 1: Template Search and Selection

The Causality: The final model's quality is fundamentally limited by the quality of the template and its alignment with the target. A poor template choice will invariably lead to a poor model, regardless of subsequent refinement.

Protocol:

  • Obtain the FASTA sequence for your target, Protein X.

  • Navigate to the NCBI BLAST portal ([Link]).

  • Select "protein blast" (BLASTp) .

  • Paste the FASTA sequence into the query box.

  • Under "Database," select the "Protein Data Bank (PDB)" database. This restricts the search to proteins with known experimental structures.

  • Launch the search.

Interpreting the Results: You will receive a list of PDB entries ranked by similarity. Do not blindly select the top hit. A rigorous evaluation is mandatory.

cluster_decision Template Selection Decision Flow Start BLASTp Hits Received CheckIdentity Sequence Identity > 30%? Start->CheckIdentity CheckResolution High Resolution? (< 2.5 Å) CheckIdentity->CheckResolution Yes Reject Reject or Use as Secondary Template CheckIdentity->Reject No CheckRfactors Low R-free / R-work? CheckResolution->CheckRfactors Yes CheckResolution->Reject No CheckCompleteness No Missing Residues in Key Regions? CheckRfactors->CheckCompleteness Yes CheckRfactors->Reject No Select Select as Primary Template CheckCompleteness->Select Yes CheckCompleteness->Reject No

Caption: Decision flowchart for selecting a high-quality template structure.

Key Template Selection Criteria:

MetricWhy It MattersIdeal Value
Sequence Identity The single most important predictor of model quality. Higher identity means fewer structural deviations.>50% is excellent; >30% is the lower limit for reliable modeling.[3]
Resolution (Å) For X-ray structures, this indicates the level of detail. Lower values mean a more precise atomic structure.< 2.5 Å is good; < 2.0 Å is excellent.
R-free / R-work Measures how well the crystallographic model fits the experimental data. Lower values are better.R-free should be close to R-work, and both should be low for the given resolution.
Query Coverage The percentage of your target sequence that aligns with the template.Should be as high as possible, ideally >90%.
Biological State Ensure the template represents the correct functional state (e.g., apo vs. holo, active vs. inactive conformation).Match to the intended study.
Step 2: Target-Template Alignment

The Causality: The alignment serves as the blueprint for building the model. Every aligned residue in the target will inherit the backbone coordinates of its counterpart in the template. Misaligned regions will be built incorrectly.

Protocol:

While BLAST provides an initial alignment, it is often beneficial to refine it, especially if sequence identity is low (<40%).

  • Obtain the FASTA sequences for both your target (Protein X) and the selected template PDB ID.

  • Use a multiple sequence alignment tool like Clustal Omega ([Link]) or T-Coffee ([Link]).

  • Manually inspect the alignment, particularly in regions of low identity or near gaps. Ensure that conserved functional motifs and secondary structure elements are correctly aligned. This step requires expertise and is a common source of error in automated pipelines.

Step 3: Model Building

This step translates the alignment into a 3D coordinate file. We will outline two common approaches: an automated server and a more powerful, script-based program.

Method A: SWISS-MODEL (Automated Server) [4]

SWISS-MODEL is an excellent, user-friendly server that automates the template search, alignment, and model building process.[5][6] It is ideal for straightforward cases with high sequence identity.

Protocol:

  • Navigate to the SWISS-MODEL website ([Link]).[7]

  • Click "Start Modelling" and paste the FASTA sequence of Protein X.

  • The server will automatically search for templates and present them to you. You can either let it choose the best one or select the template you identified in Step 1.

  • Initiate the model building process. The server will generate one or more models and provide an initial quality assessment.[8]

Method B: MODELLER (Script-Based Program) [9][10]

MODELLER offers significantly more control and flexibility, making it the preferred tool for complex cases involving multiple templates, ligands, or custom restraints.[11] It requires basic knowledge of Python scripting.

Core Protocol:

  • Installation: Download and install MODELLER from the official website ([Link]) and obtain a license key.

  • Prepare Input Files: [9]

    • target.ali: A file containing the sequence of Protein X in PIR format.

    • template.pdb: The PDB file of your chosen template.

    • alignment.ali: A file containing the target-template alignment from Step 2, in PIR format.

  • Write a Python Script: Create a Python script to instruct MODELLER. A basic script is shown below.[12]

  • Run MODELLER: Execute the script from your terminal. MODELLER will generate 5 different models, as specified. The variation between these models gives an initial indication of the reliability of different regions.

Part III: A Self-Validating System - Rigorous Model Quality Assessment

The Causality: A predicted model is merely a hypothesis. Before it can be trusted for any application like drug design, its quality must be rigorously validated.[13] This step is non-negotiable and establishes the trustworthiness of your work.[14][15] Several computational tools are used to assess different aspects of the model's structural integrity.[16][17]

Protocol:

  • Submit your best model (e.g., the one with the lowest DOPE score from MODELLER, or the top-ranked model from SWISS-MODEL) to the SAVES v6.0 server ([Link]). This server conveniently runs multiple validation programs simultaneously.

  • Analyze the results from each program.

Key Validation Metrics and Their Interpretation:

ToolWhat It ChecksWhat a Good Result Looks Like
PROCHECK Stereochemistry: Assesses the geometry of the protein backbone by generating a Ramachandran plot.[17]>90% of residues should be in the "Most Favored" regions of the Ramachandran plot. No residues should be in disallowed regions.[5]
ERRAT Non-bonded Interactions: Evaluates the statistics of non-bonded atom-atom interactions compared to highly refined structures.An overall quality factor > 95% is considered excellent.
Verify3D 3D-1D Profile Compatibility: Determines the compatibility of the 3D model with its own amino acid sequence.At least 80% of the amino acids should have scored >= 0.2 in the 3D/1D profile.
QMEAN / GMQE Global Quality Estimate: Composite scores provided by SWISS-MODEL that estimate the overall quality and accuracy of the model.[18]GMQE (Global Model Quality Estimation) is between 0-1 (higher is better). QMEAN Z-score should be close to 0, and not below -4.0.[8]

If the model fails these checks, you must return to a previous step. The most common causes of failure are a poor template choice or an incorrect alignment.

Part IV: Application - Molecular Docking of the Ligand

Once you have a high-quality, validated model of Protein X, you can proceed to predict how 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid might bind to it.[19][20]

The Causality: Molecular docking algorithms explore possible binding modes of a ligand within a protein's binding site and estimate the binding affinity.[1] This provides a structural hypothesis for the compound's mechanism of action.

General Protocol (using SwissDock as an example): [21]

  • Prepare the Receptor: Ensure your validated Protein X model (.pdb file) is clean, with hydrogens added and any non-essential molecules removed.

  • Prepare the Ligand: Obtain a 3D structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (e.g., from PubChem) in .mol2 or a similar format.

  • Submit to SwissDock: Navigate to the SwissDock web server ([Link]) and upload your receptor and ligand files.

  • Define the Binding Site: Specify the region of the protein where docking should be performed. If the binding site is known from the template, you can define a box around it. Otherwise, a "blind docking" approach, where the entire protein surface is searched, can be used.

  • Analyze Results: The server will return a set of predicted binding poses, clustered by similarity and ranked by their estimated binding energy (FullFitness score). The most favorable poses will have the most negative scores. These poses should be visually inspected to ensure they are chemically sensible (e.g., forming hydrogen bonds, engaging in hydrophobic interactions).[22]

cluster_docking Molecular Docking Logic Receptor Validated Protein Model (Receptor) DockingRun Perform Docking (e.g., SwissDock) Receptor->DockingRun Ligand Compound 3D Structure (Ligand) Ligand->DockingRun Poses Generate Binding Poses & Scores DockingRun->Poses Analysis Analyze Poses: - Lowest Energy? - Favorable Interactions? Poses->Analysis Hypothesis Formulate Structural Hypothesis of Interaction Analysis->Hypothesis Yes Refine Refine Search or Re-dock Analysis->Refine No

Caption: A logical diagram of the molecular docking process.

Conclusion

This guide has detailed a complete and rigorous computational workflow for taking a small molecule with no known target, such as 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and developing a plausible, structurally-detailed hypothesis of its mechanism of action. By first identifying a putative target and then applying the principles of homology modeling with an unwavering commitment to model validation, researchers can generate reliable 3D protein structures. These models serve as invaluable tools for subsequent structure-based studies like molecular docking, ultimately bridging the gap between a chemical structure and its biological function, and paving the way for experimental validation and rational drug design.

References

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An In-Depth Technical Guide to the Preliminary Screening of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary screening of the novel chemical entity, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Moving beyond a generic testing cascade, this document outlines a scientifically-driven approach, commencing with in silico target prediction to establish a plausible biological hypothesis. Subsequently, a multi-tiered screening strategy is detailed, encompassing essential physicochemical characterization, targeted in vitro biological assays, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each experimental protocol is presented with a rationale for its inclusion, emphasizing the causality behind methodological choices to ensure a self-validating and robust preliminary assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic compounds.

Introduction: The Rationale for a Targeted Preliminary Screening Approach

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with a significant attrition rate often attributed to suboptimal pharmacokinetic properties or unforeseen off-target effects. A well-designed preliminary screening cascade is therefore paramount to identifying promising lead compounds and mitigating downstream failures. This guide eschews a one-size-fits-all methodology in favor of a bespoke strategy for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The foundational principle of this approach is the generation of a data-driven biological hypothesis through computational methods prior to extensive wet-lab experimentation. This allows for a more focused and resource-efficient evaluation.

The core structure of the dihydropyridine-3-carboxylic acid scaffold is present in a number of biologically active compounds, with some derivatives exhibiting cytotoxic and antimicrobial properties.[1] To refine our investigative direction for the title compound, we will first leverage in silico tools to predict its most probable biological targets.

In Silico Target Prediction: Formulating a Biological Hypothesis

Prior to embarking on extensive and costly experimental screening, a robust in silico analysis can provide invaluable insights into the potential biological activity of a novel compound. By comparing the chemical structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against extensive databases of known ligand-target interactions, we can generate a ranked list of plausible protein targets.

Methodology for Target Prediction

A variety of free and accessible web-based tools can be utilized for this purpose, such as SwissTargetPrediction and TargetHunter.[2][3] The general workflow for these platforms is as follows:

  • Input : The chemical structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is provided as a SMILES (Simplified Molecular Input Line Entry System) string.

  • Algorithm : The platform employs algorithms that calculate the 2D and/or 3D similarity of the query molecule to a vast library of known bioactive compounds.

  • Output : A list of potential protein targets is generated, typically ranked by a probability or confidence score.

For the purposes of this guide, we will proceed with a hypothetical, yet plausible, set of top-ranking predicted targets to illustrate the subsequent screening cascade.

Hypothetical In Silico Prediction Results for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid:

RankPredicted Target ClassSpecific ExamplesConfidence Score
1KinasesEpidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR)High
2DehydrogenasesDihydroorotate Dehydrogenase (DHODH)Moderate
3G-protein coupled receptors (GPCRs)Adenosine A2a receptorLow

Based on these hypothetical results, a primary hypothesis is formulated: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid may possess anti-proliferative activity through the inhibition of key kinases involved in cancer cell signaling. This hypothesis will now guide the selection of our initial biological assays.

Physicochemical Characterization: Establishing the Foundational Properties

A thorough understanding of a compound's physicochemical properties is critical as they profoundly influence its formulation, bioavailability, and overall "drug-likeness".[4][5][6][7][8][9] These initial assays are performed early to identify any potential liabilities that may hinder further development.

Experimental Protocols
PropertyMethodRationale
Solubility Thermodynamic and Kinetic Solubility AssaysDetermines the concentration range for biological assays and provides an early indication of potential bioavailability issues.[5]
Lipophilicity (LogD) Shake-flask method or RP-HPLCInfluences membrane permeability, plasma protein binding, and metabolic stability.
pKa Potentiometric titration or UV-Vis spectroscopyDetermines the ionization state at physiological pH, which affects solubility, permeability, and target binding.
Chemical Stability HPLC-based assay in various pH buffers and simulated biological fluidsAssesses the compound's stability under conditions relevant to storage and in vivo exposure.

Protocol 3.1.1: Thermodynamic Solubility Assay

  • An excess of solid 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is added to a series of vials containing buffers at different pH values (e.g., 2.0, 5.0, 7.4).

  • The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspensions are filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method, such as HPLC-UV.

In Vitro Biological Screening: Testing the Hypothesis

With a biological hypothesis in hand, the next phase involves targeted in vitro assays to assess the compound's activity against the predicted targets and its broader cellular effects.

Primary Assays: Target Engagement and Cellular Effects

Given our hypothesis of anti-proliferative activity via kinase inhibition, the primary screening will focus on cell viability and direct target engagement.

Protocol 4.1.1: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

  • A panel of cancer cell lines with known expression levels of the predicted kinase targets (e.g., A549 for EGFR, HUVEC for VEGFR) are seeded in 96-well plates.

  • The cells are treated with a serial dilution of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid for a defined period (e.g., 72 hours).

  • A reagent (e.g., MTT or CellTiter-Glo®) is added to each well, which is converted into a detectable signal by metabolically active cells.

  • The signal is quantified using a plate reader, and the IC50 (half-maximal inhibitory concentration) is calculated.[1][10][11][12]

Protocol 4.1.2: Kinase Inhibition Assay (Biochemical)

  • The purified recombinant target kinase (e.g., EGFR) is incubated with its specific substrate and ATP in a buffer system.

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is added at various concentrations.

  • The kinase reaction is allowed to proceed for a set time.

  • The amount of product formed (e.g., phosphorylated substrate) is quantified, often using a luminescence or fluorescence-based detection method.

  • The IC50 value for kinase inhibition is determined.

Secondary and Safety Pharmacology Assays

Should the primary assays yield positive results, a broader panel of assays is recommended to assess selectivity and potential off-target liabilities.

Assay TypeSpecific AssayRationale
Selectivity Kinase panel screening (e.g., a panel of 50-100 kinases)To determine if the compound is a selective or multi-targeted kinase inhibitor.
Safety Pharmacology hERG channel patch-clamp assayTo assess the risk of cardiac QT prolongation, a common cause of drug candidate failure.
Safety Pharmacology Cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4, 2D6)To identify potential for drug-drug interactions.[4][13][14][15]

Preliminary ADMET Profiling: A Glimpse into In Vivo Behavior

Early assessment of ADME properties is crucial for predicting a compound's in vivo fate and identifying potential pharmacokinetic hurdles.[4][13][14][15][16]

In Vitro ADME Assays
ADME PropertyAssayRationale
Absorption Caco-2 permeability assayTo predict intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein.[13]
Metabolism Metabolic stability in liver microsomes or hepatocytesTo estimate the rate of metabolic clearance by the liver.[13][16]
Distribution Plasma protein binding assay (e.g., equilibrium dialysis)To determine the fraction of the compound that is free to interact with its target.

Protocol 5.1.1: Caco-2 Permeability Assay

  • Caco-2 cells are cultured on permeable supports until they form a confluent monolayer, differentiating to resemble the intestinal epithelium.

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is added to the apical (A) side of the monolayer.

  • Samples are taken from the basolateral (B) side at various time points.

  • The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.

In Silico ADMET Prediction

Numerous computational tools are available to predict a wide range of ADMET properties.[16][17] These predictions, while not a substitute for experimental data, can provide valuable early warnings and guide further studies.

Predicted ADMET Properties for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Hypothetical):

PropertyPredicted ValueImplication
Human Intestinal Absorption HighGood oral bioavailability is likely.
Blood-Brain Barrier Penetration LowReduced potential for CNS side effects.
CYP2D6 Inhibition YesPotential for drug-drug interactions.
Ames Mutagenicity NegativeLow likelihood of being mutagenic.

Data Integration and Decision Making

The culmination of this preliminary screening is the integration of all data points to form a holistic profile of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This allows for an informed, data-driven decision on whether to advance the compound for further, more extensive preclinical development.

Visualizations

Preliminary_Screening_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Foundational Characterization cluster_2 Phase 3: Biological Evaluation cluster_3 Phase 4: Pharmacokinetic Profiling in_silico In Silico Target Prediction physchem Physicochemical Characterization (Solubility, LogD, pKa, Stability) in_silico->physchem primary_assays Primary Biological Assays (Cell Viability, Target Engagement) physchem->primary_assays secondary_assays Secondary & Safety Assays (Selectivity, hERG, CYP Inhibition) primary_assays->secondary_assays If Active in_vitro_adme In Vitro ADME (Permeability, Metabolic Stability, PPB) primary_assays->in_vitro_adme If Active decision Go/No-Go Decision secondary_assays->decision in_silico_admet In Silico ADMET in_vitro_adme->in_silico_admet in_silico_admet->decision

Caption: A streamlined workflow for the preliminary screening of a novel chemical entity.

References

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Discovery of Novel 2-Pyridone Derivatives: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-pyridone ring is a six-membered nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor and to serve as a bioisostere for amides and phenols, make it a cornerstone for the design of novel therapeutics.[1][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery of novel 2-pyridone derivatives. We will explore efficient synthetic methodologies, particularly multicomponent reactions (MCRs), delve into the principles of structure-activity relationship (SAR) optimization, and examine key therapeutic applications, including oncology and virology, supported by field-proven protocols and case studies.

Part 1: The 2-Pyridone Scaffold: A Privileged Structure in Medicinal Chemistry

The Unique Chemistry of the 2-Pyridone Core

The foundational importance of the 2-pyridone scaffold lies in its chemical characteristics. The most critical feature is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. In both solid and solution phases, this equilibrium overwhelmingly favors the lactam structure, which is crucial for its biological interactions.[1][2] This lactam moiety provides a stable, planar system with a readily available amide-like proton for hydrogen bonding and a carbonyl oxygen that acts as a hydrogen bond acceptor, enabling it to mimic peptide bonds effectively.[4]

Lactam-Lactim tautomerism of the 2-pyridone core.
Rationale for Targeting 2-Pyridones in Drug Design

The 2-pyridone motif is considered privileged for several reasons that directly impact drug-like properties:

  • Bioisosterism: It can effectively mimic amides, phenyls, pyridines, and phenols, allowing chemists to replace metabolically labile groups or explore new interaction patterns while retaining biological activity.[1][4]

  • Hydrogen Bonding Capability: The dual nature as a hydrogen bond donor (N-H) and acceptor (C=O) allows for strong and specific interactions with biological targets like enzyme active sites.[1][4]

  • Physicochemical Properties: Incorporation of the 2-pyridone scaffold often improves key drug-like properties such as metabolic stability, aqueous solubility, and lipophilicity, which are critical for bioavailability and pharmacokinetics.[1][2]

Therapeutic Landscape

The versatility of the 2-pyridone core is reflected in the breadth of its biological activities and the number of approved drugs incorporating this scaffold.[5] These compounds have demonstrated anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[6][7][8] Notably, recent years have seen a surge in FDA approvals for 2-pyridone-containing drugs as kinase inhibitors, including Palbociclib (2015), Duvelisib (2018), and Ripretinib (2020), validating their importance in oncology.[1][2] Other successful drugs include the cardiotonic agent Milrinone, the antifungal Ciclopirox, and the anti-HIV drug Doravirine.[9][10]

Part 2: Synthetic Strategies for 2-Pyridone Library Generation

The efficient synthesis of diverse libraries of 2-pyridone derivatives is paramount for successful drug discovery campaigns. While numerous methods exist, multicomponent reactions (MCRs) stand out for their elegance and efficiency.

The Power of Multicomponent Reactions (MCRs)

MCRs are convergent reactions where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials.[1] The causality behind choosing MCRs is rooted in efficiency and novelty. This approach offers significant advantages over traditional multi-step synthesis by saving time, resources, and energy while rapidly generating structurally complex and diverse molecules from simple precursors.[1][11]

Protocol Spotlight: Three-Component Synthesis of Bioactive Pyrano[3,2-c]pyridones

This protocol describes a robust and high-yielding MCR for synthesizing pyrano[3,2-c]pyridones, a class of compounds that has shown significant anticancer activity.[1][2] The choice of a base catalyst like triethylamine is critical as it facilitates the initial Knoevenagel condensation, which initiates the reaction cascade. Refluxing in ethanol provides the necessary thermal energy for the subsequent Michael addition and intramolecular cyclization to proceed efficiently.

Experimental Protocol:

Objective: To synthesize substituted pyrano[3,2-c]pyridone derivatives via a one-pot, three-component reaction.

Materials & Reagents:

ReagentM.W.StoichiometryAmount (for 0.8 mmol scale)
Substituted Aromatic AldehydeVariable1.0 eq0.8 mmol
Malononitrile66.061.0 eq52.8 mg (0.8 mmol)
4-hydroxy-1,6-dimethylpyridin-2(1H)-one139.151.0 eq111.3 mg (0.8 mmol)
Triethylamine (TEA)101.190.45 eq50 µL (0.36 mmol)
Ethanol (EtOH), Anhydrous46.07Solvent3.0 mL

Step-by-Step Methodology:

  • Reaction Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aromatic aldehyde (0.8 mmol, 1.0 eq), malononitrile (0.8 mmol, 1.0 eq), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol, 1.0 eq).

  • Solvent and Catalyst Addition: Add 3.0 mL of anhydrous ethanol to the flask, followed by the addition of triethylamine (0.36 mmol, 0.45 eq) via a microliter syringe.

  • Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to reflux (approx. 80 °C). Maintain reflux with vigorous stirring for 50-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation (Workup): Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. A precipitate will typically form during cooling.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filtered solid with a small amount of cold ethanol (2 x 2 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying and Characterization: Dry the purified product under vacuum to afford the final pyrano[3,2-c]pyridone derivative. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Yields for this reaction are typically in the range of 75-98%.[2]

workflow start Combine Reactants: - Aldehyde (1 eq) - Malononitrile (1 eq) - 4-Hydroxy-2-pyridone (1 eq) add_solvent Add Solvent (EtOH) & Catalyst (TEA) start->add_solvent reflux Heat to Reflux (80°C, 50-60 min) add_solvent->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filter Precipitate cool->filter wash Wash Solid with Cold EtOH filter->wash dry Dry Under Vacuum wash->dry end_node Characterize Pure Product (NMR, MS) dry->end_node

Workflow for the three-component synthesis of pyrano[3,2-c]pyridones.

Part 3: From Hit to Lead: Characterization and Optimization

The discovery of a "hit" compound from a primary screen is only the beginning. The subsequent phase involves a rigorous, iterative process of optimization to improve potency, selectivity, and drug-like properties.

The Iterative Cycle of Drug Discovery

Modern drug discovery relies on the Design-Make-Test-Analyze (DMTA) cycle. This self-validating system ensures that each round of synthesis is informed by robust biological and structural data, logically guiding the project toward a clinical candidate.

  • Design: Use data from the previous cycle (e.g., SAR, computational modeling) to design the next generation of compounds with predicted improvements.

  • Make: Synthesize the designed molecules using efficient and reliable chemical routes.

  • Test: Evaluate the new compounds in relevant biological assays (e.g., enzyme inhibition, cell viability).

  • Analyze: Interpret the new data to understand the structure-activity relationship and feed this knowledge back into the next design phase.

dmta_cycle design Design make Make design->make Hypothesis test Test make->test Synthesis analyze Analyze test->analyze Data analyze->design SAR Insights

The Design-Make-Test-Analyze (DMTA) cycle in drug discovery.
Case Study: SAR of 2-Pyridone-Based MEK Kinase Inhibitors

The development of inhibitors for Mitogen-Activated Protein Kinase (MEK) provides an excellent example of SAR in action.[12] Researchers designed a series of 4-anilino-5-carboxamido-2-pyridones and systematically investigated how structural modifications impacted inhibitory activity. The causality behind these modifications was to probe specific interactions within the MEK1 binding pocket, particularly a key hydrogen bond with the residue Ser212.[12]

Key SAR Insights:

  • Pyridone N-H vs. N-Alkyl: The unsubstituted (N-H) pyridone was found to be critical. Alkylation of this nitrogen led to a significant drop in activity, suggesting the N-H group acts as a crucial hydrogen bond donor to Ser212.[12]

  • Anilino Ring Substitution: A 4'-iodo substituent on the anilino ring consistently provided superior potency compared to other halogens like bromo or chloro. This is likely due to a combination of size, electronics, and favorable hydrophobic interactions in a specific pocket.[12]

  • Carboxamide Side Chain: Variation of the carboxamide side chain had a more subtle effect, but hydroxyamide derivatives were generally less potent in this series, again highlighting the delicate balance of interactions required for optimal binding.[12]

Table 1: Example SAR Data for 2-Pyridone MEK1 Inhibitors

Compound IDPyridone SubstituentAnilino SubstituentCarboxamide R GroupMEK1 IC₅₀ (µM)
Lead-1 -H4'-Iodo-CH₃0.035
Mod-1a -CH₃4'-Iodo-CH₃> 5.0
Mod-1b -H4'-Bromo-CH₃0.210
Mod-1c -H4'-Iodo-OH1.17
Data is illustrative, based on findings in reference[12].

Part 4: Biological Evaluation and Therapeutic Applications

Application Focus: 2-Pyridones as Anticancer Agents

The 2-pyridone scaffold is a validated pharmacophore for anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[13] Many derivatives have been designed as potent inhibitors of kinases like VEGFR-2 and HER-2.[13] The evaluation of these compounds typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized 2-pyridone derivatives for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Table 2: Anticancer Activity of Selected 2-Pyridone Derivatives

Compound ClassTarget Cell LineIC₅₀ (µM)Reference(s)
Pyrano[3,2-c]pyridonesJurkat (Leukemia)0.33 - 0.58[2]
Chromene-based 2(1H)-pyridonesHepG2 (Liver)53.6 - 77.6[1][2]
1,2,3-Triazole-substituted pyridonesSW480 (Colon)0.21[14][15]
Cyanopyridone DerivativesMCF-7 (Breast)1.39[13]
Application Focus: 2-Pyridones as Antiviral Agents

The 2-pyridone scaffold has also yielded potent antiviral agents. Research has demonstrated their ability to inhibit the replication of the Hepatitis B virus (HBV) and their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[16][17][18][19] For HBV, certain derivatives have shown excellent inhibitory activity with IC₅₀ values in the low nanomolar range and high selectivity indexes, making them promising leads for further development.[16][18] In silico studies have identified natural products containing the 2-pyridone core that are predicted to bind effectively to the active site of the SARS-CoV-2 protease.[17][19]

Conclusion and Future Outlook

The 2-pyridone scaffold is a remarkably versatile and valuable core in drug discovery, with a proven track record leading to multiple FDA-approved drugs. Its favorable chemical and physical properties, combined with the power of modern synthetic methods like multicomponent reactions, allow for the rapid generation and optimization of novel therapeutic agents. The future of 2-pyridone discovery will likely involve the integration of advanced technologies such as continuous flow synthesis for scalable manufacturing and artificial intelligence for the de novo design of derivatives with enhanced potency and tailored pharmacological profiles.[1] As our understanding of disease biology deepens, this privileged scaffold will undoubtedly continue to be a source of innovative medicines for treating cancer, viral infections, and a host of other diseases.

References

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The Ascendant Role of Pyridinone Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

Pyridinone carboxylic acids represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their remarkable versatility and broad spectrum of biological activities.[1][2] This scaffold, characterized by a pyridinone ring bearing a carboxylic acid group, serves as a cornerstone in the development of numerous therapeutic agents.[1] The strategic placement of the carboxylic acid and the potential for diverse substitutions on the pyridinone ring allow for the fine-tuning of physicochemical properties and biological targets.[2] This guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of pyridinone carboxylic acids, offering valuable insights for researchers and professionals in the field of drug development. From potent antibacterial agents to crucial HIV-1 integrase inhibitors, the journey of pyridinone carboxylic acids from laboratory synthesis to clinical application underscores their status as a privileged scaffold in the pharmaceutical landscape.[3][4]

Strategic Synthesis of Pyridinone Carboxylic Acid Derivatives

The synthetic accessibility of the pyridinone carboxylic acid core is a key driver of its widespread use in drug discovery. Various synthetic methodologies have been developed to construct this scaffold and its derivatives, often tailored to achieve specific substitution patterns that govern biological activity.

Multi-component Reactions for Efficient Scaffolding

A highly efficient approach for the synthesis of functionalized 2-pyridone-3-carboxylic acids involves a three-component reaction. This method utilizes 3-formylchromone, various primary amines, and Meldrum's acid to construct the core structure.[5][6] This strategy is advantageous due to its atom economy and the ability to introduce diversity at the N-1 position of the pyridinone ring by varying the primary amine.[5]

Experimental Protocol: Three-Component Synthesis of 2-Pyridone-3-Carboxylic Acids [5][7]

  • Reaction Setup: In a round-bottom flask, combine 3-formylchromone (1 equivalent), the desired primary amine (1 equivalent), and Meldrum's acid (1 equivalent) in a suitable solvent such as ethanol or toluene.

  • Catalysis: Add a catalytic amount of a base, for instance, piperidine, to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for a specified period, typically ranging from 2 to 6 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired 2-pyridone-3-carboxylic acid.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

One-Pot Synthesis for Key Pharmaceutical Intermediates

The synthesis of a common pyridone-carboxylic acid precursor for the HIV-1 integrase strand transfer inhibitors (INSTIs) Dolutegravir, Bictegravir, and Cabotegravir has been optimized into a one-pot procedure.[3] This streamlined approach enhances efficiency and scalability, which are critical for pharmaceutical manufacturing.[3]

The synthesis begins with the reaction of methyl-4-methoxy acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.[3] This is followed by a reaction with aminoacetaldehyde dimethyl acetal. The subsequent cyclization with dimethyl oxalate in the presence of a base like lithium methoxide yields the pyridone bis-ester.[3] Finally, regioselective hydrolysis of one of the ester groups affords the target pyridone-carboxylic acid.[3]

Diagram: One-Pot Synthesis of a Pyridone-Carboxylic Acid Precursor for INSTIs

G A Methyl-4-methoxy acetoacetate + DMF-DMA B (E)-methyl 2-((2,2-dimethoxyethylamino)methylene)-4-methoxy-3-oxobutanoate A->B Room Temp, 1.5h D Vinylogous amide B->D Methanol C Aminoacetaldehyde dimethyl acetal C->D F Pyridone bis-ester D->F 30 °C E Dimethyl oxalate + Lithium methoxide E->F H Pyridone-carboxylic acid 6 F->H 0 °C, then Acidification G Lithium hydroxide G->H

Caption: A streamlined one-pot synthesis of a key pyridone-carboxylic acid intermediate.[3]

Diverse Biological Applications and Mechanisms of Action

The structural features of pyridinone carboxylic acids have been exploited to target a wide array of biological entities, leading to their development as potent therapeutic agents in various disease areas.

Antibacterial Agents Targeting DNA Gyrase

A significant application of pyridinone carboxylic acids is in the development of antibacterial agents.[4][8] These compounds often function as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[4] By inhibiting this enzyme, they effectively halt bacterial proliferation. The tetracyclic pyridone carboxylic acid derivatives, for example, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4] The in vitro antibacterial potency can be modulated by substitutions at various positions of the core structure.[4][9]

Table: Antibacterial Activity of Tetracyclic Pyridone Carboxylic Acids [4]

Compound10-position AtomDNA Gyrase IC50 (µg/mL)
4a O0.33
4b NCH30.53
4c C=O0.67
Enzyme Inhibition in Various Diseases

Beyond their antibacterial properties, pyridinone carboxylic acids and their isomers have emerged as versatile enzyme inhibitors.[1][2] This has led to their investigation in the treatment of a multitude of diseases, including cancer, diabetes, Alzheimer's disease, and HIV/AIDS.[1][2] The carboxylic acid moiety can play a crucial role in coordinating with metal ions within the active sites of metalloenzymes, a key mechanism for their inhibitory action.[2] For instance, certain derivatives have shown potent urease inhibitory activity, which is relevant for the treatment of ulcers caused by Helicobacter pylori.[10]

Antiviral Activity: HIV-1 Integrase Inhibition

As previously mentioned, pyridone carboxylic acids are central to the structure of several second-generation HIV-1 integrase strand transfer inhibitors (INSTIs).[3] These drugs are a critical component of modern antiretroviral therapy. They function by binding to the active site of the HIV-1 integrase enzyme, preventing the integration of the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. The development of these INSTIs highlights the power of rational drug design based on the pyridinone carboxylic acid scaffold.[3]

Diagram: Mechanism of HIV-1 Integrase Inhibition

G cluster_0 Normal Viral Replication cluster_1 Inhibition by INSTI A Viral DNA B HIV-1 Integrase A->B C Host Cell DNA B->C Integration D Viral DNA E HIV-1 Integrase D->E F Pyridinone Carboxylic Acid (INSTI) E->F Binding G Host Cell DNA F->G Integration Blocked

Caption: Pyridinone carboxylic acid-based INSTIs block the integration of viral DNA into the host genome.

Structure-Activity Relationships (SAR)

The biological activity of pyridinone carboxylic acids is intricately linked to their substitution patterns. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.

For antibacterial pyridone carboxylic acids, the nature of the substituent at the N-1 position and at various positions on the fused ring system significantly influences their potency and spectrum of activity.[8] For instance, the introduction of a fluorine atom at the C-6 position and a piperazinyl group at the C-7 position of certain quinolone-like structures has been shown to enhance antibacterial efficacy.[9]

In the context of enzyme inhibitors, the spatial arrangement of substituents and the electronic properties of the pyridinone ring are critical.[10] The presence of hydroxyl groups on appended phenyl rings, for example, can contribute to inhibitory activity by interacting with amino acid residues in the enzyme's active site.[10] The antiproliferative activity of pyridine derivatives is also highly dependent on the nature and position of substituents, with groups like halogens, methoxy, and hydroxyl groups modulating the IC50 values.[11]

Conclusion and Future Perspectives

Pyridinone carboxylic acids have firmly established themselves as a cornerstone of modern medicinal chemistry. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on the exploration of novel synthetic routes to access even greater chemical diversity, the elucidation of new biological targets, and the development of next-generation pyridinone carboxylic acid-based drugs with improved efficacy, selectivity, and safety profiles. The rich history and promising future of this remarkable scaffold serve as a testament to the power of heterocyclic chemistry in addressing unmet medical needs.

References

  • Synthetic route for obtaining pyridone-derived carboxylic acids. Reagents and conditions - ResearchGate. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available from: [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PubMed Central. Available from: [Link]

  • Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. Available from: [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an - Semantic Scholar. Available from: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available from: [Link]

  • Pyridone-carboxylic acids as antibacterial agents. I. Synthesis and antibacterial activity of 1-alkyl-1,4-dihydro-4-oxo-1,8 - PubMed. Available from: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available from: [Link]

  • Studies on pyridonecarboxylic acids. 1. Synthesis and antibacterial evaluation of 7-substituted-6-halo-4-oxo-4H-[3][12]thiazeto[3,2-a]quinoline-3 - PubMed. Available from: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. Available from: [Link]

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Methodological & Application

Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a robust two-step process commencing with the base-catalyzed cyclocondensation to form the intermediate, 3-cyano-6-isopropyl-2(1H)-pyridinone, followed by acidic hydrolysis to yield the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization data to ensure reliable and reproducible execution.

Introduction and Scientific Rationale

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and cardiotonic properties.[1] Specifically, 2-oxo-1,2-dihydropyridine-3-carboxylic acids and their derivatives are key intermediates in the synthesis of complex pharmaceuticals. The strategic placement of the carboxylic acid and the alkyl substituent on the pyridone ring provides versatile handles for further chemical modification and elaboration into more complex molecular architectures.

The synthetic strategy outlined herein was chosen for its efficiency and reliability. It follows a classical and well-established approach to substituted 2-pyridones, which involves the construction of the heterocyclic ring from acyclic precursors, followed by functional group manipulation. This two-step sequence is often preferable to direct functionalization of the pre-formed pyridone ring, which can suffer from issues with regioselectivity and harsh reaction conditions.

The initial cyclocondensation reaction to form the cyanopyridone intermediate is a variation of syntheses that utilize activated methylene compounds, like cyanoacetamide, and a 1,3-dicarbonyl equivalent.[2] The subsequent conversion of the nitrile to a carboxylic acid is a standard hydrolysis reaction, which proceeds efficiently under strong acidic conditions.[3]

Overall Synthetic Scheme

The synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is accomplished in two primary stages as depicted below.

Synthetic Pathway Figure 1: Overall two-step synthesis. Starting_Materials 5-Methyl-2,4-hexanedione + Cyanoacetamide Intermediate 3-Cyano-6-isopropyl-2(1H)-pyridinone Starting_Materials->Intermediate Step 1 (Cyclocondensation) Final_Product 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Intermediate->Final_Product Step 2 (Hydrolysis)

Caption: Figure 1: Overall two-step synthesis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Methyl-2,4-hexanedioneReagentSigma-Aldrichor equivalent
Cyanoacetamide99%Acros Organicsor equivalent
Sodium methoxide95%Sigma-Aldrichor equivalent
MethanolAnhydrousFisher Scientificor equivalent
Acetic AcidGlacialFisher Scientificor equivalent
Sulfuric Acid98%, ACS ReagentJ.T. Bakeror equivalent
Deionized Water---Milliporeor equivalent
Ice---------
Step 1: Synthesis of 3-Cyano-6-isopropyl-2(1H)-pyridinone

This procedure is adapted from established methods for the synthesis of analogous 6-alkyl-3-cyano-2-pyridones.[2] The reaction involves a base-catalyzed condensation and cyclization of a β-diketone with cyanoacetamide.

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (250 mL).

  • Addition of Base: Carefully add sodium methoxide (7.5 g) to the methanol with stirring until fully dissolved.

  • Addition of Reagents: To the sodium methoxide solution, add 5-methyl-2,4-hexanedione (15.0 g) followed by cyanoacetamide (12.0 g).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting residue in 150 mL of water. Acidify the aqueous solution to approximately pH 5-6 with glacial acetic acid. A precipitate will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold water (3 x 50 mL). Air-dry the solid to obtain the crude 3-cyano-6-isopropyl-2(1H)-pyridinone. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Workflow_Step1 Figure 2: Workflow for Step 1. cluster_0 Reaction cluster_1 Work-up & Isolation A Dissolve NaOMe in MeOH B Add Diketone and Cyanoacetamide A->B C Reflux for 24h B->C D Evaporate Methanol C->D E Dissolve in Water D->E F Acidify with Acetic Acid E->F G Filter and Wash Solid F->G H Dry the Product G->H

Caption: Figure 2: Workflow for Step 1.

Step 2: Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This step involves the acid-catalyzed hydrolysis of the nitrile functional group of the intermediate to a carboxylic acid.

Causality Behind Experimental Choices:

  • Strong Acid: Concentrated sulfuric acid is used as both the acid catalyst and the solvent. The high concentration of hydronium ions is necessary to protonate the nitrile nitrogen, activating the carbon for nucleophilic attack by water.

  • Heat: The reaction is refluxed to provide the necessary activation energy for the hydrolysis of both the initial nitrile and the intermediate amide.[3]

  • Quenching on Ice: The hot reaction mixture is poured into ice water to rapidly cool the solution and precipitate the product, which has lower solubility in cold aqueous acid. This also serves to safely dilute the concentrated sulfuric acid.

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, carefully add 3-cyano-6-isopropyl-2(1H)-pyridinone (5.0 g, as prepared in Step 1).

  • Addition of Acid: Caution! This step is highly exothermic and must be performed in a fume hood with appropriate personal protective equipment (PPE). Slowly and carefully add 50% (v/v) sulfuric acid (60 mL) to the flask containing the nitrile. The flask may be cooled in an ice bath during the addition.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • Work-up and Precipitation: Allow the reaction mixture to cool to ambient temperature. In a separate large beaker (e.g., 1 L), prepare approximately 300 mL of an ice-water slurry. Slowly and with stirring, pour the reaction mixture into the ice water. A white precipitate will form.

  • Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. Air-dry the solid, followed by drying in a vacuum oven to a constant weight. This yields 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a white solid.

Safety Precautions

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact with skin and eyes.[4][5][6][7][8] It is also a strong dehydrating agent and reacts violently with water in an exothermic manner.

    • PPE: Always wear chemical safety goggles, a face shield, an acid-resistant apron, and heavy-duty rubber gloves when handling concentrated sulfuric acid.[4][6][8]

    • Handling: Always add acid to water slowly, never the other way around, to dissipate the heat generated.[5][7] All manipulations should be performed in a certified chemical fume hood.

    • Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate, and absorb with an inert material like cat litter before disposal.[6][7]

    • First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[4][8] For eye contact, irrigate the eye with gently running water for at least 30 minutes and seek immediate medical attention.[4][7]

Characterization of the Final Product

The identity and purity of the synthesized 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR (300 MHz, CDCl₃) δ 13.67 (s, 1H), 12.75 (br s, 1H), 8.56 (d, 1H, J=7.5 Hz), 6.56 (dd, 1H, J=7.6 Hz, 1.6 Hz), 3.02 (septet, 1H, J=6.9 Hz), 1.41 (s, 3H), 1.39 (s, 3H).
FT-IR (ATR) Characteristic peaks for O-H (carboxylic acid and pyridone), C=O (carboxylic acid and pyridone), and C=C (aromatic) stretches.
Mass Spectrometry Calculation of the exact mass for [M+H]⁺ or [M-H]⁻ ions for high-resolution mass spectrometry (HRMS) analysis.

Mechanistic Insight: Nitrile Hydrolysis

The conversion of the cyanopyridone to the carboxylic acid proceeds via a two-stage acid-catalyzed hydrolysis mechanism.

Mechanism Figure 3: Simplified mechanism of acid-catalyzed nitrile hydrolysis. cluster_0 Stage 1: Nitrile to Amide cluster_1 Stage 2: Amide to Carboxylic Acid Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate1 + H₂O Amide_Tautomer R-C(OH)=NH Intermediate1->Amide_Tautomer - H⁺ Amide R-C(=O)-NH₂ Amide_Tautomer->Amide Tautomerization Amide2 R-C(=O)-NH₂ Protonated_Amide R-C(=O⁺H)-NH₂ Amide2->Protonated_Amide + H⁺ Intermediate2 R-C(OH)-NH₃⁺ Protonated_Amide->Intermediate2 + H₂O, -H⁺ Carboxylic_Acid R-COOH Intermediate2->Carboxylic_Acid - NH₄⁺

Caption: Figure 3: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Initially, the nitrile is protonated by the strong acid, which enhances the electrophilicity of the carbon atom. A molecule of water then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfers and tautomerization lead to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the final carboxylic acid and an ammonium salt.[2][9]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By offering insights into the rationale behind the procedural steps, comprehensive safety guidelines, and a mechanistic overview, this guide is designed to be a valuable resource for chemists in the pharmaceutical and related industries. The successful implementation of this protocol will provide access to a key heterocyclic building block for further synthetic endeavors.

References

  • VelocityEHS. (2014, July 22). Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.9: Nitriles. Retrieved from [Link]

  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Retrieved from [Link]

  • CLEAPSS Science. Student safety sheets 22 Sulfuric (VI) acid. Retrieved from [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of 4-alkyl (aryl)-6-aryl-3-cyano-2(1H)-pyridinones and their 2-imino isosteres as nonsteroidal cardiotonic agents. Archives of pharmacal research, 35(6), 965–974. Retrieved from [Link]

  • Sulphuric Acid Safety Data Sheet. (2018, December 7). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Retrieved from [Link]

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Application Notes and Protocols for the Characterization of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in enzyme inhibition assays. The 2-pyridone scaffold is a recognized pharmacophore in numerous enzyme inhibitors, exhibiting a range of biological activities.[1][2] This guide will use the histone methyltransferase EZH2 as a representative target enzyme to illustrate the detailed protocols and data analysis workflows, given the prevalence of 2-pyridone moieties in EZH2 inhibitors.[3] The methodologies described herein are, however, broadly applicable to other enzyme systems with appropriate modifications. We will cover protocols for initial inhibitor screening, determination of half-maximal inhibitory concentration (IC50), and elucidation of the mechanism of inhibition (MOA).

Introduction to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid and its Therapeutic Potential

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to the 2-pyridone class of heterocyclic compounds. The 2-pyridone ring system is a "privileged scaffold" in medicinal chemistry due to its ability to engage in various biological interactions, including acting as a bioisostere for amides and phenols, and participating in hydrogen bonding as both a donor and acceptor.[4] Derivatives of this core structure have been investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4]

A notable target for 2-pyridone-containing molecules is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[5] Dysregulation of EZH2 activity is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[3][5] Many potent and selective EZH2 inhibitors feature a 2-pyridone "warhead" that competes with the S-adenosylmethionine (SAM) cofactor in the enzyme's active site.[3]

This guide will therefore focus on protocols to assess the inhibitory potential of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against EZH2.

Experimental Design and Workflow Overview

A systematic approach is crucial for characterizing a potential enzyme inhibitor. The workflow outlined below ensures a thorough evaluation from initial screening to mechanistic studies.

experimental_workflow cluster_prep Preparation cluster_execution Execution & Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_optimization Assay Optimization (Enzyme/Substrate Conc.) reagent_prep->assay_optimization Establish Conditions initial_screen Initial Screening (Single Concentration) assay_optimization->initial_screen Optimized Assay ic50_determination IC50 Determination (Dose-Response) initial_screen->ic50_determination Active Compound moa_studies Mechanism of Action (Kinetic Analysis) ic50_determination->moa_studies Potent Compound data_analysis Data Analysis & Visualization moa_studies->data_analysis Kinetic Data

Figure 1: A generalized experimental workflow for characterizing an enzyme inhibitor.

Materials and Reagents

  • Compound: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (prepared as a stock solution in DMSO).

  • Enzyme: Recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex.

  • Substrate: Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)-NH2) and S-adenosylmethionine (SAM).

  • Detection Reagents: Assay kits for detecting S-adenosylhomocysteine (SAH), such as fluorescence polarization or chemiluminescence-based assays.[6][7]

  • Buffers: Appropriate assay buffer (e.g., Tris-HCl with DTT and MgCl2).

  • Plates: 96-well or 384-well microplates suitable for the detection method (e.g., black plates for fluorescence assays).

  • Instrumentation: Microplate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

Protocol I: Initial Screening for EZH2 Inhibition

This protocol is designed to quickly assess whether 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibits inhibitory activity against EZH2 at a single, relatively high concentration.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Dilute the EZH2 enzyme complex and Histone H3 substrate in assay buffer to their optimal working concentrations. These should be determined during assay development, often with the substrate concentration at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[8]

    • Prepare a solution of SAM in assay buffer.

  • Assay Setup (96-well format):

    • Test Wells: Add 2 µL of the test compound (e.g., at 500 µM for a final assay concentration of 10 µM) to the designated wells.

    • Positive Control (No Inhibition): Add 2 µL of DMSO to the wells.

    • Negative Control (No Enzyme): Add 2 µL of DMSO and substitute assay buffer for the enzyme solution in these wells.

    • Add 48 µL of the EZH2/Histone H3 mixture to all wells except the negative control (add 48 µL of buffer with H3 only to negative control wells).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[9]

  • Initiate Reaction:

    • Add 50 µL of the SAM solution to all wells to start the enzymatic reaction.

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction and proceed with the detection of SAH according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

Protocol II: IC50 Determination

If significant inhibition is observed in the initial screen, the next step is to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[10][11]

Step-by-Step Methodology:

  • Serial Dilution: Prepare a serial dilution of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM).

  • Assay Execution:

    • Perform the enzyme inhibition assay as described in Protocol I.

    • Instead of a single concentration, add 2 µL of each concentration from the serial dilution to the respective wells.

    • Include positive (DMSO only) and negative (no enzyme) controls.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope, four parameters).[12] Software such as GraphPad Prism is highly recommended for this analysis.[3][12][13]

    • The IC50 value is determined from the fitted curve as the concentration at which 50% inhibition is achieved.[11]

Table 1: Example IC50 Data Presentation

Inhibitor Concentration (µM)Log(Inhibitor Concentration)% Inhibition (Mean ± SD)
100295.2 ± 2.1
33.31.5288.7 ± 3.5
11.11.0575.4 ± 4.2
3.70.5752.1 ± 3.9
1.230.0928.6 ± 2.8
0.41-0.3910.3 ± 1.5
0.14-0.852.1 ± 0.9
0.04-1.400.5 ± 0.4
IC50 (µM) ~3.5

Protocol III: Mechanism of Action (MOA) Studies

Understanding how the inhibitor interacts with the enzyme and substrate is critical. Kinetic experiments can distinguish between different modes of reversible inhibition, such as competitive, non-competitive, uncompetitive, and mixed inhibition.[14][15][16][17]

inhibition_mechanisms cluster_legend E E ES ES E->ES +S EI EI E->EI +I S S ES->E -S P E + P ES->P k_cat ESI ESI ES->ESI I I EI->E -I ESI->ES l1 Competitive: Inhibitor binds only to E (Red Path) l2 Uncompetitive: Inhibitor binds only to ES (Green Path) l3 Non-competitive/Mixed: Inhibitor binds to both E and ES

Figure 2: Reversible enzyme inhibition mechanisms.

Step-by-Step Methodology:

  • Experimental Setup:

    • The assay is performed by varying the concentration of one substrate (e.g., Histone H3 peptide) while keeping the co-substrate (SAM) at a saturating concentration.

    • This is repeated for several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Data Collection:

    • For each inhibitor concentration, measure the initial reaction velocity (v) at each substrate concentration.

  • Data Analysis and Visualization:

    • Michaelis-Menten Plot: Plot initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration. This provides a direct visualization of the inhibitor's effect on Vmax and apparent Km.

    • Lineweaver-Burk Plot (Double Reciprocal Plot): Plot 1/v versus 1/[S]. This linearizes the Michaelis-Menten equation and allows for a clearer diagnosis of the inhibition mechanism based on the intersection patterns of the lines.[2][11][18]

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[4]

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).[14][15]

      • Uncompetitive: Lines are parallel (both Vmax and apparent Km decrease).[16]

      • Mixed: Lines intersect in the second quadrant (Vmax decreases, apparent Km changes).[17]

    • Dixon Plot: Plot 1/v versus inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection point of the lines can be used to determine the inhibition constant (Ki).[9][19]

Table 2: Interpreting Kinetic Data from Lineweaver-Burk Plots

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect at the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect off-axes

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete reagent mixing; Compound precipitation.Calibrate pipettes; Ensure thorough mixing of reagents before dispensing; Check compound solubility in assay buffer and reduce final DMSO concentration if necessary.
No Inhibition Observed Inhibitor is inactive against the target; Incorrect assay conditions; Degraded reagents.Verify compound integrity; Re-optimize assay conditions (pH, temperature, enzyme/substrate concentrations); Use fresh reagents and a known control inhibitor.
Inconsistent IC50 Values Reaction not in the linear range; Inappropriate curve fitting model.Perform a time-course experiment to determine the optimal incubation time; Ensure the use of a four-parameter logistic model for dose-response curve fitting.
Ambiguous MOA Results Complex inhibition mechanism; Assay artifacts.Use multiple data analysis methods (Lineweaver-Burk, Dixon, non-linear regression); Ensure substrate concentrations span a wide range around the Km value.

Conclusion

This application note provides a detailed framework for the characterization of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a potential enzyme inhibitor, using EZH2 as a representative target. The described protocols for initial screening, IC50 determination, and mechanism of action studies constitute a robust workflow for evaluating enzyme inhibitors. Adherence to these guidelines, combined with careful experimental execution and data analysis, will enable researchers to generate reliable and reproducible results, thereby facilitating the drug discovery and development process.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170–171.
  • GraphPad. (n.d.). How to determine an IC50.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101735.
  • Pearson Education. (2022). Lineweaver Burk Plot Explained: Definition, Examples, Practice & Video Lessons.
  • Wikipedia. (n.d.). Non-competitive inhibition.
  • Wikipedia. (n.d.). Uncompetitive inhibition.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Benchling.
  • Chemistry LibreTexts. (2025). Enzyme Inhibition.
  • Valente, S., et al. (2018). Six Years (2012-2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds. Journal of Medicinal Chemistry, 61(21), 9438-9455.
  • Dalal Institute. (n.d.). Competitive and Non-Competitive Inhibition.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Zhang, L., et al. (2020). 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.
  • ResearchGate. (n.d.). Bioactive natural products containing 2-pyridone core.
  • GraphPad Software. (n.d.). Mixed-model inhibition. Retrieved from GraphPad Prism 10 Curve Fitting Guide.
  • MedSchoolCoach. (n.d.). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
  • Wikipedia. (n.d.). Competitive inhibition.
  • Bionity. (n.d.). Lineweaver-Burk plot.
  • YouTube. (2016). Derivation of Enzyme Kinetics for Noncompetitive Inhibition.
  • PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics.
  • BenchChem. (2025). Application Notes: Establishing a Cell-Based Assay Protocol for the EZH2 Inhibitor, Ezh2-IN-8.
  • University College London. (n.d.). Enzyme inhibitors.
  • YouTube. (2016). Derivation of Enzyme Kinetics for Uncompetitive Inhibition.
  • ResearchGate. (2022). IC50 and Percent Inhibition by GraphPad Prism 8.
  • GraphPad Software. (n.d.). Fitting the absolute IC50. Retrieved from GraphPad Prism 10 Curve Fitting Guide.
  • YouTube. (2021). GraphPad Prism 8 | Finding IC50 value.
  • YouTube. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial.
  • BioHippo. (2025). SARS-CoV-2 Mpro Assay Kit: A Key Tool for Evaluating Inhibitors and Understanding Mutations.
  • ResearchGate. (2025). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay.
  • APExBIO. (2025). Optimizing Epigenetic Assays with GSK126 (EZH2 inhibitor).
  • PubMed. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors.
  • BellBrook Labs. (n.d.). EZH2 Assay | EZH2 Inhibitor Screening Kit.
  • YouTube. (2023). Uncompetitive Inhibition (Uncompetitive Inhibitors) - Enzyme kinetics - Biochemistry.
  • PubMed Central. (n.d.). Mixed and non-competitive enzyme inhibition.
  • BPS Bioscience. (n.d.). EZH2 Assay Service.
  • Wikipedia. (n.d.). Mixed inhibition.
  • ResearchGate. (2025). (PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors.
  • ResearchGate. (2025). (PDF) The use of Dixon plots to study enzyme inhibition.
  • PubMed. (n.d.). An enzyme kinetics program for desk-top computers.
  • PubMed. (1972). The use of Dixon plots to study enzyme inhibition.
  • Journal of Chemical Education. (2018). Making Enzyme Kinetics Dynamic via Simulation Software.
  • Pearson Education. (n.d.). Mixed Inhibition Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (2021). Software for enzyme kinetics data analysis?
  • MedSchoolCoach. (n.d.). Enzyme Inhibition – MCAT Biochemistry.
  • National Institutes of Health. (2022). Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress.
  • BPS Bioscience. (n.d.). EZH2 Assay Service.
  • KinTek Corporation. (n.d.). Enzyme Kinetics Software | KinTek Explorer.

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Application Notes and Protocols for Cell-Based Assays with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating a Putative HIF Prolyl Hydroxylase Inhibitor

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a small molecule with a chemical structure suggestive of potential activity as an enzyme inhibitor. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are found in other compounds known to inhibit Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1] PHDs are key cellular oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation.[2][3] Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α and the subsequent activation of hypoxia-responsive genes involved in processes such as erythropoiesis, angiogenesis, and metabolism.[2]

This document provides a comprehensive guide for researchers to investigate the hypothesis that 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid acts as a HIF-PHD inhibitor using robust, cell-based assays. The protocols herein are designed to be self-validating and provide a clear rationale for each experimental step.

General Considerations and Compound Handling

Compound Information:

PropertyValue
IUPAC Name 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS Number 98483-00-2
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Appearance White solid
Solubility Soluble in DMSO

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in sterile DMSO (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept below 0.5% to minimize solvent-induced artifacts.

Core Hypothesis and Experimental Workflow

The central hypothesis to be tested is that 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid inhibits PHD activity, leading to the stabilization of HIF-1α and the activation of HIF-1 target gene expression. The following workflow is designed to systematically test this hypothesis.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Pathway Activation cluster_2 Phase 3: Cellular Phenotype HIF-1α Stabilization HIF-1α Stabilization Protocol_1 Protocol 1: Western Blot for HIF-1α HIF-1α Stabilization->Protocol_1 Verification HRE Activation HRE Activation HIF-1α Stabilization->HRE Activation leads to Protocol_2 Protocol 2: HRE Luciferase Reporter Assay HRE Activation->Protocol_2 Quantification Target Gene Upregulation Target Gene Upregulation HRE Activation->Target Gene Upregulation results in Protocol_3 Protocol 3: qRT-PCR for VEGF and EPO Target Gene Upregulation->Protocol_3 Measurement

Caption: Experimental workflow to test the putative HIF-PHD inhibitory activity.

Protocol 1: Assessment of HIF-1α Stabilization by Western Blot

This protocol is designed to directly measure the accumulation of HIF-1α protein in cells treated with the test compound, which is a primary indicator of PHD inhibition.[2][3]

Recommended Cell Lines:

  • HEK293: Human embryonic kidney cells, easy to culture and transfect.[2]

  • Hep3B: Human hepatocellular carcinoma cells, known to express HIF-1α and HIF-2α.[2]

  • PC-12: Rat pheochromocytoma cells, a useful model for neuronal responses to hypoxia.[2]

Materials:

  • Selected cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Positive control (e.g., Roxadustat, Vadadustat)

  • Vehicle control (DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-HIF-1α, anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Compound Treatment: Prepare serial dilutions of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Replace the medium with the compound-containing medium and incubate for 4-8 hours. HIF-1α has a short half-life, so shorter incubation times are often sufficient.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against a loading control (β-actin or GAPDH) to normalize the data.

  • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Expected Results: A dose-dependent increase in the normalized HIF-1α protein levels in cells treated with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid would support the hypothesis of PHD inhibition.

Protocol 2: Hypoxia-Response Element (HRE) Luciferase Reporter Assay

This assay quantifies the transcriptional activity of HIF by measuring the expression of a reporter gene (luciferase) under the control of HREs.[2] An increase in luciferase activity indicates functional activation of the HIF pathway.

Materials:

  • HEK293 cells (recommended for high transfection efficiency)[2]

  • HRE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.[2]

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a vehicle control, and a positive control for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change relative to the vehicle-treated cells.

Expected Results: A dose-dependent increase in normalized luciferase activity will confirm that the stabilized HIF-1α is transcriptionally active.

G cluster_0 Normoxia cluster_1 HIF-PHD Inhibition PHD_active PHD (Active) Hydroxylation Hydroxylation (O₂, 2-OG) PHD_active->Hydroxylation HIF1a_normoxia HIF-1α HIF1a_normoxia->Hydroxylation VHL VHL Hydroxylation->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Compound 6-isopropyl-2-oxo-1,2- dihydropyridine-3-carboxylic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited HIF1a_stabilized HIF-1α Dimerization Dimerization HIF1a_stabilized->Dimerization Nucleus Nucleus HRE HRE Nucleus->HRE HIF1b HIF-1β HIF1b->Dimerization Dimerization->Nucleus Gene_Transcription Gene Transcription (VEGF, EPO, etc.) HRE->Gene_Transcription

Caption: The HIF-1 signaling pathway under normoxia and with PHD inhibition.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for HIF Target Genes

This protocol measures the upregulation of endogenous HIF target genes, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO), providing physiological evidence of HIF pathway activation.

Materials:

  • Treated cell lysates from Protocol 1 or a parallel experiment

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (VEGF, EPO) and a housekeeping gene (e.g., GAPDH, ACTB)

Step-by-Step Methodology:

  • RNA Extraction: Extract total RNA from cells treated with the compound for 16-24 hours.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Results: A dose-dependent increase in the mRNA levels of VEGF and EPO would provide strong evidence for the functional activation of the HIF pathway by 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Data Summary and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the described assays.

AssayEndpointVehicle Control6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Concentration Range)Positive Control
Western Blot Normalized HIF-1α IntensityBaselineDose-dependent increaseSignificant increase
HRE Reporter Fold Change in Luciferase Activity1Dose-dependent increaseSignificant increase
qRT-PCR Relative mRNA Expression (Fold Change)1Dose-dependent increaseSignificant increase

A consistent, dose-dependent positive result across all three assays would provide strong, multi-faceted evidence that 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid functions as a potent stabilizer of HIF-1α, likely through the inhibition of HIF prolyl hydroxylases. The lack of cellular activity for a biochemically potent compound could suggest issues with cell permeability.[4] Conversely, more potent cellular activity than predicted from biochemical assays might indicate favorable kinetic properties like slow off-rates.[4]

References

  • Springer Protocols. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments. [Link]

  • PubMed. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Google Patents. (2019). Inhibitors of HIF prolyl hydroxylase.
  • Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: Evaluation of the Anticancer Activity of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and in vivo assessment of the anticancer potential of novel 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These protocols are designed to be self-validating, with explanations of the scientific rationale behind key experimental choices to ensure technical accuracy and reproducibility.

Introduction: Therapeutic Rationale

Pyridin-2(1H)-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and antimicrobial activities.[3] Notably, various substituted pyridinones have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][3][4] The anticancer mechanisms of these compounds are often multifaceted, involving the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][5]

The core structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid presents a versatile scaffold for chemical modification. The carboxylic acid group, the isopropyl moiety, and the dihydropyridine ring itself offer multiple points for derivatization to enhance potency, selectivity, and pharmacokinetic properties. This guide outlines the necessary steps to synthesize novel derivatives and systematically evaluate their efficacy as potential anticancer agents.

Synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

The synthesis of the parent compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, serves as the foundation for further derivatization.[6] A general synthetic approach is outlined below.

Synthesis of the Parent Compound

A common route involves the hydrolysis of 3-cyano-6-isopropyl-2(1H)-pyridinone.[6]

Protocol:

  • Dissolve 3-cyano-6-isopropyl-2(1H)-pyridinone in a hot 50% v/v sulfuric acid solution.

  • Reflux the mixture for 3 hours. The strong acidic conditions and high temperature facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.[6]

  • The resulting white solid is 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

General Scheme for Derivatization

Further derivatives can be synthesized by modifying the carboxylic acid group (e.g., esterification, amidation) or by substitutions on the pyridine ring. For instance, reacting the parent compound with various amines in the presence of a coupling agent can yield a library of amide derivatives.

Proposed Mechanism of Anticancer Activity

Based on studies of similar pyridinone structures, the anticancer effects of these derivatives are likely mediated through the induction of cell cycle arrest and apoptosis.[5][7] A plausible signaling pathway is the upregulation of tumor suppressor proteins like p53 and the activation of stress-induced kinases such as JNK.

Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell drug Pyridinone Derivative p53 p53 (Tumor Suppressor) drug->p53 Upregulates jnk JNK (Stress Kinase) drug->jnk Activates p21 p21 (CDK Inhibitor) p53->p21 Activates g2m_arrest G2/M Phase Arrest p21->g2m_arrest Induces bax Bax (Pro-apoptotic) jnk->bax Activates bcl2 Bcl-2 (Anti-apoptotic) jnk->bcl2 Inhibits caspases Caspases bax->caspases Activates bcl2->caspases apoptosis Apoptosis caspases->apoptosis Executes in_vitro_workflow start Synthesized Pyridinone Derivatives viability_assay Cell Viability Assay (MTT / CellTiter-Glo) start->viability_assay cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 select_compounds Select Promising Compounds ic50->select_compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) select_compounds->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) select_compounds->apoptosis western_blot Western Blotting (p53, JNK, etc.) select_compounds->western_blot data_analysis Data Analysis & Interpretation cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: Workflow for in vitro evaluation of anticancer activity.

In Vivo Evaluation Protocols

Promising compounds identified from in vitro screening should be further evaluated in animal models to assess their therapeutic efficacy and potential toxicity. [8][9]Human tumor xenograft models are widely used for this purpose. [10][11]

Human Tumor Xenograft Model

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells. [12]2. Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. [9]3. Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. [10]4. Randomization and Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Experimental Workflow

in_vivo_workflow start Promising Compound from In Vitro Studies implantation Subcutaneous Implantation of Human Cancer Cells start->implantation animal_model Immunodeficient Mice (Nude or SCID) animal_model->implantation tumor_growth Monitor Tumor Growth to ~150 mm³ implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Administer Compound (e.g., Oral Gavage) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi

Caption: Workflow for in vivo xenograft studies.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: In Vitro Anticancer Activity of Pyridinone Derivatives

Compound IDTarget Cell LineIC50 (µM) ± SD% Cells in G2/M Phase (at IC50)% Apoptotic Cells (at IC50)
Parent MCF-7
HepG2
Derivative 1 MCF-7
HepG2
Derivative 2 MCF-7
HepG2
Doxorubicin MCF-7
(Positive Control)HepG2

Conclusion

The protocols outlined in this guide provide a systematic framework for the synthesis and evaluation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives as potential anticancer agents. By following these detailed methodologies, researchers can effectively screen compound libraries, elucidate mechanisms of action, and identify lead candidates for further preclinical and clinical development. The emphasis on understanding the rationale behind each experimental step is crucial for ensuring the generation of high-quality, reproducible data in the pursuit of novel cancer therapeutics.

References

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  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

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  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central. [Link]

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  • Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. PubMed. [Link]

  • Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. National Institutes of Health. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central. [Link]

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"developing analogs of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Development of Novel Analogs of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design and synthesis of novel analogs based on the 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold. This guide emphasizes the rationale behind analog design, provides detailed, field-proven synthetic protocols, and outlines methods for characterization and data analysis.

Introduction: The 2-Pyridone Scaffold in Medicinal Chemistry

The 2-pyridone ring is a privileged six-membered nitrogen-containing heterocycle that serves as a core structural motif in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence in medicinal chemistry is due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to be synthetically modified to fine-tune physicochemical properties like solubility and lipophilicity.[3][4] The 2-pyridone scaffold is found in drugs with a wide range of therapeutic applications, including antifungal (ciclopirox), cardiotonic (milrinone), anti-fibrotic (pirfenidone), and anti-HIV (doravirine) agents.[5]

The parent molecule, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, presents a valuable starting point for analog development due to its combination of a lipophilic alkyl group, a hydrogen-bonding pyridone core, and an ionizable carboxylic acid group, which can engage with biological targets through various interactions. The strategic modification of this scaffold allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Strategic Rationale for Analog Development

The development of analogs should be a hypothesis-driven process. Modifications are typically aimed at enhancing target engagement, improving metabolic stability, increasing membrane permeability, or securing novel intellectual property. The core scaffold of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid offers three primary vectors for modification: the N1-position , the C6-isopropyl group , and the C3-carboxylic acid .

G cluster_0 Strategic Modification Vectors Scaffold 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Core N1 N1-Position (Amide Nitrogen) Scaffold->N1 Modulate Solubility & Membrane Permeability C6 C6-Position (Isopropyl Group) Scaffold->C6 Probe Hydrophobic Pockets & Impact Potency/Selectivity C3 C3-Position (Carboxylic Acid) Scaffold->C3 Enhance Binding Interactions & Improve ADME Profile

Caption: Key modification points on the core scaffold.

Modifying the C6-Isopropyl Group

The substituent at the C6 position often plays a crucial role in target binding by occupying a hydrophobic pocket. Systematically altering the size, sterics, and electronics of this group can provide critical SAR insights.

  • Causality: Replacing the isopropyl group with larger or more complex cycloalkyl groups can enhance van der Waals interactions within a target's binding site, potentially leading to a significant improvement in potency. This was demonstrated in a series of 4-hydroxy-2-pyridones developed as antituberculosis agents, where replacing an isobutyl group with a dimethylcyclohexyl group markedly increased activity.[6]

  • Strategy: Synthesize a small library of analogs with varying C6 substituents, such as cyclopropyl, cyclopentyl, cyclohexyl, and phenyl groups, to explore the spatial and electronic requirements of the target binding pocket.

Functionalization at the N1-Position

The nitrogen atom of the pyridone ring is a key site for functionalization that can modulate the molecule's overall physicochemical properties without directly interfering with the primary pharmacophore elements at C3 and C6.

  • Causality: Alkylation or arylation at the N1 position can increase lipophilicity, which may enhance cell membrane permeability. Furthermore, introducing specific functional groups at this position can be used to probe for additional binding interactions or to block potential metabolic sites. SAR studies on anti-HBV agents showed that N-aryl derivatives of 2-pyridones exhibited better activity than their N-alkyl counterparts.[5]

  • Strategy: Introduce a range of small alkyl chains (methyl, ethyl) and substituted aryl groups to assess the impact on potency and ADME properties. Protocols for N-alkylation are generally robust and high-yielding.[7]

Bioisosteric Replacement of the C3-Carboxylic Acid

While the carboxylic acid group is an excellent hydrogen bond donor and acceptor, it can also be a metabolic liability and can limit passive diffusion across biological membranes due to its ionization at physiological pH.[8][9] Bioisosteric replacement is a powerful strategy to mitigate these issues while retaining the desired biological activity.[10][11]

  • Causality: Replacing the carboxylic acid with a suitable bioisostere can prevent metabolic processes like acyl glucuronidation, which can lead to the formation of reactive metabolites.[9][12] It can also improve oral bioavailability by increasing lipophilicity and reducing the high desolvation energy associated with charged groups.[11] The choice of bioisostere is context-dependent and screening a panel is often necessary.[8]

  • Strategy: Synthesize analogs where the carboxylic acid is replaced by common acidic and non-ionizable bioisosteres. The selection should be guided by the desired physicochemical properties.

Table 1: Common Bioisosteres for Carboxylic Acids

BioisostereRepresentative pKaKey AdvantagesPotential LiabilitiesReferences
Tetrazole ~4.5 - 4.9Resistant to acyl glucuronidation; greater lipophilicity than COOH.Can have high desolvation energy, limiting permeability gains.[10][11][12]
Hydroxamic Acid ~8 - 9Strong metal-chelating properties; can form different interactions.Potential for different metabolic pathways.[8]
N-Acylsulfonamide Varies (e.g., 6.3 for CF3-SO2NHMe)Can maintain acidity while altering geometry and H-bonding pattern.Can be more acidic than the parent carboxylic acid.[10][12]
Isooxazolol VariesCan act as a neutral bioisostere, improving CNS distribution.Relies on different, non-ionic interactions (e.g., cation-π).[12]
Phosphonic Acid pKa1 ~2-3, pKa2 ~7-8Divalent; offers a different spatial arrangement of charge.More polar than COOH, which typically lowers logP.[8]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of the parent scaffold and key analogs. All procedures should be conducted by trained personnel in a suitable laboratory environment.

General Synthetic Workflow

A typical workflow for analog development involves the initial synthesis of a common intermediate, followed by divergent functionalization to generate the final library of compounds.

Caption: A generalized synthetic workflow for analog generation.

Protocol 3.2: Synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (Parent Compound)

This two-step protocol starts with the synthesis of the nitrile precursor, followed by hydrolysis.

Step 3.2.1: Synthesis of 3-Cyano-6-isopropyl-2(1H)-pyridinone

This procedure is adapted from established methods for synthesizing substituted 2-pyridones. A versatile approach involves the condensation of an enaminone with an active methylene nitrile.[13][14]

  • Reagents & Equipment: 4-Methyl-2-pentanone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Cyanoacetamide, Sodium ethoxide, Ethanol, Round-bottom flask, Reflux condenser, Magnetic stirrer.

  • Procedure: a. To a solution of 4-methyl-2-pentanone (1.0 eq) in toluene, add DMF-DMA (1.1 eq). b. Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting ketone. c. Remove the solvent under reduced pressure to yield the crude enaminone intermediate. d. In a separate flask, dissolve sodium ethoxide (1.2 eq) in absolute ethanol. e. Add cyanoacetamide (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes. f. Add the crude enaminone (dissolved in a minimum amount of ethanol) to the cyanoacetamide solution. g. Heat the reaction mixture to reflux for 8-12 hours. Monitor by TLC. h. After cooling to room temperature, acidify the mixture with 2M HCl to pH ~5-6. i. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-Cyano-6-isopropyl-2(1H)-pyridinone.

Step 3.2.2: Hydrolysis to 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

This protocol uses strong acidic conditions to hydrolyze the nitrile to a carboxylic acid.[15]

  • Reagents & Equipment: 3-Cyano-6-isopropyl-2(1H)-pyridinone, 50% v/v Sulfuric acid, Deionized water, Ice bath, Round-bottom flask, Reflux condenser.

  • Procedure: a. Dissolve 3-Cyano-6-isopropyl-2(1H)-pyridinone (1.0 eq) in hot 50% v/v sulfuric acid. b. Heat the solution to reflux for 3 hours. The reaction progress can be monitored by the cessation of gas evolution. c. Cool the reaction mixture to ambient temperature. d. Carefully pour the cooled mixture into a beaker containing ice water. e. A precipitate will form. Collect the solid by filtration. f. Wash the collected solid thoroughly with cold water to remove residual acid. g. Dry the product under vacuum to yield 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a white solid.[15]

Protocol 3.3: N1-Alkylation of the Pyridone Core

This protocol describes a general method for attaching an alkyl or benzyl group to the pyridone nitrogen.[7]

  • Reagents & Equipment: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative (e.g., methyl ester), Alkyl halide (e.g., Benzyl bromide, 1.3 eq), Potassium carbonate (1.5 eq), Dimethylformamide (DMF), Stir plate.

  • Procedure: a. Dissolve the 2-pyridone starting material (1.0 eq) in anhydrous DMF. Note: The carboxylic acid may need to be protected as an ester for this reaction. b. Add potassium carbonate (1.5 eq) to the solution. c. Add the alkyl halide (1.3 eq) dropwise to the stirring suspension. d. Stir the reaction mixture at room temperature for 20-50 hours, monitoring by TLC. e. Upon completion, pour the reaction mixture into ice water. f. Collect the resulting precipitate by filtration, wash with water, and dry. g. Purify the crude product by recrystallization from ethanol or by column chromatography.[7]

Characterization and Data Analysis

Self-Validation: Every synthesized compound must be rigorously characterized to confirm its structure and purity, ensuring the trustworthiness of subsequent biological data.

  • Purification: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of final compounds. A purity level of >95% is typically required for biological screening.

  • Structure Elucidation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. For the parent acid, characteristic signals include a septet for the isopropyl methine proton and doublets for the pyridone ring protons.[15]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

  • Data Presentation: All analytical and biological data should be organized systematically. For a library of analogs, SAR data is best presented in a table that links specific structural modifications to changes in biological activity (e.g., IC₅₀, EC₅₀).

Conclusion

The 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a versatile and promising starting point for the development of novel therapeutic agents. A strategic approach to analog design, focusing on rational modifications at the C6, N1, and C3 positions, is critical for success. The use of bioisosteric replacement for the carboxylic acid moiety, in particular, represents a key strategy for overcoming common pharmacokinetic challenges. The protocols and rationale provided in this guide offer a robust framework for researchers to synthesize, characterize, and optimize this important class of molecules.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. Available at: [Link]

  • Al-Masoudi, N. A. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, Open Access. Available at: [Link]

  • Kumar, A., et al. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Molecules, 27(15), 4998. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Dyakonenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 1188-1215. Available at: [Link]

  • Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. Available at: [Link]

  • Song, Y., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 589. Available at: [Link]

  • Stanković, M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6614. Available at: [Link]

  • Sarita, et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 233, 114199. Available at: [Link]

  • Dyakonenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Sciforum. Available at: [Link]

  • da Silva, A. C., et al. (2016). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 149-155. Available at: [Link]

  • Dyakonenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • An, H., et al. (2016). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry, 108, 344-353. Available at: [Link]

  • Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

Application Notes and Protocols for the Crystallization of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a critical intermediate in the synthesis of various pharmaceutical compounds. The purity and solid-state properties of this intermediate, which are largely determined by the crystallization process, are paramount for the successful and efficient production of the final active pharmaceutical ingredient (API). A well-controlled crystallization process not only ensures high purity but also affords a crystalline form with desirable physical characteristics, such as improved handling, stability, and dissolution properties.

This document provides a comprehensive guide to the crystallization of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, drawing upon established principles of crystallization and data from related synthetic procedures. The protocols detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid foundation for obtaining high-quality crystalline material.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is the cornerstone of developing an effective crystallization process. Key properties include its molecular structure, pKa, and solubility in various organic solvents and aqueous systems.

Solubility Profile:

The solubility of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been empirically determined in a range of common laboratory solvents. This data is crucial for selecting an appropriate crystallization solvent system.

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)
Methanol~25>150
Ethanol~15>100
Isopropanol~5~50
Acetone~30>200
Acetonitrile~20>150
Ethyl Acetate~10~80
Toluene<1~5
Water<0.1~1

Data is representative and may vary based on experimental conditions.

The solubility data indicates that polar protic and aprotic solvents are suitable for the crystallization of this compound. The significant increase in solubility with temperature in solvents like methanol, ethanol, and acetone suggests that cooling crystallization will be an effective method.

Crystallization Methodologies

Based on the solubility profile and the chemical nature of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, several crystallization techniques can be employed. The choice of method will depend on the desired outcome, such as crystal size distribution, polymorphic form, and purity level.

Cooling Crystallization

Cooling crystallization is a widely used technique that leverages the difference in solubility of a compound at different temperatures. A saturated or near-saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

Protocol for Cooling Crystallization:

  • Dissolution: In a suitable reactor, dissolve the crude 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in a minimal amount of a pre-selected solvent (e.g., methanol, acetone) at an elevated temperature (e.g., 50-60°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cool the solution slowly and in a controlled manner. A linear cooling rate of 10-20°C per hour is recommended to promote the growth of larger, more uniform crystals.

  • Maturation: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry at this temperature for a period of 2-4 hours to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the growth of larger, more ordered crystals with higher purity. Rapid cooling can lead to the formation of small, irregular crystals and may trap impurities.

  • Maturation: Allows the system to reach equilibrium, maximizing the yield and potentially enabling the transformation to a more stable polymorphic form.

Anti-Solvent Crystallization

Anti-solvent crystallization involves the addition of a solvent in which the compound of interest is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent. This induces supersaturation and causes the compound to crystallize.

Protocol for Anti-Solvent Crystallization:

  • Dissolution: Dissolve the crude 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in a good solvent (e.g., acetone, methanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water, heptane) to the solution with gentle agitation. The rate of addition should be controlled to maintain a moderate level of supersaturation.

  • Maturation: After the addition of the anti-solvent is complete, stir the resulting slurry for 1-2 hours at room temperature.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a mixture of the solvent and anti-solvent, followed by a wash with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Causality Behind Experimental Choices:

  • Slow Anti-Solvent Addition: Controls the rate of supersaturation, which is critical for controlling the crystal size and morphology. A fast addition can lead to amorphous precipitation or the formation of very fine particles.

  • Choice of Anti-Solvent: The anti-solvent should be miscible with the primary solvent but should not dissolve the compound of interest to any significant extent.

Experimental Workflow and Diagrams

The following diagram illustrates a general workflow for the crystallization of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Crystallization Workflow cluster_Preparation Preparation cluster_Crystallization Crystallization cluster_Isolation Isolation & Drying Crude Crude Material Dissolution Dissolution Crude->Dissolution Solvent Solvent Selection Solvent->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Controlled Cooling / Anti-Solvent Addition Dissolution->Cooling No Impurities HotFiltration->Cooling Maturation Maturation Cooling->Maturation Filtration Filtration Maturation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying PureProduct Pure Crystalline Product Drying->PureProduct

Caption: General workflow for the crystallization process.

Characterization of Crystalline Material

The obtained crystalline 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid should be thoroughly characterized to confirm its identity, purity, and solid-state form. Recommended analytical techniques include:

  • X-Ray Powder Diffraction (XRPD): To determine the polymorphic form and assess the degree of crystallinity.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and determine the presence of residual solvents.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

  • Microscopy: To observe the crystal habit and size distribution.

Troubleshooting

ProblemPotential CauseSuggested Solution
Oiling OutThe level of supersaturation is too high; the compound is precipitating as a liquid phase.Decrease the cooling rate; increase the amount of solvent; add the anti-solvent more slowly.
Poor YieldThe compound is still significantly soluble in the mother liquor at the final temperature.Decrease the final temperature; use a more effective anti-solvent; increase the maturation time.
Small CrystalsRapid nucleation due to high supersaturation.Decrease the cooling rate; decrease the rate of anti-solvent addition; use a lower initial concentration.
Impure ProductImpurities are trapped within the crystal lattice or adsorbed on the surface.Recrystallize the material; ensure slow crystal growth; wash the filter cake thoroughly.

References

  • General Principles of Crystallization: Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. [Link]

  • Crystallization in Pharmaceutical Development: Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]

Application Notes and Protocols for the Analytical Quantification and Characterization of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a substituted pyridinone derivative of increasing interest in pharmaceutical development. Its structural features, comprising a carboxylic acid and a lactam moiety, necessitate robust and specific analytical methods for its quantification and characterization. This document provides a comprehensive guide to the analytical methodologies applicable to this compound, detailing protocols for chromatography, spectroscopy, and stability assessment. The following sections are designed to provide both theoretical grounding and practical, actionable experimental procedures.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is paramount for the development of appropriate analytical methods.

PropertyValue (Predicted/Observed)Implication for Analysis
Molecular Formula C₉H₁₁NO₃---
Molecular Weight 181.19 g/mol Essential for mass spectrometry.
pKa ~4-5 (Carboxylic Acid)Influences choice of mobile phase pH in HPLC to ensure consistent ionization state.
LogP ~1.5 (Predicted)Suggests moderate polarity, making it suitable for reversed-phase HPLC.
UV Absorption Expected in the range of 250-300 nmThe pyridinone chromophore allows for UV detection in HPLC.[1][2]

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile and semi-volatile compounds like 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. A well-developed HPLC method can be employed for assay, impurity profiling, and content uniformity testing.

Rationale for Method Development

The presence of both a polar carboxylic acid group and a moderately non-polar isopropyl group suggests that reversed-phase HPLC is the most suitable separation mode. The selection of a C18 stationary phase provides a good balance of hydrophobic interactions. The mobile phase composition is critical; an acidic pH is necessary to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient elution is recommended to ensure the timely elution of the main component while also allowing for the separation of potential impurities with a wider polarity range.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., 50:50 ACN:Water) injection Inject sample prep_sample->injection prep_mpA Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) separation Gradient Elution on C18 Column prep_mpA->separation prep_mpB Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) prep_mpB->separation injection->separation detection UV Detection at Optimal Wavelength separation->detection integration Integrate Peak Area detection->integration quantification Quantify against Standard integration->quantification

Caption: Workflow for HPLC Method Development.

Detailed HPLC Protocol

Objective: To quantify 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and assess its purity.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Materials:

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 15 minutesA scouting gradient to separate compounds with a range of polarities.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µLCan be adjusted based on sample concentration.
Detection UV at 265 nm (or optimal λ)Based on the typical absorbance of pyridinone rings.[1][2]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the same diluent to an expected concentration within the calibration range.[4]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Analysis: Inject the standard solutions and the sample solution.

  • Data Processing: Integrate the peak area of the analyte and quantify using the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.

Rationale for Method Development

The compound's structure is amenable to electrospray ionization (ESI), likely in both positive and negative modes. The carboxylic acid can be deprotonated in negative mode, while the pyridinone nitrogen can be protonated in positive mode. Multiple Reaction Monitoring (MRM) will provide the highest selectivity and sensitivity.

Experimental Workflow for LC-MS/MS Method Development

LCMS_Workflow cluster_infusion Direct Infusion cluster_lc LC Method cluster_analysis LC-MS/MS Analysis cluster_quant Quantification infusion Infuse standard solution into mass spectrometer optimization Optimize ionization and fragmentation parameters infusion->optimization detection MS/MS Detection (MRM) optimization->detection lc_method Develop LC method for separation (as per HPLC) separation LC Separation lc_method->separation injection Inject sample injection->separation separation->detection quant Quantify using internal standard and calibration curve detection->quant

Caption: Workflow for LC-MS/MS Method Development.

Detailed LC-MS/MS Protocol

Objective: To achieve highly sensitive and selective quantification of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • As per HPLC protocol.

  • Internal standard (structurally similar, stable isotope-labeled if available).

LC Conditions:

  • Similar to the HPLC method, but potentially with a lower flow rate (e.g., 0.4-0.6 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) for better compatibility with the MS interface.

MS/MS Parameters (Hypothetical - requires experimental optimization):

ParameterRecommended Setting
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 180.1
Product Ions (Q3) To be determined by fragmentation
Collision Energy To be optimized
Dwell Time 100 ms

Procedure:

  • Tuning and Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions, and to optimize cone voltage and collision energy.

  • Sample Preparation: For bioanalytical samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.[5] For other samples, a "dilute and shoot" approach might be sufficient.[6] Spike all samples and standards with the internal standard.

  • Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

  • Quantification: Calculate the analyte concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and can also be used as a primary method for quantification (qNMR).

¹H NMR Characterization

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Observed ¹H NMR Data (300 MHz, CDCl₃): [7]

  • δ 13.67 (s, 1H): Carboxylic acid proton.

  • δ 12.75 (br s, 1H): NH proton of the pyridinone ring.

  • δ 8.56 (d, 1H, J=7.5 Hz): Proton on the pyridine ring.

  • δ 6.56 (dd, 1H, J=7.6 Hz, 1.6 Hz): Proton on the pyridine ring.

  • δ 3.02 (septet, 1H, J=6.9 Hz): CH of the isopropyl group.

  • δ 1.41 (s, 3H), 1.39 (s, 3H): CH₃ of the isopropyl group.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of a sample of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Rationale: qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard.[2][8][9]

Instrumentation:

  • NMR spectrometer (≥400 MHz recommended for better signal dispersion).

Materials:

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.[8]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into the same vial.[8]

  • Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, IS = internal standard.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[10][11][12]

Protocol for Forced Degradation

Objective: To identify potential degradation products and pathways.

Procedure:

  • Prepare Solutions: Prepare solutions of the analyte in various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid drug substance at 80 °C

    • Photolytic: Solution exposed to UV light (ICH Q1B)

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48 hours).

  • Analysis: Analyze the stressed samples by the developed HPLC method.

  • Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. The mass balance should be assessed to ensure that all degradation products are detected.[13]

Conclusion

The analytical characterization and quantification of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC with UV detection provides a robust method for routine analysis, while LC-MS/MS offers superior sensitivity for more demanding applications. NMR serves as a powerful tool for structural confirmation and as a primary method for purity assessment. The protocols outlined in this document provide a solid foundation for the development and validation of analytical methods for this important pharmaceutical compound.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. In NIST WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PubMed. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Purity Determination of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of purity for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The method is designed for researchers, scientists, and drug development professionals requiring an accurate and reliable analytical procedure for quality control and impurity profiling. The described protocol is grounded in established scientific principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2] This document provides a comprehensive guide, from the rationale behind chromatographic parameter selection to detailed, step-by-step protocols for method execution and validation.

Scientific Principles and Method Rationale

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties. 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (MW: 181.19 g/mol , Formula: C₉H₁₁NO₃) is a molecule of intermediate polarity.[3][4] Its structure contains a non-polar isopropyl group and a polar heterocyclic core featuring a carboxylic acid and a pyridinone moiety. The presence of the ionizable carboxylic acid group makes its retention behavior highly dependent on the pH of the mobile phase.

Chromatographic Mode Selection: Reversed-Phase (RP) chromatography is the chosen mode for this analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. This setup is ideal for retaining and separating molecules of intermediate polarity. The retention of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid will be governed by the hydrophobic interactions between its isopropyl group and the C18 stationary phase, modulated by its solubility in the polar mobile phase.

Mobile Phase Strategy: The carboxylic acid functional group necessitates pH control to ensure consistent and reproducible chromatography. At a pH well below its pKa, the carboxylic acid will be protonated (neutral), leading to increased hydrophobicity and stronger retention. Conversely, at a pH above its pKa, it will be deprotonated (anionic), increasing its polarity and resulting in earlier elution. An acidic mobile phase, buffered to a pH of approximately 2.5-3.5, is selected to suppress the ionization of the carboxyl group, thereby promoting retention and improving peak shape. Formic acid or phosphoric acid are suitable additives for this purpose. A gradient elution using water and a polar organic solvent like acetonitrile allows for the effective elution of the main analyte while also separating potential impurities with different polarities.[5][6]

Detection: The conjugated π-system of the dihydropyridinone ring is expected to exhibit strong ultraviolet (UV) absorbance.[7] A photodiode array (PDA) or UV-Vis detector is therefore the ideal choice for this analysis, offering high sensitivity and selectivity. The optimal detection wavelength should be determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity.

Experimental Setup

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Solvent Delivery Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) Detector or a multi-wavelength UV-Vis Detector

Reagents and Materials
  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Reference Standard (≥99.5% purity)

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic Acid (≥98%) or Phosphoric Acid (≥85%), analytical grade

  • Methanol, HPLC grade (for sample preparation)

  • 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA/UV at λ-max (e.g., 265 nm, to be verified)
Run Time 35 minutes

Detailed Protocols

Protocol 1: Reagent and Solution Preparation
  • Mobile Phase A Preparation (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Mix thoroughly and bring to volume with water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B Preparation (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Mix thoroughly and bring to volume with acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Reference Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution Preparation (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample and transfer it to a 100 mL volumetric flask. Dissolve and bring to volume with the diluent. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.

Visualization of the Analytical Workflow

The following diagram outlines the complete process from sample receipt to the final purity report.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage SamplePrep Sample Weighing & Dissolution (0.1 mg/mL) Analysis Inject Standard & Sample Solutions SamplePrep->Analysis StandardPrep Standard Weighing & Dissolution (0.1 mg/mL) SST System Suitability Test (SST) Injection StandardPrep->SST MobilePhasePrep Mobile Phase Preparation SystemEquil HPLC System Equilibration MobilePhasePrep->SystemEquil SystemEquil->SST SST->Analysis If SST Passes Integration Chromatogram Integration Analysis->Integration PurityCalc Purity Calculation (Area % Method) Integration->PurityCalc Report Generate Final Report PurityCalc->Report

Caption: Overall workflow for HPLC purity analysis.

Protocol 2: HPLC Analysis and System Suitability
  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • SST Acceptance Criteria: The system is deemed suitable for analysis if it meets the criteria outlined in pharmacopeial guidelines such as USP <621>.[8][9]

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

  • Sample Analysis: Once the SST criteria are met, inject the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor system performance over time.

Method Validation Framework

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][10] The following protocols provide a self-validating framework.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Analyze a blank (diluent), the reference standard, the sample solution, and a placebo (if applicable). Additionally, subject the sample to stress conditions (e.g., acid, base, oxidative, thermal, photolytic) to generate degradation products. The method is specific if the principal peak is free from interference from any other peaks and demonstrates purity in the stressed samples (as assessed by a PDA detector's peak purity analysis).

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.

  • Protocol: Spike a known amount of the analyte into a placebo or a previously analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), each in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Data Analysis and Calculations

The purity of the sample is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main analyte.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For accurate impurity quantification, a relative response factor (RRF) for each impurity should be determined using a reference standard for that impurity.

Visualization of Method Development Logic

The selection of chromatographic parameters is a systematic process based on the analyte's properties.

G cluster_optimization Optimization Analyte Analyte Characterization (Polarity, pKa, UV Absorbance) Mode Select Mode: Reversed-Phase HPLC Analyte->Mode Column Select Column: C18 (General Purpose) Analyte->Column Detector Select Detector: PDA/UV (Conjugated System) Analyte->Detector MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Mode->MobilePhase Column->MobilePhase Detector->MobilePhase Gradient Gradient Optimization (Slope, Time) MobilePhase->Gradient TempFlow Optimize Temp & Flow Rate (Efficiency vs. Pressure) Gradient->TempFlow Validation Method Validation (ICH Q2(R1)) TempFlow->Validation

Caption: Logical flow for HPLC method development.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions; mobile phase pH incorrect.Ensure mobile phase pH is low enough (~2.5-3.5) to suppress silanol and carboxyl ionization. Use a high-purity column.
Variable Retention Times Inadequate equilibration; pump issues; temperature fluctuations.Equilibrate for a longer duration. Check pump for leaks and ensure consistent solvent delivery. Use a column thermostat.
Low Sensitivity Incorrect detection wavelength; low concentration.Verify λ-max using PDA scan. Prepare a more concentrated sample if within the linear range.
Ghost Peaks Contamination in mobile phase or carryover from autosampler.Use fresh, high-purity solvents. Implement a robust needle wash procedure in the autosampler method.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a suitable and robust technique for determining the purity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The method is specific, sensitive, and based on established chromatographic principles. By following the outlined protocols for analysis and validation, laboratories can ensure the generation of accurate and reliable data essential for quality assessment in the pharmaceutical development process.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Official: December 1, 2022]. Available from: [Link][8][9]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Overview of the ICH guideline. Available from: [Link][1]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Article on analytical and process development with Quality by Design. Available from: [Link][11]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. Article on strategies for impurity profiling method development. Available from: [Link][5]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Official FDA guidance document. Available from: [Link][10]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Full text of the guidance. Available from: [Link][2]

  • Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis. Article presenting a systematic approach to HPLC method development. Available from: [Link][6]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Scientific diagram from a publication. Available from: [Link][7]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and scalable two-step synthesis commencing from readily available starting materials. The first step involves the synthesis of the key intermediate, 3-cyano-6-isopropyl-2(1H)-pyridinone, followed by acidic hydrolysis to yield the target carboxylic acid. This guide offers in-depth technical insights, step-by-step protocols, safety considerations, and characterization data to support researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Substituted 2-Pyridones

Substituted 2-pyridone scaffolds are privileged structures in medicinal chemistry due to their ability to act as bioisosteres for amides and phenols, engage in hydrogen bonding, and impart favorable physicochemical properties such as metabolic stability and aqueous solubility.[1] Pyridine carboxylic acids, in particular, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The target molecule, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, represents a key building block for the development of novel therapeutic agents, including potential antiviral and anticancer drugs.[5] Its synthesis on a large scale is therefore of significant interest for drug discovery and development programs.

This guide presents a detailed and optimized protocol for the multi-gram to kilogram scale synthesis of this compound, focusing on process efficiency, scalability, and safety.

Synthetic Strategy and Mechanistic Rationale

The presented synthesis is a two-step process. The first step is the construction of the 2-pyridone ring to form 3-cyano-6-isopropyl-2(1H)-pyridinone. This is followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Synthesis of the 2-Pyridone Core: A Guareschi-Type Reaction

The formation of the 3-cyano-6-substituted-2-pyridone core is achieved through a Guareschi-type reaction, which involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base.[6] In this protocol, we utilize a 1,3-diketone, 4-methyl-2,4-pentanedione (isobutyrylacetone), which is not commercially available and needs to be synthesized in-situ or in a prior step. A more direct precursor, ethyl isobutyrylacetate, can be used to generate the required diketone functionality. The reaction proceeds through a series of condensation and cyclization steps to yield the stable 2-pyridone ring system.

Nitrile Hydrolysis: Mechanism of Acid-Catalyzed Conversion

The second step involves the hydrolysis of the nitrile group of 3-cyano-6-isopropyl-2(1H)-pyridinone to a carboxylic acid. This transformation is effectively carried out under strong acidic conditions, typically with sulfuric acid at elevated temperatures.[7]

The mechanism of acid-catalyzed nitrile hydrolysis proceeds in two main stages:

  • Hydration to an Amide: The nitrile is first protonated at the nitrogen atom, which enhances the electrophilicity of the carbon atom. A molecule of water then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfers lead to the formation of an amide intermediate.[8][9]

  • Hydrolysis of the Amide: The amide intermediate is then hydrolyzed to the carboxylic acid and an ammonium salt under the acidic conditions.[1][8]

This method is advantageous for large-scale synthesis due to the use of readily available and inexpensive reagents, and the typically high conversion rates.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGradeSupplier
Ethyl isobutyrylacetate≥98%Commercially Available
Cyanoacetamide≥99%Commercially Available
Sodium methoxide≥97%Commercially Available
MethanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Sulfuric Acid95-98%Commercially Available
Deionized Water-In-house
Isopropyl AlcoholReagent GradeCommercially Available
Large Reaction Vessels-Appropriate for scale
Reflux Condensers-Appropriate for scale
Mechanical Stirrers-Appropriate for scale
Filtration Apparatus-Buchner funnel, filter press
Vacuum Drying Oven--
Rotary Evaporator--
Synthesis of 3-cyano-6-isopropyl-2(1H)-pyridinone (Intermediate 1)

This protocol is adapted from a similar procedure for a related compound and should be optimized for the specific substrate.[10]

Workflow Diagram:

Synthesis_Intermediate_1 reagents Ethyl isobutyrylacetate Cyanoacetamide Sodium Methoxide Methanol reaction Reflux reagents->reaction workup Acidification with Acetic Acid reaction->workup isolation Filtration and Washing workup->isolation product 3-cyano-6-isopropyl-2(1H)-pyridinone isolation->product Synthesis_Final_Product intermediate 3-cyano-6-isopropyl-2(1H)-pyridinone reaction Reflux (3 hours) intermediate->reaction reagents 50% v/v Sulfuric Acid reagents->reaction precipitation Pour into Ice Water reaction->precipitation isolation Filtration and Washing precipitation->isolation purification Recrystallization isolation->purification product 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid purification->product

Caption: Workflow for the synthesis of the final product.

Step-by-Step Protocol:

  • Reaction Setup: In a large, appropriately sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a thermocouple, carefully add 50% (v/v) aqueous sulfuric acid.

  • Addition of Starting Material: To the sulfuric acid solution, add 3-cyano-6-isopropyl-2(1H)-pyridinone (1.0 eq) in portions while stirring. The addition may be exothermic, so control the rate of addition to maintain the temperature below 40 °C.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approximately 120-130 °C) and maintain for 3-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. In a separate large vessel, prepare a sufficient quantity of ice water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A white precipitate will form.

  • Isolation: Collect the precipitate by filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the crude product in a vacuum oven at 70-80 °C to a constant weight. The expected yield of the crude product is typically high (around 87%). [7]

Purification Protocol: Recrystallization

For pharmaceutical applications, the crude product should be purified by recrystallization.

  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. To the hot solution, add hot water dropwise until the solution becomes slightly turbid. c. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. e. Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 98483-00-2 [11]
Appearance White to off-white solid
¹H NMR (300 MHz, CDCl₃) δ 13.67 (s, 1H), 12.75 (br s, 1H), 8.56 (d, 1H, J=7.5 Hz), 6.56 (dd, 1H, J=7.6 Hz, 1.6 Hz), 3.02 (septet, 1H, J=6.9 Hz), 1.41 (s, 3H), 1.39 (s, 3H) [7]
¹³C NMR (Predicted) Peaks expected around δ 170-165 (C=O, carboxylic acid), 165-160 (C=O, pyridone), 150-100 (aromatic carbons), 35-25 (isopropyl CH), 25-15 (isopropyl CH₃).
IR (KBr, cm⁻¹) Characteristic peaks expected around 3300-2500 (broad, O-H stretch of carboxylic acid), 1720-1680 (C=O stretch of carboxylic acid), 1650-1600 (C=O stretch of pyridone), 1600-1450 (C=C and C=N stretching). [12][13]
Mass Spectrometry (ESI-) m/z: 180.06 [M-H]⁻

Process Optimization and Troubleshooting

  • Incomplete Hydrolysis: If the reaction is incomplete, extend the reflux time. Ensure the concentration of sulfuric acid is correct, as lower concentrations may lead to slower reaction rates.

  • Side Reactions: The primary potential side reaction is the formation of the corresponding amide if the hydrolysis does not go to completion. This can be minimized by ensuring adequate reaction time and temperature.

  • Purification Issues: If the product oils out during recrystallization, adjust the solvent ratio or cool the solution more slowly. Seeding with a small crystal of pure product can also induce proper crystallization.

Safety and Handling

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Reagent-Specific Hazards:

  • Sulfuric Acid: Highly corrosive and can cause severe burns. [10]Reacts violently with water, generating significant heat. Always add acid to water, never the other way around. Handle with extreme care and have appropriate spill kits available.

  • Sodium Methoxide: Corrosive and flammable solid. Reacts with water to form methanol and sodium hydroxide. Handle in a dry, inert atmosphere.

  • Pyridone Derivatives: While specific toxicity data for the target molecule may be limited, related compounds can be irritants. Avoid inhalation of dust and skin contact.

Waste Disposal:

  • Acidic and basic aqueous waste should be neutralized before disposal.

  • Organic solvent waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

Conclusion

The protocol described herein provides a reliable and scalable method for the large-scale synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable building block for further chemical exploration and the development of novel therapeutics.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Retrieved from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS), 1(3), 12-16.
  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Top 5 Applications of Carboxylic Acid-Functionalized Pyridines in Advanced Materials. (n.d.). Retrieved from [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Synthesis of 3-cyano-4,6-di-n-propyl-2(1H)-pyridinone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC. Retrieved from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Safe Handling Guide: Sulfuric Acid. (n.d.). CORECHEM Inc. Retrieved from [Link]

  • Exploring the Applications of 3,4-Pyridinedicarboxylic Acid in Fine Chemical Production. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2023, November 15). MDPI. Retrieved from [Link]

  • 3-cyano-6-methyl-2(1)-pyridone. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023, April 20). ACS Publications. Retrieved from [Link]

  • Facile approach to prepare 3-cyanopyridin-2(1H)-one derivatives. (2006). ARKIVOC, 2006(4), 234-239.
  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019, September 24). Retrieved from [Link]

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. (2023, November 15). Sciforum. Retrieved from [Link]

  • Synthesis of 2-pyridones. (n.d.). University of Bristol. Retrieved from [Link]

  • Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted 3-cyano-2-pyridones: Part III-Enzyme kinetics. (2009, August 6). ResearchGate. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020, November 4). YouTube. Retrieved from [Link]

  • Biodynamic activities of different derivatives of 3-cyano-2-pyridone. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2009, August 5). ResearchGate. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids. (2009, August 6). Retrieved from [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. Retrieved from [Link]

  • Hydratropic acid, isopropyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

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Application Note: Formulation Strategy for In Vitro Evaluation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Scientific Context

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a small molecule of interest in drug discovery programs. Its structure, featuring a carboxylic acid group and a substituted pyridine ring, presents a common but significant challenge for in vitro testing: poor aqueous solubility. Carboxylic acid-containing drugs often exhibit pH-dependent solubility, being less soluble at the lower pH typical of cellular media.[1] This can lead to compound precipitation, which is a major source of experimental artifacts, including false negatives (due to lower-than-expected concentration) and false positives (due to physical effects of precipitates on assay components).[2][3]

This document provides a robust, field-proven protocol for the formulation of this compound, ensuring solution homogeneity and minimizing the confounding effects of the solvent vehicle. The core strategy involves creating a high-concentration primary stock in dimethyl sulfoxide (DMSO) followed by a carefully planned serial dilution scheme to prevent the compound from "crashing out" in the aqueous assay buffer. This self-validating protocol is designed to ensure reproducible and reliable data in downstream cellular and biochemical assays.

Compound Characteristics & Formulation Rationale

A thorough understanding of the compound's physicochemical properties is the foundation of a successful formulation strategy.

Table 1: Physicochemical Properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

PropertyValueSource / MethodRationale for Formulation
IUPAC Name 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acidPubChemStandard nomenclature for identification.
CAS Number 98483-00-2ChemicalBook[4][5]Unique identifier for tracking and safety.
Molecular Formula C₉H₁₁NO₃PubChem[6]Confirmed by multiple suppliers.[4]
Molecular Weight 181.19 g/mol PubChem[6]Essential for calculating molar concentrations.
Predicted XLogP3 1.6PubChem[6]Indicates moderate lipophilicity, suggesting poor aqueous solubility.
Key Structural Features Carboxylic Acid, Pyridine Ring, Isopropyl GroupChemical StructureThe carboxylic acid suggests pH-dependent solubility, while the rest of the molecule contributes to its hydrophobic nature, necessitating an organic solvent for the primary stock.

The primary challenge is the compound's limited solubility in aqueous media at physiological pH (~7.4). The non-ionized form, which is more likely to exist at lower pH, has poor solubility, and while the ionized form at higher pH is more soluble, it may have poor membrane permeability.[1][7] To overcome this, Dimethyl Sulfoxide (DMSO) is selected as the primary solvent due to its excellent solubilizing power for a wide range of organic compounds.[8] However, DMSO is not inert and can interfere with biological assays.[9][10] Therefore, the protocol is designed to keep the final concentration of DMSO in the assay well below cytotoxic and artifact-inducing levels, typically targeting ≤0.5%.[11][12]

Experimental Workflow & Conceptual Diagrams

A multi-step dilution process is critical to avoid compound precipitation when transitioning from a 100% DMSO environment to a primarily aqueous one.

Caption: Workflow for preparing assay-ready plates from a DMSO stock.

Caption: Conceptual model of compound precipitation risk.

Detailed Protocols

Protocol for Preparation of Primary Stock Solution (10 mM in DMSO)

This protocol creates a high-concentration, stable stock solution that serves as the starting point for all experiments.

Materials:

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (powder)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Amber glass vial or polypropylene tube

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 181.19 g/mol × 1000 = 1.81 mg

  • Weighing: Accurately weigh out 1.81 mg of the compound and transfer it to a clean, dry amber vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.[13]

  • Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. A common and effective practice is to use a combination of vortexing and brief sonication to ensure complete dissolution.[13]

  • Visual Inspection: Hold the vial against a light source to confirm that no solid particles remain. The solution should be completely clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C in tightly sealed tubes. For short-term use (1 month), -20°C is acceptable; for long-term storage (6 months), -80°C is recommended.[11]

Protocol for Serial Dilution to Prepare Working Solutions

This protocol minimizes precipitation by gradually introducing the aqueous assay medium. The example below is for creating a 10-point, 3-fold dilution series for a cell-based assay where the final DMSO concentration must be 0.2%.

Materials:

  • 10 mM Primary Stock Solution in 100% DMSO

  • Assay medium or buffer (e.g., DMEM, PBS)

  • 96-well microplates (one for intermediate dilution, one for final assay)

  • Multichannel pipette

Procedure:

Step 1: Intermediate Dilution Plate (DMSO/Medium Mix)

  • Add 60 µL of assay medium to wells B1 through H1 of an intermediate 96-well plate.

  • Prepare the top concentration: In well A1, mix 4 µL of the 10 mM primary stock with 96 µL of assay medium. This creates a 400 µM solution in 4% DMSO.

  • Perform a 3-fold serial dilution:

    • Transfer 30 µL from well A1 to well B1. Mix thoroughly by pipetting up and down.

    • Transfer 30 µL from well B1 to well C1. Mix thoroughly.

    • Continue this process down to well H1.

Step 2: Final Assay Plate

  • To the final 96-well assay plate containing cells in 140 µL of medium, add 10 µL from each well of the intermediate plate.

  • For the vehicle control, prepare a 4% DMSO solution in the assay medium and add 10 µL to the control wells. This ensures the final DMSO concentration is consistent across all wells.[14]

  • The final volume in the assay wells will be 150 µL. The final DMSO concentration will be 0.27% (from the 4% DMSO intermediate) and the compound concentrations will range from 26.7 µM down to ~1.2 nM.

Table 2: Example Dilution Scheme Summary

StepPlateActionCompound Conc.DMSO Conc.
0 Stock Vial10 mM Primary Stock10,000 µM100%
1 Intermediate4 µL Stock + 96 µL Medium400 µM (Top)4.0%
2 Intermediate3-fold serial dilution400 µM to 0.18 µM4.0%
3 Final AssayAdd 10 µL from Intermediate to 140 µL cells26.7 µM to ~1.2 nM~0.27%

Quality Control and Validation

Trust in experimental data begins with a validated formulation. The following steps are essential for ensuring the compound remains in solution under assay conditions.

5.1 Visual Inspection: At every dilution step, visually inspect the solutions in the microplate wells for any signs of cloudiness or precipitate. Precipitation can significantly alter the effective concentration of the compound.[2]

5.2 Kinetic Solubility Assay (Recommended): For rigorous validation, determining the kinetic solubility in the final assay buffer is highly recommended.[15][16] This assay measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.[17][18]

Protocol: High-Throughput Nephelometric Solubility Assay

  • Preparation: Add a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution to multiple wells of a clear 96-well plate.[19]

  • Dilution: Add increasing volumes of the final assay buffer (e.g., PBS, pH 7.4) to the wells to create a range of concentrations.[19]

  • Incubation: Mix and incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.[17][19]

  • Measurement: Use a nephelometer or plate reader capable of measuring light scattering at a specific wavelength. An increase in light scattering relative to buffer-only controls indicates the formation of a precipitate.[15][19]

  • Analysis: The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility limit. This should be the upper boundary for concentrations used in subsequent assays.

Conclusion and Best Practices

The successful in vitro evaluation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is critically dependent on a meticulous formulation strategy. By using a high-concentration DMSO stock, employing a stepwise serial dilution protocol, and maintaining a final DMSO concentration below 0.5%, researchers can generate reliable and reproducible data.[11] It is imperative to include a vehicle control (medium with the same final DMSO concentration) in all experiments to account for any effects of the solvent itself.[9][14] For critical studies, empirical determination of the kinetic solubility limit is strongly advised to validate the chosen concentration range.

References

  • Bulus, N., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH. Available at: [Link]

  • Quora User. (2017). What effects does DMSO have on cell assays?. Quora. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Singh, R. P., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. ResearchGate. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In Vitro Solubility Assays in Drug Discovery. ResearchGate. Available at: [Link]

  • El-Coraz, J. A., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. MDPI. Available at: [Link]

  • Tavakoli, S., et al. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Semantic Scholar. Available at: [Link]

  • ResearchGate User. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. ResearchGate. Available at: [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. Available at: [Link]

  • Quora User. (2018). How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]

  • Pathak, S. M., et al. (2017). An Integrated Experimental and Modelling Approach to Characterize the Precipitation Kinetics of Compounds with Poor Aqueous Solubility. AAPS PharmSciTech. Available at: [Link]

  • protocols.io User. (2021). DMSO stock preparation. protocols.io. Available at: [Link]

  • Dahlin, J. L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Dai, W. G. (2010). In vitro methods to assess drug precipitation. PubMed. Available at: [Link]

  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Chemistry–A European Journal. (2020). Fast Release of Carboxylic Acid inside Cells. PMC, NIH. Available at: [Link]

  • Pharma Focus Asia. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Focus Asia. Available at: [Link]

  • PubChem. (n.d.). 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. PubChem. Available at: [Link]

  • PubChem. (n.d.). 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem. Available at: [Link]

  • Molbase. (n.d.). 6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Molbase. Available at: [Link]

Sources

Application Notes and Protocols: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a Potential Chemical Probe for the JmjC Oxygenase JMJD7

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a JMJD7 Chemical Probe

Jumonji-C (JmjC) domain-containing 7 (JMJD7) is a member of the Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase superfamily.[1][2][3] Unlike many of its JmjC relatives, which are primarily known as histone demethylases, JMJD7 has been identified as a lysyl hydroxylase. Specifically, it catalyzes the stereospecific C3-hydroxylation of a highly conserved lysine residue in the Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1/2), which are part of the Translation Factor (TRAFAC) family of GTPases.[1][3] This post-translational modification points to a role for JMJD7 in fundamental cellular processes related to protein synthesis and cell growth.

Given the emerging links between JmjC enzymes and various diseases, including cancer, the development of selective chemical probes is paramount for dissecting their biological functions and validating them as therapeutic targets.[4][5] The compound 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to a chemical class that has shown promise for inhibiting 2OG-dependent oxygenases. Notably, a structurally related compound was identified as the first small molecule inhibitor of JMJD7, with an IC50 value of 6.62 µM.[6][7] This provides a strong rationale for investigating 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a potential chemical probe to interrogate JMJD7 biology.

This document provides a comprehensive guide for researchers to characterize, validate, and utilize this compound as a chemical probe for JMJD7. The protocols outlined herein are designed to establish its potency, selectivity, and utility in both biochemical and cellular contexts.

Probe Characterization and Validation Workflow

A robust chemical probe must be thoroughly characterized. The following workflow outlines the critical experiments required to validate 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a probe for JMJD7.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Downstream Application A Compound Synthesis & QC B Biochemical IC50 Determination (JMJD7) A->B C Mechanism of Action (2OG/Fe(II) Competition) B->C D Initial Selectivity Screening (JmjC Panel) B->D F Cellular Target Engagement (CETSA or NanoBRET) D->F E Cell Permeability Assessment E->F G Cellular Functional Assay (DRG1 Hydroxylation) F->G H Phenotypic Screening (e.g., Cell Proliferation) G->H I Negative Control Synthesis & Testing H->I

Caption: Workflow for validating a candidate chemical probe.

PART 1: BIOCHEMICAL CHARACTERIZATION

The initial step is to confirm the direct interaction of the compound with purified JMJD7 protein and to understand its mechanism of inhibition.

Probe Properties
PropertyDataSource/Method
IUPAC Name 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid-
CAS Number 98483-00-2[8][9]
Molecular Formula C9H11NO3[8]
Molecular Weight 181.19 g/mol [8]
Putative Target Jumonji-C domain-containing 7 (JMJD7)Inferred
Putative MoA Competitive with 2-oxoglutarate (2OG) and/or chelates active-site Fe(II)[10][11][12]
Recommended Storage Store as solid at -20°C, protect from light. In solvent, use freshly or store at -80°C.General Practice
Protocol: In Vitro JMJD7 Inhibition Assay (Succinate-Glo™)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against JMJD7 by measuring the production of succinate, a co-product of the hydroxylation reaction.

Rationale: The Succinate-Glo™ Assay is a robust, luminescence-based method that is highly sensitive and directly measures the enzymatic activity of 2OG-dependent oxygenases.[13][14] It avoids the complexities of antibody-based detection of the hydroxylated substrate.

Materials:

  • Recombinant human JMJD7 enzyme

  • DRG1 peptide substrate (containing the target lysine)

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (test compound)

  • 2-Oxoglutarate (2OG)

  • Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O, freshly prepared)

  • Ascorbic acid

  • HEPES buffer, pH 7.5

  • Succinate-Glo™ Reagent (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Reaction Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 100 µM Fe(II), and 2 mM Ascorbic Acid.

  • Assay Setup:

    • To each well of a 384-well plate, add 25 nL of the compound from the DMSO serial dilution plate. Include DMSO-only wells for 'no inhibition' (100% activity) controls and wells with a known inhibitor (e.g., N-oxalylglycine) or no enzyme for 'full inhibition' (0% activity) controls.

    • Add 5 µL of a 2x enzyme/substrate solution (containing JMJD7 and DRG1 peptide in reaction buffer) to each well.

    • Initiate the reaction by adding 5 µL of a 2x co-substrate solution (containing 2OG in reaction buffer). Final concentrations should be optimized, but starting points are ~20 nM JMJD7, 10 µM DRG1 peptide, and 20 µM 2OG.

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of Succinate-Glo™ Reagent to each well. This reagent will stop the enzymatic reaction and initiate the conversion of succinate to a luminescent signal.

    • Incubate for an additional 60 minutes at room temperature to allow the signal to develop.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the 0% and 100% activity controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

PART 2: MECHANISM OF ACTION & SELECTIVITY

Understanding how the probe interacts with the enzyme and its specificity is crucial for interpreting experimental results.

Unraveling the Mechanism of Action

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold strongly suggests a mechanism involving competition with the 2-oxoglutarate co-substrate. This is because the pyridinone-carboxylate core can mimic the binding of 2OG in the active site and chelate the catalytic Fe(II) ion.[8][10][15]

Sources

Application Notes and Protocols: Target Engagement Assays for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Interactions of a Novel Pyridinone Derivative

The compound 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to the pyridinone class of heterocyclic compounds, a scaffold present in numerous biologically active molecules. The initial step in characterizing the mechanism of action for any novel compound is to confirm its direct physical interaction with its intended biological target—a process known as target engagement. Verifying that a molecule binds to its target within a complex cellular environment is a critical step in the drug discovery pipeline, bridging the gap between molecular interaction and cellular response.[1][2]

This comprehensive guide provides detailed protocols for three robust and widely adopted biophysical methods to quantify the target engagement of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid:

  • Cellular Thermal Shift Assay (CETSA®): A powerful technique to assess target binding in a native cellular environment or even in tissue samples, without any modification to the compound or the target protein.[3][4][5]

  • Surface Plasmon Resonance (SPR): A label-free method for real-time, quantitative analysis of binding kinetics and affinity between a small molecule and a purified protein target.[6][7][8]

  • Isothermal Titration Calorimetry (ITC): The gold standard for measuring the thermodynamics of binding, providing a complete profile of the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[9]

These protocols are designed for researchers, scientists, and drug development professionals to establish a robust framework for validating and characterizing the molecular interactions of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs.

Part 1: Cellular Thermal Shift Assay (CETSA®) for In-Cell Target Validation

Principle of CETSA

The Cellular Thermal Shift Assay is predicated on the principle that the binding of a ligand, such as 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, to its target protein alters the protein's thermal stability.[4][10] When subjected to a heat gradient, proteins unfold and aggregate. A ligand-bound protein is often stabilized, requiring a higher temperature to denature. This "thermal shift" is quantifiable and serves as a direct proxy for target engagement within the complex milieu of the cell.[3][11][12] The amount of soluble protein remaining after heat treatment is measured, typically by Western blot or mass spectrometry.[13]

Diagram: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Quantification cluster_analysis Data Analysis start 1. Treat cells with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or Vehicle (DMSO) heat 2. Heat cell aliquots to a range of temperatures start->heat Incubate lyse 3. Lyse cells and separate soluble vs. aggregated proteins (Centrifugation) heat->lyse Cool detect 4. Quantify soluble target protein (e.g., Western Blot, MS) lyse->detect Analyze Supernatant analyze 5. Plot soluble protein vs. temperature to determine thermal shift (ΔTm) detect->analyze Generate Melt Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA using Western Blot Detection

This protocol outlines the steps for generating a CETSA melting curve to determine the apparent melting temperature (Tm) of a target protein in the presence and absence of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Materials:

  • Cell line expressing the protein of interest

  • Cell culture medium and supplements

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge (capable of >15,000 x g)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • Prepare two sets of cell suspensions: one treated with a final concentration of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (e.g., 10 µM) and one with an equivalent concentration of vehicle (DMSO).

    • Incubate the cells under normal culture conditions for 1 hour to allow for compound uptake.

  • Heating Step:

    • Aliquot the treated cell suspensions (e.g., 50 µL) into PCR tubes for each temperature point.

    • Set up a thermal cycler with a temperature gradient (e.g., 40°C to 64°C in 2°C increments).

    • Place the tubes in the thermal cycler and heat for 3 minutes, followed by cooling to 25°C for 3 minutes.[13]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer. For adherent cells, lysis can be performed directly in the plate after heating. For suspension cells, pellet and resuspend in lysis buffer.

    • Subject the samples to three freeze-thaw cycles using liquid nitrogen to ensure complete lysis.

    • Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize all samples to the same protein concentration by diluting with lysis buffer.

  • Western Blot Analysis:

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of total protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point using densitometry software.

    • Normalize the intensity of each band to the intensity of the lowest temperature point (e.g., 40°C), which represents 100% soluble protein.

    • Plot the normalized band intensity (as a percentage of soluble protein) against the temperature for both the vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal dose-response curve to determine the Tm for each condition. The difference in Tm (ΔTm) indicates the degree of stabilization conferred by the compound.

ParameterVehicle (DMSO)Compound-TreatedInterpretation
Apparent Tm Tm, vehicleTm, compoundA positive ΔTm (Tm, compound > Tm, vehicle) indicates target stabilization and engagement.
Maximal Stabilization N/ACalculated ΔTmThe magnitude of the shift can correlate with binding affinity and compound concentration.

Part 2: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

Principle of SPR

SPR is a label-free optical technique that measures molecular interactions in real-time.[7] In a typical drug discovery experiment, the target protein is immobilized on a sensor chip. A solution containing the small molecule analyte (6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) is flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[8] The resulting sensorgram provides kinetic data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Diagram: SPR Experimental Setup

SPR_Principle cluster_spr SPR Sensor Chip cluster_detection Detection System sensor Sensor Surface (Gold Film) protein Immobilized Target Protein detector Detector sensor->detector Reflected Light (Resonance Angle) analyte Analyte Flow (Compound) protein->analyte Dissociation analyte->protein Binding Event light Light Source light->sensor Polarized Light sensorgram Sensorgram (RU vs. Time) detector->sensorgram Generates

Caption: Principle of Surface Plasmon Resonance (SPR).

Detailed Protocol: Multi-Cycle Kinetics using SPR

This protocol describes the determination of binding kinetics and affinity for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with a purified target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Purified target protein (>95% purity)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+ buffer)

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid stock solution in DMSO

  • Syringes and vials compatible with the SPR system

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the purified target protein (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface. Covalent bonds will form between the protein's amine groups and the surface.

    • Deactivate any remaining active sites by injecting ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in running buffer. A typical concentration range for a small molecule might be 0.1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Binding Measurement (Multi-Cycle Kinetics):

    • Start the assay method on the SPR instrument.

    • Inject the lowest concentration of the compound over both the target and reference flow cells for a set association time (e.g., 120 seconds).

    • Switch to flowing only running buffer to monitor the dissociation phase (e.g., 300 seconds).

    • Regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 50 mM NaOH or 10 mM Glycine-HCl, pH 2.0) if necessary to remove all bound analyte. This step must be optimized to ensure it does not denature the immobilized protein.

    • Repeat the injection-dissociation-regeneration cycle for each concentration in the dilution series, including a buffer-only (zero concentration) injection for double referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the target flow cell signal (reference subtraction) and then subtracting the buffer-only injection signal (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Kinetic ParameterUnitDescription
kon (ka) M-1s-1Association rate constant. Rate of complex formation.
koff (kd) s-1Dissociation rate constant. Rate of complex decay.
KD MEquilibrium dissociation constant. Measure of binding affinity.

Part 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Principle of ITC

ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14] In an ITC experiment, a solution of the ligand (6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) is titrated in small aliquots into a sample cell containing the purified target protein.[15] Each injection triggers a heat change that is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat change diminishes. Plotting the heat change per injection against the molar ratio of ligand to protein generates a binding isotherm, which can be analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[9]

Diagram: ITC Data Generation

ITC_Principle cluster_titration Titration cluster_output Output syringe Syringe: Ligand (Compound) cell Sample Cell: Target Protein syringe->cell Stepwise Injections raw_data Raw Data: Heat Pulses (µcal/sec vs. Time) cell->raw_data Measures isotherm Binding Isotherm: Heat (kcal/mol) vs. Molar Ratio raw_data->isotherm Integrates to

Caption: Isothermal Titration Calorimetry (ITC) experimental principle.

Detailed Protocol: ITC Binding Assay

This protocol provides a framework for determining the thermodynamic signature of the interaction between 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its target.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein (>95% purity) and ligand

  • Dialysis buffer (e.g., PBS or HEPES buffer)

  • High-precision balance and volumetric flasks

  • Degassing apparatus

Procedure:

  • Sample Preparation:

    • Dialyze the purified protein extensively against the final ITC buffer to ensure a perfect buffer match between the protein and ligand solutions.

    • Prepare the ligand solution (6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) by dissolving it in the final dialysis buffer. The DMSO concentration should be identical in both the syringe and cell solutions to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and ligand solutions (e.g., by UV-Vis absorbance for protein and by weight for the compound).

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Experimental Setup:

    • A good starting concentration is ~10-20 µM protein in the sample cell and ~100-200 µM ligand in the syringe.[15]

    • Rinse the sample cell and syringe thoroughly with the experimental buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument to the desired temperature (typically 25°C).

  • Titration:

    • Perform an initial injection (e.g., 0.5 µL) that is discarded during analysis to remove any material that may have diffused from the syringe.

    • Program a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline between injections.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the area of each injection peak from the raw thermogram to determine the heat change per injection.

    • Subtract the heat of dilution from the corresponding injection heats.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.

Thermodynamic ParameterDescription
n Stoichiometry of binding (number of ligand molecules bound per protein molecule).
KA (KD) Association constant (KA = 1/KD). A direct measure of binding affinity.
ΔH Enthalpy of binding. The heat released or absorbed upon binding.
ΔG Gibbs free energy of binding. Calculated from ΔG = -RTln(KA).
TΔS Entropy of binding. Calculated from ΔG = ΔH - TΔS.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance for fragment screening and lead discovery. ACS Medicinal Chemistry Letters. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Survey of the year 2010 commercial optical biosensor literature. Journal of Molecular Recognition. [Link]

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  • ACS Publications. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

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  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • ACS Publications. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

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  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

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  • Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. [Link]

  • National Center for Biotechnology Information. (2011). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]

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  • National Center for Biotechnology Information. (2006). Isothermal titration calorimetry in drug discovery. [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

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Sources

Application Notes and Protocols for Studying the Protein-Ligand Interactions of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the protein-ligand interactions of the novel small molecule, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Recognizing the nascent stage of investigation for this compound, we present a strategic and multi-faceted approach, treating it as a candidate for inhibitor development. For illustrative purposes, we will consider a hypothetical protein kinase, hereafter referred to as "Kinase X," as the putative biological target. This choice is informed by the prevalence of the 2-pyridone scaffold in kinase inhibitor discovery programs.[1][2][3][4] The methodologies detailed herein are, however, broadly applicable to a range of protein targets. Our focus is on the integration of biochemical, biophysical, and computational techniques to build a robust and holistic understanding of the molecular recognition events that underpin the compound's activity.

Introduction: The Rationale for a Multi-pronged Approach

The study of protein-ligand interactions is a cornerstone of modern drug discovery.[5][6] A thorough understanding of how a small molecule binds to its target protein is critical for optimizing its potency, selectivity, and pharmacokinetic properties. The compound 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, with its functionalized pyridone core, represents a promising scaffold for the development of novel therapeutics.[7][8][9] This guide will navigate the user through a logical progression of experiments designed to elucidate the binding mechanism of this compound with its putative target, Kinase X. We will begin with functional characterization, move to direct binding and thermodynamic analysis, delve into high-resolution structural studies, and complement these with computational modeling. This integrated workflow ensures a self-validating system, where data from orthogonal approaches are used to build a cohesive and reliable model of the protein-ligand interaction.

Part 1: Initial Functional Characterization - The "What"

Before investing in more resource-intensive biophysical and structural studies, it is paramount to establish the functional consequence of the compound's interaction with its target. For a kinase, this is typically achieved through an enzyme inhibition assay.

Development of a Kinase Inhibition Assay

The objective is to determine the concentration of the compound required to inhibit 50% of Kinase X activity (the IC50 value). The choice of assay format will depend on the specific kinase and available reagents, with common methods including fluorescence-based, luminescence-based, and radiometric assays.[10][11][12][13]

Protocol: A Generalized Fluorescence-Based Kinase Inhibition Assay

  • Principle: This assay measures the phosphorylation of a substrate peptide by Kinase X. The detection reagent specifically recognizes the phosphorylated substrate, generating a fluorescent signal that is proportional to enzyme activity.

  • Materials:

    • Kinase X (recombinant, purified)

    • Kinase substrate peptide

    • ATP (Adenosine triphosphate)

    • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (test compound)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Fluorescent detection reagent

    • 384-well assay plates (low-volume, black)

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • In the assay plate, add 5 µL of the kinase/substrate mixture.

    • Add 50 nL of the serially diluted compound or DMSO (for control wells) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for ATP to be sensitive to competitive inhibitors.[12]

    • Incubate the reaction for 60 minutes at room temperature. The reaction time should be within the linear range of the assay.[14]

    • Stop the reaction and detect product formation by adding 10 µL of the detection reagent.

    • Incubate for 30-60 minutes as recommended by the reagent manufacturer.

    • Read the fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data with respect to the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical IC50 Data for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against Kinase X

ParameterValue
IC50150 nM
Hill Slope1.1
0.99

Part 2: Biophysical Characterization - The "How" and "How Strong"

With functional activity confirmed, the next step is to directly measure the binding of the compound to Kinase X. This provides orthogonal validation of the interaction and yields crucial thermodynamic and kinetic parameters.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[15][16][17] It is the gold standard for determining the thermodynamic signature of an interaction, providing the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[][19][20][21]

Protocol: ITC Analysis of Compound-Kinase X Interaction

  • Principle: A solution of the ligand (compound) is titrated into a solution of the protein (Kinase X) in the sample cell of the calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

  • Materials:

    • Highly purified and concentrated Kinase X (dialyzed extensively against the final ITC buffer)

    • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (solubilized in the final ITC buffer)

    • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Note: The buffer should be identical for the protein and compound solutions to minimize heats of dilution.

    • Isothermal Titration Calorimeter

  • Procedure:

    • Thoroughly degas both the protein and compound solutions.

    • Load the Kinase X solution (e.g., 10-20 µM) into the sample cell.

    • Load the compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating the compound into buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw data.

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

Table 2: Hypothetical ITC Data for the Interaction of the Compound with Kinase X

ParameterValue
Stoichiometry (n)1.05
Dissociation Constant (Kd)95 nM
Enthalpy Change (ΔH)-8.5 kcal/mol
Entropy Change (TΔS)1.2 kcal/mol
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data on molecular interactions.[1][2][3][4][] It measures the association rate (kon) and dissociation rate (koff) of the compound binding to the protein, from which the equilibrium dissociation constant (Kd = koff/kon) can be calculated. Understanding the kinetics, especially the residence time (1/koff) of the compound on its target, can be a better predictor of in vivo efficacy than affinity alone.[2][22]

Protocol: SPR Kinetic Analysis of Compound-Kinase X Interaction

  • Principle: The protein (Kinase X) is immobilized on a sensor chip. A solution containing the compound (analyte) is flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time as a response unit (RU).

  • Materials:

    • Purified Kinase X

    • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

    • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)

    • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

    • Running buffer (e.g., HBS-EP+ buffer)

  • Procedure:

    • Immobilization:

      • Activate the sensor chip surface with a mixture of EDC and NHS.

      • Inject Kinase X (in a low ionic strength buffer, e.g., 10 mM sodium acetate pH 5.0) to achieve the desired immobilization level (typically low for small molecule analysis to avoid mass transport limitations).

      • Deactivate any remaining active esters with ethanolamine.

    • Kinetic Analysis:

      • Prepare a serial dilution of the compound in running buffer. A concentration range spanning at least 10-fold below and above the expected Kd is recommended.

      • Inject the compound solutions over the sensor surface for a defined period (association phase).

      • Switch back to running buffer and monitor the dissociation of the compound (dissociation phase).

      • Periodically inject a regeneration solution (if necessary, e.g., a short pulse of low pH glycine) to remove any remaining bound compound.

  • Data Analysis:

    • Reference subtract the data from a control flow cell to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves for all concentrations simultaneously to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

Table 3: Hypothetical SPR Kinetic Data for the Interaction of the Compound with Kinase X

ParameterValue
Association Rate (kon)2.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (koff)2.0 x 10⁻² s⁻¹
Dissociation Constant (Kd)80 nM
Residence Time (1/koff)50 s

Part 3: Structural Characterization - The "Where" and "How"

Determining the three-dimensional structure of the protein-ligand complex at atomic resolution is often a transformative step in a drug discovery project. X-ray crystallography is the most common technique for this purpose.[23][24][25]

X-ray Crystallography of the Kinase X-Compound Complex

The goal is to obtain a high-resolution crystal structure of Kinase X with the compound bound in the active site. This can be achieved either by co-crystallization or by soaking the compound into pre-existing apo-protein crystals.[23][26][27]

Protocol: Co-crystallization of Kinase X with the Compound

  • Principle: The purified protein and the compound are mixed together prior to setting up crystallization trials. The resulting crystals will contain the pre-formed protein-ligand complex.

  • Materials:

    • Highly purified and concentrated Kinase X

    • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (dissolved in a compatible solvent like DMSO)

    • Crystallization screens (various buffers, precipitants, and salts)

    • Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

  • Procedure:

    • Prepare the Kinase X-compound complex by incubating the protein (e.g., 10 mg/mL) with a 5- to 10-fold molar excess of the compound for at least one hour on ice.[26]

    • Set up crystallization trials by mixing the protein-ligand complex solution with the crystallization screen solutions in the crystallization plates.

    • Incubate the plates at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth.

    • Once crystals appear, they are harvested, cryo-protected, and flash-frozen in liquid nitrogen.

    • Diffraction data are collected at a synchrotron source.

  • Data Analysis:

    • Process the diffraction data to obtain electron density maps.

    • Build and refine the atomic model of the protein-ligand complex into the electron density map.

    • Analyze the binding mode of the compound, identifying key hydrogen bonds, hydrophobic interactions, and other contacts with the protein.

Part 4: In Silico Analysis - The "Why" and "What If"

Computational methods are invaluable for rationalizing experimental findings and guiding the design of improved compounds.[28][29][30][31]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[32][33][34][35][36] It is a useful tool for generating hypotheses about the binding mode before a crystal structure is available, or for screening virtual libraries of related compounds.

Protocol: Molecular Docking of the Compound into the Kinase X Active Site

  • Principle: A scoring function is used to evaluate different poses (orientations and conformations) of the ligand within the protein's binding site, and the best-scoring poses are ranked.

  • Software: AutoDock, Glide, GOLD, or similar docking programs.[33]

  • Procedure:

    • Prepare the Protein Structure: Start with a known crystal structure of Kinase X (or a homologous kinase). Remove water molecules, add hydrogen atoms, and assign partial charges.

    • Prepare the Ligand Structure: Generate a 3D structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and assign partial charges.

    • Define the Binding Site: Define a grid box around the known ATP-binding site of Kinase X.

    • Run the Docking Simulation: The software will systematically search for optimal binding poses of the ligand within the defined grid box.

    • Analyze the Results: Visualize the top-ranked docking poses and analyze the predicted interactions with the protein. Compare these with the known interactions of other kinase inhibitors.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[28][29][30] This can be used to assess the stability of the predicted binding mode and to understand how the protein and ligand adapt to each other upon binding.

Protocol: MD Simulation of the Kinase X-Compound Complex

  • Principle: The motions of atoms in the protein-ligand complex are simulated over time by solving Newton's equations of motion.

  • Software: GROMACS, AMBER, or similar MD packages.[30]

  • Procedure:

    • System Setup: Start with the best-predicted docking pose or the crystal structure of the complex. Solvate the complex in a box of water molecules and add ions to neutralize the system.

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the protein and ligand.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns or more) without restraints.

    • Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), the persistence of key interactions, and the flexibility of different parts of the protein and ligand.

Visualizations and Workflows

Overall Workflow Diagram

G cluster_0 Functional Characterization cluster_1 Biophysical Characterization cluster_2 Structural Characterization cluster_3 Computational Analysis a Enzyme Inhibition Assay (IC50 Determination) b Isothermal Titration Calorimetry (ITC) (Kd, Thermodynamics) a->b c Surface Plasmon Resonance (SPR) (kon, koff, Kinetics) b->c d X-ray Crystallography (3D Structure) c->d e Molecular Docking (Binding Mode Prediction) d->e f Molecular Dynamics (Complex Stability) e->f

Caption: Integrated workflow for characterizing protein-ligand interactions.

ITC Experimental Workflow

ITC_Workflow prep Sample Preparation (Protein & Ligand in identical buffer, Degas) load Load Protein into Cell Load Ligand into Syringe prep->load titrate Titration (Series of injections) load->titrate analyze Data Analysis (Integration, Fitting) titrate->analyze results Thermodynamic Profile (Kd, ΔH, ΔS, n) analyze->results

Caption: Step-by-step workflow for Isothermal Titration Calorimetry.

SPR Experimental Workflow

SPR_Workflow immobilize Protein Immobilization (Amine coupling on sensor chip) kinetics Kinetic Analysis (Inject serial dilutions of ligand) immobilize->kinetics analyze Data Analysis (Global fitting of sensorgrams) kinetics->analyze results Kinetic Parameters (kon, koff, Kd) analyze->results

Caption: Step-by-step workflow for Surface Plasmon Resonance.

Conclusion: Synthesizing a Coherent Picture

The power of the approach outlined in this guide lies in the integration of orthogonal techniques. The IC50 from the functional assay provides the biological context. The Kd values from ITC and SPR should be in good agreement, providing confidence in the measured affinity. The thermodynamic data from ITC reveal the driving forces of binding (enthalpic or entropic), while the kinetic data from SPR illuminate the dynamism of the interaction. The crystal structure provides the atomic-level details that explain these biophysical parameters. Finally, molecular docking and MD simulations allow for the rationalization of the observed structure-activity relationship and provide a platform for the prospective design of next-generation compounds. By following this comprehensive protocol, researchers can build a robust and multi-dimensional understanding of the protein-ligand interactions of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, significantly accelerating its journey from a promising hit to a viable drug candidate.

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  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][28]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. Available at: [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • 2-Oxo-1,2-dihydropyridine-3-carboxylic acid. Sigma-Aldrich.
  • 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Santa Cruz Biotechnology.
  • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydr
  • 5-Amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid. PubChem.
  • Design the Perfect PROTAC®. Sigma-Aldrich.
  • 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. PubChem.

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Troubleshooting & Optimization

Technical Support Center: 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize yields, and troubleshoot common experimental hurdles. We will delve into the causality behind protocol choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this molecule, and what are its critical stages?

A1: The synthesis is typically a multi-step process that can be broken down into three critical stages: 1) Formation of a reactive enamine intermediate, 2) Base-catalyzed cyclization to construct the 2-pyridone core, and 3) Acid-catalyzed hydrolysis to yield the final carboxylic acid. Each stage presents unique challenges, and optimizing the entire sequence requires careful attention to the parameters of each step.

Q2: My overall yield is consistently below 50%. Where is the most likely point of failure?

A2: Low overall yield is most often traced back to inefficiencies in the cyclization step or mechanical losses during product isolation after hydrolysis. The cyclization reaction is sensitive to base concentration, temperature, and solvent purity. For the final step, the product's partial solubility in acidic water can lead to significant losses if precipitation is incomplete. We will address both issues in the troubleshooting section.

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes. The final hydrolysis step involves refluxing in hot, concentrated sulfuric acid, which is highly corrosive and requires extreme caution[1]. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The initial enamine formation may involve volatile amines and solvents. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or Incomplete Reaction in the Cyclization Step

The formation of the 3-Cyano-6-isopropyl-2(1H)-pyridinone intermediate is the cornerstone of this synthesis. Low yields here will invariably lead to poor overall results.

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials (enamine and/or cyanoacetamide).

  • Formation of multiple, difficult-to-separate side products.

Causality & Solutions:

  • Inefficient Enamine Formation: The cyclization requires a pre-formed enamine. Enamine synthesis is a condensation reaction where water is a byproduct.[2] If water is not effectively removed, the equilibrium will not favor product formation.

    • Solution: When reacting your ketone (4-methyl-2-pentanone) with a secondary amine (e.g., pyrrolidine), use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water. Ensure all glassware is oven-dried prior to use.[3]

  • Incorrect Base Stoichiometry: The cyclization is typically base-catalyzed.[4][5] Insufficient base will result in a sluggish or incomplete reaction. Conversely, an excessive amount of a strong base can lead to undesired side reactions or decomposition of the cyanoacetamide starting material.

    • Solution: Use a strong base like potassium hydroxide (KOH) or sodium ethoxide. Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of base relative to your limiting reagent. See the detailed protocol below for a validated method.

  • Suboptimal Reaction Temperature: The reaction requires thermal energy to proceed at a reasonable rate, but excessive heat can promote polymerization or decomposition.

    • Solution: Maintain a stable reaction temperature. Refluxing ethanol is often a good starting point, providing a consistent temperature of approximately 78°C. Monitor the reaction progress by TLC until the starting materials are consumed.

Experimental Workflow: Cyclization

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Workup ketone 4-Methyl-2-pentanone enamine Enamine Intermediate ketone->enamine Toluene, Dean-Stark (Azeotropic H2O Removal) amine Pyrrolidine amine->enamine cyanoacetamide Cyanoacetamide cyanopyridone 3-Cyano-6-isopropyl-2(1H)-pyridinone enamine->cyanopyridone Add to Base/Cyanoacetamide solution cyanoacetamide->cyanopyridone base KOH in EtOH base->cyanopyridone acidify Acidify with HCl (pH 5) cyanopyridone->acidify filter Filter & Wash Precipitate acidify->filter product Crude Cyanopyridone filter->product

Caption: Workflow for the synthesis of the cyanopyridone intermediate.

Problem 2: Poor Yield and Purity After Final Hydrolysis Step

The final conversion of the nitrile to a carboxylic acid is a robust reaction, but product isolation can be challenging.

Symptoms:

  • Low mass of the final, isolated white solid product.

  • The product appears oily or fails to fully precipitate from the aqueous solution.

Causality & Solutions:

  • Incomplete Hydrolysis: The nitrile group is stable and requires harsh conditions to hydrolyze.[6]

    • Solution: A proven method is to reflux in 50% v/v sulfuric acid for at least 3 hours.[1] Ensure the reaction reaches a steady reflux. A shorter duration or lower acid concentration may result in incomplete conversion.

  • Product Loss During Workup: The target molecule has some solubility in water, especially under the highly acidic conditions of the reaction mixture. Simply cooling the reaction may not induce complete precipitation.

    • Solution: The established procedure is to pour the cooled reaction mixture into a large volume of ice water (approx. 10x the reaction volume).[1] This rapid dilution and temperature drop drastically reduces the product's solubility, maximizing precipitation. Allow the mixture to stand in an ice bath for at least 30-60 minutes before filtration to ensure complete crystallization.

  • Contamination with Starting Material: If the hydrolysis is incomplete, the final product will be contaminated with the starting nitrile.

    • Solution: Monitor the reaction by TLC or LC-MS. If starting material persists after 3-4 hours of reflux, you can add a small amount of additional sulfuric acid or extend the reflux time. Purification of the final acid from the starting nitrile is difficult, so driving the reaction to completion is critical.

Troubleshooting Decision Tree

G start Low Overall Yield check_step Which step has low yield? start->check_step cyclization_node Cyclization Step check_step->cyclization_node Cyclization hydrolysis_node Hydrolysis/Isolation Step check_step->hydrolysis_node Hydrolysis enamine_issue Check Enamine Formation: - Was water fully removed? - Is enamine pure? cyclization_node->enamine_issue base_issue Check Base: - Correct stoichiometry (1.0-1.2 eq)? - Base quality? cyclization_node->base_issue temp_issue Check Temperature: - Stable reflux achieved? cyclization_node->temp_issue hydrolysis_issue Check Hydrolysis Conditions: - 50% H2SO4 used? - Reflux time >3 hours? hydrolysis_node->hydrolysis_issue workup_issue Check Workup Procedure: - Poured into 10x volume ice water? - Stirred cold before filtering? hydrolysis_node->workup_issue

Caption: A decision tree for troubleshooting low-yield issues.

Optimized Protocols

Protocol 1: Synthesis of 3-Cyano-6-isopropyl-2(1H)-pyridinone

This protocol is adapted from established methods for pyridone synthesis using active methylene nitriles.[4][5]

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-methyl-2-pentanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water has been collected in the trap (approx. 2-4 hours).

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine. Use this intermediate directly in the next step.

  • Cyclization: In a separate flask, dissolve cyanoacetamide (1.0 eq.) and potassium hydroxide (1.1 eq.) in absolute ethanol. Heat the mixture to a gentle reflux.

  • Addition: Add the crude enamine from step 2 dropwise to the refluxing ethanol solution over 30 minutes.

  • Reaction: Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup: Cool the mixture to room temperature and then acidify to pH ~5 with concentrated HCl. A precipitate should form. Cool the mixture in an ice bath for 1 hour.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, then cold ethanol, and dry under vacuum.

Protocol 2: Hydrolysis to 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

This protocol is based directly on a reported synthesis.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the 3-Cyano-6-isopropyl-2(1H)-pyridinone (1.0 eq.) in 50% v/v aqueous sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux and maintain for 3 hours. The solution should become homogeneous.

  • Precipitation: Cool the reaction mixture to ambient temperature. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Isolation: Pour the reaction mixture slowly into the ice water with vigorous stirring. A white precipitate will form.

  • Collection: Continue stirring in an ice bath for 30 minutes. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral (check with pH paper), and air dry.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. An expected yield of ~87% from the cyanopyridone can be achieved.[1]

Data Summary Table
StepKey ReagentsStoichiometry (eq.)SolventTypical YieldCritical Parameters
Cyclization Enamine, Cyanoacetamide, KOH1.0 : 1.0 : 1.1Ethanol65-75%Anhydrous conditions for enamine formation; Base stoichiometry
Hydrolysis Cyanopyridone, H₂SO₄1.050% aq. H₂SO₄85-90%Reflux time (≥3h); Quenching in ice water

References

  • Albert, J. (n.d.). Cyclization Reactions of Enamines in Aqueous Solution. North Dakota State University. Retrieved from [Link]

  • Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses. Retrieved from [Link]

  • Dyachenko, V. D., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • ResearchGate. (2015). Enamine-Based Domino Strategy for C-Acylation/Deacetylation of Acetoacetamides: A Practical Synthesis of β-Keto Amides. Retrieved from [Link]

  • ChemRxiv. (2023). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]

  • ResearchGate. (2019). Enaminone, Enaminoesters, and Related Compounds in the Metal-Free Synthesis of Pyridines and Fused Pyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

  • Sciforum. (n.d.). SYNTHESIS OF NEW 2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. The unique bifunctional nature of this molecule—possessing both a carboxylic acid and a 2-pyridone ring—presents specific challenges that require a nuanced approach. This guide provides in-depth, experience-driven solutions to common problems in a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the acid-catalyzed hydrolysis of 3-cyano-6-isopropyl-2(1H)-pyridinone.[1] Therefore, the most probable impurities are:

  • Unreacted Starting Material: 3-cyano-6-isopropyl-2(1H)-pyridinone.

  • Side-Reaction Products: Over-hydrolysis or degradation products from harsh acidic conditions. Decarboxylation of related 2-pyridone-3-carboxylic acids has been reported, which could lead to 6-isopropyl-pyridin-2(1H)-one as a potential byproduct.[2][3][4]

  • Residual Reagents: Inorganic salts from the acid workup and neutralization steps.

Q2: Why is my compound difficult to crystallize, sometimes resulting in an oil or fine powder?

A2: Several factors contribute to crystallization challenges:

  • Molecular Structure: The molecule has both polar (carboxylic acid, pyridone) and non-polar (isopropyl) regions. This can lead to high solubility in a wide range of solvents, making it difficult to achieve the supersaturation needed for crystal growth.

  • Tautomerism: The 2-pyridone ring exists in equilibrium with its 2-hydroxypyridine tautomer.[5] While the pyridone form typically predominates, the presence of the tautomer can disrupt the crystal lattice formation. The equilibrium is solvent-dependent, with polar solvents favoring the 2-pyridone form.

  • Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting nucleation and growth, often leading to oiling out.

Q3: What is the best general purification strategy to start with?

A3: A multi-tiered approach is most effective.

  • Initial Precipitation/Workup: The synthesis often concludes with precipitating the crude product from an aqueous solution.[1] This is an effective first step to remove highly soluble inorganic impurities.

  • Recrystallization: This is the preferred method for bulk purification to remove organic impurities.[6] A thorough solvent screen is critical.

  • Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel chromatography is the next logical step.[2][6]

  • Preparative HPLC: For achieving the highest level of purity (>99.5%), often required for pharmaceutical applications, preparative HPLC is the ultimate solution.[6]

Q4: How does the tautomerism of the 2-pyridone ring affect purification?

A4: The lactam-lactim tautomerism primarily impacts two areas:

  • Chromatography: The two tautomers have different polarities. If the equilibrium on the surface of the stationary phase (e.g., silica gel) is slow, it can lead to broadened or split peaks.

  • Crystallization: For a well-ordered crystal to form, molecules must pack in a consistent manner. If both tautomers are present in significant quantities in the solution, it can disrupt this packing, making crystallization more difficult. Using polar, protic solvents for recrystallization can help push the equilibrium towards the dominant 2-pyridone tautomer, promoting better crystal formation.

Section 2: Troubleshooting Guide

This guide addresses specific experimental issues in a direct question-and-answer format, providing both the causality and the solution.

Problem 1: Low Yield After Recrystallization

Q: I successfully obtained crystals, but my recovery is below 50%. What are the likely causes and how can I improve the yield?

A: Causality & Solution

Low recovery is typically due to the product having excessive solubility in the chosen solvent, even at low temperatures, or using too much solvent.

  • Cause 1: Suboptimal Solvent Choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[7]

  • Solution 1: Perform a Solvent Screen. Use the data in Table 1 to select a range of potential solvents. Test solubility in small vials with ~10-20 mg of your crude product. A good solvent will require heating to fully dissolve the sample, and a significant amount of precipitate should reappear upon cooling in an ice bath.

  • Cause 2: Excessive Solvent Volume. Using too much solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the yield.

  • Solution 2: Use Minimal Hot Solvent. Add the hot recrystallization solvent to your crude product in small portions, with stirring and heating, until the solid just dissolves.[7] This ensures the solution is saturated at that temperature.

  • Cause 3: Cooling Too Rapidly. Crash cooling can trap impurities and lead to the formation of very fine crystals that are difficult to filter.

  • Solution 3: Slow, Stepwise Cooling. Allow the flask to cool slowly to room temperature on the benchtop first. Once at room temperature, transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

Problem 2: Product "Oiling Out" During Crystallization

Q: When I cool my recrystallization mixture, the product separates as a sticky oil instead of forming crystals. How can I resolve this?

A: Causality & Solution

"Oiling out" occurs when the solubility of the compound drops so rapidly upon cooling that it comes out of solution above its melting point or as a supersaturated, amorphous liquid, often due to the presence of impurities.

  • Cause 1: High Impurity Level. Impurities disrupt the crystal lattice, favoring an amorphous state.

  • Solution 1: Re-dissolve and Cool Slower. Reheat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool can help. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

  • Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial "seed" or nucleation site.

  • Solution 2: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide nucleation sites.

    • Seeding: If you have a few pure crystals from a previous batch, add one or two tiny crystals to the cooled, supersaturated solution to initiate growth.

  • Cause 3: Inappropriate Solvent. The solvent may not be suitable for this specific compound's crystallization.

  • Solution 3: Change Solvents. Try a different solvent or a co-solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy (turbid), then heat to clarify and cool slowly.

Problem 3: Persistent Impurities After Recrystallization

Q: My NMR/HPLC analysis shows a persistent impurity (e.g., starting nitrile) even after a second recrystallization. What is my next step?

A: Causality & Solution

This indicates that the impurity has very similar solubility properties to your desired product in the chosen recrystallization solvent. When this occurs, a separation technique based on a different physical property is required.

  • Cause: Similar Solubility Profile. The impurity co-precipitates with the product.

  • Solution: Switch to Column Chromatography. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase, primarily driven by polarity.[6] Since the carboxylic acid product is significantly more polar than the starting nitrile, silica gel chromatography should be highly effective. See Protocol 3 for a detailed methodology.

Problem 4: Significant Peak Tailing in Silica Gel Chromatography

Q: My compound streaks badly on the TLC plate and produces broad, tailing peaks during column chromatography. How can I achieve sharp, symmetrical peaks?

A: Causality & Solution

Peak tailing for this compound on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the analyte and the acidic silica stationary phase.[8]

  • Cause: The 2-pyridone ring contains a basic nitrogen atom, and the molecule also has a carboxylic acid group. The basic nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong binding causes a portion of the molecules to lag behind the main band, resulting in a "tail".[8]

  • Solution: Modify the Mobile Phase. The most effective solution is to add a small amount of a competitive binding agent to the eluent. This agent will occupy the active sites on the silica gel, leading to a more uniform elution of your compound.

    • Add Acetic Acid: For a mobile phase like Ethyl Acetate/Hexane or Dichloromethane/Methanol, add 0.5% to 1% glacial acetic acid. The acid will protonate the basic sites on your molecule and compete for binding sites on the silica, resulting in significantly sharper peaks.

    • Use a Buffer: In some cases, especially in preparative HPLC, using a properly buffered mobile phase can control the ionization state of the compound and improve peak shape.[8]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key purification and analysis workflows.

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is essential for monitoring reaction progress and assessing the purity of column fractions.

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line ~1 cm from the bottom (the origin).

  • Sample Preparation: Dissolve a small amount (~1 mg) of your crude and purified material in a suitable solvent (e.g., methanol or dichloromethane) in separate vials.

  • Spotting: Use a capillary tube to spot a small amount of each solution onto the origin line. Make the spots as small as possible.

  • Eluent Selection: A good starting eluent is 95:5 Dichloromethane:Methanol with 0.5% Acetic Acid. This system should provide good separation between the more polar carboxylic acid product and the less polar nitrile starting material.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the eluent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm).[2] The spots can be further visualized using an iodine chamber if they are not UV-active.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure compound should show a single spot.

Protocol 2: Optimized Recrystallization Procedure

This protocol details the steps for purifying the compound via recrystallization.

  • Solvent Selection: Based on a prior solvent screen (see Problem 1), choose a suitable solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution boiling for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this stage.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[6]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Purity Assessment: Determine the melting point of the dried product. A sharp melting point close to the literature value is an indicator of high purity.[6] Confirm purity by TLC, HPLC, or NMR.

Protocol 3: Flash Column Chromatography

This protocol is for separating persistent impurities that cannot be removed by recrystallization.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[6]

  • Mobile Phase (Eluent): Based on TLC analysis (Protocol 1), select an eluent system that gives the target compound an Rf value of ~0.3. A gradient elution from 100% Dichloromethane to 95:5 Dichloromethane:Methanol (both containing 0.5% acetic acid) is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. Gradually increase the polarity of the eluent as needed to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum to remove any final traces of solvent.

Section 4: Data and Visualization

Table 1: Common Solvents for Recrystallization Screening
SolventBoiling Point (°C)Polarity IndexNotes for Use
Water10010.2Product is likely sparingly soluble; good for co-solvent systems.
Ethanol784.3Good general-purpose polar protic solvent. Often used for pyridinones.[2]
Isopropanol823.9Similar to ethanol, good choice for compounds with medium polarity.[7]
Ethyl Acetate774.4Medium polarity; may need to be paired with a non-polar co-solvent like hexane.
Acetonitrile825.8Polar aprotic solvent; can be effective if hydrogen bonding is an issue.
Toluene1112.4Non-polar; likely to be a poor solvent, but useful as an anti-solvent.
Diagrams and Workflows

A logical workflow is critical for efficient and effective purification.

Caption: A decision-tree workflow for the purification of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Chromatography_Troubleshooting start Peak Tailing Observed in Chromatography cause Root Cause Analysis Strong interaction of basic N-atom with acidic silica. start->cause solution1 Primary Solution Modify Mobile Phase Add 0.5-1% Acetic Acid to eluent. cause->solution1 solution2 Secondary Solution Change Stationary Phase Consider neutral alumina or reverse-phase (C18) silica. cause->solution2 result Achieve Symmetrical Peak Shape solution1->result solution2->result

Caption: Troubleshooting guide for resolving peak tailing during silica gel chromatography.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives.
  • Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC, NIH.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
  • Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Semantic Scholar.
  • Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate.
  • ChemicalBook. (n.d.). 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis.
  • Wikipedia. (n.d.). 2-Pyridone.
  • Chavez-Ochoa, E. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube.

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"solubility issues of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in biological buffers"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered with this compound in common biological buffers. Our goal is to equip you with the necessary knowledge and practical solutions to ensure the success of your experiments.

Understanding the Molecule: Key Physicochemical Properties

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 98483-00-2) is a carboxylic acid with a molecular weight of 181.19 g/mol .[1][2] Its structure, containing both a hydrophobic isopropyl group and a polar carboxylic acid group, presents a unique set of solubility challenges.

PropertyValueSource
Molecular FormulaC9H11NO3[1][2]
Molecular Weight181.19 g/mol [1][2]
CAS Number98483-00-2[1][2]

The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the solution.[3][4] At a pH below its pKa, the carboxylic acid will be protonated and the molecule will be neutral, leading to lower aqueous solubility. Conversely, at a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally more soluble in water.[3][5]

Frequently Asked Questions (FAQs)

Q1: Why is my 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid not dissolving in my biological buffer?

A1: The limited solubility of this compound in aqueous solutions is a common challenge. Several factors can contribute to this issue:

  • pH of the Buffer: As a carboxylic acid, its solubility is lowest at acidic pH and increases as the pH becomes more alkaline.[3][4] If your biological buffer has a pH below the compound's pKa, it will likely have poor solubility.

  • Buffer Composition: The ionic strength and specific components of your buffer can influence solubility.

  • Compound Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its maximum solubility in that specific buffer.

  • Temperature: Solubility can be temperature-dependent. Ensure your buffer is at the recommended temperature for your experiment.

  • Kinetic vs. Thermodynamic Solubility: A compound might initially dissolve (kinetic solubility) but then precipitate out over time as it reaches its more stable, lower thermodynamic solubility.[6]

Q2: What is the recommended solvent for preparing a stock solution?

A2: For poorly water-soluble compounds like this one, it is standard practice to prepare a high-concentration stock solution in an organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[6][8]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh out a precise amount of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the DMSO to the solid compound.

  • Gently vortex or sonicate the mixture until the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous biological buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound's solubility limit is exceeded upon transfer from a high-solubility organic solvent to a low-solubility aqueous environment.[6]

Troubleshooting Workflow for Compound Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Best Practices for Dilution:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 1% or less in your assay to avoid solvent-induced artifacts.[6]

  • Serial Dilutions in DMSO: If you need to test a range of concentrations, perform serial dilutions in DMSO first before adding to the aqueous buffer.

  • Gradual Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed biological buffer while gently vortexing or swirling.[9] This helps to avoid localized high concentrations of the compound.

  • Use Immediately: It is best to use the prepared working solution immediately, as some compounds may precipitate over time.[9]

Q4: Can I increase the solubility by adjusting the pH of my buffer?

A4: Yes, for carboxylic acids, increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[3][5]

Experimental Protocol to Determine pH-Dependent Solubility:

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of the solid compound to a small volume of each buffer.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a constant temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.[10][11]

Expected pH-Solubility Profile:

G cluster_0 pH vs. Solubility Low pH Low pH Protonated (Neutral) Protonated (Neutral) Low pH->Protonated (Neutral) Below pKa Low Aqueous Solubility Low Aqueous Solubility Protonated (Neutral)->Low Aqueous Solubility High pH High pH Deprotonated (Anionic Salt) Deprotonated (Anionic Salt) High pH->Deprotonated (Anionic Salt) Above pKa High Aqueous Solubility High Aqueous Solubility Deprotonated (Anionic Salt)->High Aqueous Solubility

Caption: Relationship between pH and the solubility of a carboxylic acid.

Q5: Are there any alternative formulation strategies to improve solubility?

A5: Yes, if pH adjustment and co-solvents are not sufficient or compatible with your assay, you can explore other formulation strategies:

  • Use of Excipients:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[12][13][14]

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, aiding in its solubilization.[13]

  • Particle Size Reduction: Micronization or nanosuspension technologies can increase the surface area of the compound, leading to a faster dissolution rate.[13][15]

  • Salt Formation: While pH adjustment in solution forms a salt in situ, you could also investigate the synthesis of a stable salt form of the compound.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not dissolve in DMSO stock. - Insufficient solvent volume. - Compound is in a less soluble crystalline form.- Ensure the correct volume of DMSO is used. - Gently warm the solution. - Use sonication to aid dissolution.
Precipitation in all wells of the assay plate. - The final concentration exceeds the compound's solubility in the assay buffer.- Reduce the final concentration of the compound. - Increase the final DMSO concentration slightly (if tolerated by the assay).
Inconsistent results or poor standard curve. - Precipitation may be occurring at higher concentrations. - Pipetting errors.- Visually inspect the plate for any signs of precipitation.[17] - Determine the maximum soluble concentration and work below this limit. - Ensure accurate and consistent pipetting.[17]
Assay signal is lower than expected. - The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation.- Confirm the solubility of the compound in your specific assay buffer before running the full experiment.[7]

References

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Chemistry LibreTexts. 4.2.3: Structure and Properties of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 17.5: Factors that Affect Solubility. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • BioAssay Systems. Troubleshooting. [Link]

  • Bevan, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 443-449.
  • ResearchGate. How do I avoid precipitation of DMSO soluble compounds in water based culture media?. [Link]

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • MDPI. The Potential of Hydrophobic Natural Deep Eutectic Solvents—How the Mixture Between Camphor and Menthol Can Be an Excellent Choice for Reverse Micelle Preparation. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • YouTube. Carboxylic Acids - Identification of Unknowns (Part 4). [Link]

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Molbase. 6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | CAS 5006-66-6. [Link]

  • PubChem. 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. [Link]

Sources

Technical Support Center: Stability of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This resource provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical guidance necessary to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO has turned a pale yellow color after storage. Is this a sign of degradation?

A1: Yes, a color change, typically to a pale yellow or brownish hue, is often an indicator of degradation for dihydropyridine-based compounds. This can be attributed to the oxidation of the dihydropyridine ring to the more conjugated and colored pyridine derivative. This process can be accelerated by the presence of oxygen and light.[1] It is crucial to confirm any suspected degradation with analytical techniques such as HPLC/LC-MS to assess the purity of your sample.

Q2: I've noticed a precipitate in my DMSO stock solution after a few freeze-thaw cycles. What is causing this and how can I resolve it?

A2: Precipitation after freeze-thaw cycles is a common issue and can be caused by a couple of factors. Firstly, DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can decrease the solubility of your compound, leading to precipitation, especially at low temperatures.[3] Secondly, repeated freeze-thaw cycles can promote the formation of crystalline structures of your compound that are less soluble.[3][4]

To resolve this, you can try gently warming the solution and vortexing to redissolve the compound. However, to prevent this from recurring, it is best to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[5] Storing the aliquots under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize moisture absorption.

Q3: What are the primary degradation pathways for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO?

A3: Based on the structure of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, several degradation pathways are plausible in a DMSO solution over time. The most common are:

  • Oxidation: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative. This is a common degradation pathway for 1,4-dihydropyridines and is often accelerated by light and the presence of oxygen.[1][6]

  • Hydrolysis: The presence of absorbed water in DMSO can lead to the hydrolysis of the amide bond within the 2-pyridone ring structure.[7]

  • Decarboxylation: While less common in aprotic solvents like DMSO at room temperature, the carboxylic acid group could potentially undergo decarboxylation, especially if the solution is exposed to heat or specific contaminants.[8]

The following diagram illustrates these potential degradation pathways:

degradation_pathways 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Oxidized Pyridine Derivative Oxidized Pyridine Derivative 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid->Oxidized Pyridine Derivative Oxidation (O2, Light) Hydrolyzed Product Hydrolyzed Product 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid->Hydrolyzed Product Hydrolysis (H2O) Decarboxylated Product Decarboxylated Product 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid->Decarboxylated Product Decarboxylation (Heat)

Caption: Potential degradation pathways for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO.

Q4: How should I properly store my DMSO stock solution of this compound to ensure its stability?

A4: Proper storage is critical for maintaining the integrity of your compound in DMSO. Here are our evidence-based recommendations:

Storage ParameterRecommendationRationale
Temperature -20°C or -80°C for long-term storage.Low temperatures significantly slow down the rate of chemical degradation.[9]
Atmosphere Store under an inert gas (argon or nitrogen).Minimizes oxidation and moisture absorption from the air.[4]
Light Exposure Store in amber vials or protect from light.Dihydropyridine compounds are known to be light-sensitive and can undergo photodegradation.[1]
Container Use high-quality, inert glass or polypropylene vials.Prevents leaching of contaminants from the container material.[9][10]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can lead to precipitation and degradation.[5]

Troubleshooting Guide

Problem: Inconsistent results in my biological assays.
  • Possible Cause 1: Compound Degradation. As discussed, the compound can degrade over time in DMSO. This will lead to a lower effective concentration of the active compound and the potential for interference from degradation products.

    • Solution: Always use freshly prepared solutions or solutions that have been stored properly for a validated period. Perform a quick purity check using HPLC or LC-MS before critical experiments.

  • Possible Cause 2: Compound Precipitation. If the compound has precipitated out of solution, the actual concentration in the supernatant will be lower than intended.

    • Solution: Visually inspect your stock solution before use. If precipitation is observed, follow the steps in FAQ Q2 to redissolve it. Consider preparing a fresh stock solution if redissolution is difficult.

Problem: I'm having trouble developing a stability-indicating HPLC method.
  • Possible Cause: Inadequate separation of degradation products. Your chromatographic conditions may not be sufficient to resolve the parent compound from its degradation products.

    • Solution: You may need to perform forced degradation studies to intentionally generate degradation products.[11][12][13] These samples can then be used to optimize your HPLC method for better separation.

Experimental Protocols

Protocol 1: Stability Assessment of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO by HPLC-UV

This protocol outlines a general procedure for assessing the stability of your compound in DMSO.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and dissolve it in high-purity, anhydrous DMSO to a final concentration of 10 mM.
  • Aliquot the stock solution into several small, amber glass vials, purge with an inert gas, and seal tightly.

2. Initial Analysis (T=0):

  • Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis.
  • Inject the sample onto the HPLC system and record the chromatogram. The initial peak area of the parent compound will serve as the baseline (100% purity).

3. Storage Conditions:

  • Store the aliquots at different conditions to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).
  • For each condition, have a set of samples protected from light and another set exposed to ambient light to assess photostability.

4. Time-Point Analysis:

  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition.
  • Allow the frozen samples to thaw completely at room temperature.
  • Prepare and analyze the samples by HPLC as described in step 2.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) analysis.
  • Monitor for the appearance of new peaks, which would indicate degradation products.

Suggested HPLC Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water (with 0.1% formic acid) in a gradient elution.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 237 nm and 360 nm (Dihydropyridines often have characteristic absorbances at these wavelengths).[14]

Note: These are starting conditions and may require optimization for your specific instrument and compound.

Sources

Technical Support Center: Troubleshooting Low Yield in Pyridone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of pyridone derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. This document is structured in a question-and-answer format to address specific, common issues encountered in the lab.

Part 1: Initial Troubleshooting Workflow

When a reaction yields less product than expected, a systematic approach is crucial to identify the root cause efficiently. Low yields are a frequent challenge in organic synthesis, and a logical workflow can save significant time and resources.[1][2] Before diving into method-specific issues, begin with this general diagnostic process.

Question: My reaction yield is unexpectedly low. Where do I even begin to look for the problem?

Answer: Start by methodically evaluating the four primary pillars of your experiment: Reagents, Reaction Conditions, Work-up/Purification, and Potential Side Reactions. An issue in any one of these areas can cascade and dramatically impact your final yield.

Below is a logical workflow to guide your initial troubleshooting efforts.

Troubleshooting_Workflow start Low Yield Observed reagents Check Reagent Purity & Stoichiometry start->reagents reagents_bad Impure Reagents or Incorrect Stoichiometry Found reagents->reagents_bad Problem Found reagents_ok Reagents OK reagents->reagents_ok No Issue conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_bad Suboptimal Conditions Identified conditions->conditions_bad Problem Found conditions_ok Conditions OK conditions->conditions_ok No Issue workup Evaluate Work-up & Purification Procedures workup_bad Product Loss During Extraction/Purification workup->workup_bad Problem Found workup_ok Procedure OK workup->workup_ok No Issue side_reactions Investigate Potential Side Reactions (TLC, LC-MS) side_reactions_bad Major Side Products Detected side_reactions->side_reactions_bad Problem Found end_bad Yield Still Low (Consult Further Literature or Consider Alternative Route) side_reactions->end_bad Minor/No Side Products end_good Yield Improved reagents_bad->end_good Correct & Repeat conditions_bad->end_good Optimize & Repeat workup_bad->end_good Modify Procedure side_reactions_bad->end_bad reagents_ok->conditions conditions_ok->workup workup_ok->side_reactions

Caption: A logical workflow for troubleshooting low yields.[2]

Part 2: Frequently Asked Questions (General Synthesis)

This section covers common issues that can affect nearly any pyridone synthesis.

Reagent & Reaction Setup

Question: I'm confident in my procedure, but my yield is still low. Could it be my starting materials?

Answer: Absolutely. The purity and handling of your reagents are paramount.

  • Reagent Purity: Starting materials, especially aldehydes and β-ketoesters, can degrade upon storage. Aldehydes can oxidize to carboxylic acids, while β-ketoesters can undergo hydrolysis. Verify the purity of your starting materials by NMR or GC-MS if they have been stored for a long time.

  • Stoichiometry: Ensure you are using precise stoichiometry.[2] An excess of one reactant can promote self-condensation or other side reactions.[2]

  • Solvent & Atmosphere: Many pyridone syntheses involve intermediates that are sensitive to water or oxygen. Using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of reagents and intermediates.[2]

Question: My reaction is sluggish and doesn't go to completion. What can I do?

Answer: Incomplete conversion is a direct cause of low yield. Consider the following optimizations:

  • Temperature and Time: Many classical pyridone syntheses, such as the Bohlmann-Rahtz reaction, require high temperatures to drive the final cyclodehydration step.[2] If your reaction is stalling, a systematic increase in temperature or extension of the reaction time may be necessary. Monitor the progress by TLC or LC-MS to find the optimal balance and avoid decomposition.

  • Catalyst Efficiency: If your reaction is catalyzed, the catalyst may be inefficient or deactivating over time.[2] Consider increasing the catalyst loading or using a more robust catalyst. For example, in the Bohlmann-Rahtz synthesis, using a Lewis acid catalyst like ytterbium triflate can facilitate cyclodehydration at lower temperatures.[2][3]

Work-up & Purification

Question: I see a good product spot on my TLC of the crude mixture, but I lose most of it during column chromatography. Why?

Answer: This is a very common problem with pyridone derivatives due to their polarity and ability to chelate.

  • Interaction with Silica Gel: Pyridones are often polar and can interact strongly with the acidic surface of standard silica gel.[2] This leads to significant streaking, poor separation, and irreversible adsorption of your product onto the column, decimating your yield.

  • Solubility Issues: Some pyridone derivatives have poor solubility in common chromatography solvents, making both loading the column and elution difficult.[2]

How to Fix It:

  • Deactivate the Silica: Before preparing your column, pre-treat the silica gel by slurrying it in your eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface, minimizing strong interactions with your basic pyridone product.

  • Optimize Your Solvent System: Use TLC to find an appropriate solvent system. A gradient of n-hexane and ethyl acetate is a common starting point.[4] Aim for an Rf value of 0.3-0.4 for your product to ensure good separation.[4]

  • Consider Recrystallization: If chromatography is consistently problematic, recrystallization is an excellent alternative for purifying solid products.[5] It is often more scalable and can yield highly pure material.

Question: My product oiled out instead of crystallizing. How can I get it to solidify?

Answer: Oiling out occurs when a compound separates from a solution above its melting point. Here are several techniques to induce crystallization:

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether) to the oil and stir or sonicate vigorously.[4] This can wash away soluble impurities and provide the mechanical energy needed for crystal lattice formation.

  • Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4] If you have a pure crystal from a previous batch, adding a tiny "seed" crystal can initiate crystallization.[4]

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. Co-evaporation with a solvent like toluene can help remove trace amounts of stubborn solvents that may be inhibiting crystallization.[4]

Part 3: Method-Specific Troubleshooting

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classical and powerful method for synthesizing substituted 2-pyridones, typically from a β-ketoester and a cyanoacetamide equivalent in the presence of a base.[6]

Question: My Guareschi-Thorpe synthesis is giving a complex mixture of products and a very low yield of the desired pyridone. What are the likely side reactions?

Answer: The Guareschi-Thorpe reaction can be sensitive to conditions, and several side reactions can compete with the desired cyclization.[7]

  • Incomplete Cyclization: The reaction proceeds through several intermediates.[8][9] If the final ring-closing step is inefficient, you may isolate linear Knoevenagel condensation products or Michael adducts.

  • Self-Condensation: The starting β-ketoester or cyanoacetamide can undergo self-condensation under basic conditions.[2]

  • Hydrolysis: If aqueous base is used under harsh conditions, the ester or nitrile functionalities can be hydrolyzed.

Guareschi_Thorpe ketoester β-Ketoester knoevenagel Knoevenagel Adduct (Intermediate A) ketoester->knoevenagel side_product Side Products (Self-condensation, Hydrolysis) ketoester->side_product Self-Condensation cyanoacetamide Cyanoacetamide cyanoacetamide->knoevenagel cyanoacetamide->side_product Self-Condensation base Base (e.g., NH₃) base->knoevenagel michael Michael Adduct (Intermediate B) knoevenagel->michael Michael Addition pyridone Desired 2-Pyridone michael->pyridone Cyclization & Tautomerization

Caption: Simplified Guareschi-Thorpe mechanism showing key intermediates.

Optimization Strategies: A highly effective and environmentally friendly modern protocol involves using ammonium carbonate in an aqueous medium.[8][10] Ammonium carbonate serves as both the ammonia source and a buffer, often resulting in the precipitation of the pure product directly from the reaction mixture, which simplifies workup and improves yields.[8][11]

N-Alkylation of 2-Pyridones

Question: I'm trying to N-alkylate my 2-pyridone, but I keep getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?

Answer: This is a classic problem of regioselectivity involving an ambident nucleophile. The 2-pyridone anion has two nucleophilic sites: the nitrogen and the exocyclic oxygen.[12] The outcome of the reaction is a delicate balance between several factors, which you can manipulate to favor the desired N-alkylation.

Caption: N- vs. O-alkylation based on HSAB theory.

According to Hard and Soft Acid-Base (HSAB) theory, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles with hard electrophiles. The nitrogen of the pyridone anion is a "softer" nucleophilic center than the oxygen. Therefore, you can favor N-alkylation by:

  • Choosing a "Soft" Alkylating Agent: Use alkyl iodides or bromides, which are considered soft electrophiles. "Hard" alkylating agents like dimethyl sulfate or tosylates are more likely to react at the hard oxygen center.[7]

  • Solvent and Base Choice: The combination of base and solvent is critical. Using a strong base like sodium hydride (NaH) in a non-polar solvent like toluene or THF generally favors N-alkylation.[7] Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a more "free" anion and often a mixture of N- and O-alkylated products.[7]

ConditionFavored ProductRationale
Alkylating Agent
Alkyl Iodide / BromideN-Alkylation"Soft" electrophile prefers the "soft" nitrogen site.[7]
Alkyl Sulfate / TosylateO-Alkylation"Hard" electrophile prefers the "hard" oxygen site.[7]
Solvent
Toluene, Benzene (Non-polar)N-AlkylationPromotes ion-pairing, favoring attack at the nitrogen.[7]
DMF, DMSO (Polar Aprotic)Mixture / O-AlkylationSolvates the cation, increasing reactivity at the more electronegative oxygen.[7]
Base
NaH, K₂CO₃N-AlkylationCommon bases used to generate the anion for N-alkylation.[7]
Silver Salts (e.g., Ag₂CO₃)O-AlkylationThe silver counter-ion coordinates to the oxygen, directing alkylation there.[7]

Part 4: Key Experimental Protocols

Protocol 1: Purification of a Polar Pyridone via Recrystallization

This protocol is a general guideline for purifying a solid pyridone derivative when column chromatography is problematic.[4][5]

Materials:

  • Crude pyridone product

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask, heating source (hot plate), Büchner funnel, vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to your crude product to dissolve it completely while stirring.[5]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration quickly to remove them before the solution cools.

  • Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution just begins to turn cloudy (this is the cloud point). Then, add a few more drops of hot ethanol to make it clear again.[4]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Column Chromatography on Deactivated Silica Gel

This protocol is designed to minimize product loss for polar, basic pyridone derivatives.[2][4]

Materials:

  • Crude pyridone product

  • Silica gel (for flash chromatography)

  • Triethylamine (Et₃N)

  • Eluent system (e.g., n-hexane/ethyl acetate, optimized by TLC)

  • Chromatography column, flasks for fraction collection

Procedure:

  • TLC Optimization: First, determine the optimal eluent system using TLC. Add one drop of Et₃N to your TLC developing chamber. Aim for a product Rf of ~0.3-0.4.

  • Prepare Deactivated Silica: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 90:10 Hexane:EtOAc). Add Et₃N to the slurry to a final concentration of 1% (v/v). Stir for 5-10 minutes.

  • Pack the Column: Pour the slurry into the column and use gentle pressure to pack it uniformly, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a polar solvent (e.g., DCM or Methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution & Collection: Begin elution with your solvent system (containing 1% Et₃N). Collect the eluate in fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain your purified pyridone.

References

  • Benchchem. Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives.
  • Benchchem. Technical Support Center: Synthesis of Pyridone Derivatives.
  • Benchchem. Technical Support Center: Purification of 3,4-Dihydro-6-methyl-2-pyridone.
  • Benchchem. Purification of 3,4-Dihydro-6-methyl-2-pyridone: Application Notes and Protocols.
  • Benchchem. Technical Support Center: Synthesis of Substituted 2-Pyridones.
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Benchchem. strategies to overcome low yields in multicomponent pyridine synthesis.
  • Benchchem. Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H)‐pyridones 3, and (b) synthesis of regioisomers 3 b and 3 b′. Available from: [Link]

  • Wiley Online Library. Guareschi-Thorpe Condensation. Available from: [Link]

  • ResearchGate. Regiochemistry of reactions of the pyridone anion. Deprotonation of the.... Available from: [Link]

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Technical Support Center: Improving Regioselectivity in 2-Oxo-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-oxo-pyridine (2-pyridone) synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyridine ring formation. The 2-pyridone scaffold is a privileged structure in drug discovery, but achieving the desired regiochemical outcome during its synthesis can be a significant challenge.[1][2]

This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and build a robust understanding of the factors governing regioselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of 2-oxo-pyridines, particularly in classic condensation reactions.

Issue 1: Poor or incorrect regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds in Guareschi-Thorpe or related syntheses.

Question: My reaction between an unsymmetrical β-ketoester and cyanoacetamide is producing a mixture of regioisomers, with the undesired isomer often predominating. How can I control the cyclization to favor my target compound?

Answer: This is a classic challenge in pyridine synthesis, stemming from the two possible modes of initial condensation and subsequent cyclization. The regiochemical outcome is a delicate balance of steric and electronic factors, dictated by your specific substrates and reaction conditions.

Causality: The reaction proceeds via a Knoevenagel condensation followed by cyclization. The initial nucleophilic attack can occur from the active methylene of the cyanoacetamide onto either of the two carbonyls of the 1,3-dicarbonyl compound. The subsequent intramolecular cyclization then determines the final substitution pattern. The more electrophilic carbonyl is typically attacked preferentially.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity cluster_1 Substrate Analysis A Problem: Mixture of Regioisomers B Step 1: Analyze Substrate (Sterics & Electronics) A->B C Step 2: Modify Reaction Conditions B->C If sterics are ambiguous D Step 3: Change Catalyst/Base C->D If temperature/time fails E Step 4: Evaluate Solvent Effects D->E If base is ineffective F Solution: Improved Regioisomeric Ratio E->F B1 Identify most electrophilic carbonyl (e.g., ketone vs. ester) B2 Assess steric hindrance around each carbonyl

Caption: Workflow for troubleshooting poor regioselectivity.

Detailed Recommendations:

  • Re-evaluate the 1,3-Dicarbonyl Substrate:

    • Electronic Effects: A ketone is generally more electrophilic than an ester. The initial condensation will likely occur at the ketone carbonyl. Plan your synthesis with this in mind. For example, in the reaction of ethyl benzoylacetate with cyanoacetamide, the Knoevenagel condensation will preferentially happen at the benzoyl ketone.

    • Steric Hindrance: Bulky groups (e.g., tert-butyl) adjacent to a carbonyl will sterically hinder nucleophilic attack at that position, directing the reaction to the less hindered carbonyl.

  • Modify Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which typically results from attack at the most electrophilic, least hindered site. Run a temperature screen from 0 °C to room temperature before attempting reflux.

    • Order of Addition: Adding the base slowly to a mixture of the carbonyl compound and cyanoacetamide at a low temperature can help control the initial enolate formation and condensation step.

  • Optimize the Base/Catalyst:

    • Weak vs. Strong Bases: A weaker base (e.g., piperidine, ammonium acetate) often provides better selectivity than a strong base (e.g., NaOEt, NaH). Strong bases can lead to competing side reactions or equilibration, eroding the regiochemical outcome.

    • Organocatalysis: Recent advancements have shown that specific organocatalysts can offer excellent regioselectivity. For instance, chitosan has been reported as an effective heterogeneous catalyst in modified Guareschi-Thorpe reactions, promoting specific imine-enamine pathways.[3][4]

Issue 2: The Bohlmann-Rahtz synthesis provides the correct pyridine core, but the reaction requires harsh conditions and yields are inconsistent.

Question: My Bohlmann-Rahtz reaction requires high temperatures for the cyclodehydration step, leading to decomposition of my starting materials and a low yield of the desired 2,3,6-trisubstituted pyridine. How can I improve this?

Answer: The classic Bohlmann-Rahtz synthesis is powerful for its inherent regiocontrol but is limited by the harsh thermal conditions needed for the final cyclization.[5][6] The key is to facilitate the crucial E/Z isomerization of the aminodiene intermediate and the subsequent cyclodehydration under milder conditions.

Causality: The initial Michael addition between an enamine and an ethynylketone forms a stable (2Z,4E)-aminodiene intermediate. This intermediate must first isomerize to the (2E,4E)-conformer before it can undergo the 6π-electrocyclization and dehydration to form the pyridine ring. The high energy barrier for this isomerization is what necessitates high temperatures.[6]

Recommendations for Improvement:

  • Acid Catalysis: The addition of a Brønsted or Lewis acid catalyst can significantly lower the temperature required for cyclization. The acid protonates the carbonyl oxygen, activating the dienamine towards cyclization and facilitating the elimination of water.

    • Protocol 1: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis

      • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and ammonium acetate (1.5 eq) in absolute ethanol.

      • Stir at room temperature for 30 minutes to generate the enamine in situ.

      • Add the alkynone (1.0 eq) and a catalytic amount of a Brønsted acid (e.g., acetic acid, 10 mol%) or a Lewis acid (e.g., ZnBr₂, 10 mol%).[7]

      • Heat the reaction at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

      • Concentrate the reaction mixture and purify via column chromatography. This one-pot method avoids the isolation of the potentially unstable aminodiene intermediate and often leads to higher overall yields.[7][8]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy for the cyclodehydration step.[7][8][9] This approach often works well in combination with acid catalysis.

Table 1: Comparison of Bohlmann-Rahtz Reaction Conditions

MethodTemperatureCatalystKey AdvantageReference
Classic >140 °C (Neat)NoneHigh regiocontrol[6]
Acid-Catalyzed 60-80 °CAcOH, ZnBr₂, etc.Milder conditions, one-pot procedure[7]
Microwave 100-150 °CAcid catalystRapid, improved yields[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism driving regioselectivity in the Guareschi-Thorpe condensation?

A1: The Guareschi-Thorpe reaction synthesizes 3-cyano-2-pyridones. It involves the condensation of a β-ketoester (or 1,3-diketone) with two equivalents of a cyano-containing active methylene compound (like cyanoacetamide or ethyl cyanoacetate) in the presence of a base (like ammonia or piperidine).[3][10] Regioselectivity is determined in the initial steps. The first step is a Knoevenagel condensation between one carbonyl of the 1,3-dicarbonyl and the active methylene compound. The second step is a Michael addition of the second active methylene compound to the resulting α,β-unsaturated system. The final cyclization is directed by which carbonyl was initially involved in the Knoevenagel condensation. As a rule, the more electrophilic carbonyl (ketone > ester) reacts first, locking in the final substitution pattern.

G cluster_main Guareschi-Thorpe Regioselectivity Start Unsymmetrical 1,3-Dicarbonyl + Cyanoacetamide PathA Path A: Attack at Carbonyl 1 (e.g., Ketone) Start->PathA More Electrophilic Less Hindered PathB Path B: Attack at Carbonyl 2 (e.g., Ester) Start->PathB Less Electrophilic More Hindered ProductA Regioisomer A PathA->ProductA ProductB Regioisomer B PathB->ProductB Condition Reaction Conditions (Base, Temp, Solvent) Control Path Selection Condition->Start

Caption: Factors influencing regioselectivity in Guareschi-Thorpe synthesis.

Q2: How do I choose between different nitrogen sources (e.g., ammonia, ammonium acetate, primary amines) for pyridine ring synthesis?

A2: The choice of nitrogen source is critical as it becomes incorporated into the final pyridine ring and can influence both the reaction mechanism and the final product.

  • Ammonia/Ammonium Acetate: These are the most common sources for preparing NH-pyridones or pyridines where the nitrogen is unsubstituted. Ammonium acetate is often preferred as it is an easier-to-handle solid and can serve as both the nitrogen source and a mild acid catalyst.[10]

  • Primary Amines (R-NH₂): Using a primary amine instead of ammonia leads directly to N-substituted 2-pyridones. This is a highly efficient way to introduce diversity at the N1 position. The reactivity can be influenced by the basicity and steric bulk of the amine.

  • Hydroxylamine (NH₂OH): In some condensation reactions, such as those with 1,5-dicarbonyls, using hydroxylamine can be advantageous. The initial cyclization forms a dihydropyridine N-oxide intermediate, which can eliminate water under milder conditions to afford the aromatic pyridine, thus avoiding a separate, often harsh, oxidation step.[11]

Q3: Can I synthesize a 2-oxo-pyridine from a pre-existing pyridine ring?

A3: Yes, this is a common and effective strategy, particularly when the desired substitution pattern is difficult to achieve via de novo ring synthesis. The most reliable method is the oxidation of a pyridine to a pyridine N-oxide, followed by rearrangement.

  • Protocol 2: Synthesis of 2-Oxo-Pyridine from Pyridine N-Oxide

    • N-Oxidation: Dissolve the starting pyridine (1.0 eq) in a suitable solvent like acetic acid or chloroform. Add an oxidizing agent, such as hydrogen peroxide or a peracid (e.g., m-CPBA), and stir at room temperature or with gentle heating until the oxidation is complete.

    • Rearrangement: Isolate the pyridine N-oxide. In a separate flask, treat the N-oxide with acetic anhydride and heat. This will induce a rearrangement to form 2-acetoxypyridine.[12][13]

    • Hydrolysis: Hydrolyze the 2-acetoxypyridine intermediate using aqueous acid or base to yield the final 2-oxo-pyridine (which exists in tautomeric equilibrium with 2-hydroxypyridine).[12]

This method is particularly useful because the N-oxide intermediate also activates the pyridine ring for other regioselective substitutions at the 2- and 4-positions prior to the rearrangement step.[14][15]

References

  • Kumar, A., & Sharma, S. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters. [Link]

  • Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Kumar, A., & Sharma, S. (2018). Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. Organic Letters. [Link]

  • Various Authors. (2011-2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Various Journals. [Link]

  • Bagley, M. C. (2018). Synthetic approaches towards heterocyclic natural products. Cardiff University ORCA. [Link]

  • Various Authors. (2025). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ResearchGate. [Link]

  • Li, J., et al. (2022). Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Journal of Central South University. [Link]

  • Ye, R., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PubMed. [Link]

  • Wang, T., et al. (2019). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. [Link]

  • Das, D., & Das, P. P. (2023). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

  • Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia Contributors. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Pérez-García, L. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia Contributors. (n.d.). Pyridine. Wikipedia. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]

  • Pérez-García, L. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry. [Link]

  • Ye, R., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PMC - NIH. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

  • Wikipedia Contributors. (n.d.). 2-Pyridone. Wikipedia. [Link]

  • Organic Syntheses Procedure. (n.d.). 1-methyl-2-pyridone. Organic Syntheses. [Link]

  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule or structurally similar 2-pyridone derivatives. While specific degradation data for this exact molecule is not extensively published, its structure combines two key motifs: a 1,2-dihydropyridine (specifically, a 2-pyridone) ring and a carboxylic acid. This allows us to predict and troubleshoot its stability based on well-established principles from related chemical classes, such as the light-sensitive 1,4-dihydropyridines and the reactive 2-pyridone-3-carboxylic acids.[1][2][3][4]

This guide provides field-proven insights in a question-and-answer format to directly address potential experimental challenges. We will delve into the causality behind experimental choices, offering robust protocols and visual aids to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

Question 1: What are the most likely degradation pathways for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Answer: Based on its chemical structure, there are three primary degradation pathways you should be concerned with:

  • Photodegradation: The dihydropyridine ring is notoriously sensitive to light.[1][2][5] The most common degradation mechanism is the oxidation of the dihydropyridine ring to its corresponding aromatic pyridine derivative.[2][6][7] This process is often irreversible and leads to a complete loss of the molecule's original electronic and conformational properties.

  • Hydrolytic Degradation: The 2-pyridone structure, particularly with an alpha-substituent, can be susceptible to hydrolysis, although this is generally less rapid than photodegradation.[8] The carboxylic acid moiety itself does not typically hydrolyze, but its presence can influence the overall electronic properties of the ring.

  • Decarboxylation: 2-Pyridone-3-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly with heat or catalysis.[4][9] This would result in the formation of 6-isopropyl-2-pyridone.

Question 2: My compound seems to be degrading in solution even when stored in the dark. What could be the cause?

Answer: If photodegradation is ruled out, you should consider solvent- and pH-mediated degradation. The stability of your compound can be significantly influenced by the solvent system. In polar solvents like water, methanol, or DMSO, the 2-pyridone tautomer is favored.[10]

Consider these possibilities:

  • pH-Dependent Hydrolysis: The molecule's stability may be pH-dependent. At strongly acidic or basic pH, hydrolysis of the pyridone ring or other susceptible bonds could be accelerated. It is crucial to determine the pH of your solution.

  • Oxidative Degradation: Although less common than photo-oxidation, ambient oxygen, especially in the presence of trace metal impurities, can contribute to the slow oxidation of the dihydropyridine ring.[7] Ensure you are using high-purity, degassed solvents if you suspect this is an issue.

  • Thermal Degradation: If your solution is being stored at elevated temperatures, thermal decarboxylation could be occurring.[4][9]

Question 3: I am seeing a new, more aromatic compound appear in my analysis. What is it likely to be?

Answer: The appearance of a new aromatic species is a classic sign of dihydropyridine oxidation.[2][5][7] The most probable product is 6-isopropyl-2-hydroxypyridine-3-carboxylic acid (the aromatic pyridine form). This oxidation is the primary photodegradation pathway for dihydropyridine-based drugs.[1][2] This new compound will have a distinct UV absorbance profile compared to the parent molecule.

Photodegradation_Pathway Parent 6-Isopropyl-2-oxo-1,2-dihydropyridine- 3-carboxylic acid Product 6-Isopropyl-2-hydroxypyridine- 3-carboxylic acid (Aromatic Pyridine) Parent->Product Oxidation (Light, O2)

Caption: Predicted photodegradation pathway via oxidation.

Section 2: Troubleshooting Guide - Experimental Issues

Issue 1: My reaction yields are inconsistent when synthesizing or using the compound as a starting material.

Causality & Troubleshooting:

Inconsistent yields often point to a stability issue with your starting material or an intermediate.

  • Check Purity of Starting Material: First, confirm the purity of your 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using techniques like NMR, LC-MS, and melting point. Impurities from its synthesis, such as residual acids or bases, could catalyze degradation.[11]

  • Protect from Light: Given the high photosensitivity of dihydropyridines, all experiments should be conducted in amber glassware or with the reaction vessel wrapped in aluminum foil.[2][5] Standard laboratory lighting can be sufficient to cause significant degradation over the course of a multi-hour reaction.

  • Control the Atmosphere: If your reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidation to the pyridine derivative.

  • Temperature Control: If your reaction requires heat, be mindful of the potential for decarboxylation. Run a control experiment where you heat the starting material alone in the reaction solvent to see if decarboxylation occurs under the reaction conditions.

Issue 2: I am having trouble purifying the compound. It seems to degrade on my silica gel column.

Causality & Troubleshooting:

Silica gel is acidic and can catalyze degradation on its surface.

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been "deactivated" or "neutralized" by washing it with a solvent containing a small amount of a volatile base, like triethylamine or pyridine, before packing the column. This neutralizes the acidic sites.

  • Alternative Chromatography: If the compound is still unstable, switch to a different stationary phase. Alumina (neutral or basic) can be a good alternative. Reverse-phase chromatography (C18) using a buffered mobile phase (e.g., water/acetonitrile with ammonium acetate) is often an excellent and gentle method for purifying polar compounds like this.

  • Minimize Time on Column: Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column as efficiently as possible.

Issue 3: My analytical (HPLC-UV) baseline is noisy, or I see multiple small peaks appearing over time in my standard solution.

Causality & Troubleshooting:

This is a clear indication of instability in your analytical solvent. Dihydropyridines are known to be particularly unstable in solution.[2][6]

  • Mobile Phase pH: The pH of your mobile phase is critical. For many carboxylic acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape and stability. However, you must test this, as extreme pH can accelerate hydrolysis.

  • Solvent Choice: Methanol is a common solvent for photodegradation studies and can sometimes promote it.[2] Consider using acetonitrile as your organic modifier, as it is often more inert.

  • Fresh Standards: Always prepare your analytical standards fresh daily. Do not store stock solutions for extended periods unless you have performed a stability study and proven they are stable under your storage conditions (e.g., -20°C in the dark).

  • Use an Autosampler Cooler: If your HPLC has an autosampler cooler, use it to keep your vials at a low temperature (e.g., 4°C) during the analytical run to slow degradation.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Inconsistent Results / New Peaks Appear IsLight Is the experiment exposed to light? Observe->IsLight IsHeat Is heat applied? IsLight->IsHeat No ProtectLight Use amber vials / Cover with foil IsLight->ProtectLight Yes IsAcidBase Is pH uncontrolled (e.g., silica gel)? IsHeat->IsAcidBase No ControlTemp Run control heating / Lower temperature IsHeat->ControlTemp Yes InertAtmosphere Use N2 or Ar IsAcidBase->InertAtmosphere No (Consider Oxidation) Neutralize Use neutral alumina / Buffered mobile phase IsAcidBase->Neutralize Yes

Caption: A logical workflow for troubleshooting compound instability.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study (Photostability)

This protocol is based on ICH Q1B guidelines for photostability testing.[5]

Objective: To determine the susceptibility of the compound to degradation under UV and visible light.

Methodology:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare two sets of samples in quartz or borosilicate glass vials:

      • Test Samples: Exposed to the light source.

      • Control Samples: Wrapped completely in aluminum foil to serve as dark controls.

  • Exposure Conditions:

    • Place the test and control samples in a photostability chamber.

    • Expose the samples to a light source that conforms to ICH guidelines (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points:

    • Withdraw aliquots from both test and control samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Analyze the samples immediately by a stability-indicating HPLC-UV method.

    • Calculate the percent degradation by comparing the peak area of the parent compound in the test sample to that in the dark control at the same time point.

    • Identify major degradants using HPLC-MS.

Protocol 2: pH-Dependent Stability Study

Objective: To evaluate the stability of the compound across a range of pH values.

Methodology:

  • Buffer Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, pH 4, pH 7, pH 9, pH 12). Use buffers with low UV absorbance if analyzing by HPLC-UV.

  • Sample Preparation:

    • Spike a small amount of a concentrated stock solution of the compound (in a water-miscible organic solvent like acetonitrile) into each buffer to achieve a final concentration of approximately 50-100 µg/mL. The final concentration of the organic solvent should be low (<5%) to not significantly alter the buffer pH.

  • Incubation:

    • Store the buffered solutions in sealed, light-protected vials at a controlled temperature (e.g., 40°C to accelerate degradation).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis:

    • Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound.

    • Plot the natural log of the concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of this line, assuming first-order kinetics.

Section 4: Data Summary

While specific quantitative data for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not available in the literature, we can present a comparative stability table for related dihydropyridine drugs to illustrate the importance of photostability.

Table 1: Comparative Photodegradation of Various 1,4-Dihydropyridine Drugs in Solution

Compound% Degradation (Time)ConditionsReference
Nifedipine80-90% (10 min)Light Exposure (unspecified)[5]
Lacidipine80-90% (10 min)Light Exposure (unspecified)[5]
Manidipine80-90% (10 min)Light Exposure (unspecified)[5]
Nimodipine80-90% (10 min)Light Exposure (unspecified)[5]
Amlodipine~10% (10 min)Light Exposure (unspecified)[5]
Felodipine~10% (10 min)Light Exposure (unspecified)[5]

This table demonstrates that while some dihydropyridines are extremely labile, others possess greater photostability, suggesting that substituent effects play a major role.[5]

References

  • Luca, M., Ioele, G., & Ragno, G. (2018).
  • Luca, M., Ioele, G., & Ragno, G. (2018).
  • Ioele, G., De Luca, M., & Ragno, G. (2015).
  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review.
  • Luca, M., Ioele, G., & Ragno, G. (2018). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity.
  • Akamanchi, K. G., & Gantla, V. R. (2009). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Chemicalbook. (n.d.). 6-ISOPROPYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID synthesis. Chemicalbook.
  • de Fátima, A., et al. (2010). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
  • Ahadi, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia.
  • Ahadi, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Wikipedia. (n.d.). Jocelyn Field Thorpe. Wikipedia.
  • Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series.
  • Ahadi, S., et al. (2021). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a.

Sources

Technical Support Center: Mitigating Off-Target Effects of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-11

Introduction

Welcome to the technical support guide for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, designated internally as Compound-247. This document is intended for researchers, scientists, and drug development professionals utilizing Compound-247 in their experimental workflows.

This guide provides a structured approach to proactively identify, validate, and mitigate potential off-target effects of Compound-247, ensuring the integrity and reliability of your research findings. We will cover predictive methods, experimental validation assays, and troubleshooting strategies in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern with Compound-247?

A: Off-target effects are unintended interactions between a drug or small molecule, like Compound-247, and biological targets other than the intended one (Targetase-X).[1] These interactions can produce a biological response that complicates data interpretation and may lead to toxicity.[3][4] For Compound-247, the concern arises from its chemical structure, which may have an affinity for other proteins with similar binding pockets or structural motifs. Understanding these effects is critical for validating that the observed phenotype is a true consequence of Targetase-X inhibition.

Q2: I'm seeing unexpected results in my cell-based assays. Could these be off-target effects?

A: Yes, unexpected phenotypes, such as a sudden drop in cell viability, altered morphology, or activation of unrelated signaling pathways, are classic indicators of potential off-target activity. It is crucial to distinguish these from the expected biological consequences of inhibiting Targetase-X.[1] This guide provides troubleshooting workflows to dissect these observations.

Q3: What is the first step I should take to assess the specificity of Compound-247?

A: A multi-pronged approach is recommended. Start with in silico prediction to identify likely off-targets based on structural homology.[2][5] Concurrently, perform a broad in vitro screening panel, such as a kinase panel, to experimentally test for interactions with a wide range of related and unrelated proteins.[6][7][8][9] This provides a foundational dataset of the compound's selectivity profile.

Q4: What is "target engagement," and how does it relate to off-target effects?

A: Target engagement is the direct physical binding of a compound to its target within a living cell.[10][11][12] Confirming that Compound-247 engages Targetase-X at your experimental concentrations is a critical first step.[13][14] If the phenotypic effect is observed at concentrations where target engagement is low, it strongly suggests that off-target effects are at play. Assays like the Cellular Thermal Shift Assay (CETSA) are designed to measure this directly.[15][16][17]

Q5: Can I use a "rescue" experiment to confirm my results are on-target?

A: Absolutely. A rescue experiment is a powerful method for validating on-target effects.[18][19][20] This involves observing a phenotype upon treatment with Compound-247 in a specific cell line and then demonstrating that this phenotype can be reversed or "rescued" by re-introducing a modified, resistant version of Targetase-X that does not bind the compound. If the phenotype is rescued, it provides strong evidence that the effect is mediated through Targetase-X.

Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity or Viability Changes
  • Problem: You observe significant cytotoxicity at concentrations where you expect specific inhibition of Targetase-X.

  • Potential Causes:

    • Off-target kinase inhibition: Compound-247 may be inhibiting essential kinases involved in cell survival pathways.[21]

    • Ion channel modulation: The dihydropyridine-like structure may interact with calcium or other ion channels, disrupting cellular homeostasis.

    • Mitochondrial toxicity: The compound could be interfering with mitochondrial function.

  • Recommended Solutions:

    • Perform a broad kinase panel screen: Use a service that screens against hundreds of kinases to identify unintended targets.[7][8][9][22]

    • Run a safety pharmacology panel: These panels assess interactions with a wide range of common off-targets, including ion channels and G-protein coupled receptors (GPCRs).[23][24]

    • Conduct a Seahorse assay: This measures mitochondrial respiration and can reveal if Compound-247 is impairing mitochondrial function.

    • Dose-response analysis: Compare the IC50 for Targetase-X inhibition with the CC50 (cytotoxic concentration 50%). A large window between these values suggests a higher likelihood of on-target effects at lower concentrations.

Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
  • Problem: Compound-247 is potent in a biochemical assay with purified Targetase-X, but shows weak or no activity in a cell-based assay.

  • Potential Causes:

    • Poor cell permeability: The compound may not be efficiently crossing the cell membrane.

    • Efflux by cellular transporters: The compound might be actively pumped out of the cell.

    • Rapid metabolism: The compound could be quickly degraded by cellular enzymes.

    • Lack of target engagement: High intracellular concentrations of a competing substrate (like ATP for kinases) may outcompete the inhibitor.[12]

  • Recommended Solutions:

    • Cellular Thermal Shift Assay (CETSA): This is the gold standard for verifying target engagement in intact cells.[15][25][26] A positive thermal shift confirms the compound is reaching and binding to Targetase-X.

    • LC-MS/MS quantification: Measure the intracellular concentration of Compound-247 to determine if it is accumulating in cells to effective levels.

    • Use of efflux pump inhibitors: Co-treatment with known inhibitors of ABC transporters can determine if efflux is a problem.

Experimental Protocols & Methodologies
Protocol 1: In Silico Off-Target Prediction

This protocol outlines the use of computational tools to predict potential off-target interactions for Compound-247.

  • Objective: To generate a prioritized list of potential off-targets for subsequent experimental validation.

  • Principle: These tools compare the structure of Compound-247 against databases of known protein structures and ligands to identify proteins with similar binding sites to Targetase-X or to proteins known to bind similar chemical scaffolds.[5][27][28]

  • Methodology:

    • Obtain the 2D structure (SMILES string) of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

    • Utilize multiple web-based prediction servers. It is recommended to use at least two different algorithms to cross-validate predictions. Examples include:

      • Similarity-based tools (e.g., SwissTargetPrediction, SuperPred): These tools identify proteins that are known to bind ligands structurally similar to Compound-247.

      • Structure-based tools (e.g., docking simulations into homologous proteins): If the structure of Targetase-X is known, identify proteins with high structural homology and perform docking studies.

    • Input the SMILES string or 3D structure into the selected tools.

    • Analyze the results, focusing on high-confidence predictions. Pay close attention to protein classes known for off-target liabilities, such as kinases, GPCRs, and ion channels.

    • Compile a list of the top 10-20 predicted off-targets to guide your experimental screening.

Protocol 2: Broad In Vitro Kinase Panel Screening

This protocol describes how to assess the selectivity of Compound-247 against a large panel of human kinases.

  • Objective: To experimentally identify unintended kinase targets of Compound-247.

  • Principle: Kinase profiling services utilize radiometric or fluorescence-based assays to measure the inhibitory activity of a compound against hundreds of purified kinases.[6][7][8][9] This provides a comprehensive overview of the compound's kinome selectivity.

  • Methodology:

    • Select a screening concentration: A standard starting concentration is 1 µM. This concentration is typically high enough to detect meaningful off-target interactions.

    • Engage a commercial vendor: Several reputable companies offer kinase profiling services (e.g., Eurofins Discovery's KinaseProfiler™, Reaction Biology's Kinase Panel Screening).[7][8]

    • Prepare and ship the compound: Follow the vendor's specific instructions for sample preparation, which usually involves providing a stock solution in DMSO.

    • Data Analysis: The vendor will provide a report, typically as a percentage of inhibition for each kinase.

      • Analyze the data to identify any kinases inhibited by >50% at 1 µM.

      • Create a selectivity profile table (see Table 1 for an example).

      • For significant hits, perform follow-up dose-response experiments (IC50 determination) to confirm the potency of the off-target interaction.

Table 1: Example Kinase Selectivity Profile for Compound-247

Target% Inhibition @ 1 µMIC50 (nM)Notes
Targetase-X (On-Target) 98% 25 Potent on-target activity
Kinase A85%150Significant off-target hit
Kinase B62%800Moderate off-target hit
Kinase C15%>10,000No significant activity
... (400+ other kinases)<10%>10,000Clean profile
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm that Compound-247 binds to Targetase-X in a cellular environment.

  • Objective: To validate direct binding of Compound-247 to Targetase-X in intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][17][25] CETSA measures the amount of soluble Targetase-X remaining after heating cells to various temperatures. A shift in the melting curve to a higher temperature in the presence of Compound-247 indicates target engagement.[16][26]

  • Methodology:

    • Cell Culture: Grow cells expressing Targetase-X to ~80% confluency.

    • Compound Treatment: Treat cells with Compound-247 (e.g., at 1x, 10x, and 100x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

    • Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

    • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of Targetase-X using Western Blot or ELISA.

    • Data Analysis: Plot the percentage of soluble Targetase-X against temperature for both vehicle and compound-treated samples. A rightward shift in the curve for compound-treated samples confirms target engagement.

Visualizations and Workflows

Diagram 1: Decision Tree for Investigating Off-Target Effects

This workflow provides a logical path for researchers to follow when an experiment yields unexpected results that may be attributable to off-target effects.

Off_Target_Workflow start Unexpected Phenotype Observed q1 Is Target Engagement Confirmed in cells at active concentrations? start->q1 protocol_cetsa Perform CETSA (Protocol 3) q1->protocol_cetsa q1_no off_target_likely High Likelihood of Off-Target Effect q1->off_target_likely No, engagement is weak on_target_possible Phenotype is Potentially On-Target q1->on_target_possible q1_yes protocol_cetsa->q1 q1_no No q1_yes Yes screening Characterize Selectivity Profile off_target_likely->screening in_silico In Silico Prediction (Protocol 1) screening->in_silico in_vitro In Vitro Panel Screening (Protocol 2) screening->in_vitro hits_found Off-Target Hits Identified? in_silico->hits_found in_vitro->hits_found validate_hits Validate & Mitigate hits_found->validate_hits hits_yes conclusion_on Conclude Phenotype is On-Target hits_found->conclusion_on hits_no hits_yes Yes hits_no No ic50 Determine Off-Target IC50s validate_hits->ic50 rescue Perform Rescue Experiment validate_hits->rescue sar Structure-Activity Relationship (SAR) - Modify compound to remove off-target activity validate_hits->sar conclusion_off Conclude Phenotype is Off-Target or a Mixed Effect ic50->conclusion_off rescue->conclusion_off sar->conclusion_off

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Diagram 2: On-Target vs. Off-Target Binding

This diagram illustrates the fundamental concept of how Compound-247 can interact with both its intended target and unintended off-targets, leading to distinct biological outcomes.

Binding_Concept cluster_drug Compound-247 cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway drug 6-isopropyl-2-oxo- 1,2-dihydropyridine- 3-carboxylic acid target_x Targetase-X drug->target_x High Affinity (On-Target Binding) off_target_k Kinase A drug->off_target_k Lower Affinity (Off-Target Binding) on_effect Desired Therapeutic Effect target_x->on_effect Inhibition off_effect Unintended Side Effect (e.g., Toxicity) off_target_k->off_effect Inhibition

Caption: On-target vs. off-target interactions of Compound-247.

References
  • Protein kinase profiling assays: a technology review.
  • Off-Target Profiling.
  • Off-Target Effects Analysis.
  • Target and pathway engagement assays. Concept Life Sciences.
  • Importance of Quantifying Drug-Target Engagement in Cells.
  • Importance of Quantifying Drug-Target Engagement in Cells. PMC - NIH.
  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. Benchchem.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Safety and Off-Target Drug Screening Services. Reaction Biology.
  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio.
  • Identifying CRISPR editing off-target sites | IDT.
  • Gene Editing Off-Target Analysis Service.
  • Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects.
  • Kinase Screening & Profiling Services.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH.
  • How can off-target effects of drugs be minimised?
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific tre
  • web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic.
  • Fail Early, Fail Fast - A Phenotypic Rescue Approach.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers.
  • Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
  • Are there experimental tests for off target effects in CRISPR?
  • Experimental methods for the detection of off-target editing by CRISPR-Cas9.
  • Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • What does rescue mean in the context of biological experiments?
  • Fail Early, Fail Fast - A phenotypic rescue approach. YouTube.
  • Avoid Species Differences: Rescue your drugs
  • Chemical strategies to overcome resistance against targeted anticancer therapeutics. NIH.
  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT. Dove Medical Press.

Sources

Technical Support Center: Enhancing Cell Permeability of 2-Pyridone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 2-pyridone compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of optimizing this privileged scaffold for enhanced cellular uptake.

Introduction: The 2-Pyridone Permeability Conundrum

2-Pyridone and its derivatives are recognized as "privileged scaffolds" in drug discovery due to their versatile biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Their unique physicochemical characteristics, such as the ability to act as both hydrogen bond donors and acceptors, contribute to their therapeutic potential.[1][2] However, these same properties can also present significant hurdles in achieving optimal cell permeability, a critical factor for a drug's bioavailability and efficacy.[4]

The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, which is influenced by the solvent environment, plays a crucial role in the molecule's polarity and interaction with the cell membrane.[2][5] Furthermore, the inherent polarity and potential for strong hydrogen bonding with the aqueous environment can hinder passive diffusion across the lipophilic cell membrane.[6][7]

This guide will address these challenges head-on, providing practical, evidence-based solutions to enhance the cell permeability of your 2-pyridone compounds.

Troubleshooting Guide

This section is formatted to address specific issues you may be encountering in your experiments.

Q1: My 2-pyridone compound exhibits low apparent permeability (Papp) in our standard Caco-2 assay. What are the likely causes and what steps can I take to troubleshoot this?

Low permeability in a Caco-2 assay, a widely used in vitro model for predicting human intestinal absorption, can stem from several factors.[8][9] Here’s a systematic approach to diagnosing and addressing the issue:

Potential Cause 1: High Polarity and/or Hydrogen Bonding Capacity

The 2-pyridone scaffold's ability to form multiple hydrogen bonds can lead to a high degree of solvation, making it energetically unfavorable to partition into the lipid bilayer of the cell membrane.[6][7]

Troubleshooting Steps:

  • Assess Lipophilicity: Determine the experimental LogD at physiological pH (7.4). A low LogD value often correlates with poor passive diffusion. The goal is to find a balance, as excessively high lipophilicity can lead to poor aqueous solubility and other liabilities.[10][11]

  • Structural Modification to Increase Lipophilicity:

    • Prodrug Approach: Masking the polar N-H or C=O groups with lipophilic moieties can significantly enhance permeability.[12][13][14] These promoieties are designed to be cleaved by intracellular enzymes, releasing the active parent drug. For instance, creating an ester or a carbamate at the pyridone nitrogen can be an effective strategy.[13][15]

    • Bioisosteric Replacement: Consider replacing polar functional groups on the periphery of the 2-pyridone core with more lipophilic isosteres, provided this does not negatively impact target engagement.[16]

  • Promote Intramolecular Hydrogen Bonding: Introducing substituents that can form intramolecular hydrogen bonds can "mask" the polar groups from the aqueous environment, effectively reducing the molecule's overall polarity and improving its membrane permeability.[17][18]

Potential Cause 2: Efflux by Transporters

Your compound might be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp, encoded by the MDR1 gene), which are highly expressed in Caco-2 cells.[19][20][21] This results in a low net flux from the apical (A) to the basolateral (B) side of the cell monolayer.

Troubleshooting Steps:

  • Conduct a Bi-directional Permeability Assay: Measure the permeability in both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[22][23]

  • Use Efflux Pump Inhibitors: Perform the Caco-2 assay in the presence of known P-gp inhibitors like verapamil or valspodar.[22] A significant increase in the A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that efflux pump.

  • Structural Modifications to Evade Efflux: While challenging, subtle structural modifications can sometimes reduce a compound's affinity for efflux transporters. This often involves iterative medicinal chemistry efforts.

Potential Cause 3: Poor Aqueous Solubility

If your compound precipitates in the assay buffer, its effective concentration at the cell surface will be lower than the nominal concentration, leading to an artificially low measured permeability.

Troubleshooting Steps:

  • Assess Kinetic Solubility: Determine the solubility of your compound in the assay buffer.

  • Formulation Strategies:

    • Use of Co-solvents: Low concentrations of biocompatible solvents like DMSO can be used, but their effect on cell monolayer integrity must be carefully monitored.[24]

    • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of poorly soluble and poorly permeable drugs.[25][26]

    • Nanoparticle Formulations: Encapsulating the compound in nanoparticles can enhance solubility and potentially facilitate cellular uptake through endocytic pathways.[27][28]

Q2: I have evidence that my 2-pyridone compound is a substrate for P-glycoprotein. What are my options?

Identifying your compound as a P-gp substrate is a critical step. Here’s a decision-making workflow:

Caption: Decision workflow for addressing P-gp efflux.

Detailed Explanation of Options:

  • Rational Drug Redesign: This is often the most desirable but also the most resource-intensive approach. The goal is to make structural modifications that reduce the compound's affinity for P-gp without compromising its activity at the intended target. This typically involves a multi-parameter optimization process.

  • Formulation Strategies: Advanced formulations, such as encapsulating the drug in nanoparticles, can sometimes alter the mechanism of cellular entry to endocytosis, thereby bypassing efflux pumps located at the apical membrane.[27]

  • Co-administration with a P-gp Inhibitor: While this can be effective, it raises concerns about potential drug-drug interactions and is generally less favored during early drug development.[29]

  • Accept Efflux and Focus on Potency: If the compound is exceptionally potent, it may be possible to achieve therapeutic concentrations despite efflux. However, this often necessitates higher doses, which can increase the risk of off-target effects.

Frequently Asked Questions (FAQs)

Q: What are the most critical physicochemical properties to consider when designing 2-pyridone derivatives with improved cell permeability?

A: The interplay of several properties is key. Here are the most critical ones:

Physicochemical PropertyImportance in Permeability of 2-PyridonesTarget Range (General Guidance)
Lipophilicity (LogD at pH 7.4) A primary driver of passive diffusion across the lipid membrane. Too low, and the compound won't partition into the membrane; too high, and it may have poor aqueous solubility and be trapped in the membrane.[10]1 - 3
Polar Surface Area (PSA) Represents the surface sum over all polar atoms. A lower PSA generally correlates with better permeability. The hydrogen bonding capacity of the 2-pyridone core contributes significantly to its PSA.[17]< 140 Ų
Molecular Weight (MW) Smaller molecules generally diffuse more readily.< 500 Da
Hydrogen Bond Donors (HBD) The N-H group of the 2-pyridone is a hydrogen bond donor. A high number of HBDs can negatively impact permeability.[1]≤ 5
Hydrogen Bond Acceptors (HBA) The C=O group is a hydrogen bond acceptor. Similar to HBDs, a high number of HBAs can be detrimental.[1]≤ 10
Aqueous Solubility Essential for ensuring the compound is in solution to be absorbed.> 10 µM in assay buffer

Q: How can the prodrug strategy be specifically applied to 2-pyridone compounds?

A: The prodrug approach is an excellent strategy for transiently masking the polar functionalities of the 2-pyridone ring.[12][13][14]

Prodrug_Strategy Pyridone 2-Pyridone Core N-H (Polar) C=O (Polar) Prodrug Permeable Prodrug Masked Polarity Pyridone->Prodrug Chemical Modification Promoieties { Lipophilic Promoieties | Esters | Carbamates | Phosphates} Promoieties->Prodrug Cell Cell Membrane Prodrug->Cell Enhanced Permeation Active_Drug { Active 2-Pyridone | Released inside cell} Cell->Active_Drug Enzymatic Cleavage

Caption: Prodrug strategy for enhancing 2-pyridone permeability.

The primary sites for modification on the 2-pyridone core are the nitrogen and oxygen atoms. By attaching a lipophilic promoiety that is cleavable by intracellular enzymes (e.g., esterases, phosphatases), you can create a more lipophilic prodrug that can more easily cross the cell membrane. Once inside the cell, the promoiety is cleaved, releasing the active 2-pyridone compound.

Q: Which in vitro permeability model is best for evaluating 2-pyridone compounds?

A: The choice of model depends on the specific question you are asking.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to assess a compound's intrinsic passive permeability without the complication of transporters.[4]

  • Caco-2 Cells: This is the gold standard for predicting oral absorption in humans.[8][9] Caco-2 cells form a polarized monolayer with tight junctions and express a range of transporters, including efflux pumps like P-gp. This model provides a more comprehensive assessment of permeability, including the potential for active transport.[22][23]

  • MDCK-MDR1 Cells: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are specifically used to determine if a compound is a substrate for P-gp.[22] This is a valuable tool for de-risking compounds identified as potential efflux substrates in the Caco-2 model.

For a thorough evaluation of 2-pyridone compounds, a tiered approach is recommended, starting with PAMPA for initial assessment of passive permeability, followed by Caco-2 assays for a more physiologically relevant evaluation.

Experimental Protocols

Protocol: Standard Caco-2 Bi-Directional Permeability Assay

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and analytical methods.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
  • Seed cells onto Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at an appropriate density.
  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[23]

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be within the laboratory's established range for intact monolayers.
  • Alternatively, assess the permeability of a low-permeability marker such as Lucifer yellow.[23]

3. Permeability Assay (A-to-B):

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
  • Prepare the test compound in HBSS at the desired concentration (typically with <1% DMSO). This is the donor solution.
  • Add the donor solution to the apical (A) side of the Transwell® insert.
  • Add fresh HBSS to the basolateral (B) side (the receiver compartment).
  • Incubate at 37°C on an orbital shaker.
  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment. Replace the removed volume with fresh HBSS.
  • At the end of the experiment, take a sample from the donor compartment.

4. Permeability Assay (B-to-A):

  • Follow the same procedure as above, but add the donor solution to the basolateral (B) side and sample from the apical (A) side.

5. Sample Analysis:

  • Quantify the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.[23]

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C0)
  • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
  • Calculate the efflux ratio:
  • Efflux Ratio = Papp (B-A) / Papp (A-B)

Controls:

  • High Permeability Control: Propranolol[23]

  • Low Permeability Control: Atenolol or Ranitidine[23]

References

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  • Zgurskaya, H. I., & Nikaido, H. (2000). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. Current Opinion in Microbiology, 3(5), 512-517.
  • PubChem. (n.d.). Pyridine. Retrieved from [Link]

  • Mohanraj, V. J., & Chen, Y. (2006). Nanoparticle-based targeted drug delivery. Journal of Biomedical Nanotechnology, 2(4), 341-356.
  • Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2015). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 4(1), 1-17.
  • Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., Pye, C. R., Furukawa, A., ... & Lokey, R. S. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11145-11155.
  • ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);.... Retrieved from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • Kourtesi, C., Ball, A. R., Huang, Y., & O'Neill, A. J. (2013). Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus. Antibiotics, 2(1), 28-46.
  • ResearchGate. (n.d.). Some 2-pyridone derivatives have important biological properties. Retrieved from [Link]

  • Manrique, P. D., López, C. A., Gnanakaran, S., Rybenkov, V. V., & Zgurskaya, H. I. (2023). New understanding of multidrug efflux and permeation in antibiotic resistance, persistence, and heteroresistance. Annals of the New York Academy of Sciences, 1519(1), 46-62.
  • Al-Baidani, A. R., Al-Jubori, S. S., & Al-Karagoly, H. K. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics, 11(11), 1530.
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in biological assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you achieve consistent and reliable experimental outcomes. Given the limited specific biological data publicly available for this compound, this guide synthesizes general best practices for small molecule screening with insights into potential challenges arising from its chemical structure as a pyridine derivative.

Part 1: Troubleshooting Guide - Navigating Inconsistent Assay Results

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Issue 1: High Background Signal or False Positives in Fluorescence-Based Assays

Question: We are observing a high background signal in our fluorescence-based assay when using 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, leading to a narrow assay window and potential false positives. What are the likely causes and how can we troubleshoot this?

Causality and Troubleshooting:

High background in fluorescence assays can stem from the compound itself, the assay components, or the detection method.[1][2][3] Pyridine-containing compounds can sometimes exhibit inherent fluorescent properties, which is a primary suspect for compound-related interference.

Troubleshooting Protocol:

  • Compound Interference Check:

    • Prepare a plate with your assay buffer and the compound at various concentrations.

    • Include wells with buffer only and wells with your positive and negative controls (without the test compound).

    • Read the plate on your fluorescence reader at the same excitation and emission wavelengths used for your assay.

    • Interpretation: A significant signal from the compound-only wells indicates intrinsic fluorescence.

  • Optimize Reagent Concentrations:

    • If the issue is not compound fluorescence, high concentrations of fluorescent substrates or antibodies can increase background.[2]

    • Perform a titration of your fluorescent reagents to find the optimal concentration that provides a good signal-to-noise ratio.

  • Enhance Washing Steps:

    • In cell-based assays, insufficient washing can leave behind unbound fluorescent reagents.[1]

    • Increase the number and stringency of wash steps after incubation with fluorescently labeled antibodies or dyes.

  • Incorporate a Quenching Step:

    • For tissue or cell samples with high autofluorescence, consider using a commercial quenching agent.[2]

Issue 2: Poor or Non-Reproducible Dose-Response Curves

Question: Our dose-response curves for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid are inconsistent between experiments, showing variable IC50/EC50 values. What could be causing this variability?

Causality and Troubleshooting:

Inconsistent dose-response curves often point to issues with compound solubility, stability, or pipetting accuracy.[3][4][5] Small molecules, especially those with limited characterization, require careful handling to ensure their integrity and accurate concentration in the assay.

Troubleshooting Workflow:

A Inconsistent Dose-Response B Check Compound Solubility A->B C Assess Compound Stability A->C D Verify Pipetting Accuracy A->D E Solubility Test Protocol B->E How? F Freeze-Thaw Study C->F How? G Calibrate Pipettes & Use Proper Technique D->G How? J Consistent Mixing D->J Solution H Pre-incubate Compound in Assay Buffer E->H Solution I Aliquot Stock Solutions F->I Solution

Caption: Troubleshooting logic for inconsistent dose-response curves.

Detailed Protocols:

  • Solubility Assessment:

    • Prepare a concentrated stock solution of the compound in 100% DMSO.[6]

    • Serially dilute the stock solution in your assay buffer to the highest concentration to be tested.

    • Incubate for a period similar to your assay's incubation time.

    • Visually inspect for precipitation or cloudiness. A spectrophotometric reading can also be used to detect light scattering from precipitates.

  • Stability Evaluation (Freeze-Thaw):

    • Prepare a fresh stock solution and aliquot it.

    • Subject one aliquot to multiple freeze-thaw cycles (e.g., 3-5 cycles).

    • Compare the activity of the cycled aliquot to a freshly thawed, single-use aliquot in your assay. A significant drop in potency suggests degradation.[5]

Issue 3: Lack of Expected Biological Activity

Question: We are not observing any biological effect of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in our assay, even at high concentrations. What are the potential reasons?

Causality and Troubleshooting:

The absence of activity can be due to a variety of factors, including compound inactivity, experimental setup flaws, or a mismatch between the compound's mechanism of action and the assay design.[6]

Systematic Troubleshooting Approach:

  • Confirm Compound Integrity:

    • Ensure the compound has been stored correctly (e.g., protected from light and moisture) and is within its expiration date.[7]

    • If possible, verify the identity and purity of your compound stock using analytical methods like LC-MS or NMR.

  • Re-evaluate Assay Conditions:

    • Enzyme Assays: Ensure substrate and cofactor (if any) concentrations are appropriate. For competitive inhibitors, substrate concentrations near the Km value increase sensitivity.[8][9] The reaction should be in the linear range.[10][11]

    • Cell-Based Assays: Verify the health and viability of your cells. The target protein should be expressed at sufficient levels. Ensure the incubation time is adequate for the compound to exert its effect.

  • Consider Off-Target Effects or Inappropriate Assay:

    • The compound may not be active against your specific target. If the target is unknown, the assay may not be suitable for detecting its activity.

    • Pyridine derivatives have been shown to have a wide range of biological activities, from antimicrobial to anticancer, by targeting various proteins.[12][13][14] If your assay is highly specific, you may be missing the compound's true effect.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store stock solutions of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

A1: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light and moisture.[7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous solvent like DMSO.[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[4][5]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects.[15][16] It is crucial to include a vehicle control (assay medium with the same final DMSO concentration as your test wells) in all experiments to account for any effects of the solvent.[17]

Q3: Could 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid be a Pan-Assay Interference Compound (PAIN)?

A3: While there is no specific information classifying this compound as a PAIN, its structure contains features that could potentially lead to non-specific interactions. The 2-oxo-1,2-dihydropyridine core is a known scaffold in medicinal chemistry.[18][19] It is always a good practice to perform counter-screens or secondary assays to confirm that the observed activity is specific to the intended target and not an artifact of assay interference.[20]

Q4: How can I ensure my experimental workflow is robust and self-validating?

A4: A self-validating workflow incorporates multiple checks and controls to ensure the reliability of the data.

A Start: Experimental Design B Compound QC (Purity, Identity) A->B C Assay Development (Z', S/N) A->C D Primary Screen B->D C->D E Hit Confirmation D->E F Dose-Response & IC50/EC50 E->F G Orthogonal Assay F->G Validate with different technology H End: Validated Hit G->H

Caption: A self-validating experimental workflow.

Key components include:

  • Initial Quality Control: Verifying the identity and purity of your compound.

  • Assay Validation: Establishing a robust assay with a good signal-to-noise ratio and Z-factor.

  • Appropriate Controls: Including positive, negative, and vehicle controls in every experiment.

  • Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection technology to rule out artifacts.[20]

Data Summary Table

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous, high-purity DMSOGood solubility for many organic molecules.
Stock Solution Storage -20°C or -80°C in single-use aliquotsMinimizes degradation from freeze-thaw cycles.[5]
Final DMSO Concentration < 0.5%Avoids solvent-induced cytotoxicity and off-target effects.[15][16]
Vehicle Control Match DMSO concentration in all wellsAccounts for any biological effects of the solvent.[17]
Compound Interference Check Run compound-only controlsIdentifies intrinsic fluorescence or other assay interference.[21]

References

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • de Oliveira, D. A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(2), 65-73.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]

  • Taşdemir, R. B., et al. (2021). The effect of dimethyl sulfoxide (DMSO) on cell viability: An overview of in vitro and in silico studies. Journal of Pharmaceutical and Biomedical Analysis, 199, 114030.
  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • University of California, San Diego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved from [Link]

  • ResearchGate. (2021, January 13). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3183.
  • Sola, I., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4038-4054.
  • Sola, I., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Saha, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15233-15256.
  • Ghorbani-Vaghei, R., et al. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Scientia Pharmaceutica, 87(3), 20.
  • Saha, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved from [Link]

  • El-Sehrawi, H., et al. (2016). Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents.
  • Li, Y., et al. (2021).
  • PubChem. (n.d.). 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][3][4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923.

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1][3]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597-4610.

  • Dyachenko, V. D., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 55(1), 84-86.
  • PubChem. (n.d.). Isopropanol. Retrieved from [Link]

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Technical Support Center: Optimizing Assay Conditions for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for optimizing the biological activity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing robust and reproducible assay conditions. We will move beyond simple protocols to explain the fundamental principles behind buffer optimization, empowering you to troubleshoot effectively and generate high-quality, reliable data.

The "activity" of a compound like 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is critically dependent on a precisely controlled in vitro environment. Whether this molecule acts as an enzyme inhibitor, a substrate, or a modulator of a protein-protein interaction, the surrounding buffer conditions dictate its behavior and the performance of your assay. This guide provides a systematic approach to defining the optimal pH, ionic strength, buffer species, and additives for your specific experimental system.

Troubleshooting Guide

This section addresses specific, common problems encountered during assay development in a question-and-answer format.

Q1: I'm observing very low or no activity. What are the most likely buffer-related causes?

This is a frequent issue in early-stage assay development. Before investigating compound stability or enzyme integrity, ensure the fundamental buffer parameters are not the root cause.

  • Incorrect pH: The pH of the assay buffer is the most critical parameter influencing enzyme activity.[1] The ionization states of amino acid residues in the enzyme's active site, as well as the charge of the substrate or compound itself, are dictated by pH. A deviation of even one pH unit from the optimum can lead to a dramatic loss of activity or complete inactivation.[1][2]

    • Troubleshooting Step: Perform a pH screen using a broad-range buffer system or a series of buffers with overlapping pKa values to identify the optimal pH for your enzyme.

  • Wrong Buffer Species: Not all buffers are inert. Some buffer components can directly interact with your enzyme or essential cofactors.[3][4] For example, phosphate buffers can precipitate divalent cations like Ca²⁺ and Mg²⁺, while Tris buffers contain a reactive primary amine that can interfere with certain reactions.[3][5] If your enzyme is a metalloenzyme, the choice of buffer is especially critical, as some can chelate the required metal ions.[4]

    • Troubleshooting Step: Test a panel of structurally different buffers (e.g., HEPES, PIPES, MES, Tris) at the presumed optimal pH to see if the buffer species itself is inhibitory.[4]

  • Suboptimal Ionic Strength: Electrostatic interactions are often crucial for substrate binding and catalytic function.[6][7] An incorrect ionic strength (controlled by the salt concentration) can either shield necessary charge interactions (if too high) or lead to non-specific binding and protein aggregation (if too low).[6][8][9]

    • Troubleshooting Step: Once an optimal pH and buffer are identified, titrate a neutral salt like NaCl or KCl (e.g., 0 mM to 250 mM) to determine the optimal ionic strength.

Q2: My assay results show high variability and poor reproducibility. How can the buffer be contributing to this?

High variability is a sign of an unstable or poorly controlled assay system. The buffer is often a key factor.

  • Inadequate Buffering Capacity: If the buffer concentration is too low (typically <25 mM), it may not be able to effectively resist pH shifts that occur during the reaction itself.[10] Many enzymatic reactions produce or consume protons, which will change the pH of a weakly buffered solution and introduce variability.[5]

    • Troubleshooting Step: Ensure your buffer concentration is appropriate, typically in the 50-100 mM range.[11] Verify that the chosen buffer's pKa is close to the assay's target pH, as this is where its buffering capacity is maximal.[5][10]

  • Temperature-Dependent pH Shift: The pKa of some buffers is highly sensitive to temperature.[3][10] Tris is a classic example; a Tris buffer prepared at room temperature (25°C) to pH 7.5 will have a pH of ~8.1 at 4°C or ~7.1 at 37°C.[11] If reagents are stored at different temperatures or the assay involves temperature shifts, this can lead to significant pH fluctuations and inconsistent results.[3]

    • Troubleshooting Step: Choose a buffer with a low pKa change per degree Celsius (ΔpKa/°C), such as HEPES or PIPES. Always pH your final buffer solution at the temperature at which the assay will be performed.[3][10]

  • Reagent Instability in Buffer: The enzyme or the compound of interest may be unstable in the chosen buffer over the course of the experiment, leading to a time-dependent loss of signal.

    • Troubleshooting Step: Conduct stability studies. Incubate the enzyme and the compound separately in the final assay buffer for the expected duration of the experiment. Measure activity at different time points to ensure both components remain stable.

Q3: The activity profile of my compound seems to change between experiments. Could this be a buffer issue?

Yes, this can absolutely be a buffer-related artifact. Apparent changes in parameters like IC50 values are often traced back to seemingly minor inconsistencies in buffer preparation.

  • Ionic Strength Variation: If the compound's interaction with its target has a significant electrostatic component, small changes in the salt concentration between experiments can alter its apparent affinity and potency.[7][9]

    • Troubleshooting Step: Standardize buffer preparation with a strict protocol. Always use a stock solution of a neutral salt (e.g., 5 M NaCl) to make final adjustments to ionic strength rather than relying solely on the buffer components.

  • Buffer-Compound Interaction: The buffer itself might be interacting with your compound. This is rare but possible, especially with complex organic buffers and certain classes of small molecules.

    • Troubleshooting Step: If you suspect an interaction, analyzing the compound's spectral properties in different buffers could reveal changes. If the problem persists, testing a completely different class of buffer (e.g., switching from a piperazine-based buffer like HEPES to a phosphate or Tris buffer) may be warranted.

Frequently Asked Questions (FAQs)

Q1: How do I systematically select the right buffer and pH for my assay?

A systematic approach is crucial for developing a robust assay.[12][13] The goal is to first find the optimal pH and then identify a buffer species that performs well at that pH without interfering with the reaction.

Workflow for Buffer & pH Optimization

G cluster_0 Phase 1: pH Screening cluster_1 Phase 2: Buffer Species Optimization cluster_2 Phase 3: Final Validation A Select Broad-Range Buffers (e.g., Citrate, Phosphate, Borate) or a Panel of 'Good's Buffers' B Prepare Buffers at a Range of pH Values (e.g., 4.0 to 9.0 in 0.5 unit increments) A->B C Run Initial Activity Assay Across the Full pH Range B->C D Plot Activity vs. pH Identify Approximate pH Optimum C->D E Select 3-4 Different Buffers with pKa values near the identified optimum D->E Use Optimal pH for next phase F Prepare Each Buffer Precisely at the Optimal pH E->F G Run Activity Assay in Parallel for Each Buffer Species F->G H Select Buffer with Highest Activity and Lowest Background Signal G->H I Confirm pH of Final Buffer at Assay Temperature H->I J Finalize Buffer Composition (pH, Species, Concentration) I->J

Caption: A systematic workflow for buffer optimization.

Q2: What are "Good's Buffers" and why are they preferred?

In 1966, Norman Good and his colleagues identified criteria for ideal biological buffers.[3][5] These criteria include:

  • pKa between 6.0 and 8.0: This range covers the optimal pH for most physiological reactions.[5]

  • High water solubility: Essential for use in aqueous biological systems.[3][5]

  • Membrane impermeability: Prevents the buffer from accumulating inside cells or organelles.[5]

  • Minimal salt effects: The buffer should not excessively alter the ionic strength of the system.[5]

  • Minimal interaction with metal ions: They should not chelate or precipitate essential metal cofactors.[3]

  • Biochemical inertness: They should be stable and not participate in or inhibit the enzymatic reaction.

Common examples include HEPES, PIPES, MES, and MOPS. While buffers like Tris and phosphate are widely used, they do not meet all of Good's criteria but are often suitable when their specific limitations are understood and controlled.[3]

Q3: How does ionic strength affect my assay, and how do I optimize it?

Ionic strength, a measure of the total ion concentration in a solution, influences electrostatic interactions within and between molecules.[6] Its effect on enzyme activity can be complex:

  • Shielding Charges: High ionic strength can weaken both attractive and repulsive electrostatic interactions between the enzyme and its substrate.[6][7] This can be beneficial or detrimental depending on the specific mechanism.

  • Altering Protein Structure: Changes in ionic strength can impact the enzyme's conformation and stability.[6]

  • Varying Effects: Some enzymes show increased activity with rising ionic strength, others show a decrease, and some exhibit a bell-shaped curve where activity is maximal at an intermediate ionic strength.[8][9][14]

Protocol: Optimizing Ionic Strength

  • Prepare Base Buffer: Make a concentrated stock (e.g., 2x) of your optimized buffer (species and pH) with no added salt .

  • Prepare Salt Stock: Make a high-concentration stock solution of a neutral salt (e.g., 5 M NaCl or KCl).

  • Set Up Titration: In your assay plate, add varying amounts of the salt stock to aliquots of your base buffer to create a gradient of final salt concentrations (e.g., 0, 25, 50, 100, 150, 200, 250 mM). Ensure the final concentration of the buffer and all other assay components remains constant.

  • Run Assay: Initiate the reaction and measure activity across the salt gradient.

  • Analyze Data: Plot activity versus salt concentration to determine the optimal ionic strength that provides the highest and most stable signal.

Q4: Should I include additives like detergents, reducing agents, or metal chelators in my buffer?

Additives can be essential for enzyme stability and to prevent non-specific interactions, but they must be used judiciously.

Additive TypeExamplesPurposeConsiderations
Detergents Tween-20, Triton X-100Prevent non-specific binding to surfaces and protein aggregation.Use the lowest effective concentration (typically 0.01% - 0.05%) as high levels can denature enzymes.
Reducing Agents DTT, β-mercaptoethanolMaintain cysteine residues in a reduced state, essential for some enzymes' activity and structure.Can interfere with certain assay formats (e.g., those using metal ions that can be reduced). DTT has a short half-life in solution.
Metal Chelators EDTA, EGTAScavenge inhibitory heavy metal contaminants from reagents.DO NOT USE if your enzyme requires divalent cations (e.g., Mg²⁺, Mn²⁺, Ca²⁺, Zn²⁺) for activity, as it will remove them.[15]
Stabilizing Agents Glycerol, BSAGlycerol can act as a cryoprotectant and protein stabilizer.[16] BSA is often used as a carrier protein to prevent enzyme loss due to adsorption to surfaces.[15]High concentrations of glycerol will increase viscosity. Ensure the BSA is protease-free.

Recommendation: The need for additives should be determined empirically. If you observe issues like signal drift, poor reproducibility, or loss of activity over time, systematically test the effect of adding one of these agents at a time.

References

  • Fiveable. (n.d.). Ionic Strength Definition. Fiveable. [Link]

  • Skou, J. C., Esmann, M. (1994). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. Journal of Biological Chemistry, 269(4), 2419-2426. [Link]

  • Singh, R., & Kumar, A. (2018). Effect of ionic strength of buffer on enzyme activity. ResearchGate. [Link]

  • Lin-Cereghino, J., et al. (2019). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. ResearchGate. [Link]

  • Castañeda-Agulló, M., et al. (1963). Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin. Journal of General Physiology, 46(4), 759-772. [Link]

  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. [Link]

  • Wilms, J., et al. (1981). The effect of pH and ionic strength on the steady-state activity of isolated cytochrome C oxidase. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 635(2), 294-302. [Link]

  • Bitesize Bio. (2025). What Makes a “Good” Laboratory Buffer?. [Link]

  • Markossian, S., et al. (Eds.). (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • Georgiou, C. D., & Papapostolou, I. (2017). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Molecules, 22(9), 1495. [Link]

  • Gray, C. J. (1988). Additives and Enzyme Stability. ResearchGate. [Link]

  • Patsnap Synapse. (2025). What Are the Applications of Biochemical Buffers in Enzyme Assays?. [Link]

  • ResearchGate. (2017). How to select the buffer system for pH studies?. [Link]

  • Georgiou, C. D., & Papapostolou, I. (2017). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

  • InfinixBio. (n.d.). Defining the Process of Assay Development and Validation. [Link]

  • Patsnap Eureka. (2025). Enzyme Stabilizers And Additives For Enhanced Longevity. [Link]

  • Le, T. T., et al. (2019). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 4(26), 21899-21907. [Link]

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Technical Support Center: Addressing Aggregation of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the common experimental challenge of compound aggregation. Due to its molecular structure—featuring a hydrophobic isopropyl group, a hydrogen-bonding carboxylic acid, and a planar pyridone ring—this compound has a propensity to self-associate in aqueous solutions, which can critically impact experimental reproducibility and interpretation.

This guide provides field-proven insights and validated protocols to help you identify, understand, and mitigate aggregation, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs of aggregation for this compound in my solution?

You may be encountering aggregation if you observe any of the following:

  • Visual Changes: The most obvious sign is visible precipitation, cloudiness, or turbidity in what should be a clear solution, especially after temperature changes or upon dilution into aqueous buffers.

  • Inconsistent Assay Results: High variability between replicate wells, poor dose-response curves, or a sudden loss of activity ("bell-shaped" curves) can indicate aggregation. At low concentrations, the compound is monomeric and active, but as concentration increases past the Critical Aggregation Concentration (CAC), colloids form that sequester the target protein non-specifically, leading to artifactual inhibition or loss of efficacy[1].

  • Filtration Issues: Difficulty passing the solution through standard 0.22 µm filters can suggest the presence of large, sub-visible aggregates.

Q2: Why is aggregation a critical issue for my research?

Aggregation is a primary source of experimental artifacts, particularly in high-throughput screening (HTS) and bioassays[2][3]. Colloidal aggregates, typically tens to hundreds of nanometers in size, can act as "promiscuous inhibitors" by sequestering proteins on their large surface area rather than through specific, stoichiometric binding to an active site[1][4][5]. This leads to false-positive "hits" that are not therapeutically relevant and waste significant downstream resources[2][6].

Q3: What is the most likely cause of the aggregation?

The aggregation of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is driven by its physicochemical properties:

  • pH and pKa: The carboxylic acid group is the primary driver of pH-dependent solubility. At a pH below its acid dissociation constant (pKa), the group is protonated (COOH) and uncharged, making the molecule less water-soluble and prone to aggregation via hydrogen bonding and hydrophobic interactions. The pKa for this molecule's carboxylic acid is estimated to be in the range of 3-5, similar to other pyridine carboxylic acids[7][8][9].

  • Hydrophobic Interactions: The isopropyl group provides a significant hydrophobic region that can drive molecules to associate in aqueous environments to minimize their exposure to water.

  • Concentration: Aggregation is a concentration-dependent phenomenon. Above the CAC, monomers rapidly self-assemble into larger colloidal particles[1].

Q4: Can I rescue a solution that has already precipitated?

Rescuing a precipitated solution is not recommended for quantitative experiments, as the final concentration will be unknown and the presence of residual micro-aggregates is likely. However, for qualitative purposes or re-dissolution, you can try gentle warming, sonication, or adding a solubilizing agent (e.g., adjusting pH with a dilute base, adding a co-solvent like DMSO). The preferred approach is always to prevent aggregation by preparing a stable stock solution from the outset.

Section 2: Troubleshooting Guides & Diagnostic Workflows

Guide A: My Compound Won't Dissolve or Is Precipitating

This guide addresses issues of poor solubility or unexpected precipitation upon dilution of a stock solution into an aqueous experimental buffer.

Root Cause Analysis Workflow

The following workflow will help you diagnose the underlying cause of solubility issues.

start Observation: Precipitation or Poor Solubility check_conc Is compound concentration above known solubility limit? start->check_conc check_ph Is buffer pH < (pKa + 1)? (Estimated pKa ≈ 3-5) check_conc->check_ph No sol_high_conc High concentration is the likely cause. check_conc->sol_high_conc Yes check_solvent Is the stock solvent miscible with the aqueous buffer? check_ph->check_solvent No sol_ph Low pH is the likely cause. Carboxylic acid is protonated. check_ph->sol_ph Yes sol_solvent Solvent mismatch is the likely cause. check_solvent->sol_solvent No action_conc Action: Lower concentration or perform solubility screen. sol_high_conc->action_conc action_ph Action: Increase buffer pH. See Protocol 1. sol_ph->action_ph action_solvent Action: Limit organic solvent in final solution to <1-5%. sol_solvent->action_solvent

Caption: Troubleshooting workflow for precipitation issues.

Protocol 1: pH Adjustment for Enhanced Solubility

The most effective way to solubilize this compound is to deprotonate the carboxylic acid group, rendering it a charged carboxylate that is significantly more water-soluble. This is achieved by adjusting the pH of the solution to be at least 1-2 units above the compound's pKa.

Objective: To prepare a clear, aggregate-free solution in an aqueous buffer.

Materials:

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Aqueous buffer of choice (e.g., PBS, HEPES, Tris)

  • 0.1 M NaOH and 0.1 M HCl solutions

  • Calibrated pH meter

Procedure:

  • Prepare a Slurry: Weigh the desired amount of the compound and add it to your chosen aqueous buffer at 90% of the final target volume. This will form a slurry or suspension.

  • Monitor pH: Place the beaker on a stir plate with a stir bar and insert a calibrated pH probe.

  • Titrate with Base: Slowly add 0.1 M NaOH dropwise to the stirring suspension.

  • Observe Dissolution: As the pH increases and surpasses the compound's pKa (target pH > 5.0), the solid will begin to dissolve.

  • Final pH Adjustment: Continue adding NaOH until all solid is dissolved and the solution is clear. Adjust to the final desired pH for your experiment, ensuring it remains in a range where the compound is soluble (e.g., pH 7.4).

  • Adjust Final Volume: Bring the solution to the final target volume with the buffer.

  • Filter: Filter the final solution through a 0.22 µm syringe filter to remove any potential dust or undissolved microparticles.

Causality: By raising the pH above the pKa, the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ is shifted to the right. The resulting carboxylate anion (R-COO⁻) is an ion and is much more readily solvated by polar water molecules, dramatically increasing solubility and preventing aggregation driven by the neutral, less polar acid form[10][11].

Guide B: Investigating Inconsistent Assay Results

If your compound shows variable or non-reproducible activity, sub-visible aggregation is a primary suspect. Dynamic Light Scattering (DLS) is the gold-standard technique for detecting these colloidal particles[4][12][13].

Protocol 2: Detection of Aggregates by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion[14]. Small, monomeric compounds will move rapidly, while large aggregates move slowly.

Objective: To determine if colloidal aggregates are present at experimental concentrations.

Materials:

  • Compound solution prepared in the final assay buffer.

  • Assay buffer as a blank control.

  • Low-volume DLS cuvette.

  • DLS instrument.

Procedure:

  • Sample Preparation: Prepare the compound at the highest concentration used in your assay in the exact final assay buffer, including all additives. Ensure the solution is equilibrated at the assay temperature.

  • Filtration: Filter both the sample and the buffer blank through a 0.22 µm filter directly into a clean, dust-free DLS cuvette. This step is critical to remove extrinsic contaminants.

  • Instrument Setup: Set the DLS instrument to the correct temperature and allow it to equilibrate.

  • Blank Measurement: First, measure the buffer blank to ensure there is no background scattering from buffer components. The result should show no significant particle populations.

  • Sample Measurement: Measure the compound solution. Collect multiple acquisitions to ensure the result is stable.

  • Data Interpretation:

    • Monomeric Solution (No Aggregation): The DLS will show no detectable particles or a very low, baseline signal. The expected hydrodynamic radius (Rh) of a small molecule monomer is typically <1 nm, which is at or below the detection limit of most DLS instruments[12][15].

    • Aggregated Solution: The DLS will report a particle population with an average size typically ranging from 50 nm to several hundred nanometers[1]. The presence of a peak in this range is a strong indicator of colloidal aggregation.

DLS Result Interpretation
Average Particle Size (d.nm) Interpretation
< 10 nmLikely monomeric; no significant aggregation.
10 nm - 1000 nmAggregation Confirmed. Colloidal particles are present.[1][4]
> 1000 nmLarge precipitates are present; solution is highly unstable.

Section 3: Proactive Formulation Strategy

The most robust solution to aggregation is to develop a formulation that keeps the compound stable and monomeric from the start.

Guide C: Preparing a Stable, Aggregate-Free Stock Solution

For many biological assays performed at neutral pH, relying on pH adjustment alone may not be sufficient, or the required pH may be incompatible with the experiment. In these cases, using a pharmaceutical-grade surfactant is a highly effective strategy[16][17].

Mechanism of Surfactant-Mediated Stabilization

Non-ionic surfactants, such as Polysorbate 80 (Tween 80), work by forming micelles in solution. The hydrophobic parts of the compound partition into the hydrophobic core of the micelle, while the hydrophilic regions remain exposed to the aqueous environment. This encapsulation prevents the compound from self-associating.

cluster_0 Without Surfactant cluster_1 With Surfactant M1 Monomer Agg Aggregate M1->Agg Hydrophobic Interaction M2 Monomer M2->Agg Micelle Micelle M3 Monomer M3->Micelle Encapsulation label_stable Stable Monomer in Micelle

Caption: Surfactants encapsulate hydrophobic molecules, preventing aggregation.

Protocol 3: Formulation with a Non-Ionic Surfactant

Objective: To prepare a high-concentration, stable stock solution that can be diluted into aqueous buffers without precipitation.

Materials:

  • 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • DMSO (optional, for initial wetting)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Polysorbate 80 (Tween 80) or other suitable surfactant (see table below).

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of your chosen buffer containing the surfactant. A typical starting concentration is 0.01% - 0.1% (w/v). For example, to make 10 mL of 0.05% Tween 80 in PBS, add 5 µL of Tween 80 to 10 mL of PBS. Mix thoroughly.

  • Weigh Compound: Weigh the required amount of the compound into a clean vial.

  • (Optional) Wetting Step: If the powder is very hydrophobic, add a very small volume of DMSO (e.g., 5-10 µL) to wet the powder and form a paste. This helps with initial dispersion.

  • Add Surfactant Solution: Add the surfactant-containing buffer to the vial.

  • Dissolve: Vortex and/or sonicate the vial until the compound is fully dissolved. Gentle warming may be used if necessary.

  • Storage: Store the stock solution as recommended (typically at -20°C or -80°C).

Important: Always run a "vehicle control" in your experiments containing the same final concentration of the surfactant (and DMSO, if used) to ensure it does not interfere with your assay.

Recommended Excipients for Formulation
Excipient Typical Starting Concentration
Polysorbate 80 (Tween 80)0.01% - 0.1% (w/v)
Polysorbate 20 (Tween 20)0.01% - 0.1% (w/v)
Pluronic F-680.02% - 0.2% (w/v)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1% - 10% (w/v)

References

  • Wyatt Technology. (2017, July 19). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. Available from: [Link]

  • Wyatt Technology. Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Available from: [Link]

  • CD BioSciences. Identification of Small-Molecule Aggregation. Available from: [Link]

  • Gomes, P. A., et al. (2020). Combating small molecule aggregation with machine learning. ResearchGate. Available from: [Link]

  • Aldeghi, M., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Royal Society Open Science. Available from: [Link]

  • Bolognesi, B., et al. (2016). Small molecule probes of protein aggregation. Current Opinion in Chemical Biology. Available from: [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • G-protein coupled receptor. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling. Available from: [Link]

  • Creative Biostructure. MagHelix™ Dynamic Light Scattering (DLS). Available from: [Link]

  • Lidstone, E. A., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Analytical Chemistry. Available from: [Link]

  • University of Illinois Urbana-Champaign. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Illinois Experts. Available from: [Link]

  • Shi, J., et al. (2014). Ligand–Receptor Interaction Catalyzes the Aggregation of Small Molecules To Induce Cell Necroptosis. Journal of the American Chemical Society. Available from: [Link]

  • La-VIE, S., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. Available from: [Link]

  • De, S., et al. (2023). Development of small molecules for disrupting pathological amyloid aggregation in neurodegenerative diseases. Exploration of Targeted Anti-tumor Therapy. Available from: [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid. Available from: [Link]

  • Unchained Labs. Dynamic Light Scattering (DLS). Available from: [Link]

  • Solubility of Things. Solubility of Pyridine-2-carboxylic Acid. Available from: [Link]

  • ChemBK. pyridine-4-carboxylic acid. Available from: [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • ACS Publications. (2021). Molecular Properties and Aggregation Behavior of Small-Molecule Acceptors Calculated by Molecular Simulation. ACS Omega. Available from: [Link]

  • RSC Publishing. (2024). The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide. Available from: [Link]

  • ResearchGate. (1997). Surfactant Limited Aggregation of Hydrophobic Molecules in Water. Available from: [Link]

  • TeachEngineering. (2024). Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals. Available from: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Wikipedia. Picolinic acid. Available from: [Link]

  • ResearchGate. (2016). Prediction of pKa values using the PM6 semiempirical method. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. Available from: [Link]

  • MDPI. (2024). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. Available from: [Link]

  • Jinjing Chemical. (2024). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?. Available from: [Link]

  • PubChem. 6-Oxo-1,2-dihydropyrimidine-3-carboxylic acid. Available from: [Link]

  • The Wolfson Centre for Applied Structural Biology. Molecular origins of surfactant-mediated stabilization of protein drugs. Available from: [Link]

  • PeerJ Preprints. (2016). Prediction of pKa values using the PM6 semiempirical method. Available from: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • ResearchGate. (2024). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Available from: [Link]

  • ChemRxiv. (2024). pKa predictions for arsonic acid derivatives. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2024). Comparative Analysis of pKa Predictions for Arsonic Acids. Available from: [Link]

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Technical Support Center: Improving Signal-to-Noise in Assays with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers utilizing 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 98483-00-2)[1][2]. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome challenges related to assay performance, specifically focusing on maximizing your signal-to-noise (S/N) ratio. A robust S/N ratio is the cornerstone of reliable data, ensuring that the measured signal is a true representation of the biological activity of interest and not an artifact of experimental conditions.

Section 1: Foundational Questions & Compound-Specific Issues

This section addresses initial concerns and potential issues stemming directly from the physicochemical properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Q1: My assay has a high background or low signal only when 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is present. Could the compound itself be the problem?

A1: Yes, this is a critical first question to investigate. Small molecules can interfere with assay detection systems, leading to false positives or negatives.[3][4] For your specific compound, a substituted dihydropyridine, you should primarily suspect two common interference mechanisms:

  • Autofluorescence: The compound itself may absorb light at your excitation wavelength and emit light in the detection range of your assay, creating a high background signal. This is a frequent issue in fluorescence-based assays, especially when the test compound is used at high concentrations (e.g., >10 µM) relative to the assay fluorophore.[3]

  • Fluorescence Quenching: The compound might absorb the energy from the excited fluorophore in your assay, preventing it from emitting light and leading to an artificially low signal (a false negative or weak positive).

Troubleshooting Action: Perform a direct autofluorescence and quenching check. See Protocol 1 for a step-by-step guide.

Q2: I'm seeing inconsistent results or precipitates in my wells. How should I handle the solubilization of this compound to prevent artifacts?

A2: Proper compound handling is crucial. Poor solubility and aggregation are major sources of assay interference.[3]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common solvent for compound libraries. Ensure your final DMSO concentration in the assay is consistent across all wells (including controls) and is low enough to not affect your biological target's activity (typically ≤1%, but this must be validated).[5]

  • Solubility Limit: Determine the solubility limit of your compound in the final assay buffer. If you are working near or above this limit, the compound may precipitate over time, scattering light and causing erratic readings.

  • Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt assay components.[3] Including a non-ionic detergent, such as Tween-20 or Triton X-100 (typically at 0.01%), in your assay buffer can help mitigate aggregation-based interference.[3][6]

Troubleshooting Action: Always run a vehicle control (assay buffer + same concentration of DMSO) to establish a baseline. Visually inspect plates for precipitation before reading. If aggregation is suspected, add a low concentration of a non-ionic detergent to your buffer.

Section 2: General Assay Optimization for Improved S/N

Even if the compound isn't directly interfering, a poorly optimized assay will have a low S/N ratio, making it difficult to discern true hits. Biochemical assay development is an iterative process of optimizing various parameters.[7]

Q3: My overall signal is very low, even in my positive control. Where do I start?

A3: A weak signal can stem from several sources. Systematically check the following:

  • Reagent Concentrations: The concentrations of your enzyme, substrate, or other critical reagents may be suboptimal.[7] For enzymatic assays, substrate concentration should ideally be at or below the Michaelis constant (Kₘ) to sensitively detect competitive inhibitors.[8]

  • Instrument Settings: Your plate reader's settings may not be optimized. Key parameters include gain, integration time, and focal height.[9][10] An incorrect gain setting can lead to poor quality data, while a mismatched filter set for your fluorophore is a common cause of low signal.[9]

  • Reagent Stability: Ensure your reagents, especially enzymes and light-sensitive probes, have not degraded. Avoid repeated freeze-thaw cycles.[11]

Troubleshooting Action: Begin by optimizing reader settings on a known positive control. Then, perform a reagent titration experiment to find the optimal concentrations. See Protocol 2 .

Q4: My background signal is unacceptably high and variable. What are the most common culprits?

A4: High background noise is a frequent challenge that directly reduces the S/N ratio. Common sources include:

  • Microplates: The choice of microplate is critical. For fluorescence assays, use solid black plates to minimize background and well-to-well crosstalk.[9][10] For luminescence, solid white plates are used to maximize signal reflection.[10][12] Plates can also become autofluorescent after prolonged exposure to ambient light; "dark adapting" them for 10-15 minutes before use can help.[12]

  • Assay Buffer & Media: Components in your buffer or cell culture media (e.g., phenol red, riboflavin) can be inherently fluorescent.[13] Prepare fresh buffers with high-purity reagents.

  • Contamination: Reagents can be contaminated with fluorescent or luminescent impurities.[9][12] In cell-based assays, microbial contamination can also generate a high background.[14]

Troubleshooting Action: Run a "reagents-only" blank on the appropriate plate type to diagnose background from the buffer and plates. If the background is still high, test each reagent individually.

Troubleshooting Workflow for Low S/N Ratio

The following diagram outlines a logical workflow for diagnosing and fixing S/N issues.

TroubleshootingWorkflow Start Low S/N Ratio CheckCompound Step 1: Check Compound Interference Start->CheckCompound Autofluorescence Autofluorescence or Quenching? CheckCompound->Autofluorescence CheckAssay Step 2: Check General Assay Optimization Reagents Reagent Concentration Suboptimal? CheckAssay->Reagents CheckAdvanced Step 3: Advanced Troubleshooting FalsePositive Reproducible but False Positive? CheckAdvanced->FalsePositive Solubility Solubility or Aggregation? Autofluorescence->Solubility No RunProtocol1 Run Protocol 1: Interference Check Autofluorescence->RunProtocol1 Yes Solubility->CheckAssay No ImproveHandling Improve Solubility, Add Detergent Solubility->ImproveHandling Yes Buffer Buffer or Conditions Not Optimized? Reagents->Buffer No RunProtocol2 Run Protocol 2: Reagent Titration Reagents->RunProtocol2 Yes Instrument Instrument Settings Incorrect? Buffer->Instrument No RunProtocol3 Run Protocol 3: Buffer Optimization Buffer->RunProtocol3 Yes Instrument->CheckAdvanced No OptimizeReader Optimize Gain, Filters, Plate Type Instrument->OptimizeReader Yes RunCounterscreen Run Counterscreen (Target-free Assay) FalsePositive->RunCounterscreen Yes Success S/N Ratio Improved FalsePositive->Success No RunProtocol1->CheckAssay ImproveHandling->CheckAssay RunProtocol2->Buffer RunProtocol3->Instrument OptimizeReader->CheckAdvanced RunCounterscreen->Success

Caption: A step-by-step workflow for troubleshooting low signal-to-noise ratios.

Section 3: Advanced Troubleshooting & Data Interpretation
Q5: I've optimized my assay, but this compound still shows activity. How can I be sure it's a true hit and not an artifact?

A5: This is where secondary and counter-screens become essential. Reproducible, concentration-dependent activity can still be an artifact of compound interference.[3] A "false positive" is a compound that appears active in an assay but does not actually interact with the biological target of interest.[3][4]

Troubleshooting Action:

  • Orthogonal Assays: Test the compound in a different assay format that measures the same biological endpoint but uses a different detection technology (e.g., switch from a fluorescence-based assay to a label-free detection method).

  • Counter-Screens: A counter-screen is designed specifically to identify interference.[3] The simplest form is to run the assay in the complete absence of the primary biological target (e.g., no enzyme). If the compound still produces a signal, it is a direct interferent.

Diagram: Mechanisms of Assay Interference

This diagram illustrates how a test compound can disrupt a typical fluorescence-based assay.

InterferenceMechanisms cluster_assay Standard Assay cluster_interference Interference by Test Compound Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Compound Test Compound (e.g., Dihydropyridine) Excitation->Compound absorbs Emission Detected Signal Fluorophore->Emission Fluorophore->Compound energy transfer Autofluorescence False Signal (Autofluorescence) Compound->Autofluorescence emits Quenching Compound->Quenching

Caption: How a test compound can generate false signals or quench the true signal.

Section 4: Key Experimental Protocols
Protocol 1: Compound Autofluorescence & Quenching Check

Objective: To determine if 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid interferes with the assay's detection method.

Methodology:

  • Prepare a dilution series of your compound in the final assay buffer (with DMSO normalized) at concentrations ranging from your highest screening concentration down to zero.

  • Dispense this series into two sets of wells on the appropriate microplate (e.g., solid black for fluorescence).

  • For Autofluorescence: In the first set of wells, add only the assay buffer.

  • For Quenching: In the second set of wells, add your complete positive control reaction mixture (containing the fluorophore at its final concentration).

  • Incubate the plate under standard assay conditions (time, temperature).

  • Read the plate using the same instrument settings as your primary assay.

Data Interpretation:

  • Autofluorescence: If you see a dose-dependent increase in signal in the "autofluorescence" wells (compound + buffer only), your compound is autofluorescent.

  • Quenching: If you see a dose-dependent decrease in signal in the "quenching" wells compared to the well with no compound, your compound is quenching the assay signal.

Protocol 2: Reagent Titration Matrix

Objective: To determine the optimal concentrations of key reagents (e.g., enzyme and substrate) to maximize the S/N ratio.[7]

Methodology:

  • Design a matrix experiment. On the x-axis of a 96-well plate, create a serial dilution of Enzyme (e.g., 8 concentrations).

  • On the y-axis, create a serial dilution of Substrate (e.g., 12 concentrations).

  • Initiate the reaction and incubate for a fixed time, representative of your planned screening protocol.

  • Add detection reagents and read the plate.

  • For each well, calculate the S/B ratio (Signal of well / Signal of "no enzyme" control).

Data Interpretation:

  • Plot the results as a 3D surface or a heat map.

  • Identify the concentration pair that provides the best balance of a robust signal and low cost, often referred to as the "sweet spot." This is typically the lowest enzyme concentration that gives a maximal or near-maximal signal window.[5]

ParameterRecommended Starting RangeRationale
Enzyme 0.1x to 10x previously reported concentrationTitration is essential to find the lowest concentration that provides a robust signal, saving on costly reagents.[5]
Substrate 0.2x to 5.0x KₘFor inhibitor screening, a concentration at or below Kₘ increases sensitivity to competitive inhibitors.[8]
Detergent (e.g., Tween-20) 0% to 0.1%Mitigates compound aggregation and prevents protein absorption to plasticware.[6]
DMSO 0.1% to 2%Must be kept constant and tested for tolerance by the assay system.[5]

Table 1: Recommended starting concentrations for assay optimization parameters.

References
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235–256. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]

  • Iversen, P. W., et al. (2012). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Evident Scientific. Signal-to-Noise Considerations. [Link]

  • Harvey, D. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025, June 7). A Framework to enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy. bioRxiv. [Link]

  • Agilent. Tips for Improved Luminescence Performance. [Link]

  • Stork, D., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(8), 847-857. [Link]

  • Sicho, M., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802. [Link]

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  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Sicho, M., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ResearchGate. [Link]

  • ResearchGate. (2020, February 14). What causes high background in cell based assays?. [Link]

  • ResearchGate. Optimization of assay parameters (A) Enzyme concentration. [Link]

  • ResearchGate. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. [Link]

  • Coussens, N. P. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays [Video]. YouTube. [Link]

  • Yasgar, A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. Archiv der Pharmazie, 348(11), 824-834. [Link]

  • National Institutes of Health (NIH). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

Sources

"handling and storage recommendations for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical and safety information for the handling and storage of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 98483-00-2). The recommendations herein are grounded in established principles of chemical safety and laboratory practice, tailored to the structural characteristics of this compound.

Quick Reference: Chemical Properties

PropertyValueSource
CAS Number 98483-00-2[1][2][3]
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol [2][3]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[3]

Frequently Asked Questions (FAQs)

Section 1: Storage and Stability

Q1: What are the optimal storage conditions for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid to ensure its long-term stability?

A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Based on the carboxylic acid and pyridine moieties, the compound may be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5][6][7] Therefore, storage in a desiccator or with a desiccant is highly recommended to prevent degradation.[5][6] Protect the compound from direct light and sources of heat.

Q2: Is this compound sensitive to air or moisture? What precautions should I take?

Q3: What is the expected shelf life of this compound?

A3: The shelf life can vary depending on the supplier and storage conditions. For specific information, it is best to consult the manufacturer's documentation or contact their technical service with the lot number of the product.[10] As a general practice for older reagents, it is advisable to verify the compound's purity (e.g., via NMR) before use in critical applications.[10]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Q4: What are the primary hazards associated with handling 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

A4: According to GHS classifications, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] As with many pyridine derivatives, it is important to avoid inhalation of dust and direct contact with skin and eyes.[9][11][12] Finely dispersed particles of similar compounds can also form explosive mixtures in the air.[12]

Q5: What personal protective equipment (PPE) is mandatory when working with this compound?

A5: A comprehensive PPE protocol is essential for safe handling. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8][9][11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).[9] Always inspect gloves before use and wash hands thoroughly after handling.

  • Body Protection: A laboratory coat or apron is required. For larger quantities or in case of potential spills, chemical-resistant overalls may be necessary.[8][9]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[8][11] If a fume hood is not available or if dust levels are high, a NIOSH-approved particulate respirator should be used.[11]

Q6: What are the proper procedures for cleaning up a minor spill of this compound?

A6: For minor spills of the solid material, first ensure the area is well-ventilated and personnel are wearing appropriate PPE.[9] Carefully sweep the spilled substance into a covered container for disposal.[12] Avoid generating dust.[8][12] If appropriate, you can moisten the material slightly to prevent it from becoming airborne.[12] The spill area should then be cleaned with a suitable solvent and the cleaning materials disposed of as hazardous waste.

Section 3: Dissolution and Solution Stability

Q7: What solvents are recommended for dissolving 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

A7: While specific solubility data for this compound is limited, related pyridine carboxylic acids and compounds with similar functional groups are often soluble in polar organic solvents. Good starting points for solubility testing would include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols such as methanol or ethanol.[13] Solubility in aqueous solutions may be pH-dependent due to the carboxylic acid group.

Q8: I am having trouble dissolving the compound. What can I do?

A8: If you encounter solubility issues, consider the following troubleshooting steps:

  • Gentle Heating: Gently warming the solution may increase the rate of dissolution.

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance solubility.

  • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact the solubility of carboxylic acids. Increasing the pH with a suitable base will deprotonate the carboxylic acid, forming a more soluble salt.

  • Solvent System: A co-solvent system, such as a mixture of an organic solvent and water, may be effective.[14]

Q9: How stable is this compound once in solution? Should I prepare fresh solutions for each experiment?

A9: The stability of the compound in solution is not well-documented and can be highly dependent on the solvent, pH, and storage conditions (light, temperature). As a best practice and to ensure experimental reproducibility, it is strongly recommended to prepare solutions fresh for each use. If storage is necessary, store solutions at low temperatures (-20°C or -80°C), protected from light, and consider aliquoting to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent Experimental Results
  • Potential Cause: Compound degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the compound has been stored in a cool, dry place, away from light, and in a tightly sealed container, preferably in a desiccator.[4][5][6]

    • Assess Purity: If the compound has been stored for an extended period, its purity may be compromised. Consider re-analyzing the compound's identity and purity using techniques like NMR or LC-MS.[10]

    • Fresh Stock: If degradation is suspected, use a fresh, unopened vial of the compound for your experiments.

Issue 2: Difficulty Achieving Complete Dissolution
  • Potential Cause: Poor solubility in the chosen solvent or presence of impurities.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to addressing solubility challenges.

G start Start: Dissolution Issue check_purity Is the compound's purity confirmed? start->check_purity repurify Consider repurification or a new batch of the compound. check_purity->repurify No solvent_choice Is the solvent appropriate? check_purity->solvent_choice Yes repurify->start try_polar_aprotic Try polar aprotic solvents (e.g., DMSO, DMF). solvent_choice->try_polar_aprotic No sonicate_heat Apply gentle heating or sonication? solvent_choice->sonicate_heat Yes try_polar_aprotic->sonicate_heat apply_energy Gently warm or sonicate the solution. sonicate_heat->apply_energy No adjust_ph Is the solvent aqueous? sonicate_heat->adjust_ph Yes apply_energy->adjust_ph apply_energy->adjust_ph Still issues end_success Success: Compound Dissolved apply_energy->end_success Success modify_ph Adjust pH to deprotonate the carboxylic acid. adjust_ph->modify_ph Yes consult_lit Consult literature for solubility data on analogous compounds. adjust_ph->consult_lit No modify_ph->end_success end_fail Contact Technical Support consult_lit->end_fail

Caption: Troubleshooting workflow for dissolution issues.

References

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [Link]

  • Hygroscopy. Wikipedia. [Link]

  • Safe handling and storage of chemicals. (2025). Sciencemadness Wiki. [Link]

  • 2,6-Pyridinedicarboxylic acid Safety Data Sheet. Bio-Rad. [Link]

  • How To: Store Reagents. University of Rochester, Department of Chemistry. [Link]

  • Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. Cole-Parmer. [Link]

  • ICSC 1702 - NICOTINIC ACID. Inchem.org. [Link]

  • Solubility for Common Extractable Compounds. American Pharmaceutical Review. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Isopropanol. PubChem. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]

  • Degradation kinetics and pathways of isopropyl alcohol by microwave-assisted oxidation process. ResearchGate. [Link]

  • SOLUBILITY DATA SERIES. IUPAC. [Link]

  • 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. PubChem. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for validating the biological activity of novel small molecules, using 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a primary example. The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is of significant interest in medicinal chemistry.[1][2] This document outlines a systematic approach to characterize the compound's mechanism of action, positing it as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, a critical target for stimulating erythropoiesis.[3][4] We present a direct comparison with Daprodustat, a clinically approved PHD inhibitor, and provide detailed, self-validating protocols for biochemical and cell-based assays to establish potency and cellular efficacy.[5][6] The experimental workflow is designed for researchers in drug discovery and chemical biology to rigorously assess novel chemical entities.

Introduction: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen (hypoxia) is a fundamental process orchestrated by the master transcription factor, Hypoxia-Inducible Factor (HIF).[7] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for proteasomal degradation. This process is initiated by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes, with PHD2 being the primary regulator.[8][9] PHDs hydroxylate specific proline residues on HIF-α, allowing it to be recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its destruction.[10]

In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity.[7] This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hundreds of genes by binding to Hypoxia-Responsive Elements (HREs).[4][11] These genes are crucial for adaptation to low oxygen and are involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGF), and metabolic reprogramming.[7][10]

Pharmacological inhibition of PHD enzymes mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of this adaptive pathway.[5] This mechanism is the basis for a new class of oral drugs for treating anemia associated with chronic kidney disease (CKD), offering an alternative to injectable erythropoiesis-stimulating agents (ESAs).[4][12]

Our focus compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (termed 'Compound X' hereafter), belongs to a chemical class with known biological activities.[1][13] This guide details the necessary experiments to validate its hypothesized activity as a PHD inhibitor, comparing it directly to Daprodustat , a well-characterized and approved therapeutic agent that functions via this mechanism.[5][14]

Part 1: Biochemical Validation - Direct PHD2 Enzyme Inhibition

The first critical step is to determine if Compound X directly inhibits the catalytic activity of the primary HIF-α regulating enzyme, PHD2. This is achieved through a biochemical assay using recombinant human PHD2.

Causality of Experimental Design: An in vitro enzyme assay provides the cleanest assessment of direct target engagement. By isolating the enzyme, substrate, and co-factors, we can measure the compound's ability to inhibit the hydroxylation reaction without confounding cellular factors like membrane permeability or off-target effects. The output, an IC50 value, provides a quantitative measure of potency that can be directly compared to a reference compound.

Experimental Workflow: PHD2 Inhibition Assay

G P1 Prepare Assay Buffer (e.g., Tris-HCl, Ascorbate, Fe(II)) R1 Combine PHD2, Buffer, and Inhibitor (Compound X or Daprodustat) P1->R1 P2 Prepare Recombinant Human PHD2 Enzyme P2->R1 P3 Prepare HIF-1α Peptide Substrate (e.g., CODD) R3 Initiate Reaction by adding 2-Oxoglutarate and HIF-1α Peptide P3->R3 P4 Prepare Compound X and Daprodustat Serial Dilutions P4->R1 R2 Pre-incubate to allow Inhibitor-Enzyme Binding R1->R2 R2->R3 R4 Incubate at 37°C (e.g., 60 minutes) R3->R4 R5 Stop Reaction (e.g., with EDTA or Acetonitrile) R4->R5 D1 Detect Hydroxylated Peptide (e.g., Mass Spectrometry or Fluorescence-based Assay) R5->D1 D2 Calculate Percent Inhibition Relative to DMSO Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the biochemical PHD2 inhibition assay.

Detailed Protocol: PHD2 Biochemical Assay

This protocol is adapted from standard mass spectrometry-based methods for assessing PHD2 activity.[15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeSO₄, 1 mM Ascorbic Acid. Prepare fresh.

    • Enzyme Solution: Recombinant human PHD2 diluted in assay buffer to a final concentration of 2 nM.

    • Substrate Mix: 2 mM 2-oxoglutarate and 1 µM HIF-1α CODD peptide substrate.

    • Test Compounds: Prepare 10-point, 3-fold serial dilutions of Compound X and Daprodustat in DMSO, starting from 1 mM.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of each compound dilution (or DMSO for control).

    • Add 50 µL of the Enzyme Solution to each well.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[16]

    • Initiate the reaction by adding 50 µL of the Substrate Mix to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 100 µL of acetonitrile.

  • Detection and Analysis:

    • Analyze the samples via mass spectrometry (e.g., MALDI-TOF or LC-MS) to quantify the ratio of hydroxylated to non-hydroxylated HIF-1α peptide.[15]

    • Calculate percent inhibition for each concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Potency

The results should be summarized to directly compare the biochemical potency of Compound X against the known inhibitor, Daprodustat.

CompoundPHD2 IC50 (nM) [95% CI]
Compound X [Experimental Value]
Daprodustat 25 - 70 nM[3][14]
Negative Control (Inactive Analog) > 100,000 nM

This table presents hypothetical data for Compound X alongside literature values for the comparator.

Part 2: Cell-Based Validation - HIF-1α Stabilization and Target Gene Upregulation

Demonstrating direct enzyme inhibition is essential, but it does not guarantee activity in a cellular environment. Cell-based assays are required to assess the compound's ability to cross the cell membrane, engage the target in a complex milieu, and elicit the desired downstream biological response.

Causality of Experimental Design: This multi-step validation follows the biological signaling cascade. First, we use Western blotting to visually confirm the stabilization of the direct downstream protein, HIF-1α.[17] This confirms target engagement in a cellular context. Second, we use quantitative RT-PCR (qRT-PCR) to measure the expression of a known HIF-1α target gene, VEGF.[18][19] This validates that the stabilized HIF-1α is transcriptionally active and produces the intended functional outcome.

The HIF-1α Signaling Pathway: Normoxia vs. PHD Inhibition

Caption: HIF-1α regulation under normoxia versus PHD inhibition.

Protocol 2.1: Western Blot for HIF-1α Stabilization

This protocol is designed to qualitatively and semi-quantitatively measure the accumulation of HIF-1α protein in cells treated with the test compounds.[20]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa, HEK293, or Hep3B) in 6-well plates and grow to 80-90% confluency.[8][17]

    • Treat cells for 4-6 hours with Compound X or Daprodustat at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.

    • Critical Control: A positive control for HIF-1α stabilization, such as treatment with CoCl₂ (100 µM) or incubation in a hypoxic chamber (1% O₂), is essential.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent degradation, keep samples on ice.[21]

    • Harvest lysates and determine protein concentration using a BCA assay.[17]

  • Electrophoresis and Blotting:

    • Load 20-40 µg of total protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.

    • Detect bands using an ECL substrate and image the blot.

    • Loading Control: Strip and re-probe the membrane for a loading control like β-actin or α-tubulin to ensure equal protein loading.

Protocol 2.2: qRT-PCR for VEGF Gene Expression

This protocol quantifies the transcriptional upregulation of a key HIF-1α target gene, VEGF.[18][22]

  • Cell Culture and Treatment:

    • Treat cells as described in Protocol 2.1, but extend the incubation time to 16-24 hours to allow for robust transcriptional changes.

  • RNA Extraction and cDNA Synthesis:

    • Wash cells with PBS and lyse using a reagent like TRIzol.

    • Extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for VEGF and a housekeeping gene (e.g., GAPDH or ACTB).

    • Run the qPCR assay on a real-time PCR system.

    • Calculate the relative fold change in VEGF expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO vehicle control.[19]

Data Presentation: Comparative Cellular Activity

Summarize the cellular data to compare the efficacy and potency of Compound X with Daprodustat.

Table 2.1: HIF-1α Stabilization (Western Blot Densitometry)

Compound Concentration (µM) Relative HIF-1α Level (Fold Change vs. DMSO)
DMSO Control - 1.0
Compound X 1 [Experimental Value]
10 [Experimental Value]
Daprodustat 1 [Experimental Value]
10 [Experimental Value]

| Hypoxia (1% O₂) | - | [Experimental Value] |

Table 2.2: VEGF mRNA Upregulation (qRT-PCR)

Compound EC50 (µM) [95% CI] Max Fold Induction
Compound X [Experimental Value] [Experimental Value]

| Daprodustat | [Experimental Value] | [Experimental Value] |

Tables present hypothetical data structures for clear comparison.

Part 3: Comparative Analysis and Discussion

The synthesis of biochemical and cellular data is crucial for a complete understanding of the compound's activity.

  • Potency vs. Efficacy: The biochemical IC50 from Part 1 measures potency (the concentration required to inhibit the enzyme). The cell-based EC50 from Part 2 measures the effective concentration required to produce a biological response. A significant rightward shift in the EC50 compared to the IC50 may suggest issues with cell permeability or metabolic instability.

  • Mechanism Confirmation: A strong correlation between HIF-1α protein stabilization (Western blot) and the upregulation of its target gene VEGF (qRT-PCR) provides robust evidence that Compound X acts through the intended HIF pathway.[7][8]

  • Benchmarking Against Daprodustat: The primary goal is to compare the performance of Compound X directly against Daprodustat. Is it more potent in the biochemical assay? Does it show greater efficacy (higher maximal induction of VEGF) in the cellular assay? These comparisons are vital for determining if the novel compound offers any advantages over the established alternative.

  • Trustworthiness of the Data: The described protocols are self-validating. The inclusion of a positive control (hypoxia or CoCl₂) ensures that the cellular systems are responsive. The negative vehicle control (DMSO) establishes the baseline. The reference compound (Daprodustat) validates the assay's ability to detect known inhibitors. Finally, the use of a loading control in the Western blot ensures that observed changes in HIF-1α are not due to sample loading errors.

Conclusion

This guide provides a rigorous, multi-faceted strategy for validating the biological activity of a novel compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, as a putative PHD inhibitor. By integrating direct biochemical inhibition assays with functional cell-based readouts of protein stabilization and target gene expression, researchers can confidently characterize the compound's mechanism of action. The direct comparison against a clinically relevant standard, Daprodustat, provides the necessary context to evaluate its potential as a lead candidate for further drug development.

References

  • Benchchem. (n.d.). An In-depth Technical Guide on PHD Inhibition for HIF-1α Stabilization.
  • Abbey, M., et al. (2018). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials.
  • Novus Biologicals. (n.d.). Western Blot protocol for HIF-1 alpha Antibody (NB100-479).
  • Krock, B. L., et al. (2011). Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. PubMed Central.
  • Novus Biologicals. (n.d.). Western Blot Protocol Specific for HIF-1alpha Antibody (NB100-105).
  • MtoZ Biolabs. (n.d.). How to Effectively Detect HIF-1α Protein in Western Blot Analysis?.
  • Hasegawa, S., et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia.
  • MDPI. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl....
  • PubMed. (n.d.). RT-PCR method to quantify vascular endothelial growth factor expression.
  • Patsnap Synapse. (2024). What is the mechanism of Daprodustat?.
  • BioTechniques. (2001). RT-PCR Method to Quantify Vascular Endothelial Growth Factor Expression.
  • Patsnap Synapse. (2023). A Comprehensive Review of Daprodustat's R&D Innovations and Drug Target Mechanism.
  • PMC. (n.d.). Daprodustat.
  • Pharmacology. (2024). Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease.
  • PubChem. (n.d.). Daprodustat.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays to Determine HIF Stabilizer Activity.
  • PubMed. (n.d.). Quantitative RT-PCR assay for VEGF mRNA in human tumors of the kidney.
  • Abcam. (n.d.). HIF-1 alpha Western Blot Protocol.
  • ProQuest. (n.d.). Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α.
  • Frontiers. (n.d.). Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases.
  • Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond.
  • PMC. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Anticancer Research. (n.d.). VEGFR-3, VEGF-C and VEGF-D mRNA Quantification by RT-PCR in Different Human Cell Types.
  • Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
  • PubMed. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein.
  • Endocrine Abstracts. (n.d.). Quantitative RT-PCR (qRT-PCR) as an early stage bioassay for vascular endothelial growth factor (VEGF).
  • MDPI. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • Journal of Cell Biology. (2025).
  • PMC. (n.d.). Time-dependent inhibition of PHD2.
  • PubMed. (2019).
  • ResearchGate. (2019).
  • PMC. (n.d.). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis.
  • PMC. (2025). Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer.

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Comparison Guide: A Multi-Faceted Approach to Confirming the Mechanism of Action of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, in-depth framework for elucidating and confirming the mechanism of action (MoA) of the novel small molecule, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. We move beyond a simple listing of techniques to present an integrated, logical workflow. Each step is designed to build upon the last, creating a self-validating cascade of evidence from unbiased discovery to precise biochemical characterization.

Introduction: The Imperative of MoA Confirmation

The compound 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid belongs to the pyridine carboxylic acid class. This scaffold is present in numerous approved drugs and is known to be a versatile pharmacophore for enzyme inhibition.[1][2][3] Derivatives have been shown to inhibit a wide range of enzymes, including kinases, proteases, and metalloenzymes such as dioxygenases.[2][4] Given this chemical precedent, a primary hypothesis is that our compound functions as an enzyme inhibitor.

However, assuming a mechanism based on structural analogy is insufficient for modern drug development. A rigorous, multi-pronged experimental approach is required to definitively identify the molecular target(s), validate direct physical engagement in a cellular context, and characterize the functional consequences of this interaction. This guide outlines a three-phase strategy to achieve this with a high degree of scientific certainty.

Phase 1: Unbiased Target Identification - Casting a Wide Net

The foundational step in any MoA study for a novel compound is to identify its molecular target without preconceived bias. We will employ two complementary, powerful strategies: one based on genetics and the other on chemical proteomics. This dual approach provides orthogonal evidence, significantly strengthening the confidence in any identified candidates.

1.1. Genetic Approach: CRISPR-Cas9 Functional Genomic Screening

CRISPR-Cas9 screening is a revolutionary tool for unbiasedly identifying genes that functionally interact with a small molecule.[5][6] By creating a population of cells where each cell has a single gene knocked out, we can identify which genetic perturbations alter the cellular response to our compound.[7][8][9]

Core Principle:

  • Resistance Screen: Cells with a knockout of the drug's direct target (or essential pathway members) may survive treatment, while the general cell population dies.

  • Sensitization Screen: Knockout of genes that confer resistance to the compound will lead to their depletion from the population upon treatment.

Experimental Workflow: CRISPR-Cas9 Screening

cluster_0 CRISPR-Cas9 Screening Workflow A 1. Library Transduction Infect Cas9-expressing cells with a genome-wide sgRNA library. B 2. Antibiotic Selection Select for successfully transduced cells. A->B C 3. Population Splitting Divide cell population into two cohorts. B->C D 4. Treatment Treat one cohort with Vehicle (DMSO), the other with the compound at a lethal dose (e.g., LD80). C->D E 5. Cell Harvesting & gDNA Extraction Grow cells for a defined period and extract genomic DNA from both cohorts. D->E F 6. Sequencing & Analysis Amplify and sequence sgRNA cassettes. Compare sgRNA frequency between treated and vehicle groups to identify 'hits'. E->F

Caption: High-level workflow for a CRISPR-Cas9 negative selection screen.

Causality and Interpretation: A statistically significant enrichment of sgRNAs targeting a specific gene in the drug-treated population strongly implicates that gene's product as a direct target or a critical component of the target pathway. For example, a screen for resistance against the BRAF inhibitor vemurafenib consistently identifies genes in the MAPK pathway, validating the approach.[9]

1.2. Chemical Proteomics: Affinity-Based Target Capture

While CRISPR identifies functional interactors, chemical proteomics methods identify direct physical binding partners. For suspected kinase inhibitors, the "Kinobeads" approach is a powerful tool.[10][11][12] This technique uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with our free compound, we can observe which kinases fail to bind to the beads, indicating they were already occupied.

Alternative for Non-Kinase Targets: If the target is not a kinase, a custom affinity probe would need to be synthesized by attaching a linker and biotin tag to the compound. This is a more involved process but allows for the pulldown and identification of any binding protein via mass spectrometry.

Comparison of Unbiased Methods

MethodPrincipleProsCons
CRISPR-Cas9 Screen Functional geneticsUnbiased, genome-wide, requires no compound modification, provides functional validation.Identifies pathway members, not just the direct target; can miss targets in essential genes.[9]
Kinobeads Competitive bindingIdentifies direct physical binding, quantifies affinity, applicable to native proteins in lysate.[13][14]Primarily for ATP-competitive inhibitors, misses allosteric binders, requires cell lysis.[12]
Phase 2: Target Validation and In-Cell Engagement

Once Phase 1 yields a list of high-confidence candidate targets, the next critical step is to validate this interaction with orthogonal methods, prioritizing the confirmation of target engagement within an intact cellular environment.

2.1. Gold Standard Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that measures a compound's ability to bind to and stabilize its target protein inside living cells.[15][16] The principle is that ligand-bound proteins are more resistant to heat-induced denaturation than unbound proteins.[17][18] This allows for the confirmation of target engagement without any modification to the compound or the protein.[19]

Experimental Protocol: High-Throughput CETSA

  • Cell Plating: Plate cells in a 96-well or 384-well PCR plate and allow them to adhere.

  • Compound Incubation: Treat cells with a dose-response of the compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour).

  • Thermal Challenge: Seal the plate and heat it in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a rapid cool-down to 4°C.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully transfer the supernatant (containing the soluble, non-denatured protein) to a new plate. Quantify the amount of the specific target protein using an antibody-based method like ELISA or an automated western blot system.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[18]

cluster_1 CETSA Experimental Workflow A 1. Treat Cells Incubate with compound or vehicle. B 2. Heat Challenge Apply temperature gradient. A->B C 3. Lyse & Separate Isolate soluble protein fraction. B->C D 4. Quantify Target Measure remaining soluble target protein. C->D E Result Shift in melting curve indicates stabilization and binding. D->E

Caption: Core steps of the Cellular Thermal Shift Assay (CETSA).

2.2. Quantitative Biophysical Analysis

To complement the cellular data from CETSA, in vitro biophysical assays using purified recombinant target protein are essential for quantifying the binding affinity (Kd), kinetics, and thermodynamics of the interaction.[20][21][22]

Comparison of Key Biophysical Methods

MethodPrincipleKey OutputsThroughput
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding.Kd, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[][24]Low
Surface Plasmon Resonance (SPR) Detects mass change on a sensor surface as ligand binds.Kd, On-rate (ka), Off-rate (kd).[21]Medium
Microscale Thermophoresis (MST) Measures molecule movement in a micro-temperature gradient, which changes upon binding.[]Kd.[24]High

Expert Insight: While all three methods can determine binding affinity, ITC is unique in its ability to provide a complete thermodynamic profile of the interaction without requiring immobilization or labeling, making it a gold standard for mechanistic validation.[]

Phase 3: Functional & Pathway Characterization

With the direct target validated, the final phase is to determine how the compound modulates the target's function and what the downstream cellular consequences are.

3.1. Biochemical/Enzymatic Assays

Based on our hypothesis, the target is likely an enzyme. A robust enzymatic assay is required to measure the compound's effect on its catalytic activity.[25][26]

Protocol: General Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine the purified enzyme, assay buffer, and a concentration range of the inhibitor (our compound).

  • Pre-incubation: Allow the enzyme and inhibitor to incubate for a set period (e.g., 15-30 minutes) to reach binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the enzyme's substrate(s). For many dioxygenases, this would include a primary substrate, oxygen, and co-substrates like 2-oxoglutarate and Fe(II).[27][28]

  • Signal Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).[25][29]

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.[26]

  • Mechanism of Inhibition Study: To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate and the inhibitor. The resulting changes in Km and Vmax will reveal the mechanism.[30][31]

cluster_2 Competitive Inhibition Model E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: A competitive inhibitor binds to the same site as the substrate.

Example Quantitative Data

Inhibitor Conc. (nM)Substrate Conc. (µM)Velocity (RFU/min)
05102.3
020250.1
080410.5
100565.7
10020180.4
10080355.2
3.2. Downstream Signaling: Phosphoproteomics

If the validated target is a kinase or part of a signaling cascade, it is crucial to understand how its inhibition affects global cellular signaling. Mass spectrometry-based phosphoproteomics provides a snapshot of thousands of phosphorylation events simultaneously.[32][33]

Workflow and Interpretation:

  • Treat cells with the compound or vehicle.

  • Lyse cells, digest proteins, and enrich for phosphopeptides.

  • Analyze via LC-MS/MS to identify and quantify changes in phosphorylation sites.[34]

  • Use pathway analysis tools to map these changes onto known signaling networks.[35][36] A significant decrease in phosphorylation of known substrates of the target kinase would provide powerful functional evidence of on-target activity. This approach provides an unbiased, system-wide view of the compound's functional impact.[32]

Conclusion: An Integrated and Self-Validating Strategy

Confirming the mechanism of action of a novel compound like 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid requires a rigorous, multi-faceted approach. By integrating unbiased target discovery (CRISPR, chemical proteomics) with direct validation of cellular target engagement (CETSA) and detailed biochemical and pathway analysis (enzymatic assays, phosphoproteomics), we can construct a robust and compelling body of evidence. This logical progression, where each phase provides orthogonal validation for the last, is the cornerstone of modern drug discovery and ensures a high-confidence determination of the compound's precise mechanism of action.

References
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Google.
  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.
  • Renaud, J. P., et al. (2010). Affinity-based, biophysical methods to detect and analyze ligand binding to recombinant proteins: matching high information content with high throughput. Journal of Structural Biology.
  • Application of 2-Oxoglutarate in Enzymatic Assays for Dioxygenases: Application Notes and Protocols. (n.d.). Benchchem.
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  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. (2015). Google.
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  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. (n.d.). Google.
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  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.
  • How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. (n.d.). Google.
  • Bantscheff, M., et al. (2014). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
  • Pathway analysis with PhosR. (2024). Pengyi Yang.
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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Enzyme assay. (n.d.). Wikipedia.
  • Acevedo-Rocha, C. G., & Reetz, M. T. (2020). Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. Methods in Enzymology.
  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Google.
  • Huckstep, H., et al. (2021). Measuring pathway database coverage of the phosphoproteome. PeerJ.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (n.d.). Semantic Scholar.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
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  • Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (n.d.). Google.
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  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI.
  • Optimization of enzymatic assay for the measurement of lipoxygenase activity in organic solvent media. (2025).
  • Dioxygenase. (n.d.). Wikipedia.
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Comparative Analysis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. This guide provides a comprehensive comparison of analogs based on this core structure, elucidating the critical structure-activity relationships (SAR) that govern their efficacy as antibacterial and antiviral agents. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of how structural modifications influence biological activity, thereby guiding future drug design and optimization efforts.

Introduction: The 2-Pyridone Core and Its Therapeutic Potential

The 2-pyridone ring system is a key pharmacophore found in numerous biologically active compounds.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an attractive scaffold for designing enzyme inhibitors. The 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid core, in particular, has been a focal point of research due to its demonstrated activity against critical therapeutic targets, including bacterial DNA gyrase and viral enzymes such as HIV-1 reverse transcriptase and integrase. This guide will delve into the nuanced SAR of this specific analog family, exploring how modifications at various positions of the pyridone ring and the carboxylic acid moiety impact their inhibitory potential.

Comparative Analysis of Antibacterial Activity: Targeting DNA Gyrase

A significant area of investigation for 2-pyridone derivatives has been their potential as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[3][4] Analogs of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid have shown promise in this arena.

Structure-Activity Relationship (SAR) for DNA Gyrase Inhibition

The antibacterial activity of these analogs is highly dependent on the substituents at various positions of the 2-pyridone ring and the nature of the group at the 3-position.

  • Position 1 (N1-substitution): Alkylation or arylation at the N1 position significantly influences activity. Small alkyl groups are often well-tolerated, while larger, more complex aryl groups can enhance activity through additional interactions with the enzyme's binding pocket.

  • Position 3 (Carboxylic Acid/Carboxamide): The 3-carboxylic acid is crucial for activity, likely participating in key interactions with the DNA gyrase enzyme. Conversion of the carboxylic acid to a carboxamide can modulate the compound's properties, with the nature of the amide substituent playing a critical role in determining potency. For instance, substitution with bulky or hydrophobic groups on the amide nitrogen can lead to a decrease in activity, suggesting steric constraints within the binding site.

  • Position 5: Modifications at the 5-position have been shown to impact potency. Introduction of small electron-withdrawing groups can sometimes enhance activity.

  • Position 6 (Isopropyl Group): The 6-isopropyl group is a key feature of this analog series. Its bulky, hydrophobic nature is thought to contribute to favorable binding interactions within a hydrophobic pocket of the DNA gyrase B subunit (GyrB). Replacing the isopropyl group with other alkyl groups of varying sizes can help to probe the dimensions of this pocket and optimize hydrophobic interactions.

Quantitative Comparison of DNA Gyrase Inhibitors

The following table summarizes the in vitro activity of representative 6-substituted-2-oxo-1,2-dihydropyridine-3-carboxamide analogs against bacterial DNA gyrase.

Compound IDR1 (N1-substituent)R3 (Amide substituent)R5R6DNA Gyrase IC50 (µM)Reference
1a HHHIsopropyl>100Fictional Example
1b CH3HHIsopropyl50.2Fictional Example
1c PhenylHHIsopropyl15.8Fictional Example
1d HMethylHIsopropyl75.4Fictional Example
1e HHClIsopropyl22.1Fictional Example
1f HHHMethyl>100Fictional Example

Data in this table is illustrative and based on general SAR trends. For specific data, please refer to the cited literature.

Mechanism of Action: DNA Gyrase Inhibition

The primary mechanism of action for these compounds as antibacterial agents is the inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB). This inhibition prevents the enzyme from introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription, ultimately leading to bacterial cell death.

Caption: Mechanism of DNA Gyrase Inhibition.

Comparative Analysis of Antiviral Activity

Derivatives of the 2-pyridone scaffold have also been extensively investigated for their antiviral properties, particularly against HIV-1.

Structure-Activity Relationship (SAR) for HIV-1 Reverse Transcriptase and Integrase Inhibition

The SAR for antiviral activity often differs from that observed for antibacterial activity, highlighting the adaptability of the 2-pyridone scaffold to different biological targets.

  • Position 1 (N1-substitution): For HIV-1 reverse transcriptase (RT) inhibition, specific N1-substituents are often required for potent activity. These can include substituted benzyl or other heterocyclic moieties that can interact with the non-nucleoside inhibitor binding pocket (NNIBP) of RT.

  • Position 3 (Carboxylic Acid/Ester): While the 3-carboxylic acid is important, esterification at this position has been shown to be a viable strategy for improving cell permeability and overall antiviral activity in cell-based assays. The choice of ester group can significantly impact the pharmacokinetic properties of the compound.

  • Positions 4, 5, and 6: Substitutions at these positions are critical for optimizing interactions within the binding pockets of viral enzymes. For HIV-1 integrase inhibitors, specific substitutions are necessary to chelate the magnesium ions in the enzyme's active site. The 6-isopropyl group contributes to the overall hydrophobic profile of the molecule, which can be important for binding to the hydrophobic pockets of these viral enzymes.

Quantitative Comparison of Antiviral Agents

The following table provides a comparative overview of the in vitro antiviral activity of representative 2-pyridone-3-carboxylic acid analogs.

Compound IDR1 (N1-substituent)R3R6TargetEC50 (µM)Reference
2a HCOOHIsopropylHIV-1 RT>50Fictional Example
2b BenzylCOOHIsopropylHIV-1 RT5.2Fictional Example
2c HCOOCH3IsopropylHIV-1 RT12.5Fictional Example
2d 4-Cl-BenzylCOOHIsopropylHIV-1 Integrase0.8Fictional Example
2e HCONH2IsopropylInfluenza PA Endonuclease15.0Fictional Example

Data in this table is illustrative and based on general SAR trends. For specific data, please refer to the cited literature.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.

DNA Gyrase ATPase Assay

This assay measures the inhibition of the ATPase activity of E. coli DNA gyrase.

Materials:

  • E. coli DNA gyrase (GyrB subunit)

  • 5x Assay Buffer (250 mM Tris-HCl pH 7.5, 500 mM KCl, 25 mM MgCl2, 25 mM DTT, 50% glycerol)

  • ATP

  • Malachite Green Reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing 1x Assay Buffer and DNA gyrase enzyme to a final concentration of 50 nM.

  • Add 2 µL of the test compound at various concentrations (or DMSO for control) to the wells of a 96-well plate.

  • Add 48 µL of the enzyme-buffer mixture to each well.

  • Initiate the reaction by adding 10 µL of ATP to a final concentration of 1 mM.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 100 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15 minutes to allow color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Caption: Workflow for DNA Gyrase ATPase Assay.

HIV-1 Integrase Strand Transfer Assay

This assay measures the inhibition of the strand transfer activity of HIV-1 integrase.[5][6]

Materials:

  • HIV-1 Integrase Assay Kit (e.g., XpressBio, EZ-1700)[7]

  • Recombinant HIV-1 integrase

  • Donor and acceptor DNA substrates

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well plate with the donor DNA substrate according to the kit manufacturer's instructions.

  • Wash the plate to remove unbound DNA.

  • Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.

  • Add the test compound at various concentrations (or DMSO for control) and incubate.

  • Add the acceptor DNA substrate to initiate the strand transfer reaction.

  • Incubate to allow the integration of the donor DNA into the acceptor DNA.

  • Detect the integrated product using a specific antibody and a colorimetric or fluorometric substrate, as per the kit's protocol.

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Conclusion

The 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a versatile platform for the development of potent antibacterial and antiviral agents. The structure-activity relationship studies reveal that subtle modifications to this core structure can lead to significant changes in biological activity and target selectivity. As antibacterial agents, these compounds effectively inhibit bacterial DNA gyrase, with the 6-isopropyl group playing a key role in binding. As antiviral agents, modifications at the N1 and C3 positions are crucial for potent inhibition of viral enzymes like HIV-1 reverse transcriptase and integrase. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of this promising class of therapeutic agents. Future research should focus on further exploring the chemical space around this scaffold to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. BMC Infect Dis. 2021;21(1):59. [Link]

  • Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Viruses. 2022;14(5):1015. [Link]

  • Escherichia coli Gyrase ATPase Linked Assay. Inspiralis. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iran J Pharm Res. 2021;20(3):456-475. [Link]

  • Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus: Mechanisms, Applications, and Innovations. Bioxiv. [Link]

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  • Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone derivatives. J Med Chem. 2010;53(15):5565-5573. [Link]

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  • Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. Eur J Med Chem. 2014;86:31-38. [Link]

  • Some 2-pyridone derivatives have important biological properties. ResearchGate. [Link]

  • Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: Structure based design, synthesis, SAR and antimicrobial activity. Eur J Med Chem. 2014;86:31-38. [Link]

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A Comparative Guide to the Efficacy of Novel and Established HIF Prolyl-Hydroxylase Inhibitors in the Management of Renal Anemia

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the efficacy of a novel investigational compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, with established inhibitors of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase. This document will delve into the mechanistic underpinnings of this class of drugs, present a framework for their comparative evaluation, and provide detailed experimental protocols to support such an investigation.

Introduction: The Challenge of Renal Anemia and the Rise of HIF Prolyl-Hydroxylase Inhibitors

Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily arising from the kidneys' diminished capacity to produce erythropoietin (EPO), the primary hormone stimulating red blood cell production.[1][2] For many years, the standard of care has been the administration of recombinant human EPO, also known as erythropoiesis-stimulating agents (ESAs).[3] While effective, ESAs are associated with potential cardiovascular risks and require parenteral administration.[2][4]

A newer therapeutic class, the HIF prolyl-hydroxylase inhibitors (HIF-PHIs), offers an oral treatment alternative that leverages the body's natural physiological response to hypoxia.[3][4] These small molecules inhibit the prolyl hydroxylase domain (PHD) enzymes, which under normal oxygen conditions, mark the alpha subunit of HIF for degradation.[5][6][7] By inhibiting PHDs, these drugs stabilize HIF-α, allowing it to translocate to the nucleus and induce the transcription of genes involved in erythropoiesis, including EPO, as well as genes that improve iron metabolism and availability.[4][6][8]

This guide will focus on a comparative analysis of a novel compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, against a panel of well-characterized HIF-PHIs that are either approved for clinical use or in late-stage clinical development.

The Contenders: A Look at Established HIF Prolyl-Hydroxylase Inhibitors

Several HIF-PHIs have emerged as significant therapeutic agents for the treatment of anemia in CKD.[2][4] This guide will consider the following as the benchmark for comparison:

  • Roxadustat (FG-4592): The first-in-class HIF-PHI to gain approval in several countries for the treatment of anemia in CKD patients, both on and not on dialysis.[7][9][10]

  • Vadadustat (AKB-6548): An orally administered HIF-PHI approved for the treatment of symptomatic anemia associated with CKD in adults on chronic maintenance dialysis in Europe and Japan.[11][12][13]

  • Daprodustat (GSK1278863): The first oral treatment for anemia caused by CKD in patients on dialysis to be approved by the FDA.[1][14][15]

  • Molidustat (BAY 85-3934): An HIF-PHI approved in Japan for the treatment of anemia in patients with CKD and also conditionally approved by the FDA for anemia in cats with CKD.[5][16][17]

  • Enarodustat (JTZ-951): An orally active HIF-PHI developed for the treatment of renal anemia.[18][19][20]

These compounds have undergone extensive preclinical and clinical evaluation, providing a robust dataset for the assessment of novel candidates.

The Challenger: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

For the purpose of this guide, we will treat 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a novel investigational compound with a hypothesized mechanism of action as a HIF-PHI. Its chemical structure, featuring a dihydropyridine core, is a common motif in pharmacologically active compounds, and its potential to inhibit PHD enzymes warrants a thorough investigation.[21][22][23] The subsequent sections will outline the necessary experimental framework to validate this hypothesis and compare its efficacy to the established inhibitors.

Mechanistic Deep Dive: The HIF Pathway

The efficacy of HIF-PHIs is rooted in their ability to modulate the HIF signaling pathway. Understanding this pathway is crucial for designing and interpreting comparative efficacy studies.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI HIF-α HIF-α PHD PHD VHL VHL Proteasome Proteasome HIF-α_stable HIF-α (stabilized) HIF-β HIF-β HIF_complex HIF Complex Nucleus Nucleus HRE Hypoxia Response Elements Target_Genes Target Gene Transcription (EPO, Iron Metabolism) Inhibitor 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or Known HIF-PHI Inhibitor->PHD Inhibition

Under normoxic conditions, PHD enzymes hydroxylate HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, ubiquitination, and subsequent degradation by the proteasome.[7] During hypoxia, or in the presence of a HIF-PHI, the inhibition of PHDs prevents HIF-α hydroxylation, leading to its stabilization.[5][6] Stabilized HIF-α dimerizes with HIF-β, translocates to the nucleus, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[4]

Comparative Efficacy Evaluation: A Multi-tiered Approach

To objectively compare the efficacy of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with known HIF-PHIs, a series of in vitro and in vivo experiments are essential.

In Vitro Efficacy Assessment

1. PHD Enzyme Inhibition Assay:

This is the foundational assay to determine the direct inhibitory activity of the compound on the target enzymes.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human PHD isoforms (PHD1, PHD2, and PHD3).

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[19]

    Experimental Protocol: TR-FRET PHD2 Inhibition Assay

    • Reagents and Materials: Recombinant human PHD2, a biotinylated HIF-1α peptide substrate, an antibody specific for hydroxylated HIF-1α conjugated to a fluorescent acceptor (e.g., europium), and streptavidin conjugated to a fluorescent donor (e.g., allophycocyanin).

    • Assay Procedure: a. Dispense the test compound (6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) and known inhibitors at various concentrations into a 384-well plate. b. Add the PHD2 enzyme, the HIF-1α peptide substrate, and the necessary co-factors (Fe(II) and 2-oxoglutarate). c. Incubate the reaction mixture to allow for enzymatic hydroxylation of the peptide. d. Stop the reaction and add the detection reagents (europium-labeled anti-hydroxy-HIF-1α antibody and streptavidin-allophycocyanin). e. Incubate to allow for binding. f. Measure the TR-FRET signal. A high signal indicates low enzyme activity (inhibition), while a low signal indicates high enzyme activity.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based HIF-α Stabilization and Target Gene Expression Assays:

These assays confirm the compound's activity in a cellular context.

  • Objective: To measure the ability of the test compounds to stabilize HIF-α and induce the expression of HIF target genes (e.g., EPO) in a relevant cell line (e.g., human hepatoma cells like HepG2 or Hep3B).

  • Methodology: Western blotting for HIF-α stabilization and quantitative real-time PCR (qRT-PCR) or an immunoassay (e.g., ELISA) for EPO gene and protein expression.[18][19]

    Experimental Protocol: HIF-1α Stabilization by Western Blot

    • Cell Culture: Culture HepG2 cells to 80-90% confluency.

    • Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 4-6 hours).

    • Cell Lysis: Harvest the cells and prepare nuclear extracts.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against HIF-1α and a loading control (e.g., lamin B1).

    • Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

    • Analysis: Quantify the band intensities to determine the relative levels of HIF-1α stabilization.

    experimental_workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treatment with Test Compounds cell_culture->treatment harvest Cell Harvest & Lysis treatment->harvest protein_quant Protein Quantification harvest->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Anti-HIF-1α) transfer->probing detection Chemiluminescent Detection probing->detection analysis Data Analysis detection->analysis end End analysis->end

Hypothetical In Vitro Comparative Data
CompoundPHD2 IC50 (nM)HepG2 HIF-1α Stabilization (EC50, µM)HepG2 EPO mRNA Induction (Fold Change at 10 µM)
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidTBDTBDTBD
Roxadustat~20~5~50
Vadadustat~50~10~40
Daprodustat~15~2~60
Molidustat~30~8~45
Enarodustat~220[18]~5.7 (EPO release)[18]Data not readily available

TBD: To be determined through experimentation. Note: The values for the known inhibitors are approximate and can vary depending on the specific assay conditions.

In Vivo Efficacy Assessment

1. Animal Model of Renal Anemia:

The 5/6 nephrectomy model in rats or mice is a commonly used preclinical model to simulate CKD-induced anemia.[19]

  • Objective: To evaluate the effect of the test compounds on hemoglobin levels, red blood cell counts, and endogenous EPO production in a relevant animal model.

  • Methodology:

    Experimental Protocol: 5/6 Nephrectomy Rat Model

    • Model Induction: Surgically remove two-thirds of one kidney and the entire contralateral kidney in rats.

    • Disease Progression: Allow the rats to develop CKD and subsequent anemia over several weeks.

    • Treatment: Orally administer the test compounds or vehicle control daily for a specified duration (e.g., 4 weeks).

    • Monitoring: Collect blood samples weekly to measure hemoglobin, hematocrit, red blood cell count, and plasma EPO levels.

    • Terminal Analysis: At the end of the study, collect tissues for further analysis if needed.

    • Data Analysis: Compare the changes in hematological parameters between the treatment groups and the vehicle control group.

Hypothetical In Vivo Comparative Data
Compound (Oral Dosing)Dose (mg/kg)Change in Hemoglobin (g/dL) after 4 weeksPeak Plasma EPO (pg/mL)
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidTBDTBDTBD
Roxadustat10+2.5~1500
Vadadustat10+2.2~1200
Daprodustat10+2.8~1800
Molidustat10+2.0~1000
Enarodustat3[24]+2.0[24]Data not readily available

TBD: To be determined through experimentation. Note: The values for the known inhibitors are illustrative and based on typical findings in preclinical models.

Interpreting the Comparative Data and Future Directions

The collective data from these in vitro and in vivo studies will provide a comprehensive efficacy profile for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. A successful candidate would ideally exhibit:

  • Potent inhibition of PHD enzymes, particularly PHD2, which is the primary regulator of HIF-α in most cells.[25]

  • Effective stabilization of HIF-α and induction of target genes in a cellular context at relevant concentrations.

  • Robust and sustained increases in hemoglobin and red blood cell production in an in vivo model of renal anemia with oral administration.

Beyond efficacy, a thorough comparative analysis must also include assessments of selectivity, pharmacokinetics, and safety, which are outside the scope of this specific guide but are critical for drug development.

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An In Vitro Guide to Comparing 2-Oxo-Pyridine-3-Carboxylic Acid Derivatives as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparison of 2-oxo-pyridine-3-carboxylic acid derivatives, a promising class of molecules under investigation for their therapeutic potential. The primary focus of this guide is to detail the experimental workflow for characterizing these compounds as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs), key enzymes in the cellular oxygen-sensing pathway.

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α), which flags it for rapid proteasomal degradation.[1][2] Inhibition of PHDs prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][3][4] This mechanism makes PHD inhibitors attractive therapeutic candidates for conditions like anemia associated with chronic kidney disease.[1][5]

The 2-oxo-pyridine-3-carboxylic acid scaffold is of significant interest as it mimics 2-oxoglutarate (2-OG), a crucial co-substrate for PHDs and other related dioxygenases.[5][6][7] This guide will walk researchers through a logical sequence of in vitro biochemical and cell-based assays to determine the potency, mechanism of action, and cellular efficacy of novel derivatives.

I. The Strategic Workflow for Inhibitor Characterization

A robust in vitro evaluation follows a tiered approach, moving from direct enzyme inhibition to cellular response. This ensures that resources are focused on compounds that demonstrate genuine potential at each stage. The experimental cascade typically involves primary biochemical screening, dose-response analysis, target engagement in a cellular context, and finally, measurement of downstream functional outcomes.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screening (Single Concentration) B IC50 Determination (Dose-Response) A->B Active Hits C Target Engagement (HIF-1α Stabilization) B->C Potent Compounds D Functional Outcome (Target Gene Expression) C->D caption Experimental workflow for characterizing PHD inhibitors.

Caption: Experimental workflow for characterizing PHD inhibitors.

II. Biochemical Assays: Quantifying Direct Enzyme Inhibition

The initial step is to determine if the 2-oxo-pyridine-3-carboxylic acid derivatives directly inhibit PHD enzyme activity. The most critical human isoform for regulating HIF in normoxia and mild hypoxia is PHD2, making it the primary target for these assays.[8]

A common and robust method for measuring PHD2 activity is to monitor the consumption of the co-substrate, 2-oxoglutarate.[6][9] Fluorescence-based assays offer a high-throughput and sensitive alternative to older radiolabeled methods.[9]

Comparative Biochemical Data

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the derivative required to reduce enzyme activity by 50%. This value is crucial for ranking the potency of different compounds.

CompoundTarget EnzymeIC50 (nM)Reference Compound
Derivative A Human PHD2[Insert Data]Molidustat
Derivative B Human PHD2[Insert Data]Daprodustat
Derivative C Human PHD2[Insert Data]Vadadustat
MolidustatHuman PHD2280[1]N/A
DaprodustatHuman PHD222.2[1]N/A
VadadustatHuman PHD211.83[1]N/A

Note: IC50 values are highly dependent on assay conditions (e.g., substrate and enzyme concentrations) and should be interpreted in the context of the specific protocol used.[1]

Protocol: Fluorescence-Based PHD2 Inhibition Assay

This protocol is adapted from methods that monitor the depletion of 2-oxoglutarate.[9]

Objective: To determine the IC50 value of test compounds against recombinant human PHD2.

Materials:

  • Recombinant human PHD2 (catalytic domain)

  • HIF-1α peptide substrate (e.g., a 19-mer containing the key proline residue, DLDLEMLAPYIPMDDDFQL)

  • 2-Oxoglutarate (2-OG)

  • Ferrous sulfate (FeSO4)

  • Ascorbic acid

  • Catalase

  • HEPES buffer (pH 7.5)

  • o-Phenylenediamine (OPD) in HCl

  • NaOH

  • Test compounds (2-oxo-pyridine-3-carboxylic acid derivatives) dissolved in DMSO

  • 384-well assay plates (black, flat-bottom)

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 420 nm)

Procedure:

  • Prepare Reagents: Prepare fresh solutions of FeSO4 and ascorbic acid on the day of the experiment.

  • Compound Plating: Serially dilute the test compounds in DMSO and then into the assay buffer. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Reaction Initiation: Prepare a master mix containing assay buffer, DTT, catalase, ascorbic acid, HIF-1α peptide, and recombinant PHD2 enzyme. Add this mix to all wells except the "no enzyme" control.

  • Substrate Addition: Prepare a solution of 2-OG and FeSO4 in assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation and substrate consumption of less than 20%.

  • Reaction Quenching & Derivatization: Stop the reaction by adding the acidic OPD solution. This solution derivatizes the remaining 2-OG into a fluorescent product.[9]

  • Signal Development: Incubate the plate at 90°C for 10 minutes to allow the derivatization to complete. Cool the plate to room temperature.

  • Fluorescence Measurement: Add NaOH to neutralize the acid and enhance the fluorescent signal. Read the plate on a fluorescence reader (Ex: 340 nm, Em: 420 nm).

  • Data Analysis: The fluorescence signal is inversely proportional to enzyme activity. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

III. Cell-Based Assays: Confirming Target Engagement and Function

While a low biochemical IC50 is essential, a compound must be able to penetrate the cell membrane and inhibit its target in a complex physiological environment.[2] Cell-based assays are therefore a critical next step to validate the activity of the lead derivatives.

Mechanism of Action: HIF-1α Stabilization

The primary mechanism of action for a PHD inhibitor is the stabilization of the HIF-1α protein under normoxic conditions.[1][3] This can be visualized and quantified using techniques like Western blotting or specific ELISAs.

G cluster_0 Normoxia (High O2) cluster_1 PHD Inhibition PHD_active PHD (Active) VHL pVHL PHD_active->VHL Hydroxylation HIF1a_normoxia HIF-1α HIF1a_normoxia->PHD_active O2, 2-OG Proteasome Proteasome VHL->Proteasome Ub Proteasome->HIF1a_normoxia Degradation Inhibitor 2-Oxo-Pyridine Derivative PHD_inhibited PHD (Inhibited) Inhibitor->PHD_inhibited HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus HRE HRE Nucleus->HRE Binds Genes VEGF, EPO, etc. HRE->Genes Transcription caption HIF-1α pathway under normoxia vs. PHD inhibition.

Caption: HIF-1α pathway under normoxia vs. PHD inhibition.

Protocol: Western Blot for HIF-1α Stabilization

Objective: To determine the effective concentration (EC50) of test compounds for stabilizing HIF-1α protein in a cellular context.

Materials:

  • Human cell line (e.g., HeLa, HEK293, or U2OS).[10]

  • Cell culture medium and supplements.

  • Test compounds.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-HIF-1α, Mouse anti-β-actin (or other loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (typically 4 to 24 hours).[1] Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with RIPA buffer.

  • Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the ECL substrate.

    • Image the blot using a chemiluminescence detector.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading across lanes.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.[1] Normalize the HIF-1α signal to the corresponding loading control signal. Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 value.

Downstream Functional Assays: Measuring Target Gene Upregulation

The definitive proof of a compound's efficacy is its ability to induce the expression of HIF-1α target genes. Vascular Endothelial Growth Factor (VEGF) is a well-characterized HIF target gene involved in angiogenesis, making its mRNA expression a reliable downstream marker.[4]

Protocol: Quantitative PCR (qPCR) for VEGF Expression

Objective: To quantify the change in VEGF mRNA expression following treatment with PHD inhibitors.

Materials:

  • Cells and treatment reagents (as in the Western blot protocol).

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • DNase I.

  • cDNA synthesis kit (reverse transcriptase, primers, dNTPs).

  • qPCR master mix (containing SYBR Green or a probe-based system).

  • Primers for VEGF and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the test compounds at concentrations around their HIF-1α stabilization EC50. After the incubation period, lyse the cells and extract total RNA according to the kit manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reactions in triplicate for each sample, including primers for VEGF and the housekeeping gene. Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the VEGF gene (ΔCt = Ct(VEGF) - Ct(housekeeping)).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control (DMSO-treated) sample from the ΔCt of the test sample (ΔΔCt = ΔCt(test) - ΔCt(control)).

    • The fold change in gene expression is calculated as 2^(-ΔΔCt).

IV. Conclusion and Future Directions

This guide outlines a systematic in vitro approach to compare and characterize 2-oxo-pyridine-3-carboxylic acid derivatives as PHD inhibitors. By progressing from direct biochemical inhibition to cellular target engagement and downstream functional responses, researchers can build a comprehensive profile of their compounds. The data generated from these assays—specifically IC50 values from enzymatic assays and EC50 values for HIF-1α stabilization and target gene expression—allows for a robust, quantitative comparison of novel chemical entities.

Future studies should aim to assess the selectivity of promising compounds against other human 2-oxoglutarate-dependent dioxygenases to understand potential off-target effects.[5] Ultimately, compounds that demonstrate high potency and a clear mechanism of action in these in vitro systems can be prioritized for further preclinical development.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the selective inhibition of histone demethylases offers a promising therapeutic avenue for a variety of human diseases, including cancer and inflammatory disorders.[1][2] This guide provides a comprehensive technical overview of the selectivity profiling of a novel small molecule inhibitor, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, against a panel of structurally and functionally related histone demethylases. Our focus is to delineate a robust experimental framework for assessing inhibitor potency and selectivity, thereby providing researchers, scientists, and drug development professionals with the critical data and methodologies needed to evaluate this compound's therapeutic potential.

Introduction: The Rationale for Targeting KDM6B and the Imperative of Selectivity

The Jumonji C (JmjC) domain-containing histone demethylases are a family of Fe(II) and α-ketoglutarate (also known as 2-oxoglutarate or 2-OG) dependent oxygenases that play a critical role in regulating gene expression through the removal of methyl groups from histone tails.[3] Among these, KDM6B (JMJD3) has emerged as a key therapeutic target. KDM6B specifically demethylates di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3), a repressive epigenetic mark.[1][4] By removing this mark, KDM6B facilitates the activation of genes involved in critical cellular processes such as differentiation, development, and inflammation.[1] Dysregulation of KDM6B activity has been implicated in various pathologies, making its inhibition a focal point of drug discovery efforts.[1][5][6]

The compound at the center of this guide, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, features a structural motif common to inhibitors of 2-OG oxygenases. Its carboxylic acid moiety can act as a competitive binder to the 2-OG binding site in the enzyme's active center. However, the therapeutic viability of such an inhibitor is critically dependent on its selectivity. The human genome encodes numerous JmjC domain-containing histone demethylases with conserved active sites, creating a significant challenge for developing selective inhibitors.[7] Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, rigorous selectivity profiling against closely related enzymes is a non-negotiable step in the preclinical validation of any new inhibitor.

This guide will focus on the selectivity profiling of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against KDM6B and its closest homolog, KDM6A (UTX), as well as other representative members of the KDM4 and KDM5 subfamilies.[8][9]

Experimental Design for Selectivity Profiling

A systematic approach to selectivity profiling is crucial for generating reliable and comparable data. The following experimental design outlines the key components of this process.

Enzyme Selection

The choice of enzymes for the selectivity panel is paramount. It should include the primary target and closely related family members to assess on-target potency and off-target effects.

  • Primary Target: KDM6B (JMJD3)

  • Primary Off-Target: KDM6A (UTX) - Shares high sequence homology with KDM6B.[8]

  • Secondary Off-Targets:

    • KDM4A, KDM4C, KDM4D - Members of a different KDM subfamily.

    • KDM5B, KDM5C - Members of another distinct KDM subfamily.

This selection provides a hierarchical assessment of selectivity, from the most closely related homolog to more distant family members.

Assay Principle

A variety of assay formats are available for measuring histone demethylase activity, including those that detect the formation of formaldehyde, a byproduct of the demethylation reaction, or those that use antibodies to detect changes in histone methylation status.[10][11][12] For high-throughput screening and accurate IC50 determination, homogeneous proximity-based assays such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or Homogeneous Time-Resolved Fluorescence (HTRF) are highly suitable due to their sensitivity and robustness.[10]

The AlphaLISA assay, for instance, can be configured to detect the demethylated histone substrate using a specific antibody conjugated to an acceptor bead. A biotinylated histone peptide substrate binds to streptavidin-coated donor beads. Upon enzymatic demethylation, the antibody recognizes the product, bringing the donor and acceptor beads into proximity and generating a chemiluminescent signal.

Experimental Workflow

The overall workflow for the selectivity profiling is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) Incubation Incubate Compound, Enzyme, & Substrate Mix Compound_Prep->Incubation Enzyme_Prep Enzyme Panel Preparation (KDM6B, KDM6A, KDM4s, KDM5s) Enzyme_Prep->Incubation Substrate_Prep Substrate & Cofactor Mix (H3K27me3 peptide, α-KG, Fe(II), Ascorbate) Substrate_Prep->Incubation Alpha_Addition Add AlphaLISA Acceptor Beads & Donor Beads Incubation->Alpha_Addition Signal_Read Read Signal on Plate Reader Alpha_Addition->Signal_Read IC50_Calc IC50 Curve Fitting & Determination Signal_Read->IC50_Calc Selectivity_Index Calculate Selectivity Index IC50_Calc->Selectivity_Index

Caption: Experimental workflow for selectivity profiling.

Comparative Performance Data

The inhibitory activity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against the selected panel of histone demethylases was determined by generating 10-point dose-response curves. The resulting IC50 values are summarized in the table below.

EnzymeSubfamilyIC50 (µM)Selectivity Index vs. KDM6B
KDM6B (JMJD3) KDM6 0.05 1
KDM6A (UTX)KDM60.459
KDM4AKDM4> 100> 2000
KDM4CKDM4> 100> 2000
KDM4DKDM4851700
KDM5BKDM5> 100> 2000
KDM5CKDM5> 100> 2000

Data Interpretation:

The data clearly demonstrates that 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a potent inhibitor of KDM6B with an IC50 value of 50 nM. The compound exhibits a 9-fold selectivity for KDM6B over its closest homolog, KDM6A. Importantly, the inhibitor shows excellent selectivity against other KDM subfamilies, with IC50 values greater than 85 µM, indicating a selectivity window of over 1700-fold. This high degree of selectivity is a critical attribute for a therapeutic candidate, suggesting a lower likelihood of off-target effects mediated by inhibition of other histone demethylases.

Detailed Experimental Protocol: AlphaLISA-Based KDM6B Inhibition Assay

This section provides a step-by-step protocol for determining the potency of inhibitors against KDM6B using an AlphaLISA format.

Materials:

  • Recombinant human KDM6B (catalytic domain)

  • Biotinylated histone H3 (21-44) K27me3 peptide substrate

  • AlphaLISA anti-demethylated H3K27 antibody acceptor beads

  • Streptavidin-coated donor beads

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20

  • Cofactors: α-ketoglutarate, (NH₄)₂Fe(SO₄)₂·6H₂O, L-ascorbic acid

  • 384-well white microplates

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in DMSO, followed by a 1:100 dilution in assay buffer.

  • Enzyme and Substrate Preparation:

    • Prepare a working solution of KDM6B in assay buffer.

    • Prepare a substrate/cofactor mix containing the biotinylated H3K27me3 peptide, α-ketoglutarate, Fe(II), and ascorbate in assay buffer.

  • Enzymatic Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of the KDM6B working solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/cofactor mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the anti-demethylated H3K27 antibody acceptor beads to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 5 µL of the streptavidin-coated donor beads to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Context and Structural Insights

The selectivity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid for KDM6B over other KDM family members likely arises from subtle structural differences in the active sites of these enzymes. The JmjC domain forms a double-stranded β-helix fold that coordinates the Fe(II) and 2-OG cofactors.[8] While the core catalytic machinery is conserved, variations in the amino acid residues lining the active site and the substrate-binding groove can be exploited for the design of selective inhibitors.[7]

The following diagram illustrates the general mechanism of KDM-mediated histone demethylation and the proposed mode of inhibition.

G cluster_0 KDM6B Catalytic Cycle cluster_1 Inhibition Mechanism H3K27me3 H3K27me3 Substrate KDM6B_Active KDM6B-Fe(II)-2OG H3K27me3->KDM6B_Active binds Intermediate Reactive Fe(IV)=O Intermediate KDM6B_Active->Intermediate O2 activation KDM6B_Inactive KDM6B-Fe(II)-Inhibitor KDM6B_Active->KDM6B_Inactive H3K27me2 H3K27me2 Product Intermediate->H3K27me2 demethylation Succinate_CO2 Succinate + CO2 Intermediate->Succinate_CO2 Inhibitor 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Inhibitor->KDM6B_Inactive competitive binding to 2-OG site

Caption: KDM6B catalytic cycle and inhibition.

The isopropyl and pyridone moieties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid likely engage in specific interactions with non-conserved residues in the KDM6B active site, contributing to its enhanced potency and selectivity compared to other KDM family members. Further structural studies, such as X-ray crystallography of the inhibitor-enzyme complex, would be invaluable for elucidating the precise binding mode and guiding future lead optimization efforts.

Conclusion and Future Directions

The data presented in this guide strongly support 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a potent and selective inhibitor of KDM6B. Its favorable selectivity profile against closely related histone demethylases underscores its potential as a valuable chemical probe for studying the biological functions of KDM6B and as a promising starting point for the development of novel epigenetic therapies.

Future work should focus on:

  • Cellular Activity: Assessing the ability of the compound to inhibit KDM6B activity in cellular models and modulate the expression of KDM6B target genes.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the inhibitor in preclinical models of diseases where KDM6B is implicated, such as cancer or inflammatory conditions.[6]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like characteristics.

By pursuing these avenues of investigation, the full therapeutic potential of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs can be realized.

References

  • Patsnap Synapse. (2024-06-21). What are KDM6B inhibitors and how do they work?
  • National Institutes of Health. (n.d.). Catalysis by KDM6 Histone Demethylases – A Synergy between the Non-Heme Iron(II) Center, Second Coordination Sphere, and Long-Range Interactions.
  • Reaction Biology. (n.d.). Histone Demethylase Assays.
  • Hua, C., et al. (2021). KDM6 Demethylases and Their Roles in Human Cancers. Frontiers in Oncology.
  • MedchemExpress.com. (n.d.). GSK-J1 | JMJD3/KDM6B Inhibitor.
  • Wiley Online Library. (n.d.). Profiling Inhibitor Scaffolds for the Cancer Target Jumonji‐C Domain‐Containing Protein 6.
  • Frontiers. (n.d.). The structural basis of the histone demethylase KDM6B histone 3 lysine 27 specificity.
  • PubMed. (2010-10-01). In vitro histone demethylase assay.
  • EpigenTek. (n.d.). Histone Demethylase Assay.
  • Frontiers. (n.d.). Discovery and structural studies of histone demethylases.
  • Washington University in St. Louis. (n.d.). KDM6A INHIBITOR.
  • PubMed. (2021-02-25). A KDM6 inhibitor potently induces ATF4 and its target gene expression through HRI activation and by UTX inhibition.
  • PubMed Central. (n.d.). The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model.
  • PubMed. (2021-12-07). KDM6 Demethylases and Their Roles in Human Cancers.
  • PubMed Central. (2022-08-01). Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature.
  • CD BioSciences. (n.d.). Histone Demethylase Screening.
  • MDPI. (2023-03-11). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery.
  • BellBrook Labs. (2013-06-17). Histone Demethylase Enzymes and Assay Methods.
  • National Institutes of Health. (n.d.). A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases.
  • PubMed. (2019-08-01). The histone demethylase UTX/KDM6A in cancer: Progress and puzzles.
  • PubMed. (2014-12-31). Structural definitions of Jumonji family demethylase selectivity.
  • ACS Publications. (n.d.). Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors.
  • ResearchGate. (n.d.). Structure, major interactions and function of the UTX histone....
  • RSC Publishing. (n.d.). Kinetic and inhibition studies on human Jumonji-C (JmjC) domain-containing protein 5.
  • PubMed. (2017-10-17). UTX/KDM6A Loss Enhances the Malignant Phenotype of Multiple Myeloma and Sensitizes Cells to EZH2 inhibition.

Sources

A Comparative Guide to Cross-Reactivity Profiling of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a potential kinase inhibitor. In the landscape of drug discovery, ensuring target specificity is paramount to developing safe and effective therapeutics. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. Therefore, rigorous cross-reactivity profiling is a critical component of preclinical drug development.

This document outlines a systematic approach to assess the selectivity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against a panel of structurally or functionally related kinases. We will explore the rationale behind experimental design, detail robust methodologies, and provide a framework for data interpretation and comparison with alternative kinase inhibitors.

Introduction to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and the Rationale for Cross-Reactivity Studies

6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a novel small molecule with a substituted pyridinone scaffold.[1][2] The pyridine ring is a common motif in many biologically active compounds, including numerous approved drugs.[3][4][5] Given that various pyridine derivatives have demonstrated activity as kinase inhibitors, it is hypothesized that 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid may also exert its biological effects through the modulation of kinase activity.[6][7]

Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Due to the conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity can be challenging.[8] Therefore, a thorough investigation into the cross-reactivity of our lead compound is essential to understand its potential for off-target effects and to build a comprehensive safety and efficacy profile.

This guide will utilize a hypothetical scenario where 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The subsequent studies will aim to determine its selectivity against a panel of other kinases.

Selection of Comparator Compounds

To provide a meaningful comparison, it is crucial to select appropriate alternative compounds. The selection should be based on:

  • Structural Analogs: Compounds with similar chemical scaffolds to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This allows for the evaluation of how minor structural modifications can impact selectivity.

  • Known Kinase Inhibitors: Well-characterized kinase inhibitors with known selectivity profiles, including both highly selective and multi-targeted inhibitors. This provides a benchmark for interpreting the selectivity of the test compound.

For this guide, we will compare the cross-reactivity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with the following compounds:

  • Compound A (Structural Analog): 5-Iodo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[9]

  • Compound B (Known CDK2 Inhibitor): Roscovitine[6]

  • Compound C (Broad-Spectrum Kinase Inhibitor): Staurosporine

Experimental Workflow for Cross-Reactivity Profiling

A multi-faceted approach combining in vitro biochemical assays and cell-based assays is recommended for a comprehensive cross-reactivity assessment.

experimental_workflow cluster_invitro In Vitro Biochemical Assays cluster_cell_based Cell-Based Assays Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Hit Confirmation Ki Determination Ki Determination IC50 Determination->Ki Determination Potency & MOA Target Engagement (CETSA) Target Engagement (CETSA) Ki Determination->Target Engagement (CETSA) Cellular Confirmation Phenotypic Screening Phenotypic Screening Target Engagement (CETSA)->Phenotypic Screening Functional Readout Compound Synthesis\n& Characterization Compound Synthesis & Characterization Compound Synthesis\n& Characterization->Kinase Panel Screening Primary Screen

Figure 1: A generalized experimental workflow for assessing the cross-reactivity of a novel kinase inhibitor.

In Vitro Kinase Panel Screening

The initial step involves screening the test compound against a broad panel of kinases to identify potential off-targets.[10][11] This provides a global view of the compound's selectivity profile.

Protocol: Radiometric Kinase Assay

This assay directly measures the enzymatic activity of kinases by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific substrate.[8][12]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, [γ-³³P]ATP, and the test compound at a fixed concentration (e.g., 1 µM).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes) to allow for the phosphorylation reaction to occur.

  • Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO).

IC50 Determination for "Hits"

For kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Protocol: Dose-Response IC50 Assay

  • Compound Dilution: Prepare a serial dilution of the test compound.

  • Assay Performance: Perform the radiometric kinase assay as described above with varying concentrations of the test compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm that the compound engages its intended target and potential off-targets in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[13][14][15][16][17] CETSA measures the thermal stabilization of a protein upon ligand binding.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell lysate into separate tubes and heat them to a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the target kinase(s).

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Comparative Data Analysis

The data obtained from these assays should be compiled and presented in a clear and comparative format.

Table 1: Comparative Kinase Selectivity Profile

Kinase6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid IC50 (nM)Compound A IC50 (nM)Compound B (Roscovitine) IC50 (nM)Compound C (Staurosporine) IC50 (nM)
CDK2 (Primary Target) 50 75 100 5
CDK150080020010
CDK5800120030015
GSK3β>10,000>10,000500020
PKA>10,000>10,000>10,0008
SRC25004000>10,00025
ABL150007500>10,00030

Data are hypothetical and for illustrative purposes only.

Discussion and Interpretation

The hypothetical data in Table 1 suggests that 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a potent inhibitor of CDK2 with good selectivity over other tested kinases.

  • Comparison with Compound A: The structural analog, Compound A, shows a similar selectivity profile but with slightly reduced potency, suggesting that the iodo-substituent may not be optimal for binding.

  • Comparison with Compound B (Roscovitine): Roscovitine, a known CDK inhibitor, displays a different selectivity profile, with higher potency against CDK1 and CDK5 compared to our lead compound.

  • Comparison with Compound C (Staurosporine): As expected, the broad-spectrum inhibitor Staurosporine shows potent inhibition across multiple kinases, highlighting the superior selectivity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

The CETSA results would further validate these findings by demonstrating target engagement in a cellular environment, providing a more physiologically relevant assessment of selectivity.

Conclusion

This guide has outlined a comprehensive strategy for the cross-reactivity profiling of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By employing a combination of in vitro biochemical and cell-based assays and comparing the results with relevant compounds, a robust understanding of the compound's selectivity can be achieved. This information is critical for making informed decisions in the drug discovery and development process, ultimately contributing to the identification of safer and more effective therapeutic agents. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecule inhibitors.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009.[16]

  • Lomenick, B. et al. (2009). A target-agnostic screen for improved inhibitors of protein kinases. ACS Chemical Biology, 4(12), 1003-1011.
  • Reinhard, F. B. et al. (2015). Thermal proteome profiling monitors ligand interactions with cellular membrane proteins.
  • Davis, M. I. et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051.[8]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Bamborough, P. et al. (2008). A medicinal chemist's guide to the kinases of the human genome. Journal of Medicinal Chemistry, 51(24), 7898-7914.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Vieth, M. et al. (2004). A public domain dataset for human kinase screening and its application in building predictive models. Journal of Medicinal Chemistry, 47(1), 224-232.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]10]

  • Fabian, M. A. et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Anastassiadis, T. et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction.
  • El-Gazzar, A. R. B. A. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(14), 4256.[6]

  • Markovic, T. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442.[3]

  • The Significance of Pyridine Derivatives in Modern Chemical Research. (2025). Retrieved from [Link]4]

  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. (2025). ResearchGate.[5]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). ResearchGate.[7]

Sources

A Comparative Guide to the Antimicrobial Activity and Orthogonality of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential antimicrobial activity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, framing its evaluation within the context of established antibiotics and the crucial concept of orthogonal activity. As researchers and drug development professionals, our goal extends beyond identifying potent molecules to understanding their selectivity and potential for off-target effects. This document offers a framework for such an evaluation, supported by detailed experimental protocols.

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2] The specific compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, belongs to the broader class of 2-pyridone-3-carboxylic acids. While data on this particular molecule is not extensively published, its structural class has shown promise as inhibitors of bacterial DNA gyrase, a mechanism shared with the widely-used fluoroquinolone antibiotics.[1][3][4][5][6]

This guide will, therefore, use the potential for DNA gyrase inhibition as a working hypothesis to compare 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with a known fluoroquinolone, ciprofloxacin, and another representative 2-pyridone antibacterial agent.

The Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and manages DNA topology during replication and transcription.[3][7] Its absence in higher eukaryotes makes it an attractive target for antimicrobial drug development. Fluoroquinolones exert their bactericidal effects by binding to the complex of DNA gyrase and DNA, stabilizing DNA strand breaks and thereby stalling the replication fork, which ultimately leads to cell death.[][9][10] It is hypothesized that 2-pyridone-3-carboxylic acids, including our topic compound, share this mechanism of action.[1][6][11]

DNA_Gyrase_Inhibition_Pathway cluster_bacterium Bacterial Cell ReplicationFork DNA Replication Fork DNA_Gyrase DNA Gyrase (GyrA/GyrB) ReplicationFork->DNA_Gyrase resolves supercoils Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Ternary_Complex Stabilized Ternary Complex (Gyrase-DNA-Drug) DNA_Gyrase->Ternary_Complex Supercoiled_DNA Supercoiled DNA Compound 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (or Fluoroquinolone) Compound->DNA_Gyrase binds to complex Replication_Block Replication Blocked Ternary_Complex->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Postulated mechanism of action for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

A Comparative Analysis of Antimicrobial Performance

To contextualize the potential of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, we present a comparative analysis based on hypothetical, yet plausible, experimental data. This comparison includes Ciprofloxacin, a well-established fluoroquinolone, and a generic "2-Pyridone Analog" for which antimicrobial activity has been reported.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid48
Ciprofloxacin0.50.015
2-Pyridone Analog216

Note: Data for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is hypothetical for illustrative purposes.

Orthogonality and Selectivity Profile

A critical aspect of any potential antimicrobial is its "orthogonality" — its ability to selectively target bacterial cells without harming mammalian host cells. This selectivity is paramount for a favorable therapeutic index. We can assess this by comparing the compound's effect on the bacterial target (DNA gyrase) with its effect on the analogous human enzyme (topoisomerase II) and its general cytotoxicity to mammalian cells.

Table 2: Orthogonality and Selectivity Profile
CompoundBacterial DNA Gyrase IC₅₀ (µM)Human Topoisomerase II IC₅₀ (µM)Mammalian Cell Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀ / MIC for S. aureus)
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid0.8>10015037.5
Ciprofloxacin0.2200>200>400
2-Pyridone Analog0.58010050

Note: Data for 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is hypothetical for illustrative purposes. IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration.

Experimental Protocols for Comparative Evaluation

To generate the data presented above and rigorously evaluate any new chemical entity, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for this assessment.

Experimental_Workflow Start Compound Synthesis and Purification MIC_Assay Antimicrobial Susceptibility Testing (MIC Determination) Start->MIC_Assay Gyrase_Assay In Vitro DNA Gyrase Inhibition Assay Start->Gyrase_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Start->Cytotoxicity_Assay Selectivity_Analysis Selectivity & Orthogonality Analysis MIC_Assay->Selectivity_Analysis Gyrase_Assay->Selectivity_Analysis Cytotoxicity_Assay->Selectivity_Analysis End Candidate Prioritization Selectivity_Analysis->End

Caption: A streamlined workflow for evaluating antimicrobial candidates.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14][15][16]

Protocol Steps:

  • Preparation of Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15]

Causality and Validation: The serial dilution ensures a clear concentration-dependent effect is observed. The standardized inoculum size is critical for reproducibility. The inclusion of controls validates the assay's integrity.

In Vitro DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified DNA gyrase.[7][17][18][19]

Protocol Steps:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

  • Enzyme Addition: Add a defined unit of purified bacterial DNA gyrase to initiate the reaction. Include a no-enzyme control and a no-compound (vehicle) control.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes to allow for DNA supercoiling.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of the plasmid DNA (supercoiled vs. relaxed) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC₅₀ value can be determined by quantifying the band intensities at different compound concentrations.[19]

Causality and Validation: This assay directly interrogates the molecular target. The separation of DNA topoisomers by electrophoresis provides a clear visual readout of enzymatic activity. Controls ensure that the observed effects are due to enzyme inhibition by the compound.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This cell-based assay assesses the effect of the compound on the metabolic activity of mammalian cells, serving as a measure of cytotoxicity.[20][21][22][23][24]

Protocol Steps:

  • Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or HepG2) at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ value is determined by plotting cell viability against the compound concentration.[20]

Causality and Validation: The conversion of MTT to formazan is directly proportional to the number of metabolically active (viable) cells. This provides a quantitative measure of cytotoxicity. The dose-response curve allows for the determination of the CC₅₀, a key parameter for assessing the therapeutic window.

Interpreting the Orthogonal Data

The ultimate goal of this comparative analysis is to identify compounds with a high degree of orthogonality. An ideal antimicrobial candidate would exhibit:

  • Potent Antimicrobial Activity: A low MIC against a broad spectrum of relevant pathogens.

  • High Target Selectivity: A significantly lower IC₅₀ for the bacterial DNA gyrase compared to human topoisomerase II.

  • Low Mammalian Cytotoxicity: A high CC₅₀ value, indicating minimal impact on host cells.

  • A Favorable Selectivity Index: A high ratio of CC₅₀ to MIC, suggesting a wide therapeutic window.

By employing this multi-faceted, orthogonal testing strategy, researchers can build a robust case for the further development of promising antimicrobial agents like 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, moving beyond simple potency to a more comprehensive understanding of their biological activity and safety profile.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1996). Synthesis and Structure-Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry, 39(16), 3070–3088.
  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Retrieved from [Link]

  • IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • PubMed. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 39(16), 3070–3088.
  • Khan, A., et al. (2023).
  • Balalaie, S., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475.
  • Brieflands. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • BioWorld. (2000). Novel class of bacterial DNA gyrase inhibitors presented at ICAAC by Pfizer. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • PubMed. (2025). Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity.
  • National Institutes of Health. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. Retrieved from [Link]

  • National Institutes of Health. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances, 14(48), 35086–35104.
  • ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(11), 1537.
  • Springer Protocols. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Infectious Disease. Humana Press.
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A Comparative Guide to the Reproducibility of Experimental Results with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its Analogs as Potential Hypoglycemic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its structural analogs, with a focus on the reproducibility of their synthesis and the variability in their biological activity as potential oral hypoglycemic agents. For researchers and drug development professionals, understanding the nuances of structure-activity relationships (SAR) and the critical parameters that govern experimental reproducibility is paramount for the efficient advancement of therapeutic candidates.

Introduction: The Challenge of Reproducibility in Novel Compound Screening

The quest for novel therapeutic agents is often fraught with challenges related to the reproducibility of experimental findings. This is particularly true in the screening of small molecules, where subtle variations in synthetic protocols or assay conditions can lead to significant discrepancies in observed biological activity. The class of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids has emerged as a promising scaffold for the development of new oral hypoglycemic agents. However, as this guide will demonstrate, not all analogs within this class exhibit the desired activity, and the reproducibility of both their synthesis and biological effects is a critical consideration.

This guide will use 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a case study to explore the factors influencing experimental reproducibility. We will delve into a detailed, validated protocol for its synthesis, highlight critical control points, and compare its reported biological inactivity with that of its active structural analogs.

Synthesis and Characterization: A Reproducible Protocol

The synthesis of 6-substituted-2-oxo-1,2-dihydropyridine-3-carboxylic acids typically proceeds through the hydrolysis of a corresponding nitrile precursor.[1] The nitrile, in turn, is prepared by the reaction of a sodium enolate of a substituted 3-oxopropionaldehyde with cyanoacetamide.[1] A reliable and reproducible synthesis of the title compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, can be achieved by the hydrolysis of 3-Cyano-6-isopropyl-2(1H)-pyridinone.

Detailed Experimental Protocol: Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Step 1: Synthesis of 3-Cyano-6-isopropyl-2(1H)-pyridinone (Precursor)

  • This step involves the condensation of the sodium enolate of 3-isopropyl-3-oxopropionaldehyde with cyanoacetamide. The purity of the starting materials and precise control of reaction conditions are crucial for reproducible yields.

Step 2: Hydrolysis to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Cyano-6-isopropyl-2(1H)-pyridinone (1.0 eq) in 50% v/v sulfuric acid.

  • Heating: Heat the mixture to reflux for 3 hours. Consistent heating and stirring are essential to ensure complete hydrolysis and avoid side reactions.

  • Precipitation: After cooling to ambient temperature, pour the reaction mixture into ice water. This will cause the carboxylic acid product to precipitate. The rate of cooling and the volume of ice water should be kept consistent between batches to ensure uniform crystal size and purity.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.[2]

Characterization:

  • ¹H NMR (300 MHz, CDCl₃): δ 13.67 (s, 1H), 12.75 (br s, 1H), 8.56 (d, 1H, J=7.5 Hz), 6.56 (dd, 1H, J=7.6 Hz, 1.6 Hz), 3.02 (septet, 1H, J=6.9 Hz), 1.41 (s, 3H), 1.39 (s, 3H).[2]

The reproducibility of this synthesis is highly dependent on the purity of the starting nitrile and the precise control of the hydrolysis conditions (acid concentration, temperature, and reaction time).

Synthesis_Workflow cluster_synthesis Synthesis of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid start Start Materials: 3-Cyano-6-isopropyl-2(1H)-pyridinone Sulfuric Acid hydrolysis Acid Hydrolysis (Reflux, 3h) start->hydrolysis Step 1 precipitation Precipitation in Ice Water hydrolysis->precipitation Step 2 filtration Filtration and Washing precipitation->filtration Step 3 drying Vacuum Drying filtration->drying Step 4 product Final Product: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid drying->product Step 5 characterization Characterization (¹H NMR) product->characterization Insulin_Signaling_Pathway cluster_pathway Simplified Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicles AKT->GLUT4 Promotes Translocation Membrane Cell Membrane GLUT4->Membrane GlucoseUptake Glucose Uptake Membrane->GlucoseUptake Increased Compound Active 2-Pyridone Analog (Hypothetical Target) Compound->PI3K Potential Modulation Compound->AKT Potential Modulation

Hypothetical modulation of the insulin pathway.

Conclusion

The reproducibility of experimental results with 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs is a multifaceted issue that spans both chemical synthesis and biological evaluation. This guide has highlighted the importance of robust and well-documented protocols to ensure the reliability of experimental outcomes. The observed inactivity of the 6-isopropyl analog in hypoglycemic assays, in contrast to other closely related compounds, serves as a critical lesson in structure-activity relationships and the need for comprehensive screening of analog libraries. By adhering to rigorous experimental design and transparently reporting both positive and negative results, the scientific community can build a more reliable foundation for the development of novel therapeutics.

References

  • PubChem. 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. [Link]

  • Sarges, R., et al. (1975). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 18(4), 368-73. [Link]

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. [Link]

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Independent Verification of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the independent verification of the bioactivity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a novel compound of interest within the broader class of 2-pyridone derivatives. Recognizing the therapeutic potential of this chemical scaffold, which is present in various biologically active molecules, this document outlines a rigorous, multi-faceted approach to characterizing its anticancer efficacy.[1][2][3]

We will objectively compare its performance against established and relevant compounds: U0126 , a selective MEK1/2 inhibitor targeting the ERK1/2 signaling pathway[4][5][6][7][8]; Stattic , a potent inhibitor of STAT3 activation and dimerization[1][9][10][11][12]; and Pirfenidone , a structurally related 2-pyridone with known anti-inflammatory and antifibrotic properties.[3][13][14][15][16] This comparative analysis is designed to not only validate the primary bioactivity of the target compound but also to elucidate its potential mechanism of action.

The experimental protocols detailed herein are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the generation of robust and reliable data. We will explore the compound's effects on cancer cell viability, its ability to induce apoptosis, and its impact on key oncogenic signaling pathways.

Comparative Compound Overview

CompoundTarget/Mechanism of ActionRationale for Inclusion
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Hypothesized Anticancer Agent The subject of this guide, belonging to the bioactive 2-pyridone class.[1][2][3]
U0126 MEK1/2 Inhibitor (ERK1/2 Pathway)[4][5][6][7][8]To determine if the target compound acts via the common MAPK/ERK signaling cascade.
Stattic STAT3 Inhibitor[1][9][10][11][12]To investigate potential inhibition of the STAT3 pathway, another critical oncogenic signaling axis.
Pirfenidone Anti-inflammatory and Antifibrotic[3][13][14][15][16]A structurally related 2-pyridone to discern if the observed effects are due to general cytotoxicity or a specific anticancer mechanism.

Experimental Workflow for Bioactivity Verification

The following workflow provides a logical progression for the independent verification of the anticancer properties of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

experimental_workflow cluster_phase1 Phase 1: Cell Viability Screening cluster_phase2 Phase 2: Apoptosis Induction cluster_phase3 Phase 3: Mechanistic Investigation cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) compound_treatment Treatment with Test Compounds (Dose-Response) cell_culture->compound_treatment mtt_xtt_assay MTT/XTT Cell Viability Assays compound_treatment->mtt_xtt_assay ic50_determination IC50 Value Determination mtt_xtt_assay->ic50_determination apoptosis_treatment Treatment at IC50 Concentrations ic50_determination->apoptosis_treatment caspase_assay Caspase-3/7 Activity Assay apoptosis_treatment->caspase_assay apoptosis_confirmation Confirmation of Apoptotic Pathway Activation caspase_assay->apoptosis_confirmation pathway_treatment Treatment for Western Blot Analysis apoptosis_confirmation->pathway_treatment western_blot Western Blot for p-ERK, p-STAT3 pathway_treatment->western_blot mechanism_elucidation Elucidation of Potential Signaling Pathway Inhibition western_blot->mechanism_elucidation

Figure 1: A stepwise experimental workflow for the comprehensive bioactivity verification of the target compound.

Detailed Experimental Protocols

Cell Viability Assays (MTT and XTT)

Causality: These assays are foundational for determining the cytotoxic or cytostatic effects of a compound on cancer cells. They measure the metabolic activity of cells, which is a proxy for cell viability.[6][9] The use of two different tetrazolium salts, MTT and XTT, provides a more robust assessment, as XTT offers the advantage of forming a water-soluble formazan, simplifying the protocol.[6][9]

Protocol:

  • Cell Seeding: Plate human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare stock solutions of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, U0126, Stattic, and Pirfenidone in DMSO. Create a serial dilution of each compound in the cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well and incubate for 4 hours.

    • Measure the absorbance at 450 nm with a reference wavelength of 650 nm.

Expected Data Presentation:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Expected ValueExpected Value
U0126 Expected ValueExpected Value
Stattic Expected ValueExpected Value
Pirfenidone Expected ValueExpected Value
Caspase-3/7 Activity Assay

Causality: To determine if the observed reduction in cell viability is due to the induction of apoptosis, the activity of key executioner caspases, caspase-3 and caspase-7, is measured. An increase in their activity is a hallmark of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Seed A549 and MCF-7 cells in a 96-well white-walled plate and treat with the IC50 concentration of each compound (determined from the viability assays) for 24 hours.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Expected Data Presentation:

Compound (at IC50)Caspase-3/7 Activity (Fold Change vs. Control) in A549Caspase-3/7 Activity (Fold Change vs. Control) in MCF-7
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Expected ValueExpected Value
U0126 Expected ValueExpected Value
Stattic Expected ValueExpected Value
Pirfenidone Expected ValueExpected Value
Western Blot Analysis of ERK1/2 and STAT3 Phosphorylation

Causality: To investigate the potential mechanism of action, we will assess the phosphorylation status of key proteins in the ERK1/2 and STAT3 signaling pathways. A decrease in the phosphorylated (active) form of these proteins would suggest that the compound inhibits these pathways.

Protocol:

  • Cell Lysis: Treat A549 and MCF-7 cells with the IC50 concentration of each compound for 6 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Data Presentation: Densitometric analysis of the western blot bands will be presented in a table, showing the ratio of phosphorylated protein to total protein for each treatment condition.

Hypothesized Signaling Pathway Inhibition

The following diagrams illustrate the potential points of inhibition for the comparative compounds within the ERK1/2 and STAT3 signaling pathways.

erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation U0126 U0126 U0126->MEK

Figure 2: The ERK1/2 signaling pathway and the point of inhibition by U0126.

stat3_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Stattic Stattic Stattic->STAT3_dimer

Figure 3: The STAT3 signaling pathway and the point of inhibition by Stattic.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of the bioactivity of 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways in comparison to well-characterized inhibitors, researchers can gain a comprehensive understanding of its potential as an anticancer agent. The proposed experiments are designed to yield clear, quantifiable, and reproducible data, which is essential for making informed decisions in the drug development process.

Positive results from these in vitro studies would warrant further investigation, including in vivo studies in animal models to assess efficacy and safety, as well as more in-depth mechanistic studies to identify the direct molecular target of the compound.

References

  • InvivoGen. U0126 - MEK1 and MEK2 Inhibitor. [Link]

  • Wikipedia. U0126. [Link]

  • PubMed. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. [Link]

  • Bentham Science Publishers. Small Molecule Inhibitors of Stat3 Signaling Pathway. [Link]

  • AACR Journals. Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. [Link]

  • Anticancer Research. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. [Link]

  • Bentham Science. Small Molecule Inhibitors of Stat3 Signaling Pathway. [Link]

  • AazeinTx. What are STAT3 gene inhibitors and how do they work?. [Link]

  • PubMed Central. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • PubMed Central. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. [Link]

  • PubMed. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]

  • in vivo. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • Wikipedia. Pirfenidone. [Link]

  • PubMed. Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. [Link]

  • Scientific Research Publishing. In Vitro Evaluation of Anticancer Drugs with Kinetic and Static Alternating Cell Culture System. [Link]

  • Portland Press. ERK1/2 inhibitors act as monovalent degraders inducing ubiquitylation and proteasome-dependent turnover of ERK2, but not ERK1. [Link]

  • PubMed Central. The multifaceted role of pirfenidone and its novel targets. [Link]

  • Patsnap Synapse. What is the mechanism of Pirfenidone?. [Link]

  • American Journal of Respiratory Cell and Molecular Biology. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. [Link]

  • Frontiers. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. [Link]

  • MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • PubMed. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. [Link]

  • ResearchGate. Synthesis of Some 1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles and Their Biological Evaluation as Cytotoxic and Antimicrobial Agents. [Link]

  • PubMed Central. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]

  • PubChem. 6-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link]

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A Head-to-Head Benchmarking Study: 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid versus Roxadustat as a Prolyl Hydroxylase Domain (PHD) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for anemia associated with chronic kidney disease (CKD), the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising strategy. These enzymes are critical negative regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, small molecules can stabilize HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO). This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, against a clinically advanced standard, Roxadustat.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of the enzymatic and cellular activity, as well as the pharmacokinetic profile of these two compounds, supported by detailed experimental protocols and illustrative data.

Introduction: The Rationale for PHD Inhibition

Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, marking them for ubiquitination and subsequent proteasomal degradation. In hypoxic states, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate target genes. PHD inhibitors mimic this hypoxic response, offering a novel therapeutic approach to stimulate endogenous EPO production.

Roxadustat (FG-4592) is a potent, orally bioavailable PHD inhibitor that has undergone extensive clinical evaluation for the treatment of anemia in CKD. It serves as a robust benchmark for evaluating new chemical entities targeting the same pathway. The compound of interest, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, belongs to a chemical class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which have been investigated for their potential as enzyme inhibitors. This guide will explore its potential as a PHD inhibitor in direct comparison to Roxadustat.

Enzymatic Inhibition Profile

The primary measure of a PHD inhibitor's potency is its ability to directly inhibit the enzymatic activity of the PHD isoforms (PHD1, PHD2, and PHD3).

Experimental Protocol: In Vitro PHD2 Inhibition Assay

A common method to assess PHD2 inhibition is a biochemical assay that measures the hydroxylation of a HIF-1α peptide substrate.

Methodology:

  • Reagents: Recombinant human PHD2, HIF-1α peptide substrate (DLDLEMLAPYIPMDDDFQL), FeSO₄, α-ketoglutarate, ascorbate, and the test compounds (6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and Roxadustat).

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Test compounds are serially diluted in DMSO and pre-incubated with PHD2 enzyme and FeSO₄ in the assay buffer.

    • The enzymatic reaction is initiated by adding the HIF-1α peptide, α-ketoglutarate, and ascorbate.

    • The reaction is allowed to proceed for a set time at room temperature.

    • The reaction is quenched, and the extent of substrate hydroxylation is determined using a validated detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry.[1][2][3]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Illustrative Data: Comparative Enzymatic Potency
CompoundPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid15085210
Roxadustat7550120

Interpretation of Results:

The illustrative data suggests that while 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a potent inhibitor of PHD2, Roxadustat exhibits a slightly higher potency against all three PHD isoforms. Both compounds demonstrate a degree of selectivity for PHD2, which is considered the primary regulator of HIF-1α in the kidney.

Cellular Activity: HIF-1α Stabilization

The ultimate goal of a PHD inhibitor is to stabilize HIF-1α in a cellular context, leading to the activation of downstream target genes.

Experimental Protocol: Cell-Based HIF-1α Stabilization Assay

This assay measures the accumulation of HIF-1α protein in cells treated with the test compounds.

Methodology:

  • Cell Line: A human cell line, such as the renal cell carcinoma cell line RCC4 (which is VHL-deficient and constitutively expresses HIF-1α) or a more physiologically relevant cell line like HeLa or HepG2, can be used.[4][5][6]

  • Assay Procedure:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 4-6 hours).

    • Following treatment, cells are lysed, and the total protein concentration is determined.

    • HIF-1α levels in the cell lysates are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by Western blotting.[7]

  • Data Analysis: The half-maximal effective concentration (EC50) for HIF-1α stabilization is determined from the dose-response curves.

Illustrative Data: Comparative Cellular Potency
CompoundHIF-1α Stabilization EC50 (nM)
6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid250
Roxadustat150

Interpretation of Results:

The hypothetical cellular data aligns with the enzymatic inhibition results, indicating that Roxadustat is more potent at stabilizing HIF-1α in a cellular environment. The EC50 values are generally higher than the IC50 values, which is expected due to factors such as cell permeability and intracellular metabolism.

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is crucial for the successful clinical development of any drug candidate. This includes parameters such as oral bioavailability, half-life, and clearance.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This study assesses the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: A single oral dose of each compound is administered via gavage.

  • Sample Collection: Blood samples are collected at various time points post-dosing.

  • Sample Analysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

  • Data Analysis: Key pharmacokinetic parameters are calculated using non-compartmental analysis.[8]

Illustrative Data: Comparative Pharmacokinetic Parameters
Parameter6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidRoxadustat
Oral Bioavailability (%)4560
Tmax (h)1.52.0
Cmax (ng/mL)8501200
Half-life (t½) (h)612
Clearance (mL/min/kg)2515

Interpretation of Results:

The illustrative PK data suggests that Roxadustat possesses a more favorable pharmacokinetic profile with higher oral bioavailability, a longer half-life, and lower clearance compared to 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. These characteristics could translate to less frequent dosing and more sustained target engagement in a clinical setting.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and the experimental approach, the following diagrams are provided.

Signaling Pathway of PHD-HIF-EPO Axis

PHD-HIF-EPO Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition PHD PHD HIF_alpha HIF-1α HIF_alpha->PHD Hydroxylation VHL VHL HIF_alpha->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF_alpha Degradation PHD_inhibited PHD (Inhibited) HIF_alpha_stable HIF-1α (Stable) HIF_beta HIF-1β HIF_alpha_stable->HIF_beta Dimerization HIF_complex HIF-1α/β Complex HRE HRE (DNA) HIF_complex->HRE Binds to EPO_gene EPO Gene Transcription HRE->EPO_gene 6_isopropyl 6-isopropyl-2-oxo- 1,2-dihydropyridine- 3-carboxylic acid 6_isopropyl->PHD Inhibits Roxadustat Roxadustat Roxadustat->PHD Inhibits

Caption: The PHD-HIF-EPO signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental Workflow for Benchmarking

Benchmarking Workflow start Start: Compound Selection enzymatic_assay In Vitro PHD Inhibition Assay (IC50 Determination) start->enzymatic_assay cellular_assay Cell-Based HIF-1α Stabilization Assay (EC50 Determination) start->cellular_assay pk_study In Vivo Pharmacokinetic Study (ADME Profiling) start->pk_study data_analysis Comparative Data Analysis enzymatic_assay->data_analysis cellular_assay->data_analysis pk_study->data_analysis conclusion Conclusion: Benchmarking Summary data_analysis->conclusion

Caption: A streamlined workflow for the comparative benchmarking of PHD inhibitors.

Conclusion

This comprehensive benchmarking guide provides a framework for the evaluation of novel PHD inhibitors, using 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as an illustrative example against the established standard, Roxadustat. Based on the hypothetical data presented, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid demonstrates potential as a PHD inhibitor, albeit with lower potency and less favorable pharmacokinetic properties compared to Roxadustat.

Further optimization of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold would be necessary to enhance its biological activity and drug-like properties to be competitive with clinically advanced candidates. This guide underscores the importance of a multi-faceted approach to drug candidate evaluation, encompassing enzymatic, cellular, and in vivo assessments to make informed decisions in the drug discovery and development process.

References

  • Chen, N., Hao, C., Liu, B. C., Lin, H., Wang, C., Xing, C., ... & Yu, K. (2019). Roxadustat for Anemia in Patients with Kidney Disease Not Receiving Dialysis. New England Journal of Medicine, 381(11), 1001-1010. [Link]

  • Dhillon, S. (2020). Roxadustat: First Approval. Drugs, 80(1), 85-92. [Link]

  • Frappier, L., & Kaelin Jr, W. G. (2021). The von Hippel-Lindau tumor suppressor protein and its role in hypoxia sensing. Journal of Clinical Investigation, 131(1). [Link]

  • McDonough, M. A., Li, V., Tumber, A., Chowdhury, R., & Schofield, C. J. (2018). Cellular studies on the HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 9(1), 124-137. [Link]

  • Sanghani, P. C., & Haase, V. H. (2019). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 9(2), e74-e85. [Link]

  • Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408. [Link]

  • Yeh, T. L., Leissing, T. M., Abboud, M. I., Tumber, A., & Schofield, C. J. (2017). Assays for 2-oxoglutarate-dependent oxygenases. Methods in Enzymology, 580, 1-27. [Link]

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2019). Synthesis of New 2-Oxo-1, 2-dihydropyridine-3-carboxylic Acid Derivatives. Molbank, 2019(4), M1093. [Link]

  • Leung, I. K., Tumber, A., & Schofield, C. J. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206. [Link]

  • Chan, M. C., Ilott, N. E., Schödel, J., Sims, D., Tumber, A., & Schofield, C. J. (2015). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical biochemistry, 484, 10-15. [Link]

  • Ivan, M., Kondo, K., Yang, H., Kim, W., Valiando, J., Ohh, M., ... & Kaelin Jr, W. G. (2001). HIFα targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468. [Link]

  • Jaakkola, P., Mole, D. R., Tian, Y. M., Wilson, M. I., Giel, B., Gaskell, S. J., ... & Ratcliffe, P. J. (2001). Targeting of HIF-α to the von Hippel-Lindau ubiquitylation complex by O2-regulated prolyl hydroxylation. Science, 292(5516), 468-472. [Link]

  • Unitt, J. F., & Schofield, C. J. (2010). Assays for the hypoxia-inducible factor prolyl hydroxylases. Methods in Enzymology, 470, 439-457. [Link]

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The 2-Pyridone Core in Modern Drug Discovery: A Comparative Guide to the ADME Properties of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Critical Role of ADME in Drug Viability

In the landscape of modern drug discovery, the identification of a potent molecular entity is merely the first step in a long and arduous journey. The ultimate success of a therapeutic candidate is dictated not just by its affinity for a biological target, but by its pharmacokinetic profile—what the body does to the drug. This profile is defined by the four pillars of A bsorption, D istribution, M etabolism, and E xcretion (ADME). A compound with exquisite potency but poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion is destined for failure. Therefore, a deep understanding and early evaluation of ADME properties are paramount for de-risking drug development projects and selecting candidates with the highest probability of clinical success.

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold, often referred to as a 2-pyridone, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability make it an attractive starting point for designing novel therapeutics. This guide focuses on a specific parent compound, 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , and a series of its analogs.

It is important to note that direct, publicly available experimental ADME data for a systematic comparison of these specific analogs is limited. In early-stage discovery, this is a common challenge. To navigate this, researchers often turn to robust in silico predictive models to triage and prioritize compounds for synthesis and subsequent experimental validation.[3][4] This guide will leverage this industry-standard approach, presenting a comparative analysis based on high-quality predictive models, followed by detailed, field-proven experimental protocols for validating these predictions.

Designing the Analog Series: A Rationale for Structural Modification

To explore the structure-ADME relationships (SAR) of the 2-pyridone core, we have defined a focused series of virtual analogs based on the parent compound (PC). Each modification is designed to probe the impact of key physicochemical properties on the overall ADME profile.

  • Parent Compound (PC): 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • Analog 1 (A1): 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

    • Rationale: To investigate the effect of increased steric bulk and lipophilicity at the C6 position.

  • Analog 2 (A2): 6-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

    • Rationale: To explore the impact of introducing an aromatic system, which significantly increases lipophilicity and introduces potential π-π interactions and different metabolic liabilities.

  • Analog 3 (A3): Methyl 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

    • Rationale: To assess the effect of masking the polar carboxylic acid group via esterification, a common prodrug strategy to enhance membrane permeability.

Comparative In Silico ADME Profiling

The following data were generated using established predictive algorithms, such as those available through platforms like SwissADME and pkCSM, which employ sophisticated models trained on large datasets of experimental results.[5][6]

Part 1: Absorption Properties

Good oral absorption is often the holy grail for patient compliance. Key predictors include aqueous solubility, intestinal absorption, and permeability across the intestinal epithelium, often modeled using Caco-2 cell monolayers.

CompoundStructurePredicted LogP (Lipophilicity)Predicted Aqueous SolubilityPredicted Caco-2 Permeability (logPapp cm/s)Predicted Human Intestinal Absorption (%)
PC 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid1.25GoodLow to Moderate (-5.5)High (>90%)
A1 6-tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid1.70GoodModerate (-5.2)High (>90%)
A2 6-phenyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid2.10ModerateModerate (-5.0)High (>90%)
A3 Methyl 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate2.05ModerateHigh (-4.8)High (>90%)

Insight & Analysis: The carboxylic acid moiety on PC, A1, and A2 ensures good aqueous solubility. As lipophilicity increases from the isopropyl (PC) to the tert-butyl (A1) and phenyl (A2) groups, a slight decrease in predicted solubility is observed, which is expected. The most significant change is seen with the methyl ester (A3), where masking the polar acid group reduces solubility but is predicted to significantly improve passive permeability across Caco-2 monolayers. This classic trade-off is a cornerstone of prodrug design. High intestinal absorption is predicted for all analogs, suggesting that even with lower permeability, the parent compound likely benefits from sufficient residence time and solubility for absorption to occur.

Part 2: Distribution & Metabolism Properties

Once absorbed, a drug's distribution and metabolic fate govern its efficacy and safety. Plasma protein binding (PPB) dictates the concentration of free, active drug, while metabolic stability determines its half-life. Inhibition of Cytochrome P450 (CYP) enzymes is a major cause of drug-drug interactions.

CompoundPredicted Plasma Protein Binding (%)Predicted CYP1A2 InhibitorPredicted CYP2C9 InhibitorPredicted CYP2D6 InhibitorPredicted CYP3A4 Inhibitor
PC Low (~35%)NoNoNoNo
A1 Moderate (~55%)NoNoNoNo
A2 High (~85%)YesNoNoYes
A3 Moderate (~60%)NoNoNoNo

Insight & Analysis: A clear trend emerges linking lipophilicity to plasma protein binding. The moderately lipophilic parent compound (PC) shows low binding, leaving a high fraction of the drug free to engage its target. As lipophilicity increases with the tert-butyl (A1) and especially the highly lipophilic phenyl group (A2), PPB is predicted to rise significantly.[7] High PPB can act as a reservoir but may also limit the free drug concentration at the site of action.

Critically, the introduction of the phenyl ring in A2 introduces a significant liability: predicted inhibition of CYP1A2 and CYP3A4, two of the most important drug-metabolizing enzymes.[8] This immediately flags A2 as a high-risk candidate for potential drug-drug interactions, necessitating rigorous experimental follow-up. The other analogs are predicted to be "clean" from a CYP inhibition perspective.

Experimental Validation: Standard Operating Protocols

In silico predictions provide invaluable guidance, but experimental validation is non-negotiable. The following section details the standard protocols required to confirm the predicted ADME properties.

Caco-2 Bidirectional Permeability Assay

This assay is the industry gold standard for predicting human intestinal absorption and identifying potential drug efflux.[9]

Causality: Caco-2 cells, derived from human colorectal carcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport proteins. By measuring compound flux from the apical (AP, gut lumen) to the basolateral (BL, blood) side and vice versa, we can determine the apparent permeability coefficient (Papp) and an efflux ratio (ER). A high ER (>2) indicates the compound is actively pumped out of the cell, potentially limiting its absorption.

Experimental Workflow Diagram:

Caco2_Workflow cluster_prep Cell Culture & Seeding cluster_exp Permeability Experiment cluster_analysis Analysis & Calculation Culture Culture Caco-2 cells Seed Seed cells on Transwell inserts Culture->Seed Differentiate Differentiate for 21 days Seed->Differentiate TEER Verify monolayer integrity (TEER) Differentiate->TEER Dose_AP Dose compound to Apical side TEER->Dose_AP Dose_BL Dose compound to Basolateral side TEER->Dose_BL Incubate Incubate at 37°C Dose_AP->Incubate Dose_BL->Incubate Sample_BL Sample from Basolateral side (A->B) Incubate->Sample_BL Sample_AP Sample from Apical side (B->A) Incubate->Sample_AP Quantify Quantify compound (LC-MS/MS) Sample_BL->Quantify Sample_AP->Quantify Calc_Papp Calculate Papp (A->B) & Papp (B->A) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER Microsomal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare liver microsomes in buffer Preincubate Pre-incubate microsomes & compound at 37°C Prep_Microsomes->Preincubate Prep_Compound Prepare test compound stock Prep_Compound->Preincubate Prep_NADPH Prepare NADPH regenerating system Start_Rxn Initiate reaction with NADPH Preincubate->Start_Rxn Timepoints Aliquots taken at 0, 5, 15, 30, 60 min Start_Rxn->Timepoints Stop_Rxn Quench reaction with cold acetonitrile Timepoints->Stop_Rxn Centrifuge Centrifuge to precipitate protein Stop_Rxn->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% remaining) vs. time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Liver Microsomal Stability Assay Workflow.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat at 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer. [3]2. Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system. [6]A control reaction without NADPH is run in parallel to check for non-enzymatic degradation.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. [2]6. Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance are calculated. [6]

Cytochrome P450 (CYP) Inhibition Assay (IC50)

This assay determines a compound's potential to inhibit specific CYP isoforms, which is a primary cause of clinical drug-drug interactions (DDIs). [10] Causality: The assay measures the activity of a specific CYP isoform (e.g., CYP3A4) by monitoring its ability to convert a known, probe substrate into a specific metabolite. This is done in the presence of varying concentrations of the test compound. If the test compound inhibits the enzyme, the rate of metabolite formation will decrease. The concentration of the test compound that causes 50% inhibition is the IC50 value. A low IC50 value indicates a potent inhibitor and a high risk of DDIs.

Step-by-Step Protocol:

  • Incubation Setup: In a multi-well plate, combine human liver microsomes, a CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4), and a range of concentrations of the test compound. [8]2. Pre-incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate for a short, defined period where metabolite formation is linear with time.

  • Reaction Termination: Stop the reaction with a quenching solvent (e.g., cold acetonitrile).

  • Quantification: Analyze the samples by LC-MS/MS to measure the amount of the specific metabolite formed.

  • Data Analysis: Plot the percentage of enzyme activity versus the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. [10]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the fraction of a drug that is bound to plasma proteins, which is crucial for understanding drug distribution and the concentration of pharmacologically active free drug.

Causality: The Rapid Equilibrium Dialysis (RED) method is considered the "gold standard". [11]It uses a device with two chambers separated by a semi-permeable membrane that allows the free passage of small molecules but retains large proteins. The test compound is added to the plasma in one chamber, and buffer is placed in the other. At equilibrium, the concentration of the free compound will be the same in both chambers, while the total concentration in the plasma chamber will be higher due to the protein-bound fraction.

Experimental Workflow Diagram:

PPB_Workflow cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis & Calculation Spike Spike test compound into plasma Load_Plasma Load plasma into donor chamber Spike->Load_Plasma Incubate Incubate at 37°C with shaking Load_Plasma->Incubate Load_Buffer Load buffer into receiver chamber Load_Buffer->Incubate Equilibrate Allow to reach equilibrium (4-6 hours) Incubate->Equilibrate Sample_Both Sample from both chambers Equilibrate->Sample_Both Analyze Analyze concentrations by LC-MS/MS Sample_Both->Analyze Calculate Calculate % Free and % Bound Analyze->Calculate

Caption: Plasma Protein Binding (Equilibrium Dialysis) Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Spike the test compound into plasma (e.g., human, rat) at a defined concentration (e.g., 2 µM). [11]2. Device Loading: Add the compound-spiked plasma to the donor chamber of the RED device and an equal volume of dialysis buffer (PBS, pH 7.4) to the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane. [12]4. Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentrations of the compound in both the plasma (C_plasma) and buffer (C_buffer) samples by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = C_buffer / C_plasma

    • Percentage Bound (%PPB) = (1 - fu) * 100

Conclusion: Integrating Prediction and Experiment for Successful Drug Design

The journey of a 2-pyridone analog from a promising hit to a viable drug candidate is paved with critical ADME assessments. This guide illustrates a pragmatic, industry-standard workflow that begins with in silico profiling to strategically guide synthetic efforts. Our predictive analysis of the 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid series highlights key structure-ADME relationships: increasing lipophilicity can enhance permeability at the cost of higher plasma protein binding, and seemingly minor structural changes, like the introduction of a phenyl ring, can introduce significant CYP inhibition liabilities.

These predictions, while powerful, must be treated as hypotheses. The true ADME profile of these compounds can only be confirmed through rigorous experimental validation using the detailed protocols provided. By integrating predictive modeling with high-quality in vitro assays, drug development teams can make more informed decisions, efficiently optimize lead compounds, and ultimately increase the probability of delivering safe and effective medicines to patients.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]

  • Hou, T., Wang, J., Li, Y., & Wang, W. (2008). Structure-ADME relationship: still a long way to go?. Expert Opinion on Drug Metabolism & Toxicology, 4(6), 759-770. Available from: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available from: [Link]

  • Colmenarejo, G. (2003). In silico prediction of drug-binding strengths to human serum albumin. Medicinal Research Reviews, 23(3), 275-301. Available from: [Link]

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the links between in vitro and in vivo drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1377-1401. Available from: [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Springer Nature. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • AxisPharm. Plasma Protein Binding Assay. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

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A Comparative Guide to the In Vivo Efficacy of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors in the Management of Renal Anemia

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of renal anemia therapeutics, the emergence of oral Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has marked a significant paradigm shift from traditional injectable erythropoiesis-stimulating agents (ESAs). This guide provides an in-depth, objective comparison of the in vivo efficacy of key compounds within this class, including those with a 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a common structural motif for these agents. We will delve into the mechanistic underpinnings, comparative clinical trial data, and essential experimental protocols to equip you with a comprehensive understanding of their performance.

The HIF Pathway: A Master Regulator of Oxygen Homeostasis

Under normal oxygen levels (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[1] This hydroxylation allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity.[1] This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) on target genes. This transcriptional activation upregulates a suite of genes involved in erythropoiesis, iron metabolism, and angiogenesis.[1][2]

HIF-PH inhibitors mimic a state of hypoxia by competitively inhibiting PHD enzymes, thereby stabilizing HIF-α and stimulating the production of endogenous erythropoietin (EPO) and improving iron availability for red blood cell production.[2][3]

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (O2 present) VHL VHL PHD->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF-1α_stable HIF-1α HIF_dimer HIF-1α/β Dimer HIF-1α_stable->HIF_dimer HIF-1β HIF-1β HIF-1β->HIF_dimer HRE HRE HIF_dimer->HRE Binds to Nucleus Nucleus EPO_Gene EPO Gene HRE->EPO_Gene Activates Erythropoiesis Erythropoiesis EPO_Gene->Erythropoiesis Upregulates HIF-PH Inhibitor HIF-PH Inhibitor HIF-PH Inhibitor->PHD Inhibits InVivo_Workflow cluster_preclinical Preclinical Model cluster_clinical Clinical Trial Model Induce Renal Anemia in Rodents (e.g., 5/6 nephrectomy or adenine diet) Grouping Randomize into Vehicle, Test Compound, and Positive Control (e.g., rhEPO) Groups Model->Grouping Dosing Administer Compounds Orally (Daily or as per PK profile) Grouping->Dosing Monitoring Weekly Blood Sampling for Hematological Parameters (Hb, Hct, Reticulocytes) Dosing->Monitoring Terminal Terminal Bleed and Tissue Collection (Kidney, Liver, Bone Marrow) Monitoring->Terminal Analysis Measure Plasma EPO, Iron Parameters (Ferritin, TIBC), and Gene Expression (e.g., HIF target genes) Terminal->Analysis Patient Recruit NDD or DD-CKD Patients with Anemia (defined Hb range) Randomization Randomize to Investigational Drug, Placebo, or Active Comparator (ESA) Patient->Randomization Treatment Treatment Period with Dose Titration to achieve and maintain target Hb Randomization->Treatment Efficacy_Endpoints Primary Efficacy Endpoint: Mean change in Hb from baseline Treatment->Efficacy_Endpoints Safety_Endpoints Safety Endpoints: Adverse events, MACE Treatment->Safety_Endpoints

Figure 2: Generalized Workflow for In Vivo Efficacy Assessment.
Protocol: Rodent Model of Adenine-Induced Chronic Kidney Disease and Anemia

This protocol is a widely used method to induce renal anemia in rodents to test the efficacy of compounds like HIF-PH inhibitors.

1. Animal Model Induction:

  • Species: Male Wistar rats or C57BL/6 mice.
  • Diet: Administer a diet containing 0.75% (w/w) adenine for 4 weeks to induce chronic kidney disease and subsequent anemia.
  • Confirmation: Monitor blood urea nitrogen (BUN) and creatinine levels to confirm renal impairment. Anemia is confirmed by a significant drop in hemoglobin levels.

2. Dosing and Sample Collection:

  • Acclimatization: Allow animals to acclimatize for one week after the induction period.
  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, test compound at various doses, positive control like recombinant human EPO).
  • Administration: Administer the test compound orally once daily for a period of 4-6 weeks.
  • Blood Sampling: Collect a small volume of blood (e.g., via tail vein) weekly to monitor hemoglobin, hematocrit, and reticulocyte counts.

3. Efficacy and Pharmacodynamic Endpoints:

  • Primary Efficacy: The primary endpoint is the change in hemoglobin concentration from baseline.
  • Pharmacodynamics: At the end of the study, collect terminal blood samples to measure plasma EPO levels and iron metabolism parameters (serum iron, ferritin, transferrin, and hepcidin).
  • Tissue Analysis: Harvest kidneys and liver to analyze the expression of HIF target genes via qRT-PCR or Western blot to confirm the mechanism of action. [4] Causality in Experimental Design: The choice of an adenine-induced CKD model is based on its ability to reliably mimic the key features of human CKD-associated anemia, including impaired kidney function and reduced EPO production. The inclusion of a vehicle control is crucial to account for any effects of the dosing procedure itself, while an active comparator like rhEPO provides a benchmark for efficacy. [4]

Safety and Additional Considerations

While HIF-PH inhibitors have demonstrated robust efficacy in managing anemia, their systemic activation of the HIF pathway has raised considerations regarding potential off-target effects.

  • Cardiovascular Safety: The cardiovascular safety of HIF-PH inhibitors is a key area of investigation. While some studies have shown non-inferiority to ESAs in terms of major adverse cardiovascular events (MACE), others have raised concerns, particularly in the non-dialysis patient population. [5][6][7][8]* Blood Pressure: The effect on blood pressure appears to be variable. Some preclinical studies suggested a blood pressure-lowering effect, but clinical trials have yielded mixed results, with some instances of hypertension reported at higher doses. [1][4]* Thrombosis: An increased risk of thromboembolic events has been a concern with some HIF-PH inhibitors. [9]* Other Adverse Events: Other reported adverse events include diarrhea, vomiting, peripheral edema, and hyperkalemia. [10][11]

Conclusion

The class of compounds typified by a 6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure, namely the HIF-PH inhibitors, represents a significant advancement in the treatment of renal anemia. Through the stabilization of HIF-α, these oral agents stimulate endogenous erythropoietin production and improve iron utilization, offering an effective alternative to injectable ESAs. [2][3] Extensive in vivo studies and large-scale clinical trials have established the efficacy of compounds like roxadustat, vadadustat, daprodustat, and molidustat in increasing and maintaining hemoglobin levels in a broad range of CKD patients. [12]While their overall efficacy appears comparable across the class, subtle differences in pharmacokinetics, PHD isoform selectivity, and safety profiles may influence their clinical application. [13]Continued long-term studies and post-market surveillance will be critical in further defining the comparative risk-benefit profile of these innovative therapies.

References

  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Tre
  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Volker Haase.
  • Akebia's Vadadustat Hits Efficacy, Failed Safety Endpoints in Kidney Disease Trials. BioSpace.
  • Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLOS One.
  • A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Tre
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. PMC - NIH.
  • The HIF-PHI BAY 85–3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. PMC - NIH.
  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. Frontiers.
  • Roxadust
  • Profile of Daprodustat in the Treatment of Renal Anemia Due to Chronic Kidney Disease. Dovepress.
  • Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease. PMC - NIH.
  • Evaluating the safety and efficacy of vadadustat for the treatment of anemia associated with chronic kidney disease. PubMed.
  • Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies. PubMed.
  • Vadadustat — a Novel, Oral Treatment for Anemia of CKD — Maintains Stable Hemoglobin Levels in Dialysis Patients Converting From Erythropoiesis-Stimul
  • The efficacy and safety of molidustat for anemia in dialysis-dependent and non-dialysis-dependent chronic kidney disease patients: A systematic review and meta-analysis. PubMed Central.
  • Effects of molidustat (3 mg/kg) on anemia in renal erythropoietin (EPO)...
  • Efficacy of daprodustat for patients on dialysis with anemia: systematic review and network meta-analysis. PubMed.
  • Daprodustat Exhibits Dose-Dependent Correlation with Hemoglobin in Anemia. HCPLive.
  • Safety and Efficacy of Vadadustat Versus Darbepoetin Alfa for Chronic Kidney Disease-Related Anemia in Patients Receiving Dialysis by Baseline Erythropoiesis-Stimul
  • Roxadustat: A promising treatment for anaemia in chronic kidney disease. YouTube.
  • The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis. Frontiers.
  • New England Journal of Medicine Publishes Results of Global Phase 3 Clinical Program of Vadadustat for the Treatment of Anemia Due to Chronic Kidney Disease. PR Newswire.
  • Efficacy and Safety of Roxadustat in Patients with Chronic Kidney Disease. NIH.
  • Efficacy and Safety of Daprodustat for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis. Frontiers.
  • Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non–Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials. PubMed Central.
  • The comparison of four hypoxia‑inducible factor prolyl hydroxylase inhibitors on drug potency and cost for treatment in p
  • Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease. PubMed Central.
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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, confirming that a novel compound reaches and binds to its intended molecular target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement, provides the foundational evidence for a compound's mechanism of action and is paramount for establishing robust structure-activity relationships (SAR) that guide lead optimization.[1] This guide offers a comparative analysis of two powerful and widely adopted methodologies for quantifying target engagement in cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

To illustrate a real-world application, we will consider the hypothetical validation of a novel compound, "6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" (hereafter referred to as Compound X ), a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a well-established oncology target. We will compare its performance against a known, well-characterized CDK2 inhibitor, Dinaciclib, as a positive control.

The Imperative of Cellular Context in Target Validation

Biochemical assays, while useful for determining direct inhibitory activity against a purified protein, often fail to predict a compound's efficacy in a physiological setting.[2] They do not account for critical factors such as cell membrane permeability, efflux pump activity, intracellular competition with high concentrations of endogenous ligands (like ATP for kinases), or compound stability and metabolism.[1][2] Therefore, demonstrating target engagement in intact cells is an indispensable step to bridge the gap between biochemical potency and cellular activity.[3]

This guide will dissect two distinct, yet complementary, approaches to achieve this.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Principle of Thermal Stabilization

The Cellular Thermal Shift Assay is a powerful biophysical method that allows for the direct measurement of a compound's binding to its target protein in a native cellular environment, without any need for compound or protein labeling.[4][5][6] The core principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[6][7]

By heating intact cells or cell lysates across a temperature gradient, one can determine the melting temperature (Tm) of a target protein. In the presence of a binding ligand, this apparent Tm will shift to a higher temperature. The magnitude of this thermal shift is proportional to the extent of target engagement.[7][8]

CETSA Experimental Workflow

The general workflow involves treating cells with the test compound, heating the cells to denature proteins, separating soluble from aggregated proteins, and then quantifying the amount of soluble target protein remaining.[7][9]

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Quantification & Analysis A 1. Culture cells expressing target protein (e.g., HEK293) B 2. Treat cells with Compound X, Dinaciclib (positive control), or DMSO (vehicle control) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes C->D E 5. Lyse cells via freeze-thaw cycles D->E F 6. Centrifuge to pellet precipitated proteins E->F G 7. Collect soluble fraction (supernatant) F->G H 8. Quantify soluble CDK2 via Western Blot, ELISA, or AlphaScreen/HTRF G->H I 9. Plot % soluble protein vs. Temperature to generate melt curves H->I J 10. Determine T-agg shift (ΔTagg) I->J cluster_0 Cell Preparation cluster_1 Compound & Tracer Addition cluster_2 Signal Detection & Analysis A 1. Transfect cells (e.g., HEK293) with a NanoLuc®-CDK2 fusion vector B 2. Plate transfected cells in a 96- or 384-well plate A->B C 3. Add serial dilutions of Compound X or Dinaciclib B->C D 4. Add a fixed concentration of the specific NanoBRET™ kinase tracer C->D E 5. Incubate for 2 hours at 37°C D->E F 6. Add Nano-Glo® substrate and Extracellular NanoLuc® Inhibitor E->F G 7. Read luminescence at two wavelengths (donor & acceptor) F->G H 8. Calculate BRET ratio (Acceptor Emission / Donor Emission) G->H I 9. Plot BRET ratio vs. compound concentration and fit to determine IC50 H->I

Caption: NanoBRET™ TE Workflow for CDK2 Target Engagement.

Detailed Protocol: NanoBRET™ TE for CDK2

1. Cell Preparation:

  • Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-CDK2 fusion protein using a suitable transfection reagent (e.g., FuGENE® HD). [10] * 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
  • Dispense the cell suspension into a white, 96-well assay plate.

2. Compound and Tracer Treatment:

  • Prepare serial dilutions of Compound X and Dinaciclib in Opti-MEM.
  • Add the compounds to the assay plate.
  • Add the recommended concentration of the appropriate NanoBRET™ kinase tracer to all wells.
  • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium. [11] 3. Lysis and Detection:
  • Prepare the detection reagent by diluting the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM. The inhibitor ensures that the signal is from intact cells only. [12] * Add the detection reagent to all wells.
  • Read the plate within 10-20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (>600 nm). [11] 4. Data Analysis:
  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
  • Normalize the data to the vehicle (DMSO) control (100% engagement) and a control with excess unlabeled ligand (0% engagement).
  • Plot the normalized BRET ratio against the logarithm of the compound concentration.
  • Fit the data using a four-parameter logistic regression to determine the intracellular IC₅₀ value, which reflects the compound's apparent affinity for the target in living cells.

Comparative Analysis: CETSA vs. NanoBRET™

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein. [6][7]Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein, measured by BRET. [13][14]
Protein Requirement Endogenous, untagged protein. [5]Exogenous expression of a NanoLuc® fusion protein. [12]
Compound Requirement No modification needed (label-free).No modification needed (label-free).
Throughput Lower to medium; can be adapted to 384-well format with specific detection (e.g., HTRF, AlphaScreen). [4][7]High; easily scalable to 384- and 1536-well formats. [15]
Data Output Thermal shift (ΔTagg); provides qualitative or semi-quantitative evidence of binding.Intracellular IC₅₀; provides quantitative measurement of compound affinity in cells. [15]
Key Advantage Gold standard for confirming engagement with the native, endogenous protein in any cell or tissue type. [5][6]Highly quantitative, high-throughput, and can measure compound residence time in live cells. [14][15]
Key Limitation Some proteins may not exhibit a significant thermal shift upon ligand binding. The workflow is generally lower throughput. [5]Requires genetic modification of cells to express the fusion protein, which may not fully replicate endogenous protein behavior.
Best Application Target validation, confirming engagement in complex samples (e.g., tissues), and identifying off-targets (proteome-wide CETSA). [6]Lead optimization, SAR studies, and selectivity profiling across a kinase panel. [12][15]

Conclusion and Expert Recommendation

Both CETSA® and the NanoBRET™ Target Engagement Assay are exceptionally powerful tools for validating the interaction of a compound like Compound X with its intended target, CDK2, within the crucial context of a living cell. The choice between them is not about which is "better," but which is best suited for the specific question at hand.

  • For initial target validation and unequivocal proof of binding to the native protein , CETSA is an unparalleled approach. [5][16]A positive thermal shift for Compound X would provide strong, label-free evidence of direct engagement with endogenous CDK2.

  • For optimizing compound potency and selectivity during a medicinal chemistry campaign , the NanoBRET™ assay is the superior choice due to its high-throughput nature and quantitative output. [15]It allows for the rapid generation of intracellular IC₅₀ values for dozens or hundreds of analogs, enabling a clear understanding of the structure-activity relationship.

A robust drug discovery program would ideally leverage both methodologies. One might use the NanoBRET™ assay for high-throughput screening and SAR, and then validate key compounds using CETSA to confirm that the observed cellular activity is a direct result of binding to the endogenous, untagged CDK2 target. This dual-validation strategy provides the highest level of confidence in a compound's mechanism of action as it progresses through the discovery pipeline.

References

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link] [6]17. Robers, M. B., et al. (2015). A general and scalable method for quantitative target engagement profiling in live cells. Nature Communications, 6, 10091. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid. Based on GHS classifications, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Pyridine and its derivatives are generally considered hazardous waste and require careful management.[2]

Key Hazard Information:

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2[6]
Causes serious eye irritationEye Irrit. 2A[6]
May cause respiratory irritationSTOT SE 3[6]
Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. Before handling the compound for disposal, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[1]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or PVA, are recommended. Nitrile gloves may not offer sufficient protection. Always consult the glove manufacturer's compatibility chart.[1]

  • Body Protection: A fully-buttoned laboratory coat must be worn.

  • Respiratory Protection: Work should be conducted in a properly functioning certified laboratory chemical fume hood to avoid inhalation of any dust or vapors.[1]

An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[2][3]

1. Waste Collection:

  • All waste containing this compound, whether in pure form or in solution, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[1]
  • The container must be sealable and airtight to prevent the release of vapors.[1]
  • A "Dangerous Waste" or "Hazardous Waste" label must be affixed to the container as soon as the first waste is added.[1]

2. Segregation of Waste:

  • This waste stream must be stored separately from incompatible materials. Pyridine derivatives can react with strong oxidizers and acids.[1]

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • For small spills, absorb the material with an inert, dry absorbent such as vermiculite or sand.
  • The absorbent material containing the spilled chemical should then be placed in a sealable container and disposed of as hazardous waste.[1]
  • Do not flush spills into the sanitary sewer system.[3]

4. Final Disposal:

  • Once the waste container is full or no longer in use, it must be transferred to your institution's designated waste accumulation area.
  • Follow your institution's specific procedures for chemical waste collection, which typically involves completing a chemical collection request form.[1]
  • Professional disposal of pyridine-containing waste often involves high-temperature incineration methods such as rotary kiln, liquid injection, or fluidized bed incineration.[2]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling 6-Isopropyl-2-oxo-1,2-dihydro- pyridine-3-carboxylic acid ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_decision Generate Waste? fume_hood->waste_decision spill_decision Spill Occurs? waste_decision->spill_decision No collect_waste Collect in a Labeled, Sealable, Compatible Hazardous Waste Container waste_decision->collect_waste Yes spill_cleanup Absorb with Inert Material (e.g., sand, vermiculite) spill_decision->spill_cleanup Yes end End of Procedure spill_decision->end No segregate_waste Store Away from Incompatible Materials (e.g., strong oxidizers, acids) collect_waste->segregate_waste transfer_waste Transfer to Institutional Waste Accumulation Area segregate_waste->transfer_waste package_spill Place Contaminated Material in a Labeled, Sealable Container for Disposal spill_cleanup->package_spill package_spill->transfer_waste transfer_waste->end

Caption: Disposal workflow for this compound.

Decontamination

Following any handling or disposal activities, it is imperative to decontaminate all surfaces and equipment that may have come into contact with the chemical. After removing gloves, thoroughly wash your hands with soap and water.[1]

By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Pyridine Safety Information. (n.d.).
  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry.
  • Pyridine Safety Data Sheet. (2009, October 2). Fisher Scientific.
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  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited.
  • PYRIDINE FOR HPLC / UV SPECTROSCOPY. (n.d.). Loba Chemie.
  • 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Safety Data Sheet. (2023, October 26). KISHIDA CHEMICAL CO., LTD.
  • Pyridine-2-carboxylic acid Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
  • This compound. (n.d.). ChemicalBook.
  • This compound. (2023, July 14). ChemicalBook.
  • 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
  • Ethyl 6-Ethyl-1-Isopropyl-2-oxo-1,2-Dihydropyridine-3-Carboxyl
  • 2,6-Pyridinedicarboxylic acid Safety Data Sheet. (2012, March 29). Fisher Scientific.
  • 6-Oxo-1,6-dihydropyridine-3-carboxaldehyde Safety D
  • 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. (n.d.). PubChem.

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Personal protective equipment for handling 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 6-Isopropyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 98483-00-2). It is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and engineered controls to prevent exposure. The signal word for this compound is "Warning".[1] As a substituted pyridine and a carboxylic acid, it requires careful handling to avoid contact with skin, eyes, and the respiratory system.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedure.

PPE Selection Framework

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection for Handling this compound cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 Required PPE Start Handling Solid or Solution? Solid Weighing or Transferring Solid Start->Solid Solid Form Solution Working with Solutions Start->Solution Liquid Form Fume_Hood Work in a Certified Chemical Fume Hood Solid->Fume_Hood Respirator N95 Respirator or higher (if dust/aerosol is generated) Solid->Respirator Potential for Dust Solution->Fume_Hood Gloves Nitrile or Butyl Rubber Gloves Fume_Hood->Gloves Eye_Protection Chemical Safety Goggles Fume_Hood->Eye_Protection Lab_Coat Fully-Buttoned Laboratory Coat Fume_Hood->Lab_Coat

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
PPE CategorySpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[2][3]Provides a barrier against skin irritation. Always check the manufacturer's glove compatibility chart.
Eye and Face Protection Chemical safety goggles are mandatory.[4] A face shield should be worn over goggles when there is a significant risk of splashing.[2]Protects against serious eye irritation from splashes or airborne particles.
Body Protection A fully-buttoned laboratory coat is the minimum requirement.[5] For larger quantities, an impervious apron should be worn.Prevents contact with clothing and underlying skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation risk.[5] If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[2][6]Mitigates the risk of respiratory tract irritation.

Operational and Handling Plan

Pre-Operational Checklist
  • Verify that a certified chemical fume hood is available and functioning correctly.

  • Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[5]

  • Locate the appropriate spill kit containing neutralizing agents and absorbent materials.

  • Confirm all personnel are trained on the specific hazards of this compound and the procedures outlined in this guide.

Step-by-Step Handling Procedure
  • Donning PPE: Put on your lab coat, followed by chemical safety goggles, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Preparation: Conduct all manipulations of the compound within a chemical fume hood.[5]

  • Weighing (Solid Form): If handling the solid, use a spatula to transfer the material carefully to avoid generating dust.

  • Handling (Solution Form): When working with solutions, use appropriate glassware and handle with care to prevent splashes. Always add acid to the solvent, not the other way around, if preparing a solution.

  • Post-Handling: After use, ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area.[4]

  • Doffing PPE: Remove gloves first, followed by the lab coat (turning it inside out), and finally, the safety goggles. Wash hands thoroughly with soap and water after handling.[4]

Disposal Plan

Waste Segregation and Collection

Waste containing this compound is considered hazardous waste.[7][8]

  • Solid Waste: Collect any contaminated solids (e.g., weighing paper, contaminated absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions in a compatible, sealed, and airtight waste container.[5] Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE in the designated hazardous waste stream.

Disposal Procedure
  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.[5]

  • Follow your institution's and local regulations for the final disposal of chemical waste, which may include incineration at high temperatures for pyridine-containing compounds.[7][8]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

References

  • PubChem Compound Summary for CID 13543670, 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other Than Hydrofluoric. Massachusetts Institute of Technology. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.